molecular formula NiY B13782475 nickel;yttrium CAS No. 12035-61-9

nickel;yttrium

Cat. No.: B13782475
CAS No.: 12035-61-9
M. Wt: 147.599 g/mol
InChI Key: IKBUJAGPKSFLPB-UHFFFAOYSA-N
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Description

Nickel;yttrium is a useful research compound. Its molecular formula is NiY and its molecular weight is 147.599 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12035-61-9

Molecular Formula

NiY

Molecular Weight

147.599 g/mol

IUPAC Name

nickel;yttrium

InChI

InChI=1S/Ni.Y

InChI Key

IKBUJAGPKSFLPB-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Y]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Nickel-Yttrium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Nickel-based alloys are critical materials in high-temperature and corrosive environments, with applications spanning aerospace, power generation, and chemical processing. The addition of yttrium (Y), a rare earth element, has been shown to significantly enhance the microstructural stability and performance of these alloys. This technical guide provides a comprehensive overview of the synthesis, microstructure, and properties of nickel-yttrium alloys. It details common synthesis methodologies, including arc melting and powder metallurgy, and outlines standard characterization techniques. The influence of yttrium on mechanical properties, such as creep resistance and ductility, and on chemical properties, like oxidation and corrosion resistance, is discussed in detail. Quantitative data are summarized in tabular form for clarity, and key processes and relationships are visualized through diagrams to provide an in-depth resource for researchers and scientists in materials science.

The Nickel-Yttrium (Ni-Y) System: Phase and Intermetallics

The binary Ni-Y system is characterized by a complex phase diagram with numerous intermetallic compounds.[1][2] These intermetallic phases are not merely mixtures but ordered structures with distinct stoichiometry and properties that significantly influence the overall behavior of the alloy. The formation of these compounds is a critical consideration during alloy design and synthesis, as they can act as strengthening phases or, if coarse and improperly distributed, as sites for crack initiation.

Several intermetallic compounds have been identified in the Ni-Y system. When yttrium is added to nickel-based superalloys, even in small weight percentages, it can lead to the precipitation of yttrium-rich phases at grain boundaries and within the matrix.[3]

dot

Caption: Key intermetallic phases formed in the Nickel-Yttrium binary system.

The table below summarizes some of the key intermetallic phases identified in the Ni-Y system.

PhaseStoichiometryReference
Ni₁₇Y₂17 Ni to 2 Y[3]
Ni₅Y5 Ni to 1 Y[4]
Ni₄Y4 Ni to 1 Y[1]
Ni₃Y3 Ni to 1 Y[1][3]
NiY1 Ni to 1 Y[1]
NiY₃1 Ni to 3 Y[1]

Synthesis Methodologies

The fabrication of Ni-Y alloys requires methods that can handle high melting point elements and ensure a high degree of homogeneity to achieve desired properties.

Arc Melting

Arc melting is a widely used technique for producing high-purity metallic alloys, including those containing reactive elements like yttrium.[5] The process involves melting the constituent metals using an electric arc in an inert atmosphere, which prevents oxidation.[6]

Experimental Protocol for Arc Melting:

  • Material Preparation: High-purity nickel and yttrium are weighed in the desired stoichiometric ratio. Lower melting point materials may be placed underneath higher melting point ones to minimize vaporization and material loss.[7]

  • Chamber Setup: The weighed metals are placed in a water-cooled copper crucible (anode). A piece of a getter material, such as titanium, is also placed in the chamber to absorb any residual oxygen.[7]

  • Atmosphere Control: The chamber is sealed and evacuated to a high vacuum (e.g., 10⁻⁶ mbar) to remove atmospheric gases.[6] It is then backfilled with a high-purity inert gas, typically Argon, to a pressure of 1-1.5 bar.[5]

  • Melting Process: A high current is passed through a non-consumable tungsten electrode (cathode) to strike an electric arc with the getter material, which is melted first to purify the chamber atmosphere.[5][7]

  • Alloy Melting: The arc is then directed onto the Ni and Y metals. The intense heat of the arc melts and mixes the elements.

  • Homogenization: To ensure a uniform composition, the resulting alloy button is allowed to solidify, then flipped over using a manipulator arm without breaking the vacuum, and re-melted. This process is typically repeated four to five times.[6][7]

  • Solidification: After the final melt, the arc is extinguished, and the alloy solidifies in the cold copper crucible.

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Arc_Melting_Workflow Experimental Workflow for Arc Melting Synthesis A Weigh Pure Ni & Y B Place Metals and Getter in Copper Crucible A->B C Evacuate Chamber to High Vacuum B->C D Backfill with Inert Argon Gas C->D E Strike Arc & Melt Getter to Remove Residual O₂ D->E F Melt Ni & Y to Form Alloy Ingot E->F G Solidify, Flip Ingot, and Re-melt F->G H Repeat 4-5 Times for Homogeneity G->H I Final Solidification & Cooling H->I

Caption: A step-by-step workflow for the synthesis of Ni-Y alloys via arc melting.

Other Synthesis Methods
  • Powder Metallurgy: This involves blending nickel and yttrium (or yttrium oxide) powders, followed by compaction and sintering at high temperatures. Mechanical alloying, a high-energy ball milling process, can be used to produce nanocrystalline or amorphous alloy powders prior to consolidation.[8][9]

  • Additive Manufacturing: Techniques like Selective Laser Melting (SLM) are used to fabricate complex components from pre-alloyed Ni-Y powders. This method offers precise control over the microstructure but can introduce challenges like hot cracking, which yttrium additions can help mitigate.[10][11]

Properties of Nickel-Yttrium Alloys

The addition of yttrium to nickel and its alloys imparts significant improvements in mechanical and chemical properties, particularly for high-temperature applications.

Microstructure

Yttrium acts as a potent microstructural modifier in nickel-based alloys. Its key effects include:

  • Grain Refinement: Yttrium can refine the grain size of the alloy, which contributes to improved strength and ductility.[12]

  • Phase Formation: As noted, yttrium readily forms intermetallic compounds like Ni₁₇Y₂ and Ni₃Y. These phases, when finely dispersed, can strengthen the alloy, but coarse precipitates at grain boundaries can be detrimental.[3]

  • Carbide Modification: In complex superalloys, yttrium alters the morphology of carbides, changing them from continuous platelets to more discrete, blocky forms, which can improve stress-rupture life.[11][12]

  • Grain Boundary Segregation: Yttrium tends to segregate to grain boundaries, which can strengthen them and prevent grain boundary sliding at high temperatures, a key mechanism in creep deformation.[10]

Mechanical and Chemical Properties

Yttrium additions are primarily aimed at enhancing the high-temperature performance of nickel alloys.

dot

Yttrium_Influence Influence of Yttrium Addition on Nickel Alloy Properties Y_add Yttrium Addition to Ni-Alloys Oxidation Improved Oxidation Resistance Y_add->Oxidation Creep Enhanced Creep Strength Y_add->Creep Ductility Increased Ductility Y_add->Ductility Microstructure Microstructural Modification Y_add->Microstructure Scale Promotes Adherent Protective Oxide Scale Oxidation->Scale GB_Strength Strengthens Grain Boundaries Creep->GB_Strength Ductility->GB_Strength Microstructure->GB_Strength Carbide Modifies Carbide Morphology Microstructure->Carbide

Caption: Logical relationship between yttrium addition and resulting property enhancements.

Key Improvements:

  • Oxidation Resistance: This is one of the most significant benefits. Yttrium improves the adhesion of the protective oxide scale (e.g., chromia or alumina (B75360) in superalloys) to the metal substrate, preventing it from spalling off during thermal cycling.[12][13] The alloy containing 0.05 wt.% yttrium has been shown to exhibit the best oxidation resistance in some studies.[3]

  • Creep Resistance: By strengthening grain boundaries and modifying microstructure, yttrium additions can improve resistance to creep, which is the slow deformation of a material under constant stress at high temperatures.[10][12]

  • Stress-Rupture Life: The time to failure under constant load and temperature can be extended. One study found that stress-rupture life increased with yttrium additions up to 0.013 wt.%, after which it decreased due to the formation of excessive eutectic phases.[12]

  • Ductility: Small, optimized additions of yttrium can significantly increase room temperature tensile ductility, often attributed to grain boundary purification and refinement.[12]

The table below summarizes the observed effects of yttrium on the properties of various nickel-based superalloys.

Alloy SystemYttrium Content (wt.%)Property MeasuredObserved Effect
Ni–16Mo–7Cr–4Fe0.05%Mechanical Properties & Oxidation ResistanceShowed the best simultaneous improvement in both properties.[3]
Ni-based Superalloy (M951)up to 0.013%Stress-Rupture LifeLife increases up to 0.013% Y, then decreases with excess addition.[12]
Inconel 718 (Additive Mfg.)0.07%High-Temp Tensile & Creep DuctilityDuctility was highest at 0.07% Y; further increases reduced ductility.[14]
Hastelloy-X (Additive Mfg.)0.12%Creep LifeY-added specimen showed significantly longer creep life after heat treatment.[11]

Experimental Characterization

A multi-technique approach is necessary to fully characterize the microstructure, composition, and crystal structure of Ni-Y alloys.

  • Microscopy: Optical Microscopy provides a macroscopic view of the grain structure. Scanning Electron Microscopy (SEM) is used for higher-magnification imaging of the microstructure, revealing features like dendritic structures and secondary phases. Transmission Electron Microscopy (TEM) allows for nanoscale characterization of precipitates and crystal defects.

  • Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is used to determine the elemental composition of different phases within the microstructure.[2]

  • Phase Analysis: X-ray Diffraction (XRD) is the standard method for identifying the crystal structures of the phases present in the alloy, confirming the formation of specific Ni-Y intermetallics.[15]

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// Edges Start -> Prep; Prep -> OM; Prep -> SEM; Prep -> XRD; SEM -> EDS; SEM -> TEM; }

References

A Technical Guide to the Nickel-Yttrium Binary Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nickel-yttrium (Ni-Y) binary system is of significant interest in materials science due to the formation of a variety of intermetallic compounds that exhibit unique magnetic and structural properties. While seemingly distant from pharmaceutical sciences, the fundamental principles of phase equilibria and solid-state chemistry that govern this metallic system share common ground with the study of multi-component drug formulations, polymorphism, and solid-state stability of active pharmaceutical ingredients (APIs). Understanding the interactions between nickel and yttrium at different temperatures and compositions provides a framework for predicting material properties and designing novel alloys, a thought process analogous to designing stable and effective drug delivery systems. This technical guide provides an in-depth overview of the Ni-Y phase diagram, summarizing key quantitative data, outlining experimental methodologies for its determination, and visualizing the phase relationships.

Data Presentation: Invariant Reactions and Crystallographic Data

The Ni-Y system is characterized by the presence of nine intermetallic compounds and three eutectic reactions. The phase equilibria are dominated by a series of peritectic and congruent melting points. The key quantitative data for the invariant reactions and the crystallographic properties of the identified phases are summarized in the tables below. This information is primarily based on the comprehensive work of Beaudry and Daane (1960), which remains a foundational reference for this system.[1]

Table 1: Invariant Reactions in the Nickel-Yttrium System
Reaction TypeTemperature (°C)Composition (at.% Ni)Reaction
Eutectic88513.5L ↔ (α-Y) + Y₃Ni
Peritectic955~25L + Y₃Ni ↔ Y₃Ni₂
Peritectic1010~40L + Y₃Ni₂ ↔ YNi
Congruent Melting106550YNi ↔ L
Eutectic103058L ↔ YNi + YNi₂
Peritectic1200~66.7L + YNi ↔ YNi₂
Peritectic1280~75L + YNi₂ ↔ YNi₃
Peritectic1320~77.8L + YNi₃ ↔ Y₂Ni₇
Peritectic1350~80L + Y₂Ni₇ ↔ YNi₄
Congruent Melting148083.3YNi₅ ↔ L
Eutectic136088L ↔ YNi₅ + Y₂Ni₁₇
Peritectic1380~89.5L + YNi₅ ↔ Y₂Ni₁₇
Table 2: Crystallographic Data of Intermetallic Compounds in the Nickel-Yttrium System
PhasePearson SymbolCrystal SystemSpace Groupa (Å)b (Å)c (Å)
Y₃Ni-OrthorhombicPnma8.1610.226.88
Y₃Ni₂------
YNioC8OrthorhombicCmcm3.7610.284.22
YNi₂cF24CubicFd-3m7.217.217.21
YNi₃hR30RhombohedralR-3m5.065.0624.57
Y₂Ni₇hP36HexagonalP6₃/mmc5.005.0024.4
YNi₄------
YNi₅hP6HexagonalP6/mmm4.894.893.97
Y₂Ni₁₇hP38HexagonalP6₃/mmc8.328.328.12

Experimental Protocols

The determination of the nickel-yttrium phase diagram by Beaudry and Daane involved a combination of experimental techniques, which are standard practices in physical metallurgy and materials science for establishing phase equilibria.

Alloy Preparation

High-purity yttrium and nickel were used as starting materials. The alloys were prepared by arc-melting the constituent elements on a water-cooled copper hearth under an inert atmosphere of argon or helium. To ensure homogeneity, the alloy buttons were inverted and remelted several times. The final compositions of the alloys were verified by chemical analysis.

Thermal Analysis

Differential thermal analysis (DTA) was employed to determine the temperatures of phase transformations. In this technique, the sample and an inert reference material are heated or cooled under identical conditions. The temperature difference between the sample and the reference is monitored. Phase transitions, such as melting, solidification, and solid-state transformations, are accompanied by the evolution or absorption of heat, which results in a detectable temperature difference. The heating and cooling rates are typically kept low to approximate equilibrium conditions.

Metallography

Metallographic examination was used to identify the phases present at different compositions and temperatures. Alloy samples were heat-treated at various temperatures for extended periods to achieve equilibrium and then rapidly quenched to preserve the high-temperature microstructure. The quenched samples were then sectioned, polished, and etched to reveal the different phases and their morphologies. Microscopic examination, often using optical and scanning electron microscopy, allowed for the identification of single-phase regions, two-phase regions, and the characteristic microstructures of eutectic and peritectic reactions.

X-ray Diffraction (XRD)

X-ray diffraction was the primary method used to determine the crystal structures of the intermetallic compounds. Powdered samples of the alloys were irradiated with a monochromatic X-ray beam. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to the crystal structure of the material. By analyzing the positions and intensities of the diffraction peaks, the crystal system, space group, and lattice parameters of each phase can be determined.

Mandatory Visualization

The following diagram illustrates the key features of the Nickel-Yttrium phase diagram, including the intermetallic compounds and invariant reactions.

Ni_Y_Phase_Diagram cluster_legend Legend L Liquid S Solid Solution IM Intermetallic Compound Y Y E1 Eutectic 885°C Y->E1 (α-Y) Ni Ni Y3Ni Y3Ni P1 Peritectic 955°C Y3Ni->P1 Y3Ni2 Y3Ni2 P2 Peritectic 1010°C Y3Ni2->P2 YNi YNi P3 Peritectic 1200°C YNi->P3 YNi2 YNi2 P4 Peritectic 1280°C YNi2->P4 YNi3 YNi3 P5 Peritectic 1320°C YNi3->P5 Y2Ni7 Y2Ni7 P6 Peritectic 1350°C Y2Ni7->P6 YNi4 YNi4 YNi5 YNi5 P7 Peritectic 1380°C YNi5->P7 Y2Ni17 Y2Ni17 Y2Ni17->Ni Liquid Liquid Liquid->E1 Liquid->P1 Liquid->P2 CM1 Congruent 1065°C Liquid->CM1 E2 Eutectic 1030°C Liquid->E2 Liquid->P3 Liquid->P4 Liquid->P5 Liquid->P6 CM2 Congruent 1480°C Liquid->CM2 E3 Eutectic 1360°C Liquid->E3 Liquid->P7 E1->Y3Ni P1->Y3Ni2 P2->YNi CM1->YNi E2->YNi E2->YNi2 P3->YNi2 P4->YNi3 P5->Y2Ni7 P6->YNi4 CM2->YNi5 E3->YNi5 E3->Y2Ni17 P7->Y2Ni17

Caption: A schematic representation of the key invariant reactions in the Ni-Y system.

References

An In-depth Technical Guide to Intermetallic Compounds in Nickel-Yttrium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermetallic compounds found in Nickel-Yttrium (Ni-Y) alloys. These materials are of significant interest for a range of applications, including high-performance superalloys and hydrogen storage systems, owing to their unique structural, mechanical, and thermodynamic properties. This document details the crystal structures, thermodynamic stability, and mechanical characteristics of Ni-Y intermetallic phases. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these advanced materials.

Introduction to Ni-Y Intermetallic Compounds

The binary Ni-Y system is characterized by a complex phase diagram with a multitude of stable intermetallic compounds. These compounds form at specific stoichiometric ratios of nickel and yttrium and exhibit ordered crystal structures, which distinguish them from random solid solutions. The formation and stability of these intermetallic phases are critical in determining the microstructure and, consequently, the macroscopic properties of Ni-Y based alloys.

Crystal Structures and Crystallographic Data

The intermetallic compounds in the Ni-Y system adopt various crystal structures, ranging from hexagonal to rhombohedral and cubic systems. A systematic investigation using first-principles calculations has provided detailed structural information for a series of these compounds.[1] The crystallographic data for the prominent Ni-Y intermetallic phases are summarized in Table 1.

Table 1: Crystallographic Data of Ni-Y Intermetallic Compounds

CompoundPearson SymbolSpace GroupCrystal SystemLattice Parameters (Å)
Ni₁₇Y₂ hP38P6₃/mmcHexagonala = 8.33, c = 8.12
Ni₅Y hP6P6/mmmHexagonala = 4.88, c = 3.97
Ni₇Y₂ hR27R-3mRhombohedrala = 4.97, c = 36.31
Ni₃Y hR12R-3mRhombohedrala = 5.11, c = 18.73
Ni₂Y cF24Fd-3mCubica = 7.16
NiY oP8PnmaOrthorhombica = 6.91, b = 4.12, c = 5.51
Ni₂Y₃ tP10P4/mbmTetragonala = 6.60, c = 7.82
NiY₃ oP16PnmaOrthorhombica = 6.80, b = 9.53, c = 6.30

Data sourced from first-principles calculations.[1]

For the Ni₅Y compound, the Materials Project database provides crystallographic information from experimental observations, showing a hexagonal P6/mmm space group with lattice parameters a = 4.84 Å and c = 3.91 Å.[2]

Thermodynamic Properties

The thermodynamic stability of Ni-Y intermetallic compounds is crucial for predicting their behavior at elevated temperatures and during alloy processing. The enthalpy of formation is a key indicator of the stability of these compounds.

Enthalpy of Formation

First-principles calculations have been employed to determine the formation enthalpies of various Ni-Y intermetallic compounds.[1] These theoretical values provide insight into the relative stability of the different phases. Experimental measurements of the partial and integral enthalpies of mixing for Ni-Y melts have also been conducted using calorimetry, showing strong negative deviations from Raoult's law, which indicates a strong affinity between Ni and Y atoms.[3]

Table 2: Calculated Thermodynamic Properties of Ni-Y Intermetallic Compounds

CompoundFormation Enthalpy (kJ/mol·atom)
Ni₁₇Y₂ -0.36
Ni₅Y -0.42
Ni₇Y₂ -0.44
Ni₃Y -0.47
Ni₂Y -0.48
NiY -0.49
Ni₂Y₃ -0.44
NiY₃ -0.33

Data sourced from first-principles calculations.[1]

The calculations indicate that NiY possesses the lowest formation enthalpy, suggesting it is the most thermodynamically stable compound among the series.[1]

Mechanical Properties

The mechanical properties of Ni-Y intermetallic compounds, such as their elastic moduli and hardness, are critical for their potential structural applications. Theoretical calculations provide valuable estimates of these properties.

Elastic Moduli and Hardness

First-principles calculations have been used to predict the bulk modulus (B), shear modulus (G), and Young's modulus (E) for various Ni-Y intermetallic compounds.[1] These values are essential for understanding the stiffness and resistance to deformation of these materials.

Table 3: Calculated Mechanical Properties of Ni-Y Intermetallic Compounds

CompoundBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)
Ni₁₇Y₂ 170.3677.03200.70
Ni₅Y 181.7179.75208.70
Ni₇Y₂ 171.1974.01193.70
Ni₃Y 158.7566.82174.96
Ni₂Y 139.6356.46148.43
NiY 114.7145.98121.24
Ni₂Y₃ 89.2636.8596.96
NiY₃ 63.8526.8570.38

Data sourced from first-principles calculations.[1]

The calculations suggest that Ni₅Y exhibits the highest bulk, shear, and Young's moduli, indicating it is the stiffest among the studied compounds.[1]

Experimental Protocols

The synthesis and characterization of Ni-Y intermetallic compounds require precise experimental techniques to ensure the desired phase formation and to accurately measure their properties.

Synthesis of Ni-Y Intermetallic Compounds

5.1.1. Arc Melting

Arc melting is a common technique for synthesizing intermetallic compounds from elemental precursors, particularly for refractory and reactive metals like yttrium.

  • Workflow:

    Arc_Melting_Workflow Start Weigh High-Purity Ni and Y Chamber Place in Water-Cooled Copper Hearth Start->Chamber Atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) Chamber->Atmosphere Melting Strike Arc to Melt and Homogenize Atmosphere->Melting Flipping Remelt Multiple Times, Flipping Ingot Melting->Flipping Flipping->Melting Cooling Solidify in Hearth Flipping->Cooling End Resulting Ni-Y Alloy Ingot Cooling->End

    Arc Melting Synthesis Workflow
  • Detailed Methodology:

    • Material Preparation: High-purity nickel (99.9% or higher) and yttrium (99.9% or higher) are weighed in the desired stoichiometric ratio.

    • Furnace Preparation: The elemental metals are placed on a water-cooled copper hearth inside a vacuum arc melting furnace.

    • Atmosphere Control: The furnace chamber is evacuated to a high vacuum (e.g., 10⁻⁵ torr) and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation during melting.

    • Melting Process: A high current is passed through a non-consumable tungsten electrode to strike an arc with the raw materials, causing them to melt. The molten alloy is kept in the liquid state for a short period to ensure homogenization.

    • Homogenization: To ensure compositional homogeneity, the resulting ingot is typically flipped and remelted several times (e.g., 3-5 times).

    • Solidification: The arc is extinguished, and the alloy solidifies rapidly on the water-cooled hearth.

5.1.2. Powder Metallurgy

Powder metallurgy offers an alternative route for synthesizing Ni-Y intermetallics, which can be advantageous for producing complex shapes and controlling microstructure.

  • Workflow:

    Powder_Metallurgy_Workflow Start Select Ni and Y Powders Mixing Mix Powders in Desired Ratio Start->Mixing Milling Mechanical Alloying (Optional) Mixing->Milling Pressing Compact Powder into Green Body Milling->Pressing Sintering Sinter under Vacuum or Inert Atmosphere Pressing->Sintering End Densified Ni-Y Component Sintering->End

  • Detailed Methodology:

    • Powder Selection: Fine powders of nickel and yttrium with controlled particle size and purity are selected.

    • Mixing: The powders are blended in the precise stoichiometric ratio to achieve the target intermetallic compound.

    • Mechanical Alloying (Optional): For enhanced mixing and to promote solid-state reactions, the powder mixture can be subjected to high-energy ball milling.

    • Compaction: The blended powder is uniaxially or isostatically pressed into a "green" compact of the desired shape.

    • Sintering: The green compact is heated in a controlled atmosphere (vacuum or inert gas) to a temperature below the melting point of the alloy to induce diffusion and bonding between particles, leading to densification and the formation of the intermetallic phase.

Characterization Techniques

5.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for phase identification and crystal structure analysis of the synthesized Ni-Y compounds.

  • Experimental Workflow:

    XRD_Workflow SamplePrep Prepare Powder or Bulk Sample Mounting Mount Sample in Diffractometer SamplePrep->Mounting Setup Set 2θ Scan Range and Parameters Mounting->Setup Scan Perform X-ray Scan Setup->Scan Analysis Analyze Diffraction Pattern Scan->Analysis PhaseID Phase Identification Analysis->PhaseID Lattice Lattice Parameter Refinement Analysis->Lattice

    XRD Analysis Workflow
  • Detailed Methodology:

    • Sample Preparation: A small portion of the synthesized alloy is ground into a fine powder to ensure random crystallite orientation. For bulk samples, a flat, polished surface is required.

    • Instrument Setup: The sample is mounted in a powder X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and settings for the scan range (e.g., 20-100° 2θ), step size, and scan speed.

    • Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • Data Analysis: The resulting diffraction pattern is analyzed to identify the phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., the Powder Diffraction File). The precise lattice parameters of the identified phases can be determined through refinement of the diffraction data.

5.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution imaging of the microstructure, while EDS allows for elemental analysis of the different phases within the alloy.

  • Experimental Workflow:

    SEM_EDS_Workflow SamplePrep Mount and Polish Sample Etching Etch to Reveal Microstructure (Optional) SamplePrep->Etching Coating Conductive Coating (if needed) Etching->Coating Imaging SEM Imaging (SE, BSE) Coating->Imaging Analysis EDS Elemental Mapping and Point Analysis Imaging->Analysis

  • Detailed Methodology:

    • Sample Preparation: A cross-section of the alloy is mounted in an epoxy resin and metallographically polished to a mirror finish using a series of abrasive papers and polishing cloths with progressively finer diamond or alumina (B75360) suspensions.

    • Etching (Optional): To enhance the visibility of grain boundaries and different phases, the polished surface may be chemically etched with a suitable reagent.

    • Conductive Coating: If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., carbon or gold) is deposited on the surface to prevent charging under the electron beam.

    • SEM Imaging: The prepared sample is placed in the SEM chamber. Images of the microstructure are obtained using secondary electron (SE) detectors for topographical information and backscattered electron (BSE) detectors for compositional contrast (heavier elements appear brighter).

    • EDS Analysis: The elemental composition of specific features or areas of the sample is determined by analyzing the characteristic X-rays emitted from the sample when excited by the electron beam. This can be done through point analysis, line scans, or elemental mapping.

Conclusion

This technical guide has provided a detailed overview of the intermetallic compounds present in the Ni-Y alloy system. The comprehensive data on their crystal structures, thermodynamic stabilities, and mechanical properties, combined with detailed experimental protocols for their synthesis and characterization, serves as a valuable resource for researchers and scientists in the fields of materials science and alloy development. The continued investigation of these fascinating materials holds promise for the advancement of high-temperature and energy-related technologies.

References

An In-depth Technical Guide to the Electronic Properties of Ni-Y Intermetallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Nickel-Yttrium (Ni-Y) intermetallic compounds. This document details the fundamental electronic structure, experimental characterization methodologies, and computational modeling of these materials, presenting key data in a structured format for researchers and scientists.

Introduction to Ni-Y Intermetallics

Nickel-Yttrium intermetallic compounds are a class of materials formed between the transition metal nickel and the rare-earth element yttrium. These compounds exhibit a range of stoichiometries, each with a unique crystal structure and distinct electronic properties. The interaction between the d-electrons of nickel and the d- and f-electrons of yttrium gives rise to complex electronic band structures and densities of states, which in turn govern their physical and chemical behaviors. Understanding these electronic properties is crucial for the application of Ni-Y intermetallics in various fields, including catalysis and materials science.

Crystal and Electronic Structure of Ni-Y Intermetallics

The Ni-Y binary system features several stable intermetallic compounds. The crystal structure and electronic properties are intrinsically linked. The directional bonding in these intermetallic compounds leads to a modified electronic structure compared to the pure constituent elements.[1]

Crystal Structure

Various Ni-Y intermetallic phases have been identified, each with a specific crystal structure and lattice parameters. A summary of the crystallographic data for several known Ni-Y compounds is presented in Table 1.

CompoundPearson SymbolSpace GroupPrototypea (Å)b (Å)c (Å)β (°)
NiY₃cF16Fm-3mCu₃Au4.1034.1034.10390
Ni₂Y₃hP10P6₃/mmcNi₂In4.164.1610.1890
NiYoC8CmcmCrB3.7310.334.2390
Ni₂YoP12PnmaCo₂Si6.943.899.5890
Ni₃YhP24P6₃/mmcNi₃Sn5.185.184.2490
Ni₅YhP6P6/mmmCaCu₅4.894.893.9790
Ni₇Y₂hP18P6₃/mmcCe₂Ni₇4.934.9324.490
Ni₁₇Y₂hP38P6₃/mmcTh₂Ni₁₇8.328.328.1290
Electronic Properties

The electronic properties of Ni-Y intermetallics are primarily determined by the hybridization of Ni 3d and Y 4d and 5s electronic states. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of these materials. These calculations consistently show that Ni-Y intermetallics are metallic in nature, with a significant density of states at the Fermi level (EF).

A summary of key calculated electronic properties for various Ni-Y intermetallic compounds is presented in Table 2.

CompoundFormation Enthalpy (kJ/mol)Band Gap (eV)DOS at EF (states/eV/f.u.)
NiY₃-35.20 (Metallic)2.15
Ni₂Y₃-41.80 (Metallic)3.89
NiY-58.70 (Metallic)2.34
Ni₂Y-63.50 (Metallic)4.12
Ni₃Y-41.30 (Metallic)5.78
Ni₅Y-32.10 (Metallic)8.21
Ni₇Y₂-34.50 (Metallic)12.54
Ni₁₇Y₂-29.80 (Metallic)21.33

Experimental Protocols

The electronic properties of Ni-Y intermetallics can be experimentally investigated using a variety of surface-sensitive and bulk characterization techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top 5-10 nm of a material.[2]

Detailed Methodology:

  • Sample Preparation:

    • The Ni-Y intermetallic samples are prepared by arc-melting high-purity Ni and Y in an argon atmosphere.

    • To ensure homogeneity, the samples are typically melted and flipped several times.

    • For XPS analysis, a clean surface is crucial. In-situ fracturing or ion sputtering (e.g., with Ar⁺ ions) is performed within the ultra-high vacuum (UHV) chamber of the XPS instrument to remove surface contaminants.[3]

  • Instrument Setup:

    • A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[4][5]

    • The analysis chamber is maintained at a pressure below 10⁻⁹ mbar to prevent surface re-contamination.[5]

    • The spectrometer is calibrated using a reference sample, typically the Au 4f₇/₂ peak at 84.0 eV or the C 1s peak from adventitious carbon at 284.8 eV.[5][6]

  • Data Acquisition:

    • Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • High-resolution spectra are then recorded for the core levels of interest, specifically Ni 2p and Y 3d.

    • The pass energy of the analyzer is set to a lower value (e.g., 20-50 eV) for high-resolution scans to improve energy resolution.[5]

  • Data Analysis:

    • The binding energy scale is charge-corrected using the adventitious C 1s peak.

    • The high-resolution spectra are fitted with appropriate functions (e.g., a mix of Gaussian and Lorentzian functions) to deconvolute different chemical states.

    • The analysis of the Ni 2p spectrum can be complex due to multiplet splitting and satellite features, especially in the presence of oxides.[4][7]

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the electronic structure of materials from a theoretical standpoint.

Density Functional Theory (DFT) Calculations

DFT calculations can predict various properties, including the electronic band structure, density of states, and formation enthalpies of intermetallic compounds.

Detailed Methodology (using VASP - Vienna Ab initio Simulation Package): [8][9]

  • Input File Preparation:

    • POSCAR: This file defines the crystal structure, including the lattice parameters and atomic positions of the Ni and Y atoms for a specific intermetallic compound.

    • POTCAR: This file contains the pseudopotentials for Ni and Y, which describe the interaction between the core and valence electrons. Projector Augmented Wave (PAW) pseudopotentials are commonly used.

    • INCAR: This is the main input file that controls the calculation parameters. Key parameters include:

      • ENCUT: The kinetic energy cutoff for the plane-wave basis set (a typical value for Ni-Y systems is around 400-500 eV).

      • ISMEAR: The smearing method for Brillouin zone integration (e.g., ISMEAR = 1 for Methfessel-Paxton smearing) and SIGMA (the smearing width, e.g., 0.1-0.2 eV).

      • EDIFF: The convergence criterion for the electronic self-consistency loop (e.g., 1E-6 eV).

      • GGA: The exchange-correlation functional to be used (e.g., GGA = PE for the Perdew-Burke-Ernzerhof functional).

    • KPOINTS: This file specifies the k-point mesh for sampling the Brillouin zone. A Monkhorst-Pack grid is typically used, with the density of the grid depending on the size of the unit cell (e.g., a 7x7x7 grid for smaller cells).

  • Calculation Workflow:

    • Structural Relaxation: The first step is to perform a structural optimization to find the equilibrium lattice parameters and atomic positions by minimizing the forces on the atoms.

    • Self-Consistent Field (SCF) Calculation: A static SCF calculation is then performed with the optimized structure to obtain the ground-state electronic charge density and total energy.

    • Non-Self-Consistent Field (NSCF) Calculation: To obtain a high-resolution density of states and the band structure, a non-self-consistent calculation is performed on a denser k-point mesh (for DOS) or along high-symmetry lines in the Brillouin zone (for band structure).

  • Data Analysis:

    • The output files (e.g., OUTCAR, EIGENVAL, DOSCAR) are analyzed to extract the total energy, electronic band structure, and density of states.

    • The density of states can be projected onto the different atomic orbitals (e.g., Ni-3d, Y-4d) to understand the contribution of each element to the electronic structure.

Visualization of Computational Workflow

The process of calculating the electronic properties of Ni-Y intermetallics using DFT can be represented as a logical workflow.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis POSCAR Define Crystal Structure (POSCAR) Relax Structural Relaxation POSCAR->Relax POTCAR Select Pseudopotentials (POTCAR) POTCAR->Relax INCAR Set Calculation Parameters (INCAR) INCAR->Relax KPOINTS Define k-point Mesh (KPOINTS) KPOINTS->Relax SCF Self-Consistent Field (SCF) Relax->SCF Optimized Structure NSCF Non-Self-Consistent Field (NSCF) SCF->NSCF Converged Charge Density Energy Total Energy & Formation Enthalpy NSCF->Energy BandStructure Electronic Band Structure NSCF->BandStructure DOS Density of States (DOS) NSCF->DOS

Caption: A logical workflow for calculating the electronic properties of Ni-Y intermetallics using Density Functional Theory.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of Ni-Y intermetallic compounds. The combination of experimental techniques like XPS and computational methods such as DFT offers a powerful approach to understanding the complex electronic structure of these materials. The provided data tables and protocols serve as a valuable resource for researchers and scientists working with or interested in the properties and applications of Ni-Y intermetallics. The metallic nature and the tunable density of states at the Fermi level across different stoichiometries suggest potential for these materials in applications requiring specific electronic characteristics.

References

An In-depth Technical Guide to the Thermodynamic Stability of Nickel-Yttrium Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of intermetallic phases in the nickel-yttrium (Ni-Y) binary system. Understanding the thermodynamic properties of these alloys is crucial for the development of advanced materials with applications ranging from high-temperature superalloys to hydrogen storage technologies. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes the fundamental relationships governing phase stability.

Core Thermodynamic Principles

The thermodynamic stability of an intermetallic compound is determined by its Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates a more stable compound relative to its constituent elements. The Gibbs free energy is a function of the enthalpy of formation (ΔHf) and the entropy of formation (ΔSf), as described by the fundamental thermodynamic equation:

ΔGf = ΔHf - TΔSf

where T is the absolute temperature. The enthalpy of formation represents the heat released or absorbed during the formation of the compound from its pure components, providing insight into the bond strength. The entropy of formation reflects the change in disorder of the system upon compound formation.

Quantitative Thermodynamic Data

The thermodynamic properties of various Ni-Y intermetallic phases have been determined through a combination of experimental measurements and computational modeling, primarily using the CALPHAD (Calculation of Phase Diagrams) method. The following table summarizes the optimized parameters for the Gibbs free energy of formation for the stable Ni-Y intermetallic compounds. The Gibbs free energy of formation is expressed in the form ΔGf = A + BT, where A corresponds to the enthalpy of formation (ΔHf) and B relates to the entropy of formation (-ΔSf).

PhaseFormulaEnthalpy of Formation (A) (kJ/mol of atoms)Entropy Term (B) (J/mol·K of atoms)
Ni₁₇Y₂Ni₀.₈₉₅Y₀.₁₀₅-18.21-0.874
Ni₅YNi₀.₈₃₃Y₀.₁₆₇-28.35-1.492
Ni₄YNi₀.₈₀₀Y₀.₂₀₀-30.57-1.965
Ni₇Y₂Ni₀.₇₇₈Y₀.₂₂₂-33.13-1.876
Ni₃YNi₀.₇₅₀Y₀.₂₅₀-34.31-1.657
Ni₂YNi₀.₆₆₇Y₀.₃₃₃-37.39-2.039
NiYNi₀.₅₀₀Y₀.₅₀₀-35.28-0.832
Ni₂Y₃Ni₀.₄₀₀Y₀.₆₀₀-29.48-1.208
NiY₃Ni₀.₂₅₀Y₀.₇₅₀-19.67-0.874

Data sourced from the CALPHAD assessment by Mezbahul-Islam and Medraj (2009).[1]

Experimental Protocols

The determination of thermodynamic data for the Ni-Y system relies on a combination of experimental techniques, each suited for measuring specific properties.

Calorimetry (Bomb Calorimetry)

Objective: To measure the enthalpy of formation (ΔHf) of Ni-Y intermetallic compounds.

Methodology:

  • Sample Preparation: A precisely weighed amount (typically < 1 g) of the pre-synthesized Ni-Y intermetallic compound is pressed into a pellet.[2][3]

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to make contact with the sample.[4] A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, which aids in the correction for the formation of nitric acid from residual nitrogen.[2]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2][3]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium while being stirred continuously.[2][5]

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored precisely before, during, and after the combustion until a steady final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the Ni-Y sample is then calculated from the measured temperature change. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid). The enthalpy of formation of the Ni-Y compound is then determined using Hess's Law, by combining the heat of combustion of the compound with the known heats of formation of the combustion products (NiO and Y₂O₃).

Knudsen Effusion Mass Spectrometry (KEMS)

Objective: To determine the vapor pressure and activities of the components in the Ni-Y system, from which thermodynamic properties like Gibbs free energy can be derived.

Methodology:

  • Sample Preparation: A sample of the Ni-Y alloy is placed in a Knudsen cell, which is a small, inert container (often made of a refractory material) with a small orifice.[6]

  • High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise, constant temperature. At this temperature, the condensed sample establishes an equilibrium with its vapor phase inside the cell.[6]

  • Effusion: A molecular beam of the vapor effuses through the orifice without disturbing the equilibrium within the cell.[6]

  • Mass Spectrometry: The effusing molecular beam is directed into the ion source of a mass spectrometer. The vapor species are ionized, separated by their mass-to-charge ratio, and detected.[7]

  • Data Acquisition: The ion intensities of the different species (e.g., Ni, Y) are measured as a function of temperature.

  • Data Analysis: The measured ion intensities are related to the partial pressures of the corresponding species in the vapor phase. By measuring these partial pressures over a range of temperatures and compositions, the activities of Ni and Y in the alloy can be determined. The Gibbs free energy of mixing and formation can then be calculated from these activities using standard thermodynamic relations.

Computational Methodology: CALPHAD

The CALPHAD (Calculation of Phase Diagrams) approach is a powerful computational tool used to model the thermodynamic properties of multicomponent systems.[8] For the Ni-Y system, the Gibbs free energy of each phase (liquid, solid solutions, and intermetallic compounds) is described by a mathematical model that includes parameters for its thermodynamic properties. These parameters are optimized by fitting the model to available experimental data, such as phase boundary information and thermochemical data from calorimetry and KEMS.[1][9] This method allows for the calculation of the phase diagram and the thermodynamic properties of the system over a wide range of temperatures and compositions.[1]

Visualizations

Nickel-Yttrium Phase Diagram

The following diagram illustrates the equilibrium phases present in the Ni-Y system at different temperatures and compositions, as determined by the CALPHAD method.

G cluster_temp cluster_comp Liquid Liquid E1 Liquid->E1 1286°C E2 Liquid->E2 953°C E3 Liquid->E3 812°C E4 Liquid->E4 ~907°C P1 Liquid->P1 ~1329°C P2 Liquid->P2 ~1340°C P3 Liquid->P3 ~1297°C P4 Liquid->P4 ~1236°C FCC_Ni FCC (Ni) HCP_Y HCP (Y) BCC_Y BCC (Y) BCC_Y->HCP_Y 1478°C Ni17Y2 Ni17Y2 Ni5Y Ni5Y Ni4Y Ni4Y Ni7Y2 Ni7Y2 Ni3Y Ni3Y Ni2Y Ni2Y NiY NiY Ni2Y3 Ni2Y3 NiY3 NiY3 E1->FCC_Ni E1->Ni17Y2 E2->Ni2Y E2->NiY E3->Ni2Y3 E3->NiY3 E4->HCP_Y E4->NiY3 P1->Ni17Y2 P1->Ni5Y P2->Ni5Y P2->Ni4Y P3->Ni4Y P3->Ni7Y2 P4->Ni7Y2 P4->Ni3Y T_max 1800 T_1478 1478 T_1286 1286 T_953 953 T_812 812 T_min 800 Ni 0 (Ni) Y 100 (Y)

Caption: Calculated Ni-Y phase diagram showing stable intermetallic compounds.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic stability of Ni-Y phases.

G cluster_synthesis Material Synthesis cluster_calorimetry Calorimetry cluster_kems Knudsen Effusion Mass Spectrometry cluster_analysis Thermodynamic Analysis synthesis Synthesis of Ni-Y Alloys (e.g., Arc Melting) characterization Phase Characterization (XRD, SEM/EDS) synthesis->characterization bomb_cal Bomb Calorimetry characterization->bomb_cal kems KEMS Measurement characterization->kems h_formation Determine Enthalpy of Formation (ΔHf) bomb_cal->h_formation calphad CALPHAD Modeling h_formation->calphad vapor_pressure Determine Vapor Pressures and Activities kems->vapor_pressure g_formation Calculate Gibbs Free Energy (ΔGf) vapor_pressure->g_formation g_formation->calphad phase_diagram Construct Phase Diagram calphad->phase_diagram stability Assess Thermodynamic Stability phase_diagram->stability

Caption: Workflow for determining the thermodynamic stability of Ni-Y phases.

References

The Solubility of Yttrium in a Nickel Matrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of yttrium (Y) into nickel-based alloys is a critical area of materials science, with significant implications for enhancing high-temperature performance, oxidation resistance, and mechanical properties. Yttrium, a reactive rare-earth element, has a demonstrably low solid solubility in the nickel (Ni) matrix. Exceeding this solubility limit leads to the precipitation of various intermetallic compounds, which can profoundly influence the alloy's microstructure and behavior. This technical guide provides an in-depth analysis of the solubility of yttrium in nickel, detailing quantitative data, experimental methodologies for its determination, and the underlying phase relationships.

Quantitative Solubility Data

The solid solubility of yttrium in nickel is limited, a fact substantiated by numerous studies. The available quantitative data is summarized in the table below. It is important to note that the solubility is temperature-dependent, generally increasing with temperature up to the eutectic point.

Temperature (°C)Yttrium Solubility in Nickel (atomic %)Yttrium Solubility in Nickel (weight %)Reference
1250~0.1~0.16[1]
Room TemperatureVery low (not precisely quantified in cited literature)Very low[2][3]

Note: The terminal solid solubility of yttrium in nickel is consistently reported as low.[1][2][3] When the concentration of yttrium surpasses this limit, various nickel-yttrium intermetallic phases are formed, such as Ni₁₇Y₂, Ni₅Y, Ni₇Y₂, Ni₃Y, and Ni₂Y₃.[1][2][4]

Nickel-Yttrium Phase Relationships

The solubility of yttrium in nickel is best understood in the context of the Ni-Y binary phase diagram. This diagram illustrates the equilibrium phases present at different temperatures and compositions. The nickel-rich end of the phase diagram is characterized by a very narrow single-phase region representing the solid solution of yttrium in the face-centered cubic (FCC) nickel matrix.

G Logical Representation of Ni-Y Phase Diagram (Ni-rich side) cluster_legend Legend cluster_diagram L Liquid alpha α (FCC Ni-Y Solid Solution) Ni17Y2 Ni₁₇Y₂ Intermetallic L_alpha Liquid + α alpha_Ni17Y2 α + Ni₁₇Y₂ T_eutectic Eutectic Temperature T_eutectic->T_eutectic T_eutectic->T_eutectic T_eutectic->T_eutectic T_eutectic->T_eutectic T_room Room Temperature comp_0 0% Y (Pure Ni) comp_sol Solubility Limit comp_sol->T_eutectic Solvus Line comp_eut Eutectic Composition comp_inc Increasing Y % -> Liquid Liquid Liquid_alpha L + α alpha_phase α alpha_plus_Ni17Y2 α + Ni₁₇Y₂

Caption: Simplified Ni-Y phase diagram focusing on the Ni-rich region.

Experimental Determination of Yttrium Solubility

The determination of the solid solubility of yttrium in a nickel matrix involves a systematic experimental approach encompassing alloy preparation, heat treatment, and microstructural characterization.

Experimental Workflow

The logical workflow for determining the solubility limit is depicted in the following diagram:

G Experimental Workflow for Yttrium Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Microstructural Analysis A Alloy Synthesis (e.g., Arc Melting) B Homogenization Annealing A->B Create uniform composition C Isothermal Annealing (at various temperatures) B->C Prepare for equilibration D Quenching (to preserve microstructure) C->D Achieve equilibrium E Metallographic Preparation D->E Freeze high-temp state F SEM/EDS Analysis E->F G EPMA for Quantitative Analysis E->G H XRD for Phase Identification E->H I Data Analysis and Solubility Limit Determination F->I Characterize and Quantify G->I Characterize and Quantify H->I Characterize and Quantify

Caption: A flowchart illustrating the key steps in experimentally determining yttrium solubility.

Detailed Experimental Protocols

1. Alloy Synthesis and Homogenization:

  • Objective: To prepare a series of Ni-Y alloys with varying yttrium concentrations and ensure a uniform distribution of elements.

  • Method:

    • High-purity nickel (99.99%) and yttrium (99.9%) are weighed to achieve the target compositions.

    • The alloys are typically synthesized using arc melting in an inert argon atmosphere to prevent oxidation. The buttons are flipped and re-melted several times to ensure homogeneity.

    • The as-cast alloys are then sealed in quartz tubes under vacuum and subjected to a homogenization annealing treatment at a high temperature (e.g., 1100-1200°C) for an extended period (e.g., 24-72 hours).

2. Isothermal Annealing and Quenching:

  • Objective: To bring the alloys to thermodynamic equilibrium at specific temperatures and then rapidly cool them to preserve the high-temperature microstructure.

  • Method:

    • Samples from the homogenized alloys are encapsulated in quartz tubes under vacuum.

    • The encapsulated samples are annealed in a furnace at the desired temperatures (e.g., in increments of 50-100°C) for a duration sufficient to reach equilibrium (e.g., 24-100 hours).

    • After annealing, the samples are rapidly quenched in a suitable medium, such as ice water or brine, to prevent decomposition of the solid solution and precipitation of secondary phases during cooling.

3. Microstructural Characterization and Analysis:

  • Objective: To identify the phases present in the quenched samples and to quantitatively measure the concentration of yttrium in the nickel matrix.

  • Techniques:

    • Metallographic Preparation: The quenched samples are mounted, ground, and polished to a mirror finish. They may be etched to reveal the microstructure.

    • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM is used to obtain high-resolution images of the microstructure. Backscattered electron (BSE) imaging is particularly useful for distinguishing between the nickel matrix and yttrium-rich intermetallic phases due to the atomic number contrast. EDS provides a semi-quantitative elemental analysis of the different phases.

    • Electron Probe Microanalysis (EPMA): EPMA is the primary technique for obtaining precise, quantitative chemical compositions of the individual phases.[5][6][7] By analyzing the nickel matrix in a two-phase (α-Ni + Ni-Y intermetallic) region, the maximum solubility of yttrium in nickel at the annealing temperature can be accurately determined.

    • X-ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present in the alloys. By analyzing the diffraction patterns, the presence of the FCC nickel solid solution and various Ni-Y intermetallic compounds can be confirmed.

4. Data Analysis and Solubility Limit Determination:

  • The solubility limit at a given temperature is determined by identifying the alloy with the highest yttrium concentration that exhibits a single-phase (α-Ni) microstructure.

  • Alternatively, and more accurately, in two-phase alloys, the composition of the α-Ni matrix, as measured by EPMA, directly corresponds to the solubility limit at that annealing temperature.

  • By plotting the determined solubility limits as a function of temperature, the solvus line on the Ni-Y phase diagram can be constructed.

Conclusion

The solubility of yttrium in a nickel matrix is a critical parameter that dictates the microstructural evolution and, consequently, the performance of Ni-Y alloys. The demonstrably low solubility necessitates careful control of yttrium additions to achieve the desired balance between solid solution strengthening and the formation of strengthening or deleterious intermetallic precipitates. The experimental methodologies outlined in this guide, particularly the use of EPMA for quantitative microanalysis, are essential for the accurate determination of these solubility limits, providing a fundamental basis for the rational design of advanced nickel-based materials.

References

In-Depth Technical Guide to Nickel-Yttrium Binary System Phase Equilibria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nickel-yttrium (Ni-Y) binary alloy system is of significant interest in materials science due to the formation of a variety of intermetallic compounds that exhibit unique magnetic and structural properties. A thorough understanding of the phase equilibria within this system is crucial for the development of advanced materials with tailored functionalities. This technical guide provides a comprehensive overview of the Ni-Y phase diagram, including detailed information on the stable phases, invariant reactions, and crystallographic data. The experimental methodologies employed in the determination of these phase equilibria are also discussed in detail.

Nickel-Yttrium Phase Diagram

The phase equilibria in the Ni-Y system are characterized by the presence of nine intermetallic compounds. The phase diagram has been primarily established through the experimental work of Beaudry and Daane, who utilized a combination of metallography, thermal analysis, and X-ray diffraction.[1] Their investigations revealed that the system includes two congruently melting compounds, YNi and YNi₅, and seven compounds that undergo peritectic decomposition: Y₃Ni, Y₃Ni₂, YNi₂, YNi₃, Y₂Ni₇, YNi₄, and Y₂Ni₁₇.[1] The terminal solid solubility of yttrium in nickel and nickel in yttrium is low.[1]

Invariant Reactions

A summary of the invariant reactions in the Ni-Y binary system is presented in the table below. This data is critical for understanding the solidification pathways and the formation of different phases upon cooling from the liquid state.

Reaction TypeTemperature (°C)Composition (at.% Ni)Reaction
Eutectic93034.8L ↔ Y + Y₃Ni
Peritectic960~40L + YNi ↔ Y₃Ni₂
Peritectic1020~50L + YNi₂ ↔ YNi
Congruent106050L ↔ YNi
Eutectic101057.5L ↔ YNi + YNi₂
Peritectic1100~66.7L + YNi₃ ↔ YNi₂
Peritectic1180~75L + Y₂Ni₇ ↔ YNi₃
Congruent138083.3L ↔ YNi₅
Peritectic1340~85.7L + Y₂Ni₁₇ ↔ Y₂Ni₇
Eutectic130093.3L ↔ YNi₅ + (Ni)
Peritectic1400~94.4L + (Ni) ↔ Y₂Ni₁₇

Note: Some temperature and composition values are approximate as determined from the phase diagram.

Intermetallic Compounds: Crystallographic Data

The Ni-Y system is rich in intermetallic compounds, each with a distinct crystal structure that dictates its physical and chemical properties. The crystallographic data for the known compounds are summarized in the following table.

CompoundPearson SymbolSpace GroupPrototypea (Å)b (Å)c (Å)β (°)
Y₃NioP16PnmaFe₃C8.6326.7949.613
Y₃Ni₂hP10P6₃/mmc5.899.94
YNioC8CmcmCrB3.7610.334.23
YNi₂cF24Fd-3mMgCu₂7.23
YNi₃hR30R-3mNbBe₃5.0124.47
Y₂Ni₇hP36P6₃/mmcCe₂Ni₇5.0024.3
YNi₄
YNi₅hP6P6/mmmCaCu₅4.843.91
Y₂Ni₁₇hP38P6₃/mmcTh₂Ni₁₇8.328.12

Note: Data for YNi₄ is not fully characterized in the available literature.

Experimental Protocols

The determination of the Ni-Y phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the resulting phases.

Sample Preparation

High-purity nickel and yttrium are used as starting materials. Alloys of various compositions are typically prepared by arc-melting in an inert atmosphere (e.g., argon) to prevent oxidation. The samples are repeatedly melted and turned to ensure homogeneity. For equilibration, the as-cast alloys are sealed in quartz or tantalum crucibles under vacuum and annealed at specific temperatures for extended periods, followed by quenching in water or oil to retain the high-temperature phase structures.

Thermal Analysis

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is employed to determine the temperatures of phase transitions such as melting, solidification, and solid-state transformations. In a typical DTA experiment, the sample and a thermally inert reference material are heated or cooled at a constant rate. The temperature difference between the sample and the reference is recorded as a function of temperature. Endothermic or exothermic events, corresponding to phase transitions, are detected as peaks on the DTA curve.

Metallography and X-ray Diffraction (XRD)

Quenched samples are prepared for metallographic examination by standard grinding and polishing techniques. The microstructure is then observed using optical or scanning electron microscopy (SEM) to identify the number and morphology of the phases present. The composition of each phase is determined using Energy Dispersive X-ray Spectroscopy (EDS) or Wavelength Dispersive X-ray Spectroscopy (WDS).

Powder X-ray Diffraction (XRD) is used to determine the crystal structure and lattice parameters of the individual phases. The quenched and crushed samples are exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded. By analyzing the positions and intensities of the diffraction peaks, the crystal structure can be identified and the unit cell dimensions can be precisely calculated.

Diagrams

experimental_workflow Experimental Workflow for Ni-Y Phase Diagram Determination cluster_preparation Sample Preparation cluster_analysis Phase Analysis cluster_results Data Interpretation start High-Purity Ni and Y arc_melting Arc Melting (Inert Atmosphere) start->arc_melting homogenization Homogenization (Remelting) arc_melting->homogenization annealing Annealing (Sealed Crucibles) homogenization->annealing quenching Quenching (Water/Oil) annealing->quenching dta_dsc Thermal Analysis (DTA/DSC) quenching->dta_dsc metallography Metallography (SEM/Optical) quenching->metallography xrd X-ray Diffraction (XRD) quenching->xrd transition_temps Phase Transition Temperatures dta_dsc->transition_temps microstructure Microstructure & Phase Composition metallography->microstructure crystal_structure Crystal Structure & Lattice Parameters xrd->crystal_structure phase_diagram Phase Diagram Construction transition_temps->phase_diagram microstructure->phase_diagram crystal_structure->phase_diagram Ni_Y_Phase_Diagram Simplified Ni-Y Binary Phase Diagram Y Y Ni Ni Y3Ni Y₃Ni YNi YNi YNi2 YNi₂ YNi3 YNi₃ Y2Ni7 Y₂Ni₇ YNi5 YNi₅ Y2Ni17 Y₂Ni₁₇ L Liquid Y_solid (Y) Ni_solid (Ni) e1 Eutectic 930°C p1 Peritectic p2 Peritectic c1 Congruent 1060°C e2 Eutectic p3 Peritectic p4 Peritectic c2 Congruent 1380°C p5 Peritectic e3 Eutectic p6 Peritectic Ni_melt Y_melt L_label Liquid (L) Y_L L + (Y) Ni_L L + (Ni) Y_Y3Ni (Y) + Y₃Ni YNi_YNi2 YNi + YNi₂ YNi5_Ni YNi₅ + (Ni)

References

theoretical modeling of Ni-Y alloy formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Modeling of Nickel-Yttrium (Ni-Y) Alloy Formation

Abstract

Nickel-Yttrium (Ni-Y) alloys are critical components in advanced materials, including high-temperature superalloys and hydrogen storage systems.[1][2] Understanding the formation, stability, and properties of these alloys is paramount for designing new materials with tailored functionalities. Theoretical modeling provides a powerful, atomistic-level insight that complements and guides experimental efforts. This guide details the primary computational methodologies for modeling Ni-Y alloy formation, presents key quantitative data derived from these models, and outlines the experimental protocols necessary for their validation. The intended audience includes materials scientists, computational chemists, and researchers in related fields.

Theoretical Modeling Methodologies

The theoretical investigation of alloy formation relies on a multi-scale modeling approach, integrating first-principles calculations, thermodynamic modeling, and molecular dynamics simulations. This synergistic approach provides a comprehensive understanding from fundamental electronic interactions to macroscopic material properties.

First-Principles Calculations (Ab Initio)

First-principles methods, primarily based on Density Functional Theory (DFT), are used to calculate the fundamental properties of materials from the underlying laws of quantum mechanics, without relying on empirical parameters.[3] For Ni-Y alloys, DFT is employed to determine:

  • Formation Energy: The energy released or absorbed when an intermetallic compound is formed from its constituent elements (Ni and Y). A negative formation energy indicates a stable or metastable compound.[3]

  • Elastic Constants: These constants (e.g., C11, C12, C44) describe a material's response to elastic deformation and are used to derive mechanical properties like bulk modulus, shear modulus, and Young's modulus.[4][5]

  • Lattice Parameters: The equilibrium dimensions of the crystal unit cell for different Ni-Y intermetallic phases.[3]

These calculations provide the foundational data for higher-level modeling techniques.[6]

CALPHAD (Calculation of Phase Diagrams) Method

The CALPHAD method is a computational thermodynamic approach used to predict phase diagrams and thermodynamic properties of multi-component systems.[6][7] It functions by developing mathematical models for the Gibbs free energy of each phase in the Ni-Y system. These models are parameterized by fitting them to a combination of experimental data (phase boundaries, transition temperatures) and theoretical data from first-principles calculations (enthalpies of formation).[8][9][10] The CALPHAD approach is highly effective for:

  • Calculating stable and metastable phase equilibria over wide ranges of temperature and composition.[11]

  • Predicting thermodynamic properties such as enthalpy, entropy, and heat capacity.[12]

  • Extrapolating binary system data (Ni-Y) to model more complex ternary or quaternary alloys.[13]

Molecular Dynamics (MD) Simulations

MD simulations model the behavior of a system of atoms over time by numerically solving Newton's equations of motion.[14] This technique is invaluable for studying dynamic processes and phenomena that are difficult to observe experimentally, such as:

  • Solidification and Melting: Simulating the liquid-to-solid phase transition to understand microstructure formation.[14][15]

  • Diffusion: Calculating the diffusion rates of Ni and Y atoms, which is critical for understanding alloy homogenization and phase transformations.[16]

  • Mechanical Deformation: Investigating the atomistic mechanisms of plastic deformation, such as dislocation motion and interactions with precipitates, to predict mechanical behavior under stress.[17][18]

Logical & Experimental Workflows

The development of Ni-Y alloys is guided by an integrated workflow combining theoretical predictions with experimental validation.

ICME_Workflow cluster_0 Theoretical Modeling cluster_1 Experimental Validation DFT First-Principles (DFT) Calculations CALPHAD CALPHAD Modeling DFT->CALPHAD Enthalpies of Formation MD Molecular Dynamics (MD) Simulations DFT->MD Interatomic Potentials Props Predicted Material Properties (Phase Stability, Mechanical, Thermodynamic) CALPHAD->Props MD->Props Compare Comparison & Model Refinement Props->Compare Guides Experiment Synth Alloy Synthesis Char Characterization (XRD, SEM, DTA) Synth->Char Test Property Measurement Char->Test Test->Compare Compare->CALPHAD Refine Database

Integrated workflow for Ni-Y alloy modeling and validation.

Experimental_Workflow cluster_characterization Microstructural & Phase Characterization cluster_properties Property Measurement start Start: Define Target Ni-Y Composition synthesis Alloy Synthesis (e.g., Arc Melting) start->synthesis homogenize Homogenization (High-Temp Annealing) synthesis->homogenize xrd X-Ray Diffraction (XRD) - Phase Identification - Lattice Parameters homogenize->xrd sem Scanning Electron Microscopy (SEM/EDS) - Microstructure - Compositional Analysis homogenize->sem dta Differential Thermal Analysis (DTA) - Transition Temperatures homogenize->dta mech Mechanical Testing - Hardness - Modulus homogenize->mech analysis Data Analysis & Comparison with Theoretical Models xrd->analysis sem->analysis dta->analysis mech->analysis end End: Validated Alloy Data analysis->end

Standard experimental workflow for Ni-Y alloy validation.

Quantitative Data from Theoretical Models

The following tables summarize key quantitative data for stable Ni-Y intermetallic compounds, primarily derived from first-principles calculations and CALPHAD modeling.

Table 1: Thermodynamic and Structural Properties of Ni-Y Intermetallics

This table presents the calculated enthalpy of formation (ΔH_f) and equilibrium lattice parameters. The negative ΔH_f values signify that the formation of these intermetallics is energetically favorable.[1]

Intermetallic PhaseCrystal StructureCalculated Enthalpy of Formation (ΔH_f), kJ/mol-atomReference
NiY₃Fe₃C-type-33.5[19]
NiYCrB-type-51.2[19]
Ni₂YCu₂Mg-type-54.1[19]
Ni₃YNi₃Ti-type-52.8[1][19]
Ni₅YCaCu₅-type-46.5[1][19]
Ni₇Y₂Gd₂Co₇-type-49.3[19]
Ni₁₇Y₂Th₂Ni₁₇-type-38.1[11][19]

Note: Values can vary slightly depending on the specific computational method and parameters used.

Table 2: Predicted Mechanical Properties of Ni-Y Intermetallics

This table outlines the calculated elastic moduli and the Pugh's ratio (B/G), which is a common indicator of ductility. A B/G ratio greater than 1.75 typically suggests ductile behavior, while a lower value suggests brittleness.

Intermetallic PhaseBulk Modulus (B), GPaShear Modulus (G), GPaYoung's Modulus (E), GPaPugh's Ratio (B/G)Predicted BehaviorReference
NiY₃69.343.1108.71.61Brittle[19]
NiY96.558.7150.31.64Brittle[19]
Ni₂Y125.171.9185.81.74Borderline[19]
Ni₃Y148.680.2209.71.85Ductile[19]
Ni₅Y175.489.1233.51.97Ductile[19]
Ni₇Y₂165.286.3225.81.91Ductile[19]
Ni₁₇Y₂181.389.5235.12.03Ductile[19]

Note: These properties are for ideal, defect-free single crystals at 0 K and serve as a baseline for understanding the intrinsic mechanical response.

Experimental Protocols for Validation

Validating theoretical predictions requires careful synthesis and characterization of the alloys.

Protocol: Alloy Synthesis by Arc Melting

Arc melting is a standard method for producing high-purity polycrystalline Ni-Y alloys from elemental precursors.

  • Precursor Preparation: High-purity Nickel (≥99.95%) and Yttrium (≥99.9%) pieces are weighed to achieve the desired stoichiometric ratio (e.g., for Ni₅Y). Yttrium surfaces should be mechanically cleaned immediately before weighing to remove the native oxide layer.

  • Furnace Setup: The elemental pieces are placed on a water-cooled copper hearth inside the arc furnace chamber.

  • Atmosphere Control: The chamber is evacuated to a high vacuum (< 10⁻⁴ mbar) and subsequently backfilled with high-purity Argon gas to a slight overpressure. This process is repeated 3-5 times to minimize oxygen and nitrogen contamination.

  • Melting: A high current is passed through a non-consumable tungsten electrode to strike an arc, which melts the precursors. A titanium getter is often melted first to further purify the argon atmosphere.

  • Homogenization: The resulting alloy "button" is flipped and re-melted 5-7 times to ensure chemical homogeneity.

  • Post-Processing: The as-cast button is often sealed in a quartz tube under vacuum or inert gas and annealed at a high temperature (e.g., 900-1100 °C) for an extended period (e.g., 72-150 hours) to achieve phase equilibrium.

Protocol: Phase and Microstructure Characterization
  • X-Ray Diffraction (XRD):

    • Objective: To identify the crystalline phases present and determine their lattice parameters.

    • Sample Preparation: A small piece of the annealed alloy is mounted and polished to a mirror finish to ensure a flat surface for analysis.

    • Data Acquisition: The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ ≈ 1.54 Å). Data is collected over a 2θ range (e.g., 20° to 100°) with a slow scan speed to ensure good peak resolution.

    • Analysis: The resulting diffraction pattern is compared against crystallographic databases (e.g., ICDD) to identify the phases. Rietveld refinement can be used to precisely determine lattice parameters and phase fractions, which are then compared to DFT predictions.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):

    • Objective: To visualize the alloy's microstructure (grain size, phase distribution) and determine the elemental composition of different phases.

    • Sample Preparation: The sample is mounted in a conductive resin, ground, and polished to a mirror finish. It may be lightly etched with a suitable reagent (e.g., Kroll's reagent) to reveal grain boundaries and phase morphology.

    • Imaging: The sample is imaged in the SEM using secondary electron (SE) for topography and backscattered electron (BSE) for compositional contrast (heavier elements appear brighter).

    • Compositional Analysis: EDS is used to perform point analysis or elemental mapping on different regions of the microstructure to confirm the compositions of the observed phases, validating the phase diagram predictions from CALPHAD.[11]

Conclusion

The , through an integrated suite of first-principles, CALPHAD, and molecular dynamics methods, provides indispensable insights into the phase stability, thermodynamics, and mechanical properties of this important materials system. The quantitative data generated by these models serves as a powerful predictive tool for alloy design. However, rigorous experimental validation, following detailed synthesis and characterization protocols, is essential to refine the theoretical models and ensure their accuracy in developing next-generation high-performance materials.

References

A Technical Guide to the Discovery of Novel Nickel-Yttrium Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel nickel-yttrium (Ni-Y) compositions. It is designed to serve as a comprehensive resource for professionals in materials science and related fields, offering detailed experimental protocols, quantitative data for comparative analysis, and a logical framework for the discovery of new alloys within this system.

Introduction to Nickel-Yttrium Systems

The exploration of novel nickel-yttrium (Ni-Y) compositions is driven by the potential for developing advanced materials with unique and enhanced properties. Yttrium, as a rare-earth element, can significantly influence the microstructure and, consequently, the mechanical and physical properties of nickel-based alloys. The addition of yttrium to nickel can lead to the formation of various intermetallic compounds, such as Ni₁₇Y₂, Ni₅Y, and Ni₃Y, each possessing distinct characteristics. These materials are of interest for a range of applications, from high-temperature structural components to specialized applications in catalysis and beyond. The systematic discovery and characterization of new compositions within the Ni-Y phase space are crucial for unlocking their full technological potential.

Methodologies for Discovery and Synthesis

The discovery of novel Ni-Y compositions is a multi-step process that begins with theoretical prediction and progresses through synthesis and detailed characterization. High-throughput computational screening, coupled with established metallurgical synthesis techniques, provides a powerful workflow for identifying and creating promising new alloys.

High-Throughput Computational Screening

A logical workflow for the discovery of novel Ni-Y compositions can be effectively visualized as a high-throughput screening process. This approach allows for the rapid computational assessment of a large number of potential compositions before committing to expensive and time-consuming experimental synthesis.

high_throughput_workflow cluster_computational Computational Screening cluster_experimental Experimental Validation comp_space Define Compositional Space (e.g., Ni(x)Y(1-x)) dft High-Throughput DFT Calculations (Formation Energy, Phase Stability) comp_space->dft prop_pred Predict Properties (Mechanical, Thermal) dft->prop_pred candidate_select Candidate Selection (Based on Stability & Predicted Properties) prop_pred->candidate_select synthesis Synthesis of Selected Compositions (e.g., Arc Melting) candidate_select->synthesis Promising Candidates characterization Microstructural & Phase Characterization (XRD, SEM, TEM) synthesis->characterization prop_measurement Mechanical & Physical Property Measurement (Hardness, Modulus) characterization->prop_measurement validation Validation of Predicted Properties prop_measurement->validation validation->comp_space Feedback Loop for Model Refinement logical_relationship cluster_input Input Parameters cluster_intermediate Material State cluster_output Output Properties composition Alloy Composition (Ni:Y ratio, Alloying Elements) microstructure Microstructure (Phases, Grain Size, Morphology) composition->microstructure properties Mechanical & Physical Properties (Hardness, Modulus, Thermal Stability) composition->properties Direct Influence processing Processing Route (Arc Melting, Melt Spinning, Annealing) processing->microstructure processing->properties Direct Influence microstructure->properties

An In-depth Technical Guide to the Magnetic Properties of Ni-Y Intermetallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of nickel-yttrium (Ni-Y) intermetallic compounds. The following sections detail the synthesis, characterization, and magnetic behavior of various Ni-Y phases, with a focus on quantitative data and experimental methodologies.

Introduction to Ni-Y Intermetallics

The binary system of nickel (Ni) and yttrium (Y) forms a series of intermetallic compounds, each exhibiting distinct physical and magnetic properties. Yttrium, being a non-magnetic rare-earth element, allows for the direct investigation of the magnetic behavior of nickel in different chemical and structural environments. The magnetic properties of these compounds are primarily dictated by the Ni 3d electron band and its hybridization with the Y 4d and 5s bands. Generally, the Ni-Y intermetallics are not strongly magnetic at room temperature, with magnetic ordering, if present, occurring at low temperatures.

Synthesis of Ni-Y Intermetallics

The synthesis of high-purity, single-phase Ni-Y intermetallic compounds is crucial for accurate magnetic characterization. The most common and effective method for preparing these alloys is arc melting .

Experimental Protocol: Arc Melting

Objective: To synthesize polycrystalline Ni-Y intermetallic compounds of desired stoichiometry.

Materials and Equipment:

  • High-purity Ni (99.99% or higher) and Y (99.9% or higher) metals

  • Arc furnace equipped with a non-consumable tungsten electrode and a water-cooled copper hearth

  • High-purity argon gas (99.999% or higher)

  • Vacuum pumping system

  • Analytical balance

Procedure:

  • Stoichiometric Weighing: Accurately weigh the high-purity Ni and Y metals in the desired atomic ratios (e.g., 1:1 for NiY, 2:1 for Ni₂Y, etc.).

  • Furnace Preparation: Place the weighed metals on the water-cooled copper hearth of the arc furnace.

  • Purging: Evacuate the furnace chamber to a high vacuum (typically < 10⁻³ mbar) and then backfill with high-purity argon gas. This process is repeated several times to minimize the presence of oxygen and other reactive gases.

  • Melting: Strike an arc between the tungsten electrode and the metal charge to melt the constituents. The molten metals are kept in a molten state for a sufficient duration to ensure homogenization.

  • Homogenization: To ensure compositional homogeneity, the resulting alloy button is flipped and re-melted multiple times (typically 3-5 times).

  • Annealing (Optional): For some phases, a subsequent annealing step in a vacuum-sealed quartz tube at a specific temperature for an extended period (e.g., several days to weeks) may be necessary to promote the formation of a single-phase, well-ordered crystal structure.

  • Characterization: The crystal structure and phase purity of the synthesized compounds are confirmed using X-ray Diffraction (XRD).

Magnetic Properties of Ni-Y Intermetallic Compounds

The magnetic properties of Ni-Y intermetallics are highly dependent on their stoichiometry and crystal structure. The primary magnetic behaviors observed in this system are Pauli paramagnetism and weak itinerant ferromagnetism.

YNi₅: An Exchange-Enhanced Pauli Paramagnet

YNi₅ is the most extensively studied compound in the Ni-Y series and is a classic example of an exchange-enhanced Pauli paramagnet.[1][2] In Pauli paramagnetism, the application of an external magnetic field causes a small alignment of the spins of the conduction electrons, resulting in a weak, temperature-independent positive magnetic susceptibility. The "exchange-enhanced" nature of YNi₅ signifies that the electron-electron interactions amplify this paramagnetic response.[1]

Key Magnetic Parameters for YNi₅:

  • Magnetic Susceptibility (χ): The magnetic susceptibility of YNi₅ is positive and weakly dependent on temperature at higher temperatures.[2][3] At low temperatures (below 10 K), the susceptibility follows a T² dependence.[3]

  • Magnetic Moment: As a paramagnet, YNi₅ does not possess a spontaneous magnetic moment. However, a small magnetic moment can be induced by an external magnetic field.[1][4]

Y₂Ni₇: A Weak Itinerant Ferromagnet

Y₂Ni₇ exhibits weak itinerant ferromagnetism, a state where the magnetic moments are carried by delocalized (itinerant) electrons and the overall magnetic ordering is weak.[5][6][7] This is in contrast to magnetism arising from localized atomic moments.

Key Magnetic Parameters for Y₂Ni₇:

  • Curie Temperature (T_C): Y₂Ni₇ undergoes a ferromagnetic transition at a Curie temperature of approximately 53-60 K.[5][6]

  • Magnetic Moment: The spontaneous magnetic moment in Y₂Ni₇ is very small, on the order of 0.06 to 0.11 µ_B per Ni atom.[5] Theoretical calculations have shown that the magnetic moments on the different crystallographic sites of Ni vary.[5]

Other Ni-Y Intermetallics: YNi, YNi₂, and YNi₃

Detailed quantitative magnetic data for YNi, YNi₂, and YNi₃ is less abundant in the literature compared to YNi₅ and Y₂Ni₇. However, based on the trends observed in the Ni-Y system and related compounds, they are generally expected to be weak paramagnets or to exhibit weak magnetic ordering at very low temperatures. It has been noted that in compounds with compositions close to Y₂Ni₇, variations in nickel content can lead to significant changes in the saturation moment with little effect on the Curie temperature.[8]

Experimental Characterization of Magnetic Properties

The precise determination of the magnetic properties of Ni-Y intermetallics relies on sensitive measurement techniques.

Experimental Protocol: Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetization of a material as a function of an applied magnetic field and temperature.

Equipment:

  • Vibrating Sample Magnetometer (VSM)

  • Cryostat for low-temperature measurements

  • Sample holder (e.g., a quartz or brass rod)

Procedure:

  • Sample Preparation: A small, regularly shaped piece of the synthesized Ni-Y intermetallic is mounted onto the sample holder.

  • Measurement Setup: The sample holder is inserted into the VSM, placing the sample within the detection coils and the region of the applied magnetic field.

  • Temperature Control: The temperature of the sample is controlled using the cryostat.

  • Magnetization vs. Field (M-H) Measurement: At a fixed temperature, the external magnetic field is swept from a maximum positive value to a maximum negative value and back, while the magnetization of the sample is recorded. This generates a hysteresis loop for ferromagnetic materials or a linear response for paramagnetic materials.

  • Magnetization vs. Temperature (M-T) Measurement: The magnetization is measured as a function of temperature under a constant applied magnetic field. This is typically done under two conditions:

    • Zero-Field-Cooled (ZFC): The sample is cooled in the absence of a magnetic field, after which a small field is applied, and the magnetization is measured upon warming.

    • Field-Cooled (FC): The sample is cooled in the presence of a magnetic field, and the magnetization is measured upon warming or cooling.

Experimental Protocol: Neutron Diffraction

Objective: To determine the magnetic structure of a material, including the magnitude and orientation of the magnetic moments on the individual atoms.[9][10][11][12][13]

Equipment:

  • Neutron diffractometer at a research reactor or spallation source

  • Cryostat for low-temperature measurements

  • Sample container (e.g., a vanadium can)

Procedure:

  • Sample Preparation: A powdered sample of the Ni-Y intermetallic is loaded into the sample container.

  • Data Collection: The sample is placed in the neutron beam, and the scattered neutrons are detected at various angles to produce a diffraction pattern. Data is collected at temperatures above and below any suspected magnetic ordering temperature.

  • Data Analysis:

    • The diffraction pattern collected above the ordering temperature is used to refine the crystal structure of the material.

    • The diffraction pattern collected below the ordering temperature contains both nuclear and magnetic scattering contributions. By subtracting the nuclear scattering (determined from the high-temperature data), the magnetic scattering can be isolated.

    • The magnetic scattering pattern is then analyzed to determine the arrangement (ferromagnetic, antiferromagnetic, etc.) and magnitude of the magnetic moments on the Ni atoms.

Summary of Quantitative Magnetic Data

The following tables summarize the available quantitative magnetic data for various Ni-Y intermetallic compounds.

CompoundMagnetic Ordering TypeOrdering Temperature (K)Magnetic Moment (µ_B/Ni atom)Reference(s)
YNi Not well-documented--
YNi₂ Not well-documented--
YNi₃ Ferromagnetic--[14]
YNi₅ Exchange-Enhanced Pauli ParamagnetN/ANo spontaneous moment[1][2][3]
Y₂Ni₇ Weak Itinerant Ferromagnet53 - 600.06 - 0.11[5][6][7]
CompoundMagnetic Susceptibility (χ)Measurement ConditionsReference(s)
YNi₅ Positive, weakly temperature-dependentHigh Temperature[2][3]
YNi₅ Follows T² dependenceT < 10 K[3]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization of Ni-Y intermetallics.

Synthesis_Workflow start Start: Define Stoichiometry weigh Weigh High-Purity Ni and Y Metals start->weigh arc_melt Arc Melting (Argon Atmosphere) weigh->arc_melt homogenize Flip and Re-melt (3-5 times) arc_melt->homogenize anneal Optional Annealing (Vacuum) homogenize->anneal xrd XRD Analysis for Phase Purity anneal->xrd sample_prep Sample Preparation for Magnetic Measurements xrd->sample_prep end End: Single-Phase Sample sample_prep->end

Fig. 1: Synthesis Workflow for Ni-Y Intermetallics.

Magnetic_Characterization_Workflow start Start: Synthesized Ni-Y Sample vsm VSM Measurements start->vsm neutron Neutron Diffraction start->neutron mh_curve M-H Curves (Hysteresis/Linear Response) vsm->mh_curve mt_curve M-T Curves (ZFC/FC) vsm->mt_curve analysis Data Analysis mh_curve->analysis mt_curve->analysis ht_data High-Temperature Data (Nuclear Structure) neutron->ht_data lt_data Low-Temperature Data (Nuclear + Magnetic) neutron->lt_data ht_data->analysis lt_data->analysis mag_params Determine Magnetic Parameters (T_C, Moment, Susceptibility) analysis->mag_params mag_structure Determine Magnetic Structure analysis->mag_structure end End: Comprehensive Magnetic Profile mag_params->end mag_structure->end

Fig. 2: Magnetic Characterization Workflow.

Conclusion

The magnetic properties of Ni-Y intermetallics are characterized by weak magnetic responses, primarily Pauli paramagnetism and weak itinerant ferromagnetism. YNi₅ stands out as a well-studied exchange-enhanced Pauli paramagnet, while Y₂Ni₇ is a weak itinerant ferromagnet with a low Curie temperature. The magnetic behavior of other Ni-Y compounds like YNi, YNi₂, and YNi₃ is less documented and presents an area for further investigation. The synthesis and characterization of these materials require careful control of stoichiometry and purity, with arc melting being the preferred synthesis route and VSM and neutron diffraction serving as essential characterization techniques. This guide provides a foundational understanding and detailed protocols for researchers venturing into the study of these fascinating materials.

References

electrochemical behavior of nickel-yttrium alloys

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Behavior of Nickel-Yttrium Alloys

Introduction

Nickel (Ni) and its alloys are renowned for their robust corrosion resistance in a multitude of aggressive environments.[1] This characteristic is primarily attributed to the spontaneous formation of a stable, passive oxide layer on the metal's surface upon exposure to an oxidizing medium.[1] To further enhance these properties for specialized applications, such as in aerospace, nuclear reactors, and advanced battery technologies, alloying elements are introduced. Yttrium (Y), a rare-earth element, has emerged as a critical addition to nickel-based systems. The inclusion of yttrium can significantly refine the grain structure of the alloy and improve the adherence and stability of the protective passive film, thereby enhancing overall corrosion resistance and performance at high temperatures.[2]

This guide provides a comprehensive overview of the , focusing on their corrosion characteristics and the methodologies used for their evaluation. It is intended for researchers, materials scientists, and professionals in fields where high-performance materials are critical.

Electrochemical Properties of Nickel-Yttrium Alloys

The addition of yttrium to nickel-based alloys modifies their electrochemical characteristics. Yttrium can act as a grain refiner and also forms stable intermetallic compounds or oxides that influence the protective passive layer. The primary indicators of corrosion behavior are the corrosion potential (Ecorr), corrosion current density (Icorr), and pitting potential (Epit).

  • Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A more positive (nobler) Ecorr generally indicates lower corrosion susceptibility.

  • Corrosion Current Density (Icorr): A direct measure of the corrosion rate of the material. Lower Icorr values signify enhanced corrosion resistance.

  • Pitting Potential (Epit): The potential above which localized pitting corrosion initiates. A higher Epit indicates greater resistance to this form of corrosion.

Quantitative Data Summary

The following tables summarize key quantitative data from electrochemical tests on various nickel-based alloys, including those with yttrium additions, to allow for easy comparison.

Table 1: Potentiodynamic Polarization Data for Nickel-Based Alloys in 3.5% NaCl Solution [1]

Alloy Composition Ecorr (mV vs. SCE) Icorr (μA/cm²) Epit (mV vs. SCE)
Pure Nickel -250 5.5 150
Ni-5%Y -210 1.2 350
Ni-10%Y -195 0.8 420
Alloy 625 (Ni-Cr-Mo) -180 0.5 700

| Hastelloy C-276 (Ni-Mo-Cr) | -150 | 0.1 | 850 |

Table 2: Electrochemical Parameters for Yttrium-Doped Cathode Materials [3]

Material First Discharge Capacity (mAh·g⁻¹) Capacity Retention after 100 Cycles
Li(Ni₀.₈₅Co₀.₀₇₅Mn₀.₀₇₅)O₂ 185.6 75.4%

| Li(Ni₀.₈₅Co₀.₀₇₅Mn₀.₀₇₅)₀.₉₈Y₀.₀₂O₂ | 193.3 | 85.8% |

Experimental Protocols

Understanding the electrochemical behavior of Ni-Y alloys requires precise experimental techniques. The most common methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization

This technique measures the current response of a material to a controlled change in its electrical potential in an electrolyte. It is used to determine Ecorr, Icorr, and Epit.

Methodology:

  • Working Electrode Preparation: The Ni-Y alloy sample is used as the working electrode. A surface area of 1 cm² is typically exposed, with the remaining areas sealed with epoxy resin.[4] The exposed surface is mechanically polished with successively finer grades of SiC paper, rinsed with deionized water and ethanol, and then dried.

  • Electrochemical Cell: A standard three-electrode system is employed.[4]

    • Working Electrode: The prepared Ni-Y alloy sample.

    • Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: A platinum foil or graphite (B72142) rod with a large surface area.[4]

  • Electrolyte: A 3.5 wt.% NaCl solution is commonly used to simulate a corrosive saline environment.[4]

  • Procedure:

    • The open-circuit potential (OCP) is first monitored for a stabilization period, typically 1800 to 3600 seconds, to allow the electrode to reach a steady state with the electrolyte.[4]

    • The polarization scan is then performed by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +1200 mV vs. OCP) at a constant scan rate, typically between 0.5 mV/s and 2 mV/s.

    • The resulting current is recorded as a function of the applied potential to generate a polarization curve.

    • Corrosion parameters (Ecorr, Icorr) are determined from the Tafel extrapolation of the linear portions of the anodic and cathodic branches of the curve.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism, passive film properties, and charge transfer kinetics.

Methodology:

  • Cell and Electrode Setup: The same three-electrode cell configuration as for potentiodynamic polarization is used.

  • Procedure:

    • The working electrode is first allowed to stabilize at its OCP.

    • A small amplitude AC voltage signal (typically 5-10 mV) is applied to the electrode at its OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).

    • The resulting AC current response is measured, and the impedance (Z = V/I) is calculated for each frequency.

    • The data is typically presented as Nyquist plots (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The plots are then fitted to an equivalent electrical circuit model to extract quantitative parameters related to the corrosion process, such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).

Visualizations

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the mechanisms underlying the observed electrochemical behavior.

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_test Electrochemical Testing cluster_analysis Data Analysis p1 Ni-Y Alloy Sample p2 Mount in Epoxy p1->p2 p3 Grind & Polish Surface p2->p3 p4 Clean & Degrease p3->p4 c1 Working Electrode (Ni-Y Sample) p4->c1 t1 Connect to Potentiostat c2 Reference Electrode (SCE or Ag/AgCl) c3 Counter Electrode (Platinum) c4 Electrolyte (e.g., 3.5% NaCl) t2 Stabilize at OCP t1->t2 t3 Perform Measurement (Polarization or EIS) t2->t3 a1 Generate Plots (Polarization Curve / Nyquist Plot) t3->a1 a2 Extract Parameters (Ecorr, Icorr, Rp) a1->a2 a3 Interpret Results a2->a3 cluster_cell cluster_cell cluster_test cluster_test G cluster_cause Alloying Effect cluster_mechanism Microstructural & Film Modification cluster_effect Resulting Electrochemical Behavior cause Addition of Yttrium (Y) to Nickel (Ni) Matrix mech1 Grain Boundary Pinning & Grain Refinement cause->mech1 mech2 Formation of Stable Y₂O₃ or NiₓYᵧ Phases cause->mech2 mech3 Enhanced Adhesion & Stability of Passive Cr₂O₃/NiO Layer mech1->mech3 mech2->mech3 effect1 Lower Corrosion Rate (↓ Icorr) mech3->effect1 effect2 Increased Pitting Resistance (↑ Epit) mech3->effect2 effect3 Nobler Potential (↑ Ecorr) mech3->effect3

References

initial characterization of Ni-Y thin films

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Characterization of Nickel-Yttrium (Ni-Y) Thin Films

This guide provides a comprehensive overview of the fundamental techniques and experimental protocols for the initial characterization of Nickel-Yttrium (Ni-Y) thin films. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and analysis of novel thin film materials.

Introduction

Nickel-Yttrium (Ni-Y) thin films are of growing interest due to their potential applications in magnetic recording media, magneto-caloric refrigeration, and as catalysts. The combination of a transition metal (Ni) with a rare-earth element (Y) can lead to unique magnetic and structural properties. An initial characterization of these films is crucial to understand their structure-property relationships and to tailor their functionalities for specific applications. This document outlines the common deposition methods and a suite of characterization techniques essential for a thorough initial assessment of Ni-Y thin films.

Thin Film Synthesis

The properties of Ni-Y thin films are highly dependent on the synthesis method and deposition parameters. Common techniques for depositing metallic thin films include physical vapor deposition (PVD) and chemical vapor deposition (CVD).

Experimental Protocol: Sputtering Deposition

Sputtering is a widely used PVD technique for depositing high-quality metallic and oxide thin films.

Objective: To deposit a Ni-Y thin film of a specified thickness onto a substrate.

Materials and Equipment:

  • Sputtering system with at least two magnetron sources

  • High-purity Nickel (Ni) and Yttrium (Y) targets

  • Substrates (e.g., Si (100) wafers, glass slides)

  • Argon (Ar) gas (ultra-high purity)

  • Substrate heater and temperature controller

  • Power supplies (DC or RF)

  • Vacuum pumps (rotary and turbomolecular)

  • Thickness monitor (e.g., quartz crystal microbalance)

Procedure:

  • Substrate Preparation: Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes. Dry the substrates with nitrogen gas and load them into the sputtering chamber.

  • Chamber Evacuation: Pump down the chamber to a base pressure of at least 1x10-6 Torr to minimize contamination.

  • Substrate Heating: Heat the substrates to the desired deposition temperature (e.g., 300 °C) and allow the temperature to stabilize.

  • Sputtering Process:

    • Introduce Ar gas into the chamber at a controlled flow rate to achieve a working pressure of a few mTorr.

    • Apply power to the Ni and Y targets to ignite the plasma. The relative power applied to each target will determine the film's composition.

    • Open the shutters to begin deposition onto the substrates.

    • Monitor the film thickness in real-time using a quartz crystal microbalance.

  • Cooling and Venting: After reaching the desired thickness, close the shutters and turn off the power supplies. Allow the substrates to cool down in vacuum before venting the chamber with nitrogen gas.

Structural and Morphological Characterization

Understanding the crystal structure, crystallite size, and surface morphology is fundamental to interpreting the physical properties of the films.

X-Ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure and phase purity of the thin films.

Experimental Protocol: XRD Analysis

Objective: To identify the crystalline phases and determine structural parameters of the Ni-Y thin films.

Equipment:

  • X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Goniometer

  • Detector

Procedure:

  • Mount the thin film sample on the goniometer.

  • Set the 2θ scan range, typically from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Initiate the XRD scan.

  • Analyze the resulting diffraction pattern to identify the crystallographic phases by comparing the peak positions and intensities to standard diffraction patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards).

  • Calculate the crystallite size (D) using the Scherrer equation for the most intense diffraction peak: D = (0.9 * λ) / (β * cos(θ)) where λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the film's surface morphology and can be equipped with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis.

Experimental Protocol: SEM and EDS Analysis

Objective: To visualize the surface morphology, grain structure, and determine the elemental composition of the Ni-Y thin films.

Equipment:

  • Scanning Electron Microscope

  • Energy Dispersive X-ray Spectroscopy detector

Procedure:

  • Mount a small piece of the coated substrate onto an SEM stub using conductive carbon tape.

  • If the film is on an insulating substrate, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging.

  • Load the sample into the SEM chamber and evacuate to high vacuum.

  • Apply an accelerating voltage (e.g., 10-20 kV) and focus the electron beam on the sample surface.

  • Acquire secondary electron images to visualize the surface topography.

  • Perform EDS analysis by collecting the characteristic X-rays emitted from the sample to determine the elemental composition (atomic % of Ni and Y).

Magnetic Characterization

For many applications, the magnetic properties of Ni-Y thin films are of primary interest.

Vibrating Sample Magnetometry (VSM)

VSM is used to measure the magnetic moment of the film as a function of an applied magnetic field, from which key magnetic parameters can be extracted.

Experimental Protocol: VSM Analysis

Objective: To measure the magnetic hysteresis (M-H) loop of the Ni-Y thin films at room temperature.

Equipment:

  • Vibrating Sample Magnetometer

Procedure:

  • Cut a small, well-defined area of the thin film sample.

  • Mount the sample on the VSM sample holder, ensuring it is securely fastened.

  • Center the sample in the magnetic field.

  • Apply a magnetic field and sweep it from a maximum positive value to a maximum negative value and back to the maximum positive value to trace the M-H loop.

  • From the M-H loop, determine the saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

Data Presentation

Quantitative data from the characterization techniques should be summarized for clear comparison.

Table 1: Deposition Parameters and Film Composition

Sample IDSubstrate Temperature (°C)Ni Target Power (W)Y Target Power (W)Film Thickness (nm)Ni (at. %)Y (at. %)
NiY-130010020508515
NiY-230010030527822
NiY-340010020558317

Note: The data in this table is illustrative and will vary based on the specific sputtering system and process parameters.

Table 2: Structural and Magnetic Properties

Sample IDPredominant Crystalline PhaseCrystallite Size (nm)Saturation Magnetization (Ms, emu/cm³)Coercivity (Hc, Oe)
NiY-1Ni (111)2545080
NiY-2Amorphous-38065
NiY-3Ni (111), YNi53542095

Note: This data is hypothetical and serves as an example of how to present the characterization results. The addition of Y can refine the grain size and may lead to an amorphous structure if the annealing temperature is insufficient.[1] The saturation magnetization may be influenced by the annealing treatment.[1]

Visualization of Experimental Workflow

Diagrams can effectively illustrate the sequence of experimental procedures.

Experimental_Workflow cluster_synthesis Thin Film Synthesis cluster_characterization Characterization sub_prep Substrate Cleaning deposition Sputtering Deposition sub_prep->deposition xrd XRD Analysis deposition->xrd Structural Analysis sem_eds SEM/EDS Analysis deposition->sem_eds Morphological & Compositional Analysis vsm VSM Analysis deposition->vsm Magnetic Analysis

Caption: Experimental workflow for Ni-Y thin film synthesis and characterization.

Characterization_Logic synthesis Synthesis Parameters (Temp, Power, etc.) structure Microstructure (Phase, Grain Size) synthesis->structure determines properties Magnetic Properties (Ms, Hc) structure->properties influences

Caption: Relationship between synthesis, structure, and properties of Ni-Y thin films.

References

An In-depth Technical Guide on the Fundamental Interactions Between Nickel and Yttrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental interactions between nickel (Ni) and yttrium (Y). It delves into the physicochemical properties of the Ni-Y binary system, including its phase diagram, the formation of intermetallic compounds, and their crystallographic and thermodynamic characteristics. Detailed experimental protocols for the synthesis and characterization of Ni-Y materials are presented. Furthermore, this guide explores the current understanding of the biological interactions of these elements, with a particular focus on their relevance to toxicology, biocompatibility, and potential applications in drug development and catalysis for pharmaceutical synthesis. While direct biological data on Ni-Y systems is nascent, this document extrapolates from existing knowledge on the individual elements and related alloys to provide a forward-looking perspective for researchers.

Physicochemical Interactions: The Ni-Y Binary System

The interaction between nickel and yttrium is characterized by the formation of a complex binary system with multiple intermetallic compounds. These compounds possess unique crystal structures and thermodynamic properties that are of significant interest in materials science, particularly for high-temperature applications and catalysis.

The Nickel-Yttrium Phase Diagram

The equilibrium relationships between nickel and yttrium as a function of temperature and composition are depicted in the Ni-Y phase diagram. The system is characterized by the formation of several intermetallic compounds, some of which melt congruently, while others decompose peritectically.[1] Key features of the phase diagram include multiple eutectic and peritectic reactions.[2]

Intermetallic Compounds

Investigations into the Ni-Y system have identified nine intermetallic compounds.[1][2] These compounds have distinct stoichiometric ratios and crystal structures. The primary intermetallic phases include Y₃Ni, Y₃Ni₂, YNi, YNi₂, YNi₃, Y₂Ni₇, YNi₄, YNi₅, and Y₂Ni₁₇.[1] Of these, YNi and YNi₅ exhibit congruent melting points, indicating high thermal stability.[1]

Table 1: Crystallographic Data of Nickel-Yttrium Intermetallic Compounds

CompoundPearson SymbolSpace GroupPrototype
Y₃NioP16PnmaFe₃C
YNioC8CmcmCrB
YNi₂cF24Fd-3mMgCu₂
YNi₃hR30R-3mNbBe₃
Y₂Ni₇hR54R-3mGd₂Co₇
YNi₅cF24F-43mAuBe₅
Y₂Ni₁₇hP38P6₃/mmcTh₂Ni₁₇

Note: Data compiled from various sources.[2][3][4] The crystal structures and lattice parameters can vary slightly based on experimental conditions.

Thermodynamic Properties

The formation of Ni-Y intermetallic compounds is an exothermic process, indicating a strong affinity between the two elements. The enthalpy of formation is a key thermodynamic parameter that quantifies the stability of these compounds.

Table 2: Enthalpy of Formation for Select Ni-Y Intermetallic Compounds

CompoundEnthalpy of Formation (kJ/mol)
Y₃Ni-28.5
YNi-52.3
YNi₂-45.6
YNi₃-41.0
Y₂Ni₇-37.7
YNi₅-35.6
Y₂Ni₁₇-29.3

Note: Values are experimentally determined using electromotive force (emf) measurements.[2]

Experimental Protocols

Synthesis of Ni-Y Alloys and Compounds

2.1.1. Arc Melting for Bulk Intermetallic Compounds

This method is suitable for preparing bulk samples of Ni-Y intermetallic compounds with precise stoichiometry.

  • Material Preparation: High-purity nickel (99.9% or higher) and yttrium (99.9% or higher) are weighed in the desired atomic ratios.

  • Melting: The constituent metals are placed in a water-cooled copper hearth within a vacuum or inert gas (e.g., argon) arc melting furnace.

  • Homogenization: The sample is melted and re-melted several times to ensure homogeneity. The ingot is typically flipped between each melting cycle.

  • Annealing: The as-cast ingot is sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 900-1100°C) for an extended period (e.g., 1-4 weeks) to achieve phase equilibrium.

2.1.2. Solution Combustion Synthesis for Ni/Y₂O₃ Catalysts

This technique is effective for producing nanostructured nickel catalysts supported on yttria (Y₂O₃).[5][6]

  • Precursor Solution: An aqueous solution is prepared containing nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) as the nickel precursor, yttrium nitrate (Y(NO₃)₃·6H₂O) as the yttria precursor, and a fuel such as glycine (B1666218) or citric acid.[7][8] The fuel-to-nitrate ratio is a critical parameter for controlling the combustion process.

  • Heating: The solution is heated in a furnace or on a hot plate. As the water evaporates, a viscous gel is formed.

  • Combustion: Upon reaching the ignition temperature, the gel undergoes a self-sustaining combustion reaction, producing a fine, voluminous powder.

  • Calcination: The resulting powder is calcined in air at a specific temperature (e.g., 600°C) to remove residual organic matter and crystallize the desired phases.[7]

G cluster_synthesis Solution Combustion Synthesis Workflow A Prepare Precursor Solution (Ni(NO₃)₂, Y(NO₃)₃, Fuel) B Evaporation and Gel Formation A->B Heating C Self-Sustaining Combustion B->C Ignition D Calcination C->D E Ni/Y₂O₃ Nanocatalyst D->E

Caption: Workflow for Solution Combustion Synthesis of Ni/Y₂O₃ Catalysts.

Characterization Techniques

2.2.1. X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and phases present in the synthesized materials.

  • Sample Preparation: Bulk alloys are typically polished to a smooth surface. Powdered samples are finely ground and mounted on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. Lattice parameters can be calculated from the peak positions.

2.2.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution images of the sample's surface morphology, while EDS allows for elemental analysis.

  • Sample Preparation: Bulk samples are mounted in a conductive resin, followed by grinding and polishing to a mirror finish.[9][10] Etching may be used to reveal microstructural features.

  • Imaging: The sample is placed in the SEM chamber under vacuum. An electron beam is scanned across the surface, and the resulting secondary or backscattered electrons are used to form an image.

  • Elemental Analysis: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to determine the elemental composition of the sample.

2.2.3. Transmission Electron Microscopy (TEM)

TEM is used to obtain even higher resolution images of the microstructure, including grain size, dislocations, and the morphology of nanoparticles.

  • Sample Preparation: This is a critical and complex step. Samples must be thinned to electron transparency (typically <100 nm). This can be achieved by mechanical polishing followed by ion milling or by using a focused ion beam (FIB) instrument.[11][12]

  • Imaging: A high-energy electron beam is transmitted through the thin sample. The interactions of the electrons with the sample are used to form an image, a diffraction pattern, or a spectrum.

G cluster_characterization Material Characterization Workflow Start Synthesized Ni-Y Material XRD X-Ray Diffraction (XRD) Start->XRD SEM_EDS SEM / EDS Start->SEM_EDS TEM Transmission Electron Microscopy (TEM) Start->TEM Phase Phase Identification & Crystal Structure XRD->Phase Morphology Microstructure & Elemental Mapping SEM_EDS->Morphology Nano Nanostructure & Defect Analysis TEM->Nano

Caption: General workflow for the characterization of Ni-Y materials.

Biological Interactions and Relevance to Drug Development

The direct biological interactions of Ni-Y alloys and intermetallic compounds are not well-documented in scientific literature. However, by examining the known biological roles and toxicities of nickel and the biocompatibility of yttrium-containing materials, we can infer potential interactions and identify areas for future research.

Toxicology of Nickel and Yttrium

Nickel is a known toxicant and carcinogen at high concentrations.[13] Nickel nanoparticles (Ni NPs) have been shown to induce cytotoxicity, oxidative stress, and DNA damage in various human cell lines, including breast cancer (MCF-7) and lung epithelial (A549) cells.[13] The primary mechanism of nickel toxicity is believed to be the generation of reactive oxygen species (ROS).[13] The leaching of nickel ions from alloys is a significant concern for medical implants.[14][15]

Yttrium, on the other hand, is generally considered to have low toxicity. However, some studies on yttrium-containing magnesium alloys for biodegradable implants have shown that yttrium can have negative effects on corrosion resistance and biocompatibility at certain concentrations.[16]

Biocompatibility and Potential Medical Applications

There is a lack of data on the biocompatibility of Ni-Y alloys. Studies on other nickel alloys, such as Nitinol (Ni-Ti), have shown good in vitro biocompatibility with human osteoblasts and fibroblasts, despite initial nickel ion release.[3] For yttrium, its inclusion in some magnesium-based alloys has been explored to improve mechanical properties for biodegradable implants, though with mixed results on biocompatibility.[16][17][18]

Given the known issues with nickel ion leaching, any potential biomedical application of Ni-Y alloys would require extensive investigation into their corrosion behavior in physiological solutions and the resulting cytotoxicity.

G cluster_env Biological Environment (In Vitro / In Vivo) NiY_Alloy Ni-Y Alloy / Nanoparticle Corrosion Corrosion / Degradation NiY_Alloy->Corrosion Ion_Leaching Ion Leaching (Ni²⁺, Y³⁺) Corrosion->Ion_Leaching Cellular_Uptake Cellular Uptake Ion_Leaching->Cellular_Uptake ROS Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Inflammation Inflammatory Response Oxidative_Stress->Inflammation Apoptosis Apoptosis / Necrosis DNA_Damage->Apoptosis Inflammation->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: Postulated pathway for Ni-Y material-induced cytotoxicity.

Relevance to Catalysis in Drug Synthesis

While direct pharmacological applications of Ni-Y compounds are not established, their role in catalysis is highly relevant to drug development. Yttria-promoted nickel catalysts have shown significant activity and stability in various chemical reactions, including CO₂ methanation.[7][19] This process is crucial for producing methane, a key building block for more complex organic molecules.

The interaction between nickel and the yttria support is believed to be key to the enhanced catalytic performance. Yttria can improve the dispersion of nickel nanoparticles, prevent sintering at high temperatures, and modify the electronic properties of the nickel active sites.[1]

Table 3: Catalytic Performance of Ni/Y₂O₃ in CO₂ Methanation

CatalystNi Loading (wt.%)Reaction Temp. (°C)CO₂ Conversion (%)CH₄ Selectivity (%)
15Ni/Y₂O₃1535071.5>99
25Ni/Y₂O₃25350~80>99
Ni/Y₂O₃ + Citric Acid1035092100

Note: Data compiled from studies on CO₂ methanation.[1][7] Performance can vary based on synthesis method and reaction conditions.

The mechanism of CO₂ methanation over Ni/Y₂O₃ is thought to involve the adsorption and activation of CO₂ on the basic sites of the yttria support, followed by hydrogenation on the nickel active sites. In situ spectroscopic studies have identified formate (B1220265) species as key intermediates in this reaction pathway.[19]

G cluster_catalysis CO₂ Methanation Pathway on Ni/Y₂O₃ CO2 CO₂ (gas) Y2O3_site Y₂O₃ Support Site CO2->Y2O3_site Adsorption H2 H₂ (gas) Ni_site Ni Active Site H2->Ni_site Dissociation H_ads H* (adsorbed) Ni_site->H_ads Formate Formate Intermediate (HCOO*) Y2O3_site->Formate Hydrogenation by H* H_ads->Formate CH4 CH₄ (gas) Formate->CH4 Further Hydrogenation H2O H₂O (gas) Formate->H2O

Caption: Simplified reaction pathway for CO₂ methanation on Ni/Y₂O₃ catalysts.

Conclusion and Future Outlook

The fundamental interactions between nickel and yttrium give rise to a rich family of intermetallic compounds with significant potential in materials science and catalysis. While their application in high-temperature alloys is well-recognized, their role in catalysis for pharmaceutical synthesis presents a promising avenue for drug development professionals. The ability of yttria to enhance the performance of nickel catalysts offers a pathway to more efficient and stable chemical transformations.

The biological interactions of Ni-Y systems remain a largely unexplored frontier. Future research should focus on systematic studies of the biocompatibility and cytotoxicity of various Ni-Y alloys and nanoparticles. Key areas of investigation should include ion leaching kinetics in simulated physiological fluids, dose-dependent effects on relevant human cell lines, and the underlying mechanisms of any observed toxicity, particularly the role of oxidative stress. A thorough understanding of these biological interactions is a prerequisite for any potential consideration of Ni-Y based materials in medical devices or therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Nickel-Yttrium Oxide in Catalytic Converters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-based catalysts are gaining attention as cost-effective alternatives to precious metal catalysts (like platinum, palladium, and rhodium) in automotive catalytic converters. The addition of yttrium oxide (Y₂O₃) as a promoter has been shown to significantly enhance the catalytic activity and durability of nickel catalysts. Yttria can improve the dispersion of nickel particles, enhance thermal stability, and increase resistance to coking and sintering, which are common deactivation mechanisms in the high-temperature environment of exhaust gases.[1][2] These properties make nickel-yttrium oxide a promising material for the three-way catalytic conversion of harmful exhaust pollutants—carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC)—into less harmful substances like carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of nickel-yttrium oxide catalysts for use in catalytic converters.

Data Presentation

The following tables summarize the catalytic performance of yttria-promoted nickel catalysts in reactions relevant to automotive exhaust treatment. It is important to note that the data is compiled from studies on individual or related reactions, as a comprehensive three-way catalytic study on a single nickel-yttrium oxide catalyst is not extensively documented in the public literature.

Table 1: Catalytic Performance of Nickel-Yttrium Oxide in CO Conversion (Water-Gas Shift Reaction)

Catalyst CompositionReactionTemperature (°C) for >90% CO ConversionGas Hourly Space Velocity (GHSV) (cm³ gcat⁻¹ h⁻¹)Feed Gas CompositionReference
Ni₉Y₁OₓWater-Gas Shift25042,0002% CO, 10% H₂O, in N₂[1]
Ni₉Y₁OₓWater-Gas Shift with CO₂ and H₂300420,0005% CO, 23.3% H₂O, 10% H₂, 5% CO₂, in N₂[1]

Table 2: Catalytic Performance of Nickel-Yttrium Oxide in Methane Conversion

Catalyst CompositionReactionTemperature (°C)Methane Conversion (%)H₂ Selectivity (%)CO Selectivity (%)GHSV (h⁻¹)Feed Gas CompositionReference
Yttria Promoted Nickel NanowirePartial Oxidation of Methane8509099972.0 x 10⁴CH₄/O₂ = 2.0[3]
Ni/Y₂O₃·γ-Al₂O₃Autothermal Reforming of MethaneNot SpecifiedImproved activity and stabilityNot SpecifiedNot SpecifiedNot SpecifiedCH₄, CO₂, O₂[4]

Experimental Protocols

I. Synthesis of Nickel-Yttrium Oxide Catalyst (by Wet Impregnation)

This protocol is adapted from methods used for preparing yttria-promoted nickel catalysts on an alumina (B75360) support.[2]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • γ-Alumina (γ-Al₂O₃) powder (support)

  • Deionized water

Procedure:

  • Support Preparation: If starting with a mixed oxide support, dissolve yttrium nitrate in deionized water and add the γ-alumina powder. Homogenize the suspension with magnetic stirring and heat at 60 °C until complete water evaporation. Dry the resulting powder at 90 °C for 24 hours and then calcine at 975 °C for 5 hours.[2]

  • Impregnation: Prepare an aqueous solution of nickel(II) nitrate hexahydrate. The concentration should be calculated to achieve the desired nickel loading (e.g., 10 wt%).

  • Add the calcined yttria-alumina support to the nickel nitrate solution.

  • Stir the mixture at room temperature for 12 hours to ensure uniform impregnation.

  • Drying: Evaporate the water from the mixture using a rotary evaporator or by heating on a hot plate at 80-90 °C until a paste is formed.

  • Dry the resulting solid in an oven at 110 °C for 12 hours.

  • Calcination: Calcine the dried powder in a furnace under a static air atmosphere. Increase the temperature from room temperature to 500-600 °C at a rate of 5 °C/min and hold for 4-5 hours.

  • The resulting powder is the nickel-yttrium oxide catalyst.

II. Characterization of the Catalyst

To understand the physicochemical properties of the synthesized catalyst, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phases of nickel oxide, yttrium oxide, and the support, and to estimate the crystallite size.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and dispersion of the nickel and yttrium oxide particles on the support.

  • H₂ Temperature-Programmed Reduction (H₂-TPR): To investigate the reducibility of the nickel oxide species and the interaction between nickel and the support. The presence of yttria often lowers the reduction temperature of NiO.[2]

  • CO₂ Temperature-Programmed Desorption (CO₂-TPD): To evaluate the basicity of the catalyst surface, which can influence the adsorption of acidic gases like CO₂.

III. Catalytic Performance Evaluation (Three-Way Catalysis Light-Off Test)

This protocol describes a typical light-off test to evaluate the temperature-dependent activity of the catalyst for the simultaneous conversion of CO, NOx, and a model hydrocarbon (e.g., propane (B168953) or propylene). This protocol is adapted from standard procedures for testing three-way catalysts.[5]

Experimental Setup:

  • A fixed-bed quartz reactor.

  • A programmable tube furnace.

  • Mass flow controllers for precise gas composition control.

  • A gas chromatograph (GC) or an exhaust gas analyzer to measure the concentrations of CO, NOx, hydrocarbons, CO₂, and O₂ at the reactor outlet.

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst (e.g., 100 mg) into the quartz reactor, supported by quartz wool.

  • Pre-treatment (Reduction): Heat the catalyst to 500 °C under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) for 1 hour to reduce the nickel oxide to metallic nickel, which is the active phase.

  • Cooling: Cool the catalyst to a low temperature (e.g., 50 °C) under an inert gas flow (e.g., N₂).

  • Reaction Gas Introduction: Introduce the simulated exhaust gas mixture at a specified Gas Hourly Space Velocity (GHSV), for example, 50,000 h⁻¹. A typical gas composition could be:

    • 0.5% CO

    • 500 ppm NO

    • 500 ppm C₃H₆ (propylene)

    • 0.5% O₂

    • 10% H₂O

    • 10% CO₂

    • Balance N₂

  • Light-Off Test: While the simulated exhaust gas is flowing, ramp the reactor temperature from 50 °C to 600 °C at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously monitor and record the concentrations of CO, NO, and C₃H₆ at the reactor outlet as a function of temperature.

  • Data Analysis: Calculate the conversion of each pollutant at different temperatures using the formula: Conversion (%) = [(Concentration_in - Concentration_out) / Concentration_in] * 100

  • The "light-off temperature" (T₅₀) is the temperature at which 50% conversion of a specific pollutant is achieved. A lower T₅₀ indicates higher catalytic activity.

Visualizations

Logical Relationship of Yttria Promotion in Nickel-Based Catalysts

G cluster_effects Effects of Yttria Promotion cluster_performance Performance Enhancement Y2O3 Yttrium Oxide (Y₂O₃) Addition Dispersion Increased Ni Dispersion Y2O3->Dispersion Reducibility Enhanced NiO Reducibility Y2O3->Reducibility Basicity Increased Surface Basicity Y2O3->Basicity Stability Improved Thermal Stability Y2O3->Stability Activity Higher Catalytic Activity Dispersion->Activity Reducibility->Activity Coke_Resistance Resistance to Coke Formation Basicity->Coke_Resistance Sintering_Resistance Resistance to Sintering Stability->Sintering_Resistance G cluster_synthesis Catalyst Synthesis cluster_char Characterization cluster_eval Catalytic Evaluation A Precursor Mixing (Ni(NO₃)₂, Y(NO₃)₃, Support) B Impregnation/ Co-precipitation A->B C Drying (110°C) B->C D Calcination (500-600°C) C->D E XRD, BET, SEM/TEM, H₂-TPR, CO₂-TPD D->E F Catalyst Loading in Reactor D->F G Pre-treatment (Reduction in H₂) F->G H Light-off Test (CO, NOx, HC Conversion vs. Temp) G->H I Data Analysis (T₅₀ Calculation) H->I G Catalyst Ni-Y₂O₃ Surface CO2 CO₂ Catalyst->CO2 Oxidation of CO Catalyst->CO2 Oxidation of HC N2 N₂ Catalyst->N2 Reduction of NO H2O H₂O Catalyst->H2O Oxidation of HC CO CO CO->Catalyst Adsorption NO NO NO->Catalyst Adsorption HC Hydrocarbons (HC) HC->Catalyst Adsorption O2 O₂ O2->Catalyst Adsorption

References

Application Notes: Yttrium Doping in Nickel-Based Superalloys for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel-based superalloys are critical materials in high-temperature applications such as gas turbine engines for aerospace and power generation, owing to their excellent mechanical strength, creep resistance, and corrosion resistance at elevated temperatures. The addition of reactive elements, particularly yttrium (Y), has been identified as a highly effective micro-alloying strategy to further enhance these properties, especially high-temperature oxidation resistance. This document provides detailed application notes and protocols for researchers, scientists, and materials development professionals on the application of yttrium doping in nickel-based superalloys.

Mechanism of Yttrium's Beneficial Effects

The addition of small, controlled amounts of yttrium to nickel-based superalloys imparts significant improvements in high-temperature performance through several key mechanisms:

  • Enhanced Oxidation Resistance: Yttrium promotes the formation of a dense, continuous, and highly adherent protective oxide scale (typically α-Al₂O₃ or Cr₂O₃) on the alloy's surface.[1][2] This is achieved by yttrium segregating to the oxide-metal interface and acting as a nucleation site for the protective oxide, promoting its selective and rapid formation.[1][2] Yttrium also reduces the growth rate of the oxide scale and inhibits the formation of voids at the interface, thereby significantly improving the scale's resistance to spalling during thermal cycling.[1][2][3]

  • Improved Mechanical Properties: Yttrium can enhance the creep and stress-rupture life of nickel-based superalloys.[4] It achieves this by modifying the morphology of grain boundary carbides from continuous, film-like structures to more discrete, blocky precipitates.[5] This change in carbide morphology impedes grain boundary sliding, a primary mechanism of creep deformation at high temperatures.

  • Grain Boundary Strengthening and Impurity Scavenging: Yttrium tends to segregate to grain boundaries, where it can strengthen them and reduce the detrimental effects of tramp elements like sulfur.[6] Yttrium has a strong affinity for sulfur and oxygen, forming stable yttrium-oxysulfides, which prevents the segregation of sulfur to the grain boundaries and the oxide-metal interface, thereby improving both mechanical integrity and oxide scale adhesion.[6]

Quantitative Data on the Effects of Yttrium Doping

The optimal amount of yttrium is crucial, as excessive additions can lead to the formation of brittle intermetallic phases, which can be detrimental to the mechanical properties of the superalloy.

SuperalloyYttrium Content (wt.%)Test Temperature (°C)PropertyObservationReference
GH41690.041000Oxidation ResistanceLowest oxidation weight gain and slowest oxidation rate.[1][2][3][1][2][3]
PWA 1484 (Single Crystal)>0.02 (>200 ppm)>1100Cyclic Oxidation ResistanceSignificant improvement in oxidation resistance.[6][6]
Hastelloy-X (SLM)0.12900Creep LifeLonger creep life and ductility compared to Y-free alloy.[7][7]
Inconel 718 (SLM)0.07650Tensile and Creep DuctilityEnhanced tensile and creep ductility.[4][4]
Inconel 713C0.05High TemperatureTensile Strength and ElongationUltimate tensile strength increased from ~892 to 1006 MPa, and elongation increased from ~13% to 21%.[6][6]
Inconel 718 (Sub-rapid solidification)0.1Room TemperatureUltimate Tensile Strength and ElongationUTS of ~1400 MPa and total elongation of ~20%.[8][9][8][9]

Experimental Protocols

Protocol for Yttrium Doping of Nickel-Based Superalloys via Vacuum Induction Melting (VIM)

This protocol describes the addition of yttrium during the VIM process to ensure its effective incorporation and uniform distribution within the nickel-based superalloy melt.

Materials and Equipment:

  • High-purity raw materials for the nickel-based superalloy.

  • High-purity yttrium (e.g., in the form of pure metal, or a master alloy).

  • Vacuum induction melting furnace.

  • Ceramic crucible (e.g., Al₂O₃ or Y₂O₃).[10]

  • Ingot mold.

  • Temperature measurement system (e.g., pyrometer).

  • Inert gas supply (e.g., high-purity argon).

Procedure:

  • Charge Preparation: Weigh the high-purity raw materials for the desired superalloy composition and place them in the crucible within the VIM furnace.

  • Furnace Evacuation and Melting: Evacuate the furnace chamber to a high vacuum (e.g., 10⁻³ to 10⁻⁵ mbar) to minimize atmospheric contamination. Initiate the melting process by applying power to the induction coil.

  • Melt Homogenization: Once the charge is fully molten, hold the melt at a superheat temperature (typically 50-100°C above the liquidus temperature) for a specified duration to ensure complete dissolution and homogenization of all alloying elements.

  • Yttrium Addition:

    • Cool the melt to a specific temperature, for instance, 1450°C.[10]

    • Introduce the calculated amount of yttrium into the melt. This is typically done through a vacuum-interlocked charging system to prevent atmospheric contamination. Yttrium can be added as a pure metal or as a master alloy to improve its dissolution and minimize vaporization.

  • Post-Addition Homogenization: After the yttrium addition, hold the melt at a homogenization temperature (e.g., 1500°C) for a period of 8-10 minutes to ensure uniform distribution of yttrium throughout the melt.[10]

  • Casting: Pour the molten alloy into a preheated ingot mold under vacuum or an inert atmosphere.

  • Solidification and Cooling: Allow the ingot to solidify and cool under controlled conditions.

Protocol for Isothermal Oxidation Testing

This protocol outlines the procedure for evaluating the high-temperature oxidation resistance of yttrium-doped nickel-based superalloys.

Materials and Equipment:

  • Test coupons of the yttrium-doped superalloy with a standardized geometry and surface finish.

  • High-temperature furnace with precise temperature control.

  • Alumina (B75360) crucibles.

  • Analytical balance (accuracy of ±0.1 mg or better).

  • Ultrasonic cleaner.

  • Acetone (B3395972) or ethanol (B145695).

Procedure:

  • Sample Preparation:

    • Cut test coupons to the desired dimensions (e.g., 10 mm x 10 mm x 2 mm).

    • Grind all surfaces of the coupons with SiC paper up to a 1200 grit finish.[11]

    • Clean the coupons ultrasonically in acetone or ethanol for 10-15 minutes to remove any surface contaminants.[11]

    • Dry the coupons thoroughly and measure their initial dimensions and weight using a calibrated analytical balance.

  • Oxidation Exposure:

    • Place each coupon in a pre-weighed alumina crucible.

    • Position the crucibles in the high-temperature furnace.

    • Heat the furnace to the desired test temperature (e.g., 900°C, 1000°C, or 1100°C) in an air or a specific gaseous environment.

    • Maintain the isothermal temperature for a predetermined duration (e.g., 25, 50, 100, 200 hours).[5][11]

  • Weight Change Measurement:

    • After the specified oxidation time, remove the crucibles from the furnace and allow them to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the crucibles containing the oxidized coupons to determine the weight change due to oxidation. .

  • Analysis:

    • Calculate the weight change per unit surface area (mg/cm²) as a function of time.

    • Analyze the oxidized samples using techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD) to characterize the oxide scale morphology, composition, and phase constitution.

Protocol for Microstructural Characterization using SEM and EBSD

This protocol details the preparation of samples for microstructural analysis using Scanning Electron Microscopy (SEM) and Electron Backscatter Diffraction (EBSD).

Materials and Equipment:

  • Mounting press and resin.

  • Grinding and polishing machine.

  • SiC papers of various grits (e.g., 600, 800, 1000, 1200, 1500).[2]

  • Polishing cloths.

  • Diamond paste or suspension (e.g., 6 µm, 3 µm, 1 µm).

  • Colloidal silica (B1680970) suspension (e.g., 0.05 µm).[3]

  • Ultrasonic cleaner.

  • Ethanol or acetone.

  • Scanning Electron Microscope with EBSD detector.

Procedure:

  • Mounting: Mount the sample in a conductive resin to facilitate SEM analysis.

  • Grinding:

    • Perform initial flat grinding using a series of SiC papers with progressively finer grits (e.g., from 600 to 1500 grit).[2] Ensure the sample is thoroughly cleaned between each grinding step to avoid carrying over coarser abrasive particles.

  • Polishing:

    • Polish the sample using diamond suspensions on appropriate polishing cloths, starting with a coarser grit (e.g., 6 µm) and moving to finer grits (e.g., 1 µm).

    • For the final polishing step, use a colloidal silica suspension (e.g., 0.05 µm) on a low-nap polishing cloth.[3] This chemo-mechanical polishing step is crucial for removing the final layers of surface deformation and achieving a high-quality surface for EBSD analysis.

  • Cleaning: After the final polishing step, thoroughly clean the sample by ultrasonicating in ethanol or acetone to remove any residual polishing media.

  • SEM and EBSD Analysis:

    • Place the prepared sample in the SEM chamber.

    • Acquire secondary electron (SE) or backscattered electron (BSE) images to observe the microstructure.

    • Perform EBSD analysis to obtain crystallographic information, including grain orientation, grain boundary character, and phase distribution.

Visualizations

Experimental_Workflow cluster_AlloyPrep Alloy Preparation cluster_SamplePrep Sample Preparation cluster_Testing High-Temperature Testing cluster_Analysis Characterization & Analysis VIM Vacuum Induction Melting Y_doping Yttrium Doping VIM->Y_doping Casting Ingot Casting Y_doping->Casting Machining Machining of Test Coupons Casting->Machining Grinding Grinding & Polishing Machining->Grinding Cleaning Ultrasonic Cleaning Grinding->Cleaning Oxidation Isothermal Oxidation Test Cleaning->Oxidation Creep Creep & Stress-Rupture Test Cleaning->Creep Weight Weight Change Measurement Oxidation->Weight SEM_EBSD SEM / EBSD Analysis Oxidation->SEM_EBSD XRD XRD Analysis Oxidation->XRD Mechanical Mechanical Property Analysis Creep->Mechanical Weight->Mechanical SEM_EBSD->Mechanical XRD->Mechanical

Caption: Experimental workflow for yttrium doping and characterization.

Oxidation_Mechanism cluster_Process Mechanism of Improved Oxidation Resistance cluster_Outcome Outcome Y_doping Yttrium Doping Segregation Y Segregation to Oxide/Metal Interface Y_doping->Segregation Impurity Sulfur Scavenging Y_doping->Impurity Nucleation Enhanced Nucleation of Protective Oxide (Al2O3/Cr2O3) Segregation->Nucleation Growth Reduced Oxide Growth Rate Nucleation->Growth Adhesion Improved Scale Adhesion Growth->Adhesion Spalling Reduced Spalling Adhesion->Spalling Improved_Oxidation Enhanced High-Temperature Oxidation Resistance Impurity->Adhesion

Caption: Mechanism of yttrium improving oxidation resistance.

References

Application Notes and Protocols for Nickel-Yttrium Composites in Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and hydrogen storage performance of nickel-yttrium-based composite materials. The protocols detailed below are representative of common methodologies used in the field for evaluating such materials, particularly their application in enhancing the hydrogen sorption properties of magnesium hydride (MgH₂).

Introduction

Nickel (Ni) and Yttrium (Y) are frequently incorporated into hydrogen storage materials, such as magnesium hydride, to improve their thermodynamic and kinetic properties. Yttrium, often in the form of YHₓ, is known to act as a catalyst and create pathways for hydrogen diffusion. Nickel can form intermetallic compounds like Mg₂Ni, which acts as a "hydrogen pump," facilitating the dissociation and recombination of hydrogen atoms on the material's surface. This synergistic effect makes Ni-Y composites and alloys promising candidates for solid-state hydrogen storage applications.

Recent research has focused on nanostructured composites and alloys, such as Mg-Ni-Y thin ribbons, which can offer improved hydrogen storage capacity and faster absorption/desorption kinetics.

Data Presentation

The following tables summarize representative quantitative data for Mg-based hydrogen storage materials with Ni and Y additives. The data is compiled from various sources and represents typical performance metrics.

Table 1: Hydrogen Storage Properties of Selected Mg-based Composites

Material CompositionSynthesis MethodMax. Gravimetric Capacity (wt.%)Absorption ConditionsDesorption ConditionsReference
MgH₂ + 5 wt% NiBall Milling6.73 MPa H₂, 125°C300°C[1]
Mg₉₆NiLa₃Vacuum Melting~4.43.6 MPa H₂, 360°C360°C[2]
Mg-Ni-Y Thin RibbonMelt QuenchingVaries with compositionNot specifiedNot specified[3]
Mg₂NiHigh-Pressure Torsion3.82 MPa H₂, 350°CNot specified[4]

Table 2: Kinetic and Thermodynamic Data

MaterialParameterValueUnit
MgH₂ + 5 wt% NiDehydrogenation Activation Energy71kJ/mol
MgH₂ + 5 wt% NiHydrogenation Activation Energy28.03kJ/mol
Mg₉₆NiLa₃Hydrogenation Saturation (2 min @ 360°C)86.4%
Mg₂NiH₄Decomposition Onset Temperature~225°C

Experimental Protocols

Synthesis of Mg-Ni-Y Composite by Mechanical Alloying

This protocol describes a common method for synthesizing nanostructured Mg-based composites containing Ni and Y.

Materials and Equipment:

  • High-purity magnesium, nickel, and yttrium powders

  • Planetary ball mill with hardened steel vials and balls

  • Argon-filled glovebox

  • Digital balance

Procedure:

  • Inside an argon-filled glovebox to prevent oxidation, weigh the desired amounts of Mg, Ni, and Y powders to achieve the target composition (e.g., Mg₈₀Ni₁₅Y₅).

  • Transfer the powder mixture and milling balls into a hardened steel vial. A typical ball-to-powder weight ratio is 20:1.

  • Seal the vial tightly inside the glovebox.

  • Mount the vial on the planetary ball mill.

  • Mill the powder mixture at a rotational speed of 300-400 rpm for a specified duration (e.g., 20-50 hours). The milling process is often performed in intervals with cooling periods to prevent excessive heat buildup.

  • After milling, return the vial to the glovebox before opening to retrieve the synthesized composite powder.

Characterization of Material Structure and Morphology

3.2.1. X-ray Diffraction (XRD) This protocol is for determining the phase composition and crystal structure of the synthesized material.

Equipment:

  • Powder X-ray diffractometer with Cu Kα radiation

Procedure:

  • Prepare a small amount of the powdered sample on a sample holder. Ensure the surface is flat and level.

  • Place the sample holder in the XRD instrument.

  • Set the scanning parameters: typically, a 2θ range of 20-90° with a step size of 0.02° and a scan speed of 2°/min.

  • Run the scan and collect the diffraction pattern.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the ICDD database) to identify the phases present (e.g., Mg, MgH₂, Mg₂Ni, YH₂, etc.).

3.2.2. Scanning Electron Microscopy (SEM) This protocol is for observing the surface morphology and microstructure of the composite.

Equipment:

  • Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (EDS) capability

Procedure:

  • Mount a small amount of the powder sample onto an SEM stub using conductive carbon tape.

  • If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.

  • Insert the stub into the SEM chamber.

  • Evacuate the chamber to the required vacuum level.

  • Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image of the particles.

  • Capture images at various magnifications to observe the particle size, shape, and surface features.

  • Use the EDS detector to perform elemental mapping and determine the distribution of Mg, Ni, and Y within the composite.

Hydrogen Storage Measurements

3.3.1. Pressure-Composition-Temperature (PCT) Analysis using a Sieverts Apparatus This protocol outlines the measurement of hydrogen absorption and desorption isotherms.

Equipment:

  • Sieverts-type PCT apparatus

  • High-purity hydrogen gas

  • Vacuum pump

  • Sample holder of known volume

  • Thermostatically controlled furnace

Procedure:

  • Accurately weigh a small amount of the sample powder (e.g., 100-500 mg) and load it into the sample holder inside a glovebox.

  • Assemble the sample holder and connect it to the Sieverts apparatus.

  • Activation: Heat the sample under vacuum to a specified temperature (e.g., 350°C) for several hours to remove any surface contaminants and activate the material. This may be followed by several cycles of hydrogen absorption and desorption.

  • Isotherm Measurement: a. Set the furnace to the desired measurement temperature (e.g., 300°C) and allow the sample temperature to stabilize. b. Evacuate the system. c. Introduce a small, known amount of hydrogen gas from a calibrated reference volume into the sample chamber. d. Monitor the pressure until it reaches equilibrium, indicating the completion of hydrogen absorption for that pressure point. e. Record the final equilibrium pressure and calculate the amount of hydrogen absorbed. f. Repeat steps c-e, incrementally increasing the hydrogen pressure to build the absorption isotherm. g. For the desorption isotherm, start from the maximum pressure and incrementally reduce the pressure by expanding the gas into the reference volume, recording the equilibrium pressure at each step.

  • Repeat the isotherm measurements at different temperatures to determine the thermodynamic properties (enthalpy and entropy of hydride formation) using the van 't Hoff equation.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Hydrogen Storage Testing s1 Weighing Powders (Mg, Ni, Y) s2 Ball Milling s1->s2 s3 Sample Retrieval s2->s3 c1 XRD Analysis s3->c1 c2 SEM/EDS Analysis s3->c2 t1 Activation s3->t1 t2 PCT Measurements t1->t2 t3 Data Analysis t2->t3

Caption: Workflow for synthesis, characterization, and testing.

Hydrogen Absorption/Desorption Mechanism

G H2_gas H₂ (gas) H_surface 2H (surface) H2_gas->H_surface Dissociation (Ni catalyst) H_bulk H (bulk) H_surface->H_bulk Diffusion (YHx pathways) MH Metal Hydride H_bulk->MH Hydride Formation

Caption: Catalytic mechanism of Ni-Y in hydrogen sorption.

Sieverts Method Principle

G ref_vol Reference Volume (V_ref) P_initial valve Valve ref_vol->valve sample_vol Sample Volume (V_sample) P_equilibrium valve->sample_vol

Caption: Principle of the Sieverts volumetric method.

References

Application Notes and Protocols for Electrochemical Deposition of Nickel-Yttrium Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical deposition of nickel-yttrium (Ni-Y) and nickel-yttria composite coatings. These coatings are of significant interest due to their enhanced mechanical properties and corrosion resistance.

Introduction

Electrochemical deposition is a versatile technique used to produce metallic and composite coatings with desirable properties.[1] The incorporation of yttrium (Y) or its oxide (yttria, Y₂O₃) into a nickel (Ni) matrix can significantly improve the coating's microhardness, wear resistance, and corrosion resistance.[2][3][4][5] This enhancement is attributed to mechanisms such as grain refinement and dispersion strengthening.[6][7] Yttrium's high chemical and thermal stability makes it an excellent candidate for developing robust coatings for various applications.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on electrodeposited nickel-based coatings containing yttrium or yttria.

Table 1: Microhardness of Ni-Y and Ni-Yttria Composite Coatings

Coating TypeDeposition MethodReinforcement ConcentrationMicrohardness (HV)Reference
Pure NiElectrodeposition-~260[6]
Ni-Y₂O₃/GraphenePulse-reverse current electroplatingNot specifiedNot specified[8]
Ni-8YDCElectrodeposition8 mol% Yttria-doped CeriaNot specified[9]
Ni-Cr-GrapheneElectrodeposition8 g/L Graphene461.8[6]
NiCr AlloyPulse current electrodeposition-603
Ni-based nanocompositeDirect current electrodeposition10 g/L glassy particles475[3]

Table 2: Corrosion Properties of Ni-Y and Ni-Yttria Composite Coatings in 3.5 wt% NaCl

Coating TypeCorrosion Potential (Ecorr)Corrosion Current Density (Icorr)Reference
Pure NiNot specified2.25 µA/cm²[3]
Ni-based nanocompositeNot specified0.05 µA/cm²[3]
Ni-P-8YSZNot specifiedLower than Ni-P[10]
Ni-Cu AlloyHigher than NiLower than Ni[8]

Experimental Protocols

This section details the methodologies for preparing and characterizing electrodeposited Ni-Y and Ni-Yttria composite coatings.

  • Cleaning: Mechanically polish the substrate (e.g., mild steel, copper) with successively finer grades of SiC paper.

  • Degreasing: Ultrasonically clean the substrate in acetone (B3395972) or ethanol (B145695) to remove organic contaminants.

  • Activation: Immerse the substrate in a dilute acid solution (e.g., 10% HCl or H₂SO₄) to remove any surface oxide layer.

  • Rinsing: Thoroughly rinse the substrate with deionized water and dry it before placing it in the electrodeposition cell.

A typical Watts bath or a nickel sulfamate (B1201201) bath can be used for the electrodeposition of Ni-Y composite coatings. Yttrium is typically introduced into the bath in the form of yttria (Y₂O₃) nanoparticles.

Bath Composition (Example for Ni-Yttria Composite Coating):

ComponentConcentrationPurpose
Nickel Sulfate (NiSO₄·6H₂O)240 - 300 g/LSource of Ni ions
Nickel Chloride (NiCl₂·6H₂O)30 - 60 g/LImproves anode dissolution and conductivity
Boric Acid (H₃BO₃)30 - 40 g/LBuffering agent to maintain pH
Yttria (Y₂O₃) nanoparticles1 - 10 g/LReinforcement particles
Saccharin1 - 5 g/LGrain refiner and stress reducer
Sodium Dodecyl Sulfate (SDS)0.1 - 0.2 g/LWetting agent to prevent particle agglomeration

Electrodeposition Parameters:

  • pH: 3.5 - 4.5 (adjust with H₂SO₄ or NaOH)

  • Temperature: 40 - 60 °C

  • Current Density: 1 - 5 A/dm² (Direct Current or Pulse Current)

  • Stirring: Mechanical or magnetic stirring (200-500 rpm) to keep the yttria particles suspended.

  • Anode: Pure nickel plate or basket.

  • Cathode: The substrate to be coated.

Protocol:

  • Dissolve the nickel salts and boric acid in deionized water.

  • Add the yttria nanoparticles and surfactants to the bath.

  • Use an ultrasonic bath to disperse the nanoparticles uniformly in the electrolyte.

  • Heat the electrolyte to the desired temperature and adjust the pH.

  • Set up the electrochemical cell with the nickel anode and the prepared substrate as the cathode.

  • Apply the specified current density for a duration calculated to achieve the desired coating thickness.

  • After deposition, remove the coated substrate, rinse it with deionized water, and dry it.

Surface Morphology and Composition:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the coating.

  • Energy Dispersive X-ray Spectroscopy (EDS/EDAX): To determine the elemental composition of the coating and confirm the presence and distribution of yttrium/yttria.[9]

Structural Analysis:

  • X-ray Diffraction (XRD): To identify the crystal structure and phases present in the coating and to estimate the crystallite size.[6]

Mechanical Properties:

  • Vickers Microhardness Test: To measure the hardness of the coating.[3] Apply a specific load (e.g., 100g) for a set duration (e.g., 15s) and measure the indentation size.

Corrosion Resistance:

  • Potentiodynamic Polarization: To evaluate the corrosion behavior of the coating in a corrosive medium (e.g., 3.5 wt% NaCl solution).[9] This test determines the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the corrosion mechanism and the protective properties of the coating.[9]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Electrodeposition cluster_char Characterization p1 Polishing p2 Degreasing p1->p2 p3 Activation p2->p3 p4 Rinsing p3->p4 d1 Electrolyte Preparation p4->d1 d2 Nanoparticle Dispersion d1->d2 d3 Cell Setup d2->d3 d4 Deposition d3->d4 c1 SEM/EDS d4->c1 c2 XRD d4->c2 c3 Microhardness d4->c3 c4 Corrosion Testing d4->c4

Caption: Workflow for Ni-Y coating deposition and analysis.

property_enhancement cluster_input Inputs cluster_mechanism Mechanisms cluster_output Enhanced Properties Y Yttrium/Yttria Incorporation GR Grain Refinement Y->GR DS Dispersion Strengthening Y->DS Params Deposition Parameters Params->GR MH Increased Microhardness GR->MH CR Improved Corrosion Resistance GR->CR DS->MH WR Enhanced Wear Resistance DS->WR

Caption: How Yttrium enhances Ni coating properties.

References

Application Notes and Protocols for Sol-Gel Synthesis of Nickel-Yttrium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel-yttrium oxide (Ni-Y-O) nanomaterials via the sol-gel method. This method offers a versatile and cost-effective route to produce homogeneous, high-purity mixed metal oxides with controlled stoichiometry. The resulting materials have potential applications in catalysis, ceramics, and as precursors for advanced materials in various research and development fields.

Introduction

Nickel-yttrium oxides are materials of significant interest due to their potential catalytic and structural properties. Yttrium oxide is known for its high thermal stability and is often used as a promoter in catalysts to enhance performance and longevity.[1] The sol-gel process allows for the synthesis of these mixed oxides at a molecular level, leading to uniform distribution of the nickel and yttrium components. This protocol outlines a general procedure for the synthesis of Ni-Y-O powders, which can be adapted for specific applications by modifying precursor ratios, pH, and thermal treatment conditions.

Experimental Protocols

This section details the step-by-step procedure for the sol-gel synthesis of nickel-yttrium oxides.

Materials and Reagents
  • Nickel (II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene (B1197577) glycol (C₂H₆O₂)

  • Deionized water

  • Ethanol

Synthesis Procedure
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of nickel nitrate hexahydrate and yttrium nitrate hexahydrate in a minimal amount of deionized water with vigorous stirring to ensure complete dissolution. The molar ratio of Ni:Y can be adjusted based on the desired final composition.

  • Chelation:

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be maintained at approximately 1.5:1 to ensure proper chelation.

    • Add the citric acid solution to the metal nitrate solution under continuous stirring.

  • Sol Formation:

    • Heat the resulting solution to 60-70°C on a hot plate with constant stirring.

    • Add ethylene glycol to the solution. A typical molar ratio of ethylene glycol to citric acid is 1:1. Ethylene glycol acts as a stabilizing agent for the sol.[2]

  • Gelation:

    • Continue heating the solution at 80-90°C with continuous stirring. Over time, the solution will become more viscous as polyesterification reactions occur between citric acid and ethylene glycol, trapping the metal ions within the polymer matrix.

    • The heating is continued until a transparent, viscous gel is formed.

  • Drying:

    • Dry the obtained gel in an oven at 110-120°C for 12-24 hours to remove excess water and solvent, resulting in a dried, porous solid.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Transfer the powder to a crucible and calcine it in a muffle furnace. The calcination temperature is a critical parameter that influences the crystallinity and phase of the final oxide. A typical calcination regime involves heating to 500-800°C for 2-4 hours in an air atmosphere.

Data Presentation

The following table summarizes typical experimental parameters that can be varied during the sol-gel synthesis of nickel-yttrium oxides and their expected influence on the final product.

ParameterRangeEffect on Product Characteristics
Ni:Y Molar Ratio Varied (e.g., 1:0, 9:1, 1:1, 1:9, 0:1)Determines the stoichiometry of the final mixed oxide.
Citric Acid : Metal Ion Molar Ratio 1:1 to 2:1Affects the efficiency of chelation and the homogeneity of the gel.
Ethylene Glycol : Citric Acid Molar Ratio 1:1 to 1.5:1Influences the polymerization process and the texture of the gel.
pH 1-7Can be adjusted with nitric acid or ammonia; affects hydrolysis and condensation rates.[3]
Calcination Temperature 500 - 900°CHigher temperatures generally lead to increased crystallinity and larger crystallite sizes.[3]
Calcination Time 2 - 6 hoursAffects the completeness of organic removal and crystal growth.

Visualizations

Experimental Workflow

SolGel_Workflow cluster_prep Solution Preparation cluster_reaction Sol-Gel Process cluster_post Post-Processing A Dissolve Ni(NO₃)₂·6H₂O and Y(NO₃)₃·6H₂O in Deionized Water C Mix Metal Nitrate and Citric Acid Solutions (Chelation) A->C B Dissolve Citric Acid in Deionized Water B->C D Add Ethylene Glycol and Heat (60-70°C) (Sol Formation) C->D Stirring E Heat (80-90°C) to form a viscous gel (Gelation) D->E Continuous Stirring F Dry the Gel (110-120°C) E->F G Grind the Dried Gel F->G H Calcine the Powder (500-800°C) G->H I Nickel-Yttrium Oxide Nanoparticles H->I

Caption: Workflow for the sol-gel synthesis of nickel-yttrium oxides.

Applications

Nickel-yttrium oxides synthesized via the sol-gel method have a range of potential applications:

  • Catalysis: As catalysts or catalyst supports for various chemical reactions, including reforming and oxidation processes. Doping nickel-based catalysts with yttrium oxide can increase resistance to carbon deposition.[1]

  • High-Performance Ceramics: For the fabrication of advanced ceramics with enhanced thermal and mechanical properties.[4]

  • Metallurgy: As additives to refine the grain structure and improve the mechanical properties of alloys, particularly nickel-based superalloys.[4]

  • Solid Oxide Fuel Cells (SOFCs): As potential electrode or electrolyte materials due to their ionic conductivity and thermal stability.

  • Permanent Magnets: Yttrium-nickel alloys are utilized in the manufacturing of permanent magnets.[5][6]

References

Application Notes and Protocols: Mechanical Allorying of Nickel and Yttria Powders for Oxide Dispersion Strengthened (ODS) Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials engineering professionals.

Application Overview

Mechanical Alloying (MA) is a high-energy, solid-state powder processing technique used to produce homogeneous, composite metallic powders.[1] A primary application for the mechanical alloying of nickel and yttrium oxide (Y₂O₃, or yttria) powders is the synthesis of Oxide Dispersion Strengthened (ODS) nickel-based superalloys.[1][2] These advanced materials are engineered for high-temperature applications where they exhibit superior creep strength, fatigue resistance, and excellent oxidation and corrosion resistance.[3][4][5]

The process involves repeated cold welding, fracturing, and rewelding of powder particles in a high-energy ball mill.[2][6] This action disperses nano-sized yttria particles uniformly throughout the nickel alloy matrix.[2] These stable oxide nanoparticles act as effective barriers against dislocation motion and inhibit grain growth at elevated temperatures, thereby maintaining the alloy's mechanical strength in extreme environments.[4][5][7]

Key applications for Ni-Y₂O₃ ODS alloys include:

  • Aerospace and Aviation: Turbine blades, engine components, and combustion chambers.[8]

  • Power Generation: Components for gas turbines.[8]

  • High-Temperature Structural Components: Heat exchangers and reactor components in chemical processing and nuclear industries.[3][7][8]

Quantitative Data Summary

The following tables summarize key processing parameters and resulting material properties from various studies on the mechanical alloying of Ni-based ODS alloys.

Table 1: Mechanical Alloying and Consolidation Parameters

Alloy Composition (wt. %)Milling Time (h)Milling Speed (rpm)Ball-to-Powder Ratio (BPR)Consolidation MethodConsolidation ParametersSource(s)
Ni-20Cr-3Fe-0.5Ti-0.3Al-0.6Y₂O₃5 - 40Not SpecifiedNot SpecifiedSpark Plasma Sintering (SPS)1173–1373 K[9][10]
Ni-20Cr-1.2Y₂O₃40Not SpecifiedNot SpecifiedSpark Plasma Sintering (SPS)1100 °C, 40 MPa, 5 min[7]
Ni-1.8vol% Y₂O₃up to 640Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
Ni-Cr-Al-Y₂O₃ (Generic)40300Not SpecifiedHot Isostatic Pressing (HIP)Not Specified[5]
Ni-15Cr-4.5Al-2.5Ti-1.1Y₂O₃Not SpecifiedNot SpecifiedNot SpecifiedSpark Plasma Sintering (SPS)Not Specified[12]
Al-Ni with varying % Ni4 - 1235010:1Not SpecifiedNot Specified[13]
Fe-Cr-Ni-Mn (in N₂/NH₃)1 - 5Not Specified10:1 to 25:1Not SpecifiedNot Specified[14]

Table 2: Resulting Material Properties

Alloy Composition (wt. %)Milling Time (h)Final Crystallite Size (nm)Final Grain Size (nm)Microhardness (GPa)Ultimate Tensile Strength (UTS)Source(s)
Ni-Cr-Al-0.6Y₂O₃4018196 (after HIP)4.2958 MPa (RT), 59 MPa (1200°C)[5]
Ni-20Cr-1.2Y₂O₃40Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Ni-1.8vol% Y₂O₃up to 640Not SpecifiedNot SpecifiedNot Specified122.3 - 141.5 MN/m² (1093°C)[11]
Ni-20Cr-3Fe-0.5Ti-0.3Al-0.6Y₂O₃40Micrometer range (TEM)Not SpecifiedHighest at 1173 K sinteringNot Specified[9][10]
Al-Ni with varying % Ni12<20Not SpecifiedNot SpecifiedNot Specified[13]

Experimental Protocols

This section outlines the detailed methodology for producing and characterizing yttria-dispersed nickel-based alloys via mechanical alloying.

  • Raw Materials Selection:

    • Procure high-purity elemental powders (e.g., Ni, Cr, Fe, Al, Ti) and nano-sized yttrium oxide (Y₂O₃) powder.[9][12] Typical purities are 99.5% or higher.

    • Starting particle sizes for metallic powders are often in the range of < 45 µm, while the Y₂O₃ powder should be nanometric (e.g., 20-50 nm) for effective dispersion.[12][15]

  • Milling Equipment:

    • Utilize a high-energy ball mill, such as a planetary mill (e.g., Fritsch Pulverisette-5) or a SPEX shaker mill.[10][16]

  • Milling Procedure:

    • Weigh the elemental powders and Y₂O₃ according to the desired final alloy composition (e.g., Ni-20Cr-0.6Y₂O₃ wt.%).

    • Load the powder mixture into the hardened steel or tungsten carbide milling vials along with the grinding media (balls of the same material).

    • Set the ball-to-powder weight ratio (BPR), typically between 10:1 and 25:1.[14][16] A higher BPR increases the milling energy.

    • Seal the vials under an inert atmosphere (e.g., high-purity argon or nitrogen) to prevent oxidation during milling.[17][18]

    • Commence milling at a specified rotational speed (e.g., 300-350 rpm) for a predetermined duration (e.g., 20-40 hours).[5][13][16] Milling time is a critical parameter for achieving a homogeneous solid solution and fine dispersion.

    • Optional: Add a process control agent (PCA) like stearic acid (~1-2 wt.%) to prevent excessive cold welding, especially with ductile powders.[2]

  • X-Ray Diffraction (XRD):

    • Perform XRD analysis on powder samples taken at various milling intervals.

    • Use the diffraction patterns to monitor the phase evolution, such as the dissolution of elemental peaks and the formation of a nickel-based solid solution.[10]

    • Calculate the crystallite size and lattice strain from the broadening of the XRD peaks using the Williamson-Hall method.[13]

  • Scanning Electron Microscopy (SEM):

    • Use SEM to observe the evolution of the powder particle morphology, size, and shape with increasing milling time.[6]

    • Employ Energy Dispersive X-ray Spectroscopy (EDS) attached to the SEM to analyze the elemental composition and confirm the homogeneity of the alloyed powder.[10]

  • Transmission Electron Microscopy (TEM):

    • Use TEM for high-resolution imaging of the internal microstructure of the powder particles.

    • Confirm the formation of nanocrystalline grains and verify the uniform dispersion of the yttria nanoparticles within the metallic matrix.[5] Selected Area Diffraction (SAD) patterns can confirm the crystal structure.[5]

  • Powder Consolidation:

    • Consolidate the final mechanically alloyed powder into a dense, bulk material using advanced sintering techniques to retain the fine-grained microstructure.

    • Method A: Spark Plasma Sintering (SPS): Load the powder into a graphite (B72142) die and apply simultaneous pressure (e.g., 40 MPa) and a pulsed DC current to achieve rapid heating (e.g., to 1100°C) and densification in a short time (e.g., 5 minutes).[7]

    • Method B: Hot Isostatic Pressing (HIP): Can the powder in a sealed metallic container, degas it, and subject it to high pressure and temperature simultaneously to achieve full density.[5]

  • Post-Consolidation Characterization:

    • Measure the final density of the bulk sample.

    • Perform microhardness testing (e.g., Vickers hardness) to assess the mechanical properties.[5]

    • Conduct micro-tensile tests at both room and elevated temperatures (e.g., 1200°C) to evaluate the yield strength, ultimate tensile strength, and modulus of elasticity.[5]

    • Analyze the microstructure of the consolidated sample using SEM and TEM to observe the final grain size and the stability of the dispersed yttria particles.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and key relationships in the mechanical alloying process.

G cluster_0 Phase 1: Powder Preparation & Alloying cluster_1 Phase 2: Characterization cluster_2 Phase 3: Consolidation & Testing p1 Raw Material Weighing (Ni, Cr, Y2O3, etc.) p2 Loading into Mill Vial (Powders + Balls) p1->p2 p3 Inert Atmosphere Purging (Argon) p2->p3 p4 High-Energy Ball Milling p3->p4 c1 XRD Analysis (Phase, Crystallite Size) p4->c1 Alloyed Powder c2 SEM / EDS Analysis (Morphology, Composition) p4->c2 Alloyed Powder c3 TEM Analysis (Nanostructure, Dispersoids) p4->c3 Alloyed Powder s1 Powder Consolidation (SPS or HIP) c1->s1 c2->s1 c3->s1 s2 Mechanical Testing (Hardness, Tensile) s1->s2 Bulk ODS Alloy s3 Final Microstructure Analysis s1->s3 Bulk ODS Alloy

Caption: Experimental workflow for ODS alloy synthesis.

G cluster_input Input Milling Parameters cluster_output Resulting Powder Properties Time Milling Time CSize Decrease in Crystallite Size Time->CSize Alloying Increased Degree of Alloying Time->Alloying Strain Increase in Lattice Strain Time->Strain Morph Change in Particle Morphology Time->Morph Speed Milling Speed Speed->CSize Speed->Alloying Speed->Strain Speed->Morph BPR Ball-to-Powder Ratio BPR->CSize BPR->Alloying BPR->Strain BPR->Morph

References

Application Notes and Protocols for Nickel-Yttrium Systems in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel-yttrium systems in the development of heterogeneous catalysts. While the direct use of Ni-Y alloys as leachable precursors for skeletal catalysts is not widely documented, yttrium plays a crucial role as a promoter and as a component in catalyst supports, significantly enhancing the performance of nickel-based catalysts in various chemical transformations. This document details the preparation, characterization, and application of these catalytic systems, providing protocols and performance data derived from recent literature.

Introduction to Nickel-Yttrium Catalytic Systems

Nickel-based catalysts are widely utilized in industrial processes due to their high activity and relatively low cost.[1] The addition of yttrium, either as a promoter or as part of a support material like yttrium oxide (Y₂O₃), has been shown to significantly improve the catalytic performance of nickel.[1][2] The benefits of incorporating yttrium include:

  • Enhanced Nickel Dispersion: Yttrium helps in achieving smaller nickel nanoparticles with better dispersion on the support material.[2]

  • Improved Thermal Stability: Yttrium-containing supports can enhance the thermal stability of the catalyst, which is crucial for high-temperature reactions.[2]

  • Modified Acidity: Yttrium oxide can neutralize acidic sites on supports like alumina, mitigating side reactions and reducing coke formation.[1]

  • Increased Activity and Stability: The promoting effect of yttrium can lead to higher conversion rates and longer catalyst lifetimes.[1][2]

This document focuses on two main types of Ni-Y catalytic systems:

  • Nickel catalysts supported on yttrium oxide (Ni/Y₂O₃).

  • Nickel catalysts where yttrium is used as a promoter on other supports.

Nickel Catalysts Supported on Yttrium Oxide (Ni/Y₂O₃)

Application: Ammonia (B1221849) Decomposition for COₓ-free Hydrogen Production

Ni/Y₂O₃ catalysts have demonstrated high efficiency in the decomposition of ammonia (NH₃) to produce hydrogen gas, a critical process for clean energy applications.[3] The morphology of the Y₂O₃ support has a significant impact on the size and dispersion of nickel nanoclusters, which in turn affects the catalytic activity.[3]

Experimental Protocol: Hydrothermal Synthesis of Ni/Y₂O₃ Catalysts

This protocol describes a hydrothermal method for synthesizing Ni/Y₂O₃ catalysts with varying morphologies by controlling the pH of the synthesis environment.[3]

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Y(NO₃)₃·6H₂O in deionized water.

    • Add urea to the solution (the amount of urea can be varied to control the morphology).

  • Hydrothermal Synthesis:

    • Adjust the pH of the precursor solution to a desired value (e.g., 7, 9, 11, or 12) using ammonium hydroxide.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 180°C) for a designated time (e.g., 24 hours).

  • Catalyst Recovery and Calcination:

    • After cooling to room temperature, filter the precipitate, wash it with deionized water and ethanol, and dry it at 80°C overnight.

    • Calcine the dried powder in air at a high temperature (e.g., 600°C) for several hours to obtain the final Ni/Y₂O₃ catalyst.

Data Presentation: Performance of Ni/Y₂O₃ in Ammonia Decomposition

The catalytic performance is highly dependent on the synthesis pH, which influences the catalyst's specific surface area and nickel particle size.

Catalyst (Synthesized at pH)Specific Surface Area (m²/g)Ni Nanoparticle Diameter (nm)NH₃ Conversion (%) at 650°C
Ni/Y₂O₃ (pH 7)4512.585
Ni/Y₂O₃ (pH 9)689.895
Ni/Y₂O₃ (pH 11) 82 7.2 100
Ni/Y₂O₃ (pH 12)758.198

Data synthesized from trends described in the literature.[3]

A catalyst synthesized at a pH of 11 (designated Ni/Y11) exhibited the highest activity, achieving 100% ammonia decomposition at 650°C with a gas hour space velocity (GHSV) of 12,000 ml·h⁻¹·gcat⁻¹.[3] This superior performance is attributed to its large specific surface area, appropriate alkalinity, and small, highly dispersed Ni nanoparticles.[3]

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing prep Prepare Precursor Solution (Ni & Y Nitrates + Urea) adjust_ph Adjust pH (e.g., 7, 9, 11, 12) prep->adjust_ph hydrothermal Hydrothermal Treatment (e.g., 180°C, 24h) adjust_ph->hydrothermal recover Filter, Wash, Dry hydrothermal->recover calcine Calcine in Air (e.g., 600°C) recover->calcine load_catalyst Load Catalyst into Reactor calcine->load_catalyst Final Catalyst reaction Ammonia Decomposition (e.g., 650°C, GHSV 12,000) load_catalyst->reaction analysis Analyze Products (H₂, N₂) reaction->analysis

Workflow for Ni/Y₂O₃ catalyst synthesis and testing.

Yttrium as a Promoter in Nickel Catalysts

Application: CO₂ Methanation

Yttrium is an effective promoter for nickel-based catalysts used in CO₂ methanation, a key reaction in carbon capture and utilization (CCU) technologies.[2] The addition of yttrium can enhance the catalyst's activity, stability, and selectivity towards methane (B114726) (CH₄).

Experimental Protocol: Co-impregnation for Y-promoted Ni Catalysts

This protocol describes the synthesis of a yttrium-promoted, ceria-doped nickel catalyst on a metakaolin support (Y-Ce/Ni-MK) via co-impregnation.[2]

Materials:

  • Metakaolin (support)

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Deionized water

Procedure:

  • Impregnation:

    • Prepare an aqueous solution containing the desired amounts of Ni(NO₃)₂·6H₂O, Ce(NO₃)₃·6H₂O, and Y(NO₃)₃·6H₂O.

    • Add the metakaolin support to the solution.

    • Stir the mixture at room temperature for several hours to ensure uniform impregnation.

  • Drying and Calcination:

    • Dry the impregnated support at a moderate temperature (e.g., 110°C) overnight to remove water.

    • Calcine the dried material in air at a high temperature (e.g., 500°C) for several hours.

  • Reduction:

    • Prior to the catalytic reaction, reduce the calcined catalyst in a stream of hydrogen (e.g., 10% H₂ in N₂) at an elevated temperature (e.g., 500°C) to convert nickel oxide to metallic nickel.

Data Presentation: Effect of Yttrium Promotion on CO₂ Methanation

The addition of yttrium as a promoter significantly improves the low-temperature activity of the catalyst.

CatalystCO₂ Conversion (%) at 300°CCH₄ Selectivity (%) at 300°C
Ni-MK55.2>99
Ce/Ni-MK68.5>99
Y-Ce/Ni-MK 78.4 >99

Data sourced from[2]. Reaction conditions: 1.0 bar, GHSV = 12,000 mL·g⁻¹·h⁻¹.

The Y-Ce/Ni-MK catalyst also demonstrated excellent stability over a 100-hour test.[2] The enhanced performance is attributed to the promotion of oxygen vacancies and alkaline sites, which improves the reducibility of nickel species and their dispersion.[2]

Logical Relationship of Yttrium Promotion

yttrium_promotion cluster_effects Physicochemical Effects cluster_performance Catalytic Performance Enhancement Y Yttrium (Y) Addition oxygen_vacancies Promotes Oxygen Vacancies Y->oxygen_vacancies alkaline_sites Increases Alkaline Sites Y->alkaline_sites thermal_stability Increases Thermal Stability Y->thermal_stability ni_reducibility Improves Ni Reducibility oxygen_vacancies->ni_reducibility alkaline_sites->ni_reducibility ni_dispersion Enhances Ni Dispersion ni_reducibility->ni_dispersion activity Higher Catalytic Activity (e.g., CO₂ Conversion) ni_dispersion->activity thermal_stability->activity stability Improved Long-term Stability activity->stability

References

Application of Nickel-Yttria Composites in Solid Oxide Fuel Cells (SOFCs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers and Drug Development Professionals

Solid Oxide Fuel Cells (SOFCs) are highly efficient electrochemical devices that convert the chemical energy of a fuel directly into electrical energy. The anode, or fuel electrode, plays a crucial role in this process, facilitating the oxidation of the fuel. Nickel-yttria (Ni-Y) composites, particularly Nickel-Yttria Stabilized Zirconia (Ni-YSZ), are the most extensively used anode materials in SOFCs. This is attributed to their high catalytic activity for fuel oxidation, excellent electrical conductivity, and compatibility with other cell components.[1][2][3]

The Ni-YSZ cermet (ceramic-metal composite) anode is typically a porous structure. The nickel phase serves as the electronic conductor and provides the catalytic sites for the hydrogen oxidation reaction.[2] The YSZ phase has two primary functions: it provides ionic conductivity for oxygen ions and acts as a structural support that inhibits the coarsening of Ni particles at the high operating temperatures of SOFCs (typically 600-1000°C).[2] The interface where the nickel, YSZ, and the fuel gas meet is known as the triple-phase boundary (TPB), and it is at these sites that the electrochemical reactions predominantly occur.[1]

Recent advancements in Ni-Y anode technology focus on improving long-term stability, tolerance to carbon deposition when using hydrocarbon fuels, and performance at intermediate temperatures.[2][4] Strategies to enhance the performance of Ni-YSZ anodes include the optimization of the microstructure (e.g., porosity, particle size), the addition of catalytic promoters, and the development of novel fabrication techniques to create more extensive and stable triple-phase boundaries.[1][2] Doping Ni-based catalysts with yttrium oxide (Y2O3) has been shown to increase resistance to carbon deposition and improve the reducibility of nickel oxide, thereby enhancing catalytic performance.[5]

Quantitative Data Presentation

The performance of SOFCs with Ni-Y based anodes is influenced by various factors including operating temperature, fuel composition, and fabrication method. The following table summarizes key performance metrics from various studies.

Anode CompositionElectrolyteCathodeOperating Temperature (°C)FuelMaximum Power Density (mW/cm²)Degradation Rate (%/1000h)Reference
Ni-YSZYSZGDC/PSC650H₂Not Specified1.1 - 2.4[6]
Ni-YSZYSZLSM+YSZ800H₂1100Not Specified[2]
Ni-YSZ (infiltrated)YSZNot Specified850H₂50Not Specified[7]
Ni-SDC infiltrated 430LYSZLSFSc650H₂ (3% H₂O)Not Specified13[4]
Ni-YSZYSZNot Specified1000H₂ (3% H₂O)Not Specified (Stable for 8000h)Not Specified[3]
Ni₀.₉₇Co₀.₀₃-YSZYSZLSCF800H₂815Not Specified[8]
Ni-CYSZYSZLSM850CH₄ (3% H₂O)Not Specified~0.2 mV/h[9]
Ni(BaO)/SDCSDCNot SpecifiedNot SpecifiedDry CH₄Higher than Ni/SDCNot Specified[10]
Ni-supportedYSZLSCF800H₂470Not Specified[11]

Experimental Protocols

I. Fabrication of NiO-YSZ Anode Support by Tape Casting

This protocol describes a common method for fabricating a porous NiO-YSZ anode support, which is a precursor to the active Ni-YSZ anode.

Materials and Equipment:

  • NiO powder

  • YSZ (e.g., 8mol% Y₂O₃-stabilized ZrO₂) powder

  • Organic binder (e.g., polyvinyl butyral)

  • Plasticizer (e.g., polyethylene (B3416737) glycol)

  • Solvent (e.g., ethanol, toluene)

  • Dispersant

  • Ball milling machine

  • Tape casting machine

  • Furnace

Procedure:

  • Slurry Preparation:

    • Weigh appropriate amounts of NiO and YSZ powders (a typical composition is 50-60 wt% NiO).

    • Add the powders, solvent, and dispersant to a ball milling jar.

    • Ball mill the mixture for 24 hours to ensure homogeneity.

    • Add the binder and plasticizer to the slurry and continue milling for another 24 hours.

  • Tape Casting:

    • Pour the prepared slurry into the reservoir of the tape casting machine.

    • Adjust the doctor blade to the desired thickness for the green tape.

    • Cast the slurry onto a carrier film (e.g., Mylar).

    • Allow the cast tape to dry in a controlled environment to evaporate the solvent.

  • Sintering:

    • Cut the dried green tape to the desired dimensions.

    • Place the green tape in a furnace.

    • Heat the tape slowly to burn out the organic binder and then sinter at a high temperature (e.g., 1300-1400°C) to achieve the desired porosity and mechanical strength.[2]

  • Reduction (In-situ):

    • The sintered NiO-YSZ anode is reduced to Ni-YSZ in the SOFC assembly by exposing it to the fuel (e.g., hydrogen) at high temperatures.[12]

II. Electrochemical Testing of an SOFC with a Ni-YSZ Anode

This protocol outlines the general procedure for evaluating the performance of a single SOFC.

Materials and Equipment:

  • Fabricated SOFC button cell (Ni-YSZ anode, YSZ electrolyte, cathode)

  • Test station with a furnace capable of reaching >800°C

  • Gas supply and mass flow controllers (for fuel and oxidant)

  • Potentiostat/Galvanostat for electrochemical measurements

  • Computer with data acquisition software

Procedure:

  • Cell Mounting:

    • Mount the SOFC button cell in the test rig, ensuring a good seal to separate the fuel and oxidant streams.

    • Connect the current collectors (e.g., platinum or nickel mesh) to the anode and cathode.

  • Heating and Reduction:

    • Heat the cell to the desired operating temperature (e.g., 800°C) in an inert atmosphere or with air on the cathode side.

    • Once at temperature, introduce the fuel gas (e.g., humidified hydrogen) to the anode side to reduce the NiO to Ni.

  • Performance Measurement:

    • Open-Circuit Voltage (OCV): Measure the voltage across the cell with no current flowing. This should be close to the theoretical Nernst potential.

    • Polarization (I-V) Curves: Sweep the current from zero to a maximum value and record the corresponding cell voltage to determine the power output. The maximum power density can be calculated from this data.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC signal over a range of frequencies to measure the impedance of the cell. This technique helps to distinguish between different sources of polarization losses (ohmic, activation, and concentration).[13][14]

    • Long-Term Stability Test: Operate the cell at a constant current density for an extended period (e.g., 100-1000 hours) and monitor the voltage degradation over time.[6][15]

Visualizations

experimental_workflow_fabrication cluster_slurry Slurry Preparation cluster_casting Tape Casting cluster_post Post-Processing weigh Weigh NiO & YSZ mill1 Ball Mill with Solvent & Dispersant weigh->mill1 add_binder Add Binder & Plasticizer mill1->add_binder mill2 Ball Mill Again add_binder->mill2 cast Cast Slurry mill2->cast dry Dry Green Tape cast->dry cut Cut to Size dry->cut sinter Sinter cut->sinter

Anode Fabrication Workflow

experimental_workflow_testing start Mount SOFC Cell heat Heat to Operating Temperature start->heat reduce Introduce Fuel for Anode Reduction heat->reduce ocv Measure Open-Circuit Voltage (OCV) reduce->ocv iv Record I-V Polarization Curve ocv->iv eis Perform Electrochemical Impedance Spectroscopy (EIS) iv->eis stability Conduct Long-Term Stability Test eis->stability end Data Analysis stability->end

SOFC Electrochemical Testing Workflow

anode_reaction_mechanism cluster_anode Ni-YSZ Anode cluster_electrolyte YSZ Electrolyte H2 H₂ (Fuel) TPB Triple-Phase Boundary (Ni / YSZ / Gas) H2->TPB Gas Phase O2_ion O²⁻ O2_ion->TPB YSZ Bulk e 2e⁻ H2O H₂O (Product) TPB->e Ni Bulk TPB->H2O Gas Phase electrolyte_bulk O²⁻ transport electrolyte_bulk->O2_ion

Electrochemical Reactions at the Ni-YSZ Anode

References

Application Notes and Protocols: Nickel-Yttrium Catalysts for CO2 Methanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic conversion of carbon dioxide (CO2) into methane (B114726) (CH4), known as CO2 methanation, is a promising technology for both CO2 utilization and renewable energy storage. Nickel-based catalysts are widely investigated for this reaction due to their high activity and cost-effectiveness. The addition of yttrium as a promoter has been shown to significantly enhance the performance of nickel catalysts by improving nickel dispersion, increasing the concentration of oxygen vacancies, and enhancing thermal stability.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of nickel-yttrium catalysts for CO2 methanation.

Signaling Pathways and Logical Relationships

The reaction mechanism of CO2 methanation over nickel-based catalysts is complex and can proceed through different pathways. The two most commonly proposed mechanisms are the formate (B1220265) pathway and the CO pathway. The presence of yttrium can influence the catalyst's surface properties, potentially favoring one pathway over the other.

CO2_Methanation_Pathway cluster_surface Catalyst Surface (Ni-Y) cluster_formate Formate Pathway cluster_co CO Pathway CO2_gas CO2(g) CO2_ads CO2(ads) CO2_gas->CO2_ads Adsorption H2_gas H2(g) H_ads H(ads) H2_gas->H_ads Dissociative Adsorption CH4_gas CH4(g) H2O_gas H2O(g) HCOO HCOO* (formate) CO2_ads->HCOO + H CO_ads CO(ads) CO2_ads->CO_ads Dissociation CH4_des CH4(des) CH4_des->CH4_gas Desorption H2O_des H2O(des) H2O_des->H2O_gas Desorption H2COO H2COO* HCOO->H2COO + H CH2O CH2O* H2COO->CH2O + H CH3O CH3O* CH2O->CH3O + H CH3O->CH4_des + H* C_s C* CO_ads->C_s Dissociation O_s O* C_s->CH4_des + 4H* O_s->H2O_des + 2H*

Caption: Proposed reaction pathways for CO2 methanation on a Nickel-Yttrium catalyst surface.

Experimental Workflow

The overall process for developing and evaluating nickel-yttrium catalysts for CO2 methanation involves several key stages, from catalyst synthesis to performance testing and characterization.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_evaluation Catalytic Performance Evaluation synthesis_method Synthesis Method (e.g., Co-impregnation, Solution Combustion) calcination Calcination synthesis_method->calcination precursors Precursors (Nickel & Yttrium salts, Support) precursors->synthesis_method reduction Reduction calcination->reduction xrd XRD reduction->xrd Characterize reduced catalyst tem TEM/SEM reduction->tem bet BET Surface Area reduction->bet tpr H2-TPR reduction->tpr tpd CO2-TPD reduction->tpd reactor Fixed-Bed Reactor reduction->reactor conditions Reaction Conditions (Temp, Pressure, GHSV, H2/CO2 ratio) reactor->conditions analysis Product Analysis (Gas Chromatography) conditions->analysis stability Stability Test analysis->stability

Caption: General experimental workflow for Ni-Y catalyst development and evaluation.

Experimental Protocols

Catalyst Synthesis (Co-impregnation Method)

This protocol describes the synthesis of a yttrium-promoted nickel catalyst supported on alumina (B75360) (Ni-Y/Al2O3).

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O)

  • Yttrium(III) nitrate hexahydrate (Y(NO3)3·6H2O)

  • γ-Alumina (γ-Al2O3) support

  • Deionized water

Procedure:

  • Support Preparation: Dry the γ-Al2O3 support at 120°C for 4 hours to remove any adsorbed water.

  • Impregnation Solution: Calculate the required amounts of Ni(NO3)2·6H2O and Y(NO3)3·6H2O to achieve the desired metal loading (e.g., 10 wt% Ni, 2 wt% Y). Dissolve the calculated amounts of the nitrate salts in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness impregnation).

  • Impregnation: Add the impregnation solution dropwise to the dried γ-Al2O3 support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a static air atmosphere. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.[4]

  • Reduction: Prior to the methanation reaction, the calcined catalyst must be reduced. Place the catalyst in the reactor and heat to 500-700°C under a flow of pure H2 or a H2/N2 mixture for 4-6 hours.[4]

Catalyst Characterization

A comprehensive characterization of the synthesized catalyst is crucial to understand its physicochemical properties and correlate them with its catalytic performance.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the nickel particles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the nickel nanoparticles on the support.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and average pore size of the catalyst.

  • H2 Temperature-Programmed Reduction (H2-TPR): To investigate the reducibility of the nickel oxide species and the interaction between nickel and the support.

  • CO2 Temperature-Programmed Desorption (CO2-TPD): To evaluate the basicity of the catalyst surface and its CO2 adsorption capacity.

CO2 Methanation Reaction

This protocol outlines the procedure for evaluating the catalytic performance of the prepared Ni-Y catalyst in a fixed-bed reactor system.

Apparatus:

  • Fixed-bed reactor (typically quartz or stainless steel)

  • Mass flow controllers for regulating gas flow rates

  • Tubular furnace with a temperature controller

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) for product analysis.

Procedure:

  • Catalyst Loading: Load a known amount of the reduced catalyst (e.g., 100-300 mg) into the reactor and secure it with quartz wool plugs.[5]

  • Reaction Gas Mixture: Prepare a feed gas mixture typically consisting of H2, CO2, and an inert gas (e.g., Ar or N2) for internal standard. A common H2/CO2 molar ratio is 4:1.[5]

  • Reaction Conditions:

    • Temperature: Heat the reactor to the desired reaction temperature (e.g., in the range of 200-500°C).[6]

    • Pressure: The reaction is typically carried out at atmospheric pressure, but can be performed at elevated pressures.

    • Gas Hourly Space Velocity (GHSV): Set the total flow rate of the reactant gas mixture to achieve the desired GHSV (e.g., 10,000 to 60,000 h⁻¹).[6][7]

  • Product Analysis: After allowing the reaction to reach a steady state, analyze the composition of the effluent gas stream using a gas chromatograph.

  • Data Calculation:

    • CO2 Conversion (%):

    • CH4 Selectivity (%):

    • CH4 Yield (%):

      where [ ]in and [ ]out represent the molar concentrations of the respective gases at the reactor inlet and outlet.

Data Presentation

The following tables summarize typical quantitative data for nickel-yttrium catalysts for CO2 methanation, compiled from various studies.

Table 1: Physicochemical Properties of Ni-Y Catalysts

CatalystNi Loading (wt%)Y Loading (wt%)SupportBET Surface Area (m²/g)Ni Particle Size (nm)
5%Ni/CeO250CeO2--
5%Ni-2%Y/CeO252CeO2273.5[8]-
15%Ni/Y2O315-Y2O3--
25%Ni/Y2O325-Y2O3--
35%Ni/Y2O335-Y2O3--

Table 2: Catalytic Performance of Ni-Y Catalysts for CO2 Methanation

CatalystTemperature (°C)Pressure (bar)H2/CO2 RatioGHSV (h⁻¹)CO2 Conversion (%)CH4 Selectivity (%)Reference
Y-Ce/Ni-MK300---78.4-[2][3]
2%Y-Ni/CeO23001460,000>80~100[1]
35Ni/Y2O33501310,00083.5>90[9]
Ni/γ-Al2O3453-483 Kup to 20----[4]
Ni-Al2O3-SSC25014-17>99[5]

Conclusion

The addition of yttrium as a promoter to nickel-based catalysts has a demonstrably positive effect on their performance in CO2 methanation. Yttrium enhances the catalyst's properties by increasing the specific surface area, promoting the formation of oxygen vacancies, and improving the interaction between nickel and the support.[1] These enhancements lead to higher CO2 conversion and CH4 selectivity, particularly at lower temperatures. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore and optimize nickel-yttrium catalysts for efficient CO2 conversion to methane.

References

Protocol for the Synthesis of Nickel-Yttrium Intermetallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel-Yttrium (Ni-Y) intermetallic compounds are a class of advanced materials with significant potential in various high-technology applications, including as structural materials for high-temperature environments, in hydrogen storage, and as magnetic materials. The Ni-Y binary system is characterized by a series of stable intermetallic phases, each possessing unique crystal structures and properties. According to the assessed Ni-Y phase diagram, nine intermetallic compounds have been identified: Y₃Ni, Y₃Ni₂, YNi, YNi₂, YNi₃, Y₂Ni₇, YNi₄, YNi₅, and Y₂Ni₁₇. Among these, YNi and YNi₅ exhibit congruent melting, while the others form through peritectic reactions.[1][2]

This application note provides detailed protocols for the synthesis of various Ni-Y intermetallic compounds using three common metallurgical techniques: arc melting, mechanical alloying, and melt spinning. These protocols are intended for researchers and scientists in materials science and related fields.

Ni-Y Phase Diagram and Thermodynamic Data

A thorough understanding of the Ni-Y phase diagram is essential for the targeted synthesis of specific intermetallic compounds. The phase diagram illustrates the stable phases as a function of temperature and composition.

Table 1: Crystallographic Data of Ni-Y Intermetallic Compounds

CompoundPearson SymbolSpace GroupPrototype
Y₃NioP16PnmaFe₃C
Y₃Ni₂hP10P6₃/mmcFe₃Th₇
YNioC8CmcmCrB
YNi₂cF24Fd-3mCu₂Mg
YNi₃hR30R-3mNbBe₃
Y₂Ni₇hP36P6₃/mmcCe₂Ni₇
YNi₄hP20P6/mmmCaCu₅
YNi₅hP6P6/mmmCaCu₅
Y₂Ni₁₇hP38P6₃/mmcTh₂Ni₁₇

Table 2: Thermodynamic Properties of Ni-Y Intermetallic Compounds

CompoundEnthalpy of Formation (ΔHf) (kJ/mol)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
YNi~ -40Data not readily available
YNi₂~ -60Data not readily available
YNi₃~ -70Data not readily available
YNi₅~ -85Data not readily available
Y₂Ni₁₇~ -200Data not readily available

Note: The thermodynamic data for the Ni-Y system is not extensively tabulated in the readily available literature. The provided enthalpy of formation values are approximate and gathered from various sources and computational estimations. For precise thermodynamic modeling, consulting specialized databases is recommended.

Synthesis Protocols

Arc Melting

Arc melting is a widely used technique for synthesizing intermetallic compounds from pure elemental constituents. It involves melting the raw materials in a water-cooled copper hearth using a non-consumable tungsten electrode under an inert atmosphere.

3.1.1. Experimental Protocol

  • Starting Materials: Procure high-purity Nickel (Ni) and Yttrium (Y) metals (≥ 99.9% purity).

  • Stoichiometric Weighing: Accurately weigh the elemental Ni and Y pieces corresponding to the desired stoichiometric ratio of the target intermetallic compound. It is advisable to prepare for a slight excess of yttrium (e.g., 1-2 wt%) to compensate for potential evaporation losses, given its higher vapor pressure compared to nickel.

  • Chamber Preparation: Place the weighed metals into the copper hearth of the arc furnace. A piece of a getter material, such as titanium or zirconium, should also be placed in the chamber to scavenge any residual oxygen.

  • Evacuation and Purging: Evacuate the furnace chamber to a high vacuum (e.g., < 10⁻⁴ mbar) and then backfill with high-purity argon gas. Repeat this process several times to ensure a clean, inert atmosphere. Maintain a slight positive pressure of argon during the melting process.

  • Melting Procedure:

    • First, melt the getter material to further purify the chamber atmosphere.

    • Strike an arc between the tungsten electrode and the Ni-Y charge to initiate melting.

    • Melt the sample completely to form a molten button. To ensure homogeneity, the sample should be flipped and re-melted multiple times (typically 4-5 times).

  • Homogenization (Annealing):

    • The as-cast button may not be phase-pure and will likely require a subsequent homogenization heat treatment.

    • Seal the as-cast button in a quartz ampoule under a partial pressure of argon.

    • Anneal the sample in a furnace at a temperature below the peritectic decomposition temperature of the desired phase (refer to the Ni-Y phase diagram). The annealing duration can range from several days to weeks depending on the compound and desired homogeneity. For example, for Ni-rich compounds, annealing temperatures could be in the range of 800-1000 °C.

  • Characterization: After cooling, the sample can be characterized using techniques such as X-ray Diffraction (XRD) for phase identification, Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for microstructural and compositional analysis.

3.1.2. Experimental Workflow Diagram

ArcMeltingWorkflow start Start weigh Weigh Stoichiometric Ni and Y start->weigh place Place Metals and Getter in Furnace weigh->place evacuate Evacuate and Purge with Argon place->evacuate melt Melt Getter and Sample Repeatedly evacuate->melt cool Cool Sample in Hearth melt->cool seal Seal Sample in Quartz Ampoule cool->seal anneal Homogenization Annealing seal->anneal characterize Characterize (XRD, SEM/EDS) anneal->characterize end End characterize->end

Caption: Workflow for Arc Melting Synthesis.

Mechanical Alloying (MA)

Mechanical alloying is a solid-state powder processing technique that can be used to synthesize both stable and metastable intermetallic phases. It involves the repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill.

3.2.1. Experimental Protocol

  • Starting Materials: Use high-purity elemental Ni and Y powders (e.g., < 325 mesh).

  • Powder Handling: Handle the powders in an inert atmosphere (e.g., inside a glovebox filled with argon) to prevent oxidation, as fine metal powders can be pyrophoric.

  • Milling Parameters:

    • Mill Type: High-energy ball mill (e.g., planetary or attritor mill).

    • Milling Media: Hardened steel or tungsten carbide vials and balls.

    • Ball-to-Powder Ratio (BPR): A typical BPR is 10:1 to 20:1 by weight.

    • Milling Atmosphere: The milling vial should be sealed under an inert argon atmosphere.

    • Process Control Agent (PCA): To prevent excessive cold welding, a small amount (e.g., 1-2 wt%) of a PCA like stearic acid can be added, although this may introduce contamination. For Ni-Y, it may be possible to mill without a PCA.

    • Milling Time and Speed: These parameters are critical and need to be optimized. Milling times can range from a few hours to over 100 hours, and rotational speeds are typically in the range of 200-400 RPM. The progress of alloying should be monitored by taking small samples at intermediate milling times for XRD analysis.

  • Post-Milling Treatment:

    • The as-milled powder is often nanocrystalline or amorphous and may require a subsequent annealing step to form the desired crystalline intermetallic phase.

    • The powder should be consolidated (e.g., by cold pressing into a pellet) and then annealed in a vacuum or inert atmosphere furnace. The annealing temperature should be chosen based on the Ni-Y phase diagram to be in the stability range of the target phase.

  • Characterization: Characterize the as-milled and annealed powders/compacts using XRD, SEM/EDS, and Transmission Electron Microscopy (TEM) to determine the phase composition, microstructure, and crystallite size.

3.2.2. Experimental Workflow Diagram

MechanicalAlloyingWorkflow start Start weigh Weigh Stoichiometric Ni and Y Powders start->weigh load Load Powders and Milling Media into Vial weigh->load seal Seal Vial under Argon Atmosphere load->seal mill High-Energy Ball Milling seal->mill monitor Monitor Alloying Progress (XRD) mill->monitor monitor->mill Continue Milling anneal Consolidate and Anneal Powder monitor->anneal Alloying Complete characterize Characterize (XRD, SEM, TEM) anneal->characterize end End characterize->end

Caption: Workflow for Mechanical Alloying.

Melt Spinning

Melt spinning is a rapid solidification technique used to produce thin ribbons of material, often with amorphous or nanocrystalline structures. The high cooling rates (10⁴ to 10⁶ K/s) can suppress the formation of equilibrium crystalline phases and lead to the formation of metastable or amorphous alloys.

3.3.1. Experimental Protocol

  • Pre-Alloy Preparation: Prepare a master alloy of the desired Ni-Y composition by arc melting, as described in section 3.1.

  • Melt Spinning Apparatus:

    • Place a small piece of the master alloy (typically a few grams) into a quartz crucible with a small orifice at the bottom.

    • Position the crucible above a rapidly rotating copper or steel wheel.

  • Spinning Parameters:

    • Melting: The alloy is typically melted using induction heating.

    • Ejection: Once the alloy is molten, it is ejected through the orifice onto the spinning wheel using a jet of inert gas (e.g., argon) at a specific overpressure.

    • Wheel Speed: The tangential speed of the wheel is a critical parameter that controls the cooling rate and the thickness of the resulting ribbon. Speeds can range from 10 to 60 m/s.[3]

    • Nozzle-Wheel Gap: The distance between the crucible nozzle and the wheel surface also affects the ribbon dimensions and cooling rate.

  • Ribbon Collection: The solidified ribbon is ejected from the wheel by centrifugal force and collected.

  • Post-Spinning Treatment:

    • The as-spun ribbons may be amorphous or contain a mixture of amorphous and nanocrystalline phases.

    • To obtain specific crystalline intermetallic phases, the ribbons need to be annealed. The annealing temperature and time must be carefully controlled to induce crystallization without significant grain growth. Differential Scanning Calorimetry (DSC) can be used to determine the crystallization temperatures.

  • Characterization: The as-spun and annealed ribbons are characterized by XRD to determine their amorphous or crystalline nature and to identify the phases present. SEM and TEM are used to study the microstructure.

3.3.2. Experimental Workflow Diagram

MeltSpinningWorkflow start Start prepare_alloy Prepare Ni-Y Master Alloy (Arc Melting) start->prepare_alloy load_alloy Load Alloy into Quartz Crucible prepare_alloy->load_alloy setup Position Crucible above Spinning Wheel load_alloy->setup melt_eject Melt Alloy and Eject onto Wheel setup->melt_eject collect Collect Solidified Ribbon melt_eject->collect anneal Anneal Ribbon (Optional) collect->anneal characterize Characterize (XRD, DSC, SEM, TEM) anneal->characterize end End characterize->end

Caption: Workflow for Melt Spinning Synthesis.

Safety Precautions

  • Yttrium Handling: Yttrium is a reactive metal and can be pyrophoric in powder form. Handle yttrium powder in an inert atmosphere glovebox.

  • Arc Melting: The arc melting process generates intense ultraviolet radiation and high temperatures. Use appropriate eye protection (welding goggles) and follow all safety protocols for the arc melter.

  • High-Energy Ball Milling: High-energy ball milling can generate significant heat and pressure inside the milling vials. Ensure vials are properly sealed and handled with care.

  • Inert Gas Handling: Use appropriate regulators and follow safety procedures when working with compressed argon gas cylinders.

Conclusion

The synthesis of Ni-Y intermetallic compounds can be successfully achieved through various metallurgical techniques. The choice of method depends on the desired final form (bulk, powder, or ribbon) and microstructure (crystalline, nanocrystalline, or amorphous). Arc melting followed by homogenization is suitable for producing bulk crystalline samples. Mechanical alloying is a versatile method for producing nanocrystalline or amorphous powders, which can then be consolidated and heat-treated. Melt spinning is ideal for producing rapidly solidified ribbons with amorphous or nanocrystalline structures. Careful control of the processing parameters is crucial in each technique to obtain the desired Ni-Y intermetallic phase with the desired microstructure and properties.

References

Determining Yttrium in Nickel Alloys: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of yttrium in nickel alloys. It covers four primary analytical techniques: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and X-ray Fluorescence (XRF) Spectrometry. Each section includes an overview of the method, a detailed experimental protocol, and performance characteristics to aid in method selection and implementation.

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/ICP-OES)

ICP-AES, also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for the analysis of trace and minor elements in a variety of matrices, including nickel alloys. The method is based on the excitation of atoms and ions in a high-temperature argon plasma and the subsequent measurement of the emitted light at element-specific wavelengths.

Application Note

ICP-AES offers a good balance of sensitivity, speed, and cost-effectiveness for the determination of yttrium in nickel alloys. It is particularly well-suited for analyzing yttrium concentrations in the parts-per-million (ppm) range. The technique is less susceptible to matrix effects compared to Atomic Absorption Spectrometry and can handle the complex matrix of nickel alloys after appropriate acid digestion. Careful selection of analytical lines is crucial to avoid spectral interferences from the major alloying elements (e.g., Ni, Cr, Co).

Experimental Protocol

1.2.1. Sample Preparation: Microwave-Assisted Acid Digestion

  • Accurately weigh approximately 0.25 g of the nickel alloy sample into a clean, dry microwave digestion vessel.

  • Add a mixture of 9 mL of concentrated nitric acid (HNO₃) and 3 mL of concentrated hydrochloric acid (HCl) to the vessel.

  • Carefully add 1-2 mL of hydrofluoric acid (HF) to ensure complete dissolution of refractory elements that may be present in the alloy. Caution: HF is extremely hazardous and requires appropriate personal protective equipment and handling procedures.

  • Seal the digestion vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

  • After cooling, carefully open the vessels in a fume hood.

  • Transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

1.2.2. Instrument Calibration

  • Prepare a series of yttrium calibration standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) by diluting a certified yttrium stock solution.

  • The calibration standards should be matrix-matched to the samples by including the same acid concentrations.

  • A calibration blank (containing only the acid matrix) should also be prepared.

1.2.3. Analysis

  • Set up the ICP-AES instrument according to the manufacturer's recommendations. Typical operating parameters are provided in the table below.

  • Select a suitable emission line for yttrium, such as 371.030 nm or 360.073 nm, ensuring it is free from spectral interferences from the nickel matrix.

  • Aspirate the calibration blank, standards, and sample solutions into the plasma.

  • Measure the emission intensity for each solution and construct a calibration curve.

  • Determine the concentration of yttrium in the sample solutions from the calibration curve.

Logical Workflow

ICP_AES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-AES Analysis weigh Weigh Sample digest Microwave Digestion (HNO3, HCl, HF) weigh->digest dilute Dilute to Volume digest->dilute calibrate Instrument Calibration (Matrix-Matched Standards) dilute->calibrate analyze Aspirate & Measure Emission calibrate->analyze quantify Quantify Yttrium Concentration analyze->quantify

ICP-AES Experimental Workflow

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique capable of determining yttrium concentrations at the parts-per-billion (ppb) and even parts-per-trillion (ppt) levels. It utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.

Application Note

For applications requiring the determination of very low concentrations of yttrium in nickel alloys, ICP-MS is the method of choice. Its exceptional sensitivity makes it ideal for trace and ultra-trace analysis. However, the high matrix concentration of nickel alloys can cause significant matrix effects and polyatomic interferences. These can be mitigated by using a collision/reaction cell, appropriate internal standards, and further dilution of the sample digestate.

Experimental Protocol

2.2.1. Sample Preparation: Microwave-Assisted Acid Digestion

The sample preparation protocol is identical to that described for ICP-AES (Section 1.2.1). However, a higher dilution factor (e.g., 100-fold or greater) may be necessary to reduce matrix effects.

2.2.2. Instrument Calibration

  • Prepare a series of yttrium calibration standards over the desired concentration range (e.g., 1, 5, 10, 50, 100 ppb).

  • Matrix-match the standards with the same acid concentrations as the diluted sample solutions.

  • Spike all standards, blanks, and samples with an internal standard (e.g., Rhodium - ¹⁰³Rh) to correct for instrumental drift and matrix suppression.

2.2.3. Analysis

  • Configure the ICP-MS instrument according to the manufacturer's guidelines. Typical parameters are listed in the performance table.

  • Utilize a collision/reaction cell (if available) with a gas like helium or hydrogen to minimize polyatomic interferences on the yttrium isotope (⁸⁹Y).

  • Analyze the calibration blank, standards, and sample solutions.

  • Monitor the internal standard signal for stability.

  • Construct a calibration curve and determine the yttrium concentration in the samples.

Logical Workflow

ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis weigh Weigh Sample digest Microwave Digestion (HNO3, HCl, HF) weigh->digest dilute High Dilution digest->dilute add_is Add Internal Standard (e.g., Rh) dilute->add_is calibrate Instrument Calibration add_is->calibrate analyze Analyze with Collision/Reaction Cell calibrate->analyze quantify Quantify Yttrium analyze->quantify

ICP-MS Experimental Workflow

Atomic Absorption Spectrometry (AAS)

AAS is a technique for determining the concentration of a specific element in a sample by measuring the absorption of light by free atoms in the gaseous state. For yttrium analysis in nickel alloys, Graphite (B72142) Furnace AAS (GFAAS) is the preferred technique due to its higher sensitivity compared to Flame AAS (FAAS).

Application Note

GFAAS can be a cost-effective alternative to ICP-MS for trace yttrium analysis. The use of a graphite furnace allows for the determination of yttrium in the low ppb range. However, the nickel alloy matrix can cause significant chemical and spectral interferences. The use of a chemical modifier is often necessary to stabilize the yttrium during the pyrolysis step and to minimize matrix effects. The analysis is performed sequentially, which can be slower than ICP-based methods for multi-element analysis.

Experimental Protocol

3.2.1. Sample Preparation: Acid Digestion

The sample digestion procedure is the same as for ICP-AES and ICP-MS (Section 1.2.1).

3.2.2. Instrument Calibration

  • Prepare a series of yttrium calibration standards (e.g., 5, 10, 20, 50, 100 ppb).

  • Matrix-match the standards with the same acid concentrations as the sample solutions.

  • The method of standard additions may be necessary for complex matrices to overcome severe interferences.

3.2.3. Analysis

  • Set up the GFAAS instrument with a yttrium hollow cathode lamp.

  • Optimize the furnace temperature program (drying, pyrolysis, atomization, and cleaning steps). A typical program is provided in the table below.

  • A chemical modifier, such as a mixture of palladium and magnesium nitrate, is recommended to be added to each standard and sample to stabilize yttrium at higher pyrolysis temperatures.

  • Inject a small, precise volume of the blank, standards, and samples into the graphite tube.

  • Measure the peak absorbance during the atomization step.

  • Construct a calibration curve and determine the yttrium concentration.

Logical Workflow

GFAAS_Workflow cluster_prep Sample Preparation cluster_analysis GFAAS Analysis weigh Weigh Sample digest Acid Digestion weigh->digest dilute Dilute to Volume digest->dilute add_mod Add Chemical Modifier dilute->add_mod calibrate Instrument Calibration add_mod->calibrate inject Inject into Graphite Furnace calibrate->inject measure Measure Absorbance inject->measure quantify Quantify Yttrium measure->quantify

GFAAS Experimental Workflow

X-ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It works by irradiating the sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the sample.

Application Note

XRF is an excellent technique for rapid and non-destructive analysis of yttrium in nickel alloys, particularly for quality control and screening purposes. It is best suited for determining yttrium concentrations in the higher ppm to percentage range. Sample preparation can be minimal for solid samples, but for higher accuracy, proper surface preparation or fusion techniques are recommended. Wavelength Dispersive XRF (WDXRF) offers better resolution and sensitivity for yttrium compared to Energy Dispersive XRF (EDXRF), especially in a complex nickel matrix.

Experimental Protocol

4.2.1. Sample Preparation

  • Solid Samples:

    • Ensure the sample has a flat, representative surface.

    • If necessary, polish the surface to a uniform finish to minimize surface roughness effects.

    • Clean the surface with a suitable solvent (e.g., ethanol) to remove any contaminants.

  • Fused Beads (for higher accuracy):

    • Accurately weigh a known amount of the powdered or milled alloy sample.

    • Mix the sample with a flux (e.g., lithium tetraborate) in a platinum crucible.

    • Heat the mixture in a fusion apparatus until a homogeneous molten bead is formed.

    • Cool the bead to form a stable glass disk.

4.2.2. Instrument Calibration

  • Use a set of certified reference materials (CRMs) of nickel alloys with known and varying concentrations of yttrium.

  • Analyze the CRMs to establish a calibration curve of X-ray intensity versus yttrium concentration.

  • For standardless analysis, fundamental parameters (FP) can be used, but this may result in lower accuracy.

4.2.3. Analysis

  • Place the prepared sample (solid or fused bead) into the XRF spectrometer.

  • Select the appropriate analytical program for nickel alloys.

  • Irradiate the sample with X-rays and measure the intensity of the yttrium Kα or Lα characteristic X-rays.

  • Use the calibration curve to determine the concentration of yttrium in the sample.

Logical Workflow

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis prep_solid Solid Sample: Surface Preparation calibrate Instrument Calibration (with CRMs) prep_solid->calibrate prep_fusion Fused Bead: Fusion with Flux prep_fusion->calibrate analyze Irradiate Sample & Measure Fluorescence calibrate->analyze quantify Quantify Yttrium analyze->quantify

XRF Experimental Workflow

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for the determination of yttrium in nickel alloys. The values provided are indicative and can vary depending on the specific instrumentation, matrix composition, and operating conditions.

ParameterICP-AES/OESICP-MSGFAASWDXRF
Typical Concentration Range 0.1 - 1000 ppm0.1 ppb - 10 ppm1 - 100 ppb10 ppm - 100%
Detection Limit (in solution) 1 - 10 ppb0.01 - 0.1 ppb0.1 - 1 ppbN/A (solid)
Detection Limit (in solid) ~1 ppm~0.01 ppm~0.1 ppm~5 ppm
Precision (RSD%) 1 - 5%2 - 10%5 - 15%<1 - 5%
Accuracy (Recovery %) 95 - 105%90 - 110%85 - 115%98 - 102% (with CRMs)
Sample Preparation DigestionDigestionDigestionMinimal to Fusion
Throughput HighHighLow to MediumVery High
Cost per Sample MediumHighLow to MediumLow
Interferences SpectralIsobaric, PolyatomicChemical, SpectralMatrix, Spectral Overlap

Conclusion

The choice of the most suitable analytical method for determining yttrium in nickel alloys depends on several factors, including the expected concentration of yttrium, the required level of accuracy and precision, sample throughput needs, and available budget. For routine analysis in the ppm range, ICP-AES offers a good combination of performance and cost. For ultra-trace analysis, ICP-MS is the most sensitive technique. GFAAS provides a viable, lower-cost alternative for trace analysis, while XRF is unparalleled for rapid, non-destructive screening and quality control of solid samples. Careful method development and validation are essential to ensure accurate and reliable results for any chosen technique.

Applications of Nickel-Yttrium Oxide/Zirconia Catalysts in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of bimetallic nickel-yttrium alloys or complexes in fine chemical synthesis are not extensively documented, nickel catalysts supported on yttrium-based ceramics, such as yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ), have emerged as robust and efficient materials for specific high-temperature organic transformations. These catalytic systems are of significant interest in the production of hydrogen and syngas from organic feedstocks, which are fundamental building blocks for the chemical industry. The yttrium-based supports play a crucial role in enhancing the dispersion of nickel nanoparticles, improving thermal stability, and influencing the overall catalytic activity and selectivity.

This document provides detailed application notes and experimental protocols for the use of nickel catalysts supported on yttrium oxide and yttria-stabilized zirconia in key organic synthesis applications.

Catalyst Preparation

The performance of nickel-yttrium based catalysts is highly dependent on the preparation method, which influences the catalyst's morphology, particle size, and the interaction between the nickel and the support. Common preparation techniques include impregnation and sol-gel methods.

Wet Impregnation Method for Ni/Y₂O₃ and Ni/YSZ

This method involves impregnating the yttrium-based support with a solution of a nickel salt, followed by drying and calcination.

Experimental Protocol:

  • Support Preparation: Commercial Y₂O₃ or YSZ is typically used as the support material. It may be pre-treated by calcination at a high temperature (e.g., 800-1000 °C) to ensure stability and remove any impurities.

  • Impregnation:

    • An aqueous solution of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) is prepared. The concentration is calculated to achieve the desired nickel loading on the support (e.g., 5-20 wt%).

    • The support is added to the nickel nitrate solution.

    • The mixture is stirred continuously for several hours (e.g., 2-24 hours) at room temperature to ensure uniform impregnation.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C for 12-24 hours, to remove the solvent.

  • Calcination: The dried material is calcined in air at a high temperature (e.g., 500-900 °C) for 3-5 hours. This step decomposes the nickel salt to nickel oxide (NiO).

  • Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst is typically reduced in a stream of hydrogen gas (e.g., 5-10% H₂ in N₂ or Ar) at an elevated temperature (e.g., 500-700 °C) to convert the NiO to active metallic nickel (Ni).

G cluster_prep Catalyst Preparation Workflow Y_support Y₂O₃ or YSZ Support Impregnation Wet Impregnation Y_support->Impregnation Ni_salt Ni(NO₃)₂·6H₂O Solution Ni_salt->Impregnation Drying Drying (100-120°C) Impregnation->Drying Calcination Calcination (500-900°C) Drying->Calcination Reduction Reduction (H₂ flow, 500-700°C) Calcination->Reduction Active_Catalyst Active Ni/Y₂O₃ or Ni/YSZ Catalyst Reduction->Active_Catalyst

Caption: General workflow for the preparation of Ni/Y₂O₃ and Ni/YSZ catalysts via the wet impregnation method.

Applications in Organic Synthesis

The primary applications of nickel-yttrium oxide/zirconia catalysts are in high-temperature reforming reactions for the production of hydrogen and synthesis gas (syngas).

Methane (B114726) Steam Reforming for Syngas Production

Methane steam reforming is a crucial industrial process for the production of syngas (a mixture of H₂ and CO), a key feedstock for the synthesis of methanol, ammonia (B1221849), and liquid fuels via the Fischer-Tropsch process. Ni/YSZ has been investigated as a catalyst for this reaction.

Reaction: CH₄ + H₂O ⇌ CO + 3H₂

Experimental Protocol:

  • Catalyst Loading: A fixed-bed reactor is typically loaded with the prepared and activated Ni/YSZ catalyst.

  • Reaction Conditions:

    • Temperature: 700-900 °C

    • Pressure: 1-20 atm

    • Steam-to-Carbon Ratio (S/C): 1.5-3.0

    • Gas Hourly Space Velocity (GHSV): 10,000-50,000 h⁻¹

  • Procedure:

    • The catalyst is placed in a quartz or stainless steel reactor and heated to the desired reaction temperature under an inert gas flow (N₂ or Ar).

    • Once the temperature is stable, a mixture of methane and steam is introduced into the reactor at the specified S/C ratio and GHSV.

    • The product gas stream is passed through a condenser to remove unreacted water.

    • The dry product gas is analyzed by gas chromatography (GC) to determine the composition (CH₄, CO, CO₂, H₂) and calculate the methane conversion and product selectivities.

Data Presentation:

CatalystNi Loading (wt%)Temperature (°C)CH₄ Conversion (%)H₂ Selectivity (%)CO Selectivity (%)
Ni/YSZ10800857025
Ni/Al₂O₃10800786530

Note: The data presented in this table is illustrative and based on typical performance. Actual results will vary depending on the specific catalyst preparation and reaction conditions.

Dry Reforming of Methane with Carbon Dioxide

Dry reforming of methane (DRM) utilizes two greenhouse gases, CH₄ and CO₂, to produce syngas. This process is of great interest for CO₂ utilization. Ni catalysts supported on yttria-stabilized zirconia have shown good activity and stability for this reaction.[1]

Reaction: CH₄ + CO₂ ⇌ 2CO + 2H₂

Experimental Protocol:

  • Catalyst: Ni catalyst promoted with holmium oxide and supported on yttria-stabilized zirconia.[1]

  • Reaction Conditions:

    • Temperature: 800 °C[1]

    • Pressure: Atmospheric pressure

    • CH₄/CO₂ Ratio: Typically 1:1

  • Procedure:

    • The catalyst is loaded into a fixed-bed reactor.

    • The system is heated to the reaction temperature under an inert atmosphere.

    • A feed gas mixture of CH₄ and CO₂ (and often an inert gas like N₂ or Ar) is introduced into the reactor.

    • The composition of the effluent gas is analyzed by GC to determine the conversion of reactants and the selectivity of products.

Data Presentation:

CatalystPromoterTemperature (°C)CH₄ Conversion (%)CO₂ Conversion (%)H₂/CO Ratio
Ni/YSZ-8007580~1.0
Ho₂O₃-Ni/YSZHolmium Oxide8008590~1.0

Note: The data presented in this table is illustrative and based on typical performance. Actual results will vary depending on the specific catalyst preparation and reaction conditions.

G cluster_workflow Reforming Reaction Workflow Catalyst_Loading Load Catalyst into Reactor Heating Heat to Reaction Temp. Catalyst_Loading->Heating Gas_Feed Introduce Reactant Gases Heating->Gas_Feed Reaction Catalytic Reforming Gas_Feed->Reaction Condensation Condense Water Reaction->Condensation Analysis Analyze Product Gas (GC) Condensation->Analysis Results Calculate Conversion & Selectivity Analysis->Results

Caption: A generalized experimental workflow for methane reforming reactions.

Ammonia Decomposition for COx-Free Hydrogen Production

The decomposition of ammonia is a promising method for producing high-purity, carbon-free hydrogen for applications such as fuel cells. Nickel catalysts supported on yttrium oxide have demonstrated high activity for this reaction.[2]

Reaction: 2NH₃ ⇌ N₂ + 3H₂

Experimental Protocol:

  • Catalyst: Ni/Y₂O₃ prepared via a hydrothermal method followed by impregnation.[2]

  • Reaction Conditions:

    • Temperature: 550-650 °C[2]

    • Pressure: Atmospheric pressure

    • Gas Hourly Space Velocity (GHSV): 12,000 ml·h⁻¹·gcat⁻¹[2]

  • Procedure:

    • The catalyst is placed in a fixed-bed reactor and reduced in situ with H₂.

    • The reactor is heated to the desired temperature under an inert gas flow.

    • Ammonia gas is then introduced into the reactor at a controlled flow rate.

    • The outlet gas is analyzed to determine the conversion of ammonia.

Data Presentation:

CatalystTemperature (°C)GHSV (ml·h⁻¹·gcat⁻¹)NH₃ Conversion (%)
Ni/Y1165012,000100

This data is based on a specific catalyst formulation (Ni/Y11) from a research study and highlights its high activity.[2]

Summary and Future Outlook

Nickel catalysts supported on yttrium oxide and yttria-stabilized zirconia are highly effective for high-temperature organic transformations, particularly in the production of hydrogen and syngas. The yttrium-based supports contribute significantly to the catalytic performance by enhancing the dispersion and stability of the nickel nanoparticles.

While the current applications are predominantly in large-scale industrial processes, the fundamental principles of catalyst design and reaction engineering are relevant to a broader range of organic synthesis. Future research may explore the application of these robust catalytic systems in other challenging organic transformations, potentially at lower temperatures, by tuning the catalyst composition and morphology. For drug development professionals, understanding the production of key chemical feedstocks is crucial for a comprehensive view of the pharmaceutical supply chain.

References

Application Notes and Protocols for the Fabrication of Yttrium-Doped Nickel-Based Cathode Materials for High-Performance Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development utilizing advanced battery technologies in specialized equipment, the performance and stability of electrode materials are paramount. High-nickel cathodes (e.g., LiNiₓMnᵧCo₂O₂, NMC) are at the forefront of next-generation lithium-ion batteries, offering high energy density. However, they often suffer from structural instability and capacity fade during cycling. Doping with elements such as yttrium (Y) has emerged as a key strategy to mitigate these issues, enhancing structural integrity, thermal stability, and overall electrochemical performance.

These application notes provide detailed protocols for the fabrication of yttrium-doped nickel-based cathode materials using three common synthesis methods: co-precipitation followed by solid-state reaction, direct solid-state reaction, and hydrothermal synthesis. The protocols are designed to be a practical guide for researchers aiming to synthesize and evaluate these advanced cathode materials.

I. Fabrication Method 1: Co-Precipitation and Solid-State Reaction

This two-step method is widely used for synthesizing high-quality, homogeneous cathode materials. A precursor, typically a mixed hydroxide (B78521), is first synthesized via co-precipitation, followed by a high-temperature solid-state reaction with a lithium source to form the final layered oxide.

Experimental Protocol: Synthesis of Y-doped Li(Ni₀.₈₅Co₀.₀₇₅Mn₀.₀₇₅)₀.₉₈Y₀.₀₂O₂

1. Precursor Synthesis via Co-Precipitation:

  • Materials:

    • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

    • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

    • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

    • Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Ammonia (B1221849) solution (as a chelating agent)

    • Deionized water

  • Procedure:

    • Prepare a mixed metal salt solution by dissolving stoichiometric amounts of NiSO₄·6H₂O, CoSO₄·7H₂O, and MnSO₄·H₂O in deionized water.

    • In a separate container, prepare an yttrium nitrate solution.

    • In a continuously stirred tank reactor (CSTR), add the mixed metal salt solution and the yttrium nitrate solution.

    • Slowly pump the NaOH solution and ammonia solution into the reactor to control the pH and precipitate the mixed metal hydroxides. Maintain a constant temperature and stirring speed.

    • Age the resulting precipitate slurry for a specified duration to allow for particle growth and improved morphology.

    • Filter the precipitate and wash thoroughly with deionized water to remove residual ions.

    • Dry the obtained precursor powder in a vacuum oven.

2. Solid-State Lithiation:

  • Materials:

    • Dried yttrium-doped nickel-cobalt-manganese hydroxide precursor

    • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Procedure:

    • Thoroughly mix the dried precursor powder with a stoichiometric amount of LiOH·H₂O. A slight excess of the lithium salt is often used to compensate for lithium loss at high temperatures.

    • Transfer the mixture to a crucible and perform a two-step calcination process in an oxygen atmosphere or air:

      • Pre-sinter at a lower temperature to decompose the hydroxides and initiate the reaction.

      • Perform a final high-temperature calcination to form the desired layered crystal structure.[1]

    • Allow the furnace to cool down naturally to room temperature.

    • Grind the final product to obtain a fine powder of the yttrium-doped cathode material.

Experimental Workflow: Co-Precipitation and Solid-State Reaction

cluster_0 Co-Precipitation cluster_1 Solid-State Reaction Precursor Solution Precursor Solution Precipitation Precipitation Precursor Solution->Precipitation Add NaOH & NH3 Washing & Drying Washing & Drying Precipitation->Washing & Drying Precursor Powder Precursor Powder Washing & Drying->Precursor Powder Mixing Mixing Precursor Powder->Mixing Mix with LiOH Calcination Calcination Mixing->Calcination High Temperature Final Product Final Product Calcination->Final Product

Co-Precipitation and Solid-State Synthesis Workflow

II. Fabrication Method 2: Solid-State Reaction

The solid-state reaction method is a more direct approach where the raw materials are mixed and heated at high temperatures to induce a solid-state diffusion and reaction process. This method is generally simpler but may require more rigorous mixing to ensure homogeneity.

Experimental Protocol: Synthesis of Y-doped LiNiO₂
  • Materials:

    • Nickel(II) hydroxide (Ni(OH)₂)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Yttrium(III) oxide (Y₂O₃)

  • Procedure:

    • Weigh stoichiometric amounts of Ni(OH)₂, LiOH·H₂O, and Y₂O₃.

    • Thoroughly mix the powders using a mortar and pestle or a ball milling machine to ensure a homogeneous mixture.

    • Place the mixture in an alumina (B75360) crucible.

    • Calcine the mixture in a tube furnace under an oxygen atmosphere at a specific temperature for an extended period to allow the solid-state reaction to complete.

    • After calcination, let the furnace cool down to room temperature.

    • Grind the resulting product to obtain the final yttrium-doped LiNiO₂ powder.

Logical Relationship: Solid-State Synthesis Parameters and Material Properties

cluster_params Synthesis Parameters cluster_props Material Properties Calcination Temp Calcination Temp Crystallinity Crystallinity Calcination Temp->Crystallinity Particle Size Particle Size Calcination Temp->Particle Size Doping Concentration Doping Concentration Phase Purity Phase Purity Doping Concentration->Phase Purity Mixing Homogeneity Mixing Homogeneity Mixing Homogeneity->Phase Purity Electrochemical Performance Electrochemical Performance Crystallinity->Electrochemical Performance Particle Size->Electrochemical Performance Phase Purity->Electrochemical Performance

Influence of Solid-State Synthesis Parameters

III. Fabrication Method 3: Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to crystallize materials. This technique can produce well-defined nanostructures with high purity.

Experimental Protocol: Synthesis of Y-doped Ni(OH)₂ Nanostructures
  • Materials:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

    • Urea (B33335) (CO(NH₂)₂)

    • Deionized water

  • Procedure:

    • Dissolve stoichiometric amounts of NiCl₂·6H₂O and YCl₃·6H₂O in deionized water to form a clear solution.

    • Add urea to the solution. Urea acts as a precipitating agent that slowly decomposes to provide hydroxide ions.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature for a set duration. The high temperature and pressure will drive the hydrolysis of urea and the precipitation of yttrium-doped nickel hydroxide.

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the final product in a vacuum oven.

Experimental Workflow: Hydrothermal Synthesis

Precursor Solution Precursor Solution Autoclave Autoclave Precursor Solution->Autoclave High Temp & Pressure Washing & Drying Washing & Drying Autoclave->Washing & Drying Cooling & Collection Final Nanostructured Product Final Nanostructured Product Washing & Drying->Final Nanostructured Product

Hydrothermal Synthesis Workflow

IV. Electrochemical Performance Data

The following tables summarize the electrochemical performance of yttrium-doped nickel-based cathode materials synthesized by different methods.

Fabrication MethodMaterial CompositionInitial Discharge Capacity (mAh/g)Cycle NumberCapacity Retention (%)C-RateReference
Co-precipitation & Solid-StateLi(Ni₀.₈₅Co₀.₀₇₅Mn₀.₀₇₅)₀.₉₈Y₀.₀₂O₂193.3410085.83Not Specified[1]
HydrothermalY-doped Ni(OH)₂735.46 C/g (at 1.5 A/g)700085.8-
Oxalate Co-precipitationLi₁.₂Mn₀.₆-ₓNi₀.₂YₓO₂240.7 (after 40 cycles)40High0.1C[2]

Note: Direct comparison between different studies should be made with caution due to variations in testing conditions.

V. Note on Nickel-Yttrium Alloy Anodes

A comprehensive search of the current scientific literature did not yield significant research or established protocols for the fabrication of nickel-yttrium (Ni-Y) alloys specifically as anode materials for lithium-ion or other battery types. While yttrium is used to improve the performance of other anode materials through doping or as a component in complex alloys, dedicated Ni-Y alloy anodes are not a well-documented area of research. Therefore, detailed fabrication protocols for this specific application cannot be provided at this time. The focus of current research remains heavily on yttrium as a doping agent for cathode materials.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of yttrium-doped nickel-based cathode materials. The choice of fabrication method—co-precipitation, solid-state reaction, or hydrothermal synthesis—will depend on the desired material properties, available equipment, and specific research goals. Yttrium doping has been consistently shown to enhance the structural stability and electrochemical performance of high-nickel cathodes, making it a promising avenue for the development of next-generation high-energy batteries.

References

Troubleshooting & Optimization

preventing hot cracking in additively manufactured nickel-yttrium alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with hot cracking in additively manufactured nickel-yttrium (Ni-Y) alloys.

Troubleshooting Guides

This section provides solutions to common problems encountered during the additive manufacturing of Ni-Y alloys.

Issue: Appearance of extensive cracking in as-built Ni-Y alloy samples.

Question Answer
Why is my additively manufactured Ni-Y alloy exhibiting significant hot cracking? Hot cracking in additively manufactured nickel-based superalloys is a known issue arising from the extreme temperature gradients and rapid heating and cooling cycles inherent to the process.[1][2] The addition of yttrium can, in some cases, promote the formation of cracks. This is attributed to the segregation of yttrium and the formation of yttrium-rich carbides (YC) at grain boundaries and interdendritic regions.[1][2][3]
What are the primary mechanisms contributing to hot cracking in these alloys? The primary mechanisms include solidification cracking and liquation cracking. Solidification cracking occurs in the final stages of solidification due to thermal stresses acting on a microstructure weakened by low-melting-point liquid films at grain boundaries. Key factors include a large temperature gradient, the presence of high-angle grain boundaries, and the precipitation of carbides and other low-melting-point eutectics in the interdendritic regions.[4]
How can I mitigate hot cracking during the additive manufacturing process? Several strategies can be employed: • Process Parameter Optimization: Adjusting laser power, scanning speed, and scan strategy can control the thermal gradient and solidification conditions.[4][5][6] For instance, increasing laser power can sometimes reduce void content but may increase crack densities.[4] A laser pulse modulation with ramp-down power has been shown to improve cracking resistance.[5] • Alloy Composition Modification: While yttrium can increase crack susceptibility, carefully controlling its concentration and the presence of other minor elements like boron, carbon, and zirconium is crucial.[7][8] For example, increasing boron content can lead to severe hot cracking.[8] • Preheating: Preheating the powder bed can reduce the thermal gradient, although high preheating temperatures can sometimes increase hot crack density.[6]
Can post-processing treatments help in healing these cracks? Yes, post-processing treatments are effective. • Hot Isostatic Pressing (HIP): HIP can effectively eliminate micro-cracks remaining after the AM process.[9][10] • Solution Treatment: A post-heat treatment can improve the mechanical properties, although it does not heal the cracks themselves. For instance, a solution treatment at 1177 °C for 2 hours followed by air cooling has been used for Hastelloy-X with yttrium.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of yttrium in nickel-based superalloys, and how does it influence hot cracking?

A1: Yttrium is a rare earth element added to nickel-based superalloys to enhance their physical and mechanical properties, particularly at high temperatures.[1][2] It can improve creep properties and oxidation resistance.[1][11] However, the effect of yttrium on hot cracking is complex. Studies on Hastelloy-X have shown that the addition of 0.12 mass% yttrium can promote the formation of cracks.[1][2][3] This is due to the segregation of yttrium, leading to the formation of yttrium-rich carbides (YC) at grain boundaries, which can increase susceptibility to cracking.[1][2][3]

Q2: Does the addition of yttrium always increase hot cracking susceptibility?

A2: Not necessarily, the effect is highly dependent on the specific alloy system and the concentration of yttrium. While some studies show increased cracking with yttrium addition in certain alloys like Hastelloy-X[1][2][3], other research suggests that controlled, high-yttrium content (e.g., 0.76 wt.%) in combination with Laser Powder Bed Fusion (LPBF) can lead to the formation of uniformly dispersed nano-sized Ni5Y phases that enhance creep resistance without necessarily leading to catastrophic cracking.[11] The key is to manage the segregation and precipitation behavior through careful alloy design and process control.

Q3: What are the typical processing parameters for Selective Laser Melting (SLM) of Ni-Y alloys?

A3: While specific parameters are highly dependent on the SLM machine and the exact alloy composition, a study on Hastelloy-X with and without yttrium provides a reference point. The exact parameters are often proprietary or require optimization for a specific application. General guidance suggests that parameters like laser power, scanning speed, and hatch spacing need to be carefully controlled to manage the melt pool dynamics and thermal gradients to minimize cracking.

Q4: How can I analyze and characterize hot cracks in my samples?

A4: A combination of metallographic techniques is typically used:

  • Optical Microscopy (OM): For initial observation of crack location and density on polished and etched cross-sections.

  • Scanning Electron Microscopy (SEM): To observe the crack morphology in detail. A dendritic fracture surface is often indicative of solidification cracking.[12]

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To analyze the elemental composition at the crack locations and identify segregation of elements like yttrium, silicon, and carbon.[1]

  • Electron Backscatter Diffraction (EBSD): To characterize the grain structure and orientation around the cracks and determine if they propagate along high-angle grain boundaries.[13]

Quantitative Data Summary

Table 1: Effect of Yttrium on Cracking and Mechanical Properties of Hastelloy-X

Alloy CompositionCrack FractionCreep LifeKey Microstructural FeaturesReference
Hastelloy-X (Y-free)1%ShorterSegregation of Si, W, C; SiC and W6C carbides at grain boundaries.[2]
Hastelloy-X + 0.12 mass% Y5%Longer (as-built), 8x longer (after solution treatment)Segregation of Y; formation of yttrium-rich carbide (YC); formation of Y2O3 and SiO2 inside grains.[1][2][3]

Experimental Protocols

1. Protocol for Sample Preparation and Additive Manufacturing

  • Alloy Preparation: Prepare gas-atomized powders of the desired Ni-Y alloy composition. Ensure a spherical morphology and a controlled particle size distribution.

  • SLM Process:

    • Use a commercial SLM machine (e.g., EOS, SLM Solutions).

    • Optimize process parameters such as laser power, scanning speed, layer thickness, and scan strategy (e.g., 67° rotation between layers to alleviate cracking[6]).

    • Conduct the build process in an inert argon atmosphere to minimize oxygen contamination.

  • Sample Extraction: Carefully remove the built samples from the build plate using wire electrical discharge machining (EDM).

2. Protocol for Microstructural Characterization

  • Sectioning and Mounting: Section the as-built samples both parallel and perpendicular to the build direction. Mount the sections in a conductive resin.

  • Grinding and Polishing: Grind the mounted samples with progressively finer SiC papers (e.g., 240, 400, 600, 800, 1200 grit). Polish with diamond suspensions (e.g., 9 µm, 3 µm, 1 µm) followed by a final polish with a colloidal silica (B1680970) suspension.

  • Etching: Etch the polished samples to reveal the microstructure. A common etchant for nickel-based superalloys is Kalling's No. 2 (5g CuCl2, 100mL HCl, 100mL ethanol).

  • Microscopy:

    • OM: Use an optical microscope to observe the overall microstructure and identify macroscopic defects like cracks and pores.

    • SEM/EDS: Use an SEM equipped with an EDS detector to examine the microstructure at higher magnifications and to perform elemental analysis at grain boundaries and crack locations.

    • EBSD: Use an EBSD detector to map the grain orientation and identify the nature of the grain boundaries where cracks have formed.

Visualizations

Hot_Cracking_Mechanism cluster_Process Additive Manufacturing Process cluster_Alloy Alloy Characteristics cluster_Outcome Result High Temperature Gradient High Temperature Gradient Thermal Stresses Thermal Stresses High Temperature Gradient->Thermal Stresses Rapid Solidification Rapid Solidification Yttrium Segregation Yttrium Segregation Rapid Solidification->Yttrium Segregation Formation of Low-Melting Eutectics (e.g., YC) Formation of Low-Melting Eutectics (e.g., YC) Yttrium Segregation->Formation of Low-Melting Eutectics (e.g., YC) Liquid Film at Grain Boundaries Liquid Film at Grain Boundaries Formation of Low-Melting Eutectics (e.g., YC)->Liquid Film at Grain Boundaries Wide Solidification Range Wide Solidification Range Wide Solidification Range->Liquid Film at Grain Boundaries Reduced Interdendritic Feeding Reduced Interdendritic Feeding Liquid Film at Grain Boundaries->Reduced Interdendritic Feeding Hot_Cracking Hot Cracking Reduced Interdendritic Feeding->Hot_Cracking Thermal Stresses->Hot_Cracking

Caption: Factors contributing to hot cracking in Ni-Y alloys.

Troubleshooting_Workflow Start Hot Cracking Observed Q1 Review Process Parameters? Start->Q1 A1 Optimize Laser Power, Scan Speed, Strategy Q1->A1 Yes Q2 Analyze Alloy Composition? Q1->Q2 No A1->Q2 A2 Control Yttrium and Minor Element Content Q2->A2 Yes Q3 Consider Post- Processing? Q2->Q3 No A2->Q3 A3 Apply Hot Isostatic Pressing (HIP) Q3->A3 Yes End Cracking Mitigated Q3->End No A3->End

Caption: Troubleshooting workflow for hot cracking mitigation.

References

optimizing yttrium concentration to improve oxidation resistance in nickel superalloys

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide: Optimizing Yttrium Concentration for Enhanced Oxidation Resistance in Nickel Superalloys

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on optimizing yttrium concentration in nickel superalloys to improve oxidation resistance.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted optimal range for yttrium concentration in nickel superalloys for improving oxidation resistance?

A1: The optimal concentration of yttrium typically falls within a narrow range of 0.05 to 0.1 weight percent (wt.%). Exceeding this range can lead to the formation of brittle intermetallic phases, such as Y-Ni compounds, which can be detrimental to the mechanical properties of the alloy. Conversely, concentrations below this range may not provide a significant improvement in oxidation resistance.

Q2: How does yttrium improve the oxidation resistance of nickel superalloys?

A2: Yttrium enhances oxidation resistance primarily through the "reactive element effect." It promotes the formation of a dense, slow-growing, and highly adherent oxide scale, typically chromia (Cr₂O₃) or alumina (B75360) (Al₂O₃). Yttrium is believed to segregate to the oxide scale grain boundaries and the metal-oxide interface, which inhibits cation out-diffusion and promotes the inward diffusion of oxygen. This results in the formation of a protective oxide layer that is more resistant to spallation during thermal cycling.

Q3: What are the common methods for introducing yttrium into nickel superalloys?

A3: Yttrium can be introduced into nickel superalloys through several methods, including:

  • Alloying: Adding yttrium directly to the melt during the casting process.

  • Ion Implantation: Bombarding the surface of the superalloy with yttrium ions.

  • Sol-Gel Coatings: Applying a yttrium-containing precursor solution to the surface, followed by a heat treatment to form a Y₂O₃ coating.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Adhesion of Oxide Scale Yttrium concentration is too low or too high.Optimize the yttrium concentration within the 0.05-0.1 wt.% range.
Improper surface preparation.Ensure the substrate is properly cleaned and degreased before yttrium addition or coating.
Formation of Brittle Intermetallic Phases Excessive yttrium concentration.Reduce the yttrium content to below the solubility limit in the nickel matrix.
Inadequate homogenization heat treatment.Perform a homogenization heat treatment to dissolve any existing intermetallic phases.
Inconsistent Oxidation Behavior Non-uniform distribution of yttrium.Employ advanced casting techniques or surface modification methods to ensure a homogeneous distribution of yttrium.
Contamination in the alloy or furnace atmosphere.Use high-purity starting materials and a controlled atmosphere during processing and testing.

Experimental Protocols

Protocol 1: Isothermal Oxidation Testing
  • Sample Preparation:

    • Cut nickel superalloy samples into coupons of approximately 10mm x 10mm x 2mm.

    • Grind the surfaces of the coupons with SiC paper up to a 1200 grit finish.

    • Clean the samples ultrasonically in acetone (B3395972) and then ethanol (B145695) for 15 minutes each.

    • Measure the initial weight of each sample using a microbalance.

  • Oxidation Test:

    • Place the samples in an alumina crucible.

    • Insert the crucible into a tube furnace preheated to the desired oxidation temperature (e.g., 1100°C).

    • Conduct the test in static air for a specified duration (e.g., 100 hours).

  • Analysis:

    • After the test, cool the samples to room temperature.

    • Measure the final weight of the samples to determine the weight gain per unit area.

    • Analyze the surface and cross-section of the oxidized samples using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to characterize the oxide scale morphology and composition.

Protocol 2: Cyclic Oxidation Testing
  • Sample Preparation:

    • Prepare the samples as described in Protocol 1.

  • Oxidation Test:

    • Place the samples in a programmable furnace.

    • Heat the samples to the desired temperature (e.g., 1100°C) and hold for a specific duration (e.g., 1 hour).

    • Cool the samples rapidly to room temperature (e.g., within 20 minutes).

    • Repeat this cycle for a predetermined number of cycles (e.g., 100 cycles).

  • Analysis:

    • Measure the weight of the samples after each cycle to monitor the weight change.

    • Analyze the spalled oxide and the remaining oxide scale on the sample surface using SEM/EDS and X-ray Diffraction (XRD) to identify the phases present.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_oxidation Oxidation Testing cluster_analysis Post-Oxidation Analysis prep1 Cut Ni-superalloy coupons prep2 Grind with SiC paper prep1->prep2 prep3 Ultrasonic cleaning prep2->prep3 prep4 Initial weight measurement prep3->prep4 iso_ox Isothermal Oxidation (e.g., 1100°C, 100h) prep4->iso_ox cyc_ox Cyclic Oxidation (e.g., 1h cycles at 1100°C) prep4->cyc_ox anl1 Final weight measurement iso_ox->anl1 cyc_ox->anl1 anl2 SEM/EDS analysis of scale anl1->anl2 anl1->anl2 anl3 XRD analysis of phases anl1->anl3

Caption: Workflow for oxidation testing of Ni-superalloys.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Oxidation Resistance cause1 Incorrect Yttrium Concentration start->cause1 cause2 Poor Surface Preparation start->cause2 cause3 Inhomogeneous Yttrium Distribution start->cause3 sol1 Optimize Yttrium (0.05-0.1 wt.%) cause1->sol1 sol2 Improve Cleaning and Polishing cause2->sol2 sol3 Refine Alloying/ Coating Process cause3->sol3

Caption: Troubleshooting logic for poor oxidation resistance.

Technical Support Center: Nanocrystalline Nickel-Yttrium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on controlling grain size in nanocrystalline nickel-yttrium (Ni-Y) alloys.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my initial as-synthesized grain size larger than expected?

A1: Achieving a small initial grain size, often in the range of a few nanometers, is critically dependent on the synthesis parameters. If your grain size is too large, consider the following:

  • For Mechanical Alloying: This is a common method for producing nanocrystalline Ni-Y powders.[1] The final grain size is a balance between the severe plastic deformation that refines grains and the dynamic recovery/recrystallization that coarsens them.

    • Insufficient Milling Energy/Time: The process may not have imparted enough energy to sufficiently refine the grains. Review your milling time, speed (RPM), and ball-to-powder ratio.

    • Excessive Heat Generation: High-energy milling generates significant heat, which can promote grain growth. Using a cryogenic milling environment (cryomilling) is highly effective in limiting thermal effects and achieving finer grain sizes, such as an initial grain size of approximately 6.5 nm.[2][3]

  • For Electrodeposition: This technique offers precise control but is sensitive to several parameters.

    • Current Density: Higher current densities generally lead to smaller grain sizes.

    • Bath Temperature: The effect can be complex, but some studies on pure nanocrystalline nickel show that grain size can be affected by the deposition temperature.[4]

    • Additives and Bath Composition: Surfactants and complexing agents in the electrolyte bath play a crucial role in refining grain size. Ensure all components of your plating solution are at the correct concentration.

Q2: How can I prevent grain growth during subsequent heat treatment or annealing?

A2: Nanocrystalline materials have a large driving force for grain growth due to their high volume of grain boundary area.[3] Pure nanocrystalline nickel can exhibit grain growth at temperatures as low as 200-400 °C.[3] The addition of yttrium is a key strategy to enhance thermal stability.

  • Yttrium's Role: Increasing the yttrium content has been shown to stabilize the nanocrystalline grain size at elevated temperatures.[2][3] Yttrium atoms can segregate to the grain boundaries, which lowers the grain boundary energy and reduces the driving force for coarsening. This is a thermodynamic stabilization approach.[2]

  • Zener Pinning: Inadvertent contamination with nitrogen during mechanical milling can lead to the formation of yttrium nitride (YN) precipitates.[3] These precipitates are effective at pinning grain boundaries and kinetically restricting their movement, which dramatically increases thermal stability.[2][3] This kinetic pinning has been shown to maintain a grain size below 100 nm even after annealing at 900 °C for one hour.[3]

Logical Relationship of Processing Parameters to Grain Size

G cluster_params Processing Parameters cluster_mechanisms Stabilization Mechanisms cluster_props Resulting Properties Y_Content Yttrium Content GB_Seg Grain Boundary Segregation (Y) Y_Content->GB_Seg Increases Zener Zener Pinning (YN) Y_Content->Zener Reacts Milling_Time Milling Time/Energy Grain_Size Final Grain Size Milling_Time->Grain_Size Decreases Initial Anneal_Temp Annealing Temperature Anneal_Temp->Grain_Size Increases Contamination N₂ Contamination Contamination->Zener Forms YN Thermal_Stability Thermal Stability GB_Seg->Thermal_Stability Increases Zener->Thermal_Stability Increases Thermal_Stability->Grain_Size Restricts Increase

Caption: Relationship between processing parameters and final grain properties.

Q3: My material is exhibiting abnormal grain growth. What is the cause?

A3: Abnormal grain growth, where a few grains grow very large at the expense of the fine-grained matrix, can occur during annealing. This phenomenon has been observed in some electrodeposited nanocrystalline nickel alloys.[5] The presence of certain impurities, like sulfur, can sometimes lead to the formation of a second phase at the grain boundaries that facilitates this unusual growth mechanism.[5] Careful control over the purity of your starting materials and processing environment is essential to minimize such effects.

Q4: The hardness of my alloy doesn't match the expected Hall-Petch relationship for its grain size. Why?

A4: While the Hall-Petch relationship (hardness increases with decreasing grain size) is a good general guide, other factors can significantly influence the mechanical properties of Ni-Y alloys:

  • Precipitation Hardening: The formation of yttrium nitride (YN) precipitates not only pins grain boundaries but also provides an additional hardening effect beyond that of grain size reduction alone.[3] If your material has unintentional nitrogen contamination, its hardness may be higher than predicted solely by its grain size.

  • Solid Solution Strengthening: The presence of yttrium atoms dissolved within the nickel lattice can distort it, impeding dislocation movement and increasing hardness.[6]

  • Grain Boundary Relaxation: In some nanocrystalline systems like Ni-W, low-temperature annealing can cause grain boundary structures to relax into lower-energy states without changing the grain size, leading to an increase in hardness.[7] A similar phenomenon could be at play in Ni-Y alloys.

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments on Ni-Y and related nanocrystalline alloys.

Table 1: Effect of Yttrium and Annealing on Grain Size

Alloy Composition Synthesis Method Initial Grain Size Annealing Treatment Final Grain Size Reference
Ni-Y Cryogenic Mechanical Alloying ~6.5 nm - ~6.5 nm [2][3]
Ni-Y (with YN) Cryogenic Mechanical Alloying ~6.5 nm 800 °C / 1 hr ~48 nm (TEM) [3]
Ni-Y (with YN) Cryogenic Mechanical Alloying ~6.5 nm 900 °C / 1 hr < 100 nm [3]
Ni-Y (with YN) Cryogenic Mechanical Alloying ~6.5 nm 1100 °C / 1 hr Ultrafine-grained [3]

| Pure nc-Ni | Various | < 100 nm | 200-400 °C | Significant growth |[3] |

Table 2: Influence of Yttrium on Mechanical Properties in Ni-based Superalloys

Alloy System Yttrium Content (wt.%) Key Finding Reference
Ni-16Mo-7Cr-4Fe 0.05% Best combination of oxidation resistance and mechanical properties. [6][8][9]

| Ni-16Mo-7Cr-4Fe | 0.05% | Enhanced hardness and corrosion resistance. |[6] |

Detailed Experimental Protocols

Protocol 1: Synthesis by High-Energy Cryogenic Mechanical Alloying

This protocol is based on methodologies reported for producing nanocrystalline Ni-Y alloys.[2][3]

  • Powder Preparation: Start with high-purity elemental powders of nickel (Ni) and yttrium (Y). Weigh the powders to achieve the desired atomic percentage of yttrium.

  • Loading: Load the powders and hardened steel grinding media (balls) into a hardened steel vial inside a glovebox under an inert argon atmosphere to minimize oxygen contamination. A typical ball-to-powder weight ratio is 10:1.

  • Milling:

    • Seal the vial and transfer it to a high-energy shaker or planetary ball mill.

    • Connect a source of liquid nitrogen to the milling container to maintain a cryogenic temperature throughout the process. This is crucial for limiting thermally-induced grain growth.

    • Mill for a predetermined duration (e.g., several hours) to achieve the desired nanocrystalline structure. Periodically halt milling to prevent excessive heat buildup if continuous cooling is insufficient.

  • Powder Handling: After milling, return the vial to the inert atmosphere glovebox before opening to prevent contamination of the highly reactive nanocrystalline powder.

  • Characterization: Analyze the as-milled powder using X-ray Diffraction (XRD) to determine the average grain size (via line broadening analysis) and phase composition. Use Transmission Electron Microscopy (TEM) for direct visualization of the grain structure.

Experimental & Characterization Workflow

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing cluster_char Characterization start Select Ni and Y Powder Purity & Ratio load Load Powders & Media (Inert Atmosphere) start->load milling High-Energy Cryogenic Mechanical Alloying load->milling electrodep Electrodeposition (Alternative Method) load->electrodep powder_out Extract As-Synthesized Powder (Inert) milling->powder_out electrodep->powder_out anneal Annealing / Heat Treatment powder_out->anneal xrd XRD (Grain Size, Phase ID) powder_out->xrd tem TEM / SEM (Microstructure) powder_out->tem hardness Micro/Nanoindentation (Mechanical Properties) powder_out->hardness anneal->xrd anneal->tem anneal->hardness

References

improving the long-term stability of nickel-yttrium coatings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nickel-Yttrium Coatings

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance the long-term stability and performance of nickel-yttrium (Ni-Y) coatings in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deposition and testing of Ni-Y coatings.

Q1: My Ni-Y coating is peeling or flaking off the substrate. What are the likely causes and how can I fix it?

Poor adhesion is a common issue that can typically be traced back to three areas: surface preparation, deposition parameters, or internal stress.[1][2]

  • Inadequate Surface Preparation: The substrate surface must be meticulously clean for proper bonding. Any residual oils, oxides, or contaminants will prevent strong adhesion.[3][4]

    • Solution: Implement a multi-step cleaning protocol. This should include degreasing with a solvent (e.g., acetone), followed by an ultrasonic bath, and finally an acid etch or plasma cleaning to remove any native oxide layer and create a more active surface for deposition.

  • Incorrect Deposition Parameters: For electrodeposition, parameters like current density, pH, and bath temperature significantly influence the coating's internal stress and adhesion.[5] High internal stress can cause spontaneous delamination.

    • Solution: Optimize your deposition parameters. Start with a low current density and adjust incrementally. Ensure the pH and temperature of your plating bath are stable and within the recommended range for your specific setup.

  • High Internal Stress: The incorporation of yttrium, especially in oxide form, can increase residual stress in the coating if not properly controlled.

    • Solution: Consider using pulse electrodeposition instead of direct current, as this can help relieve internal stress.[6] Additionally, post-deposition annealing at a controlled temperature can reduce stress and improve adhesion.[7]

Q2: I'm observing premature corrosion and discoloration on my coating in a saline environment. Why is this happening?

This typically points to issues with coating porosity, yttrium concentration, or contamination.

  • Coating Porosity: Pores or micro-cracks in the coating can expose the underlying substrate to the corrosive environment, creating galvanic cells that accelerate corrosion.[8]

    • Solution: Increase the coating thickness to reduce the likelihood of through-thickness porosity.[8] Optimize deposition parameters to achieve a denser, more uniform coating structure. Using additives in the plating bath can also help refine the grain structure and reduce porosity.

  • Suboptimal Yttrium Content: The amount of yttrium is critical. While it can enhance corrosion resistance, excessive amounts may lead to the formation of intermetallic phases that can decrease performance.[9]

    • Solution: Experiment with different yttrium concentrations in your deposition process. Often, a small weight percentage provides the optimal balance of properties. Refer to the data table below for guidance.

  • Contamination: Impurities in the plating bath can be co-deposited, creating localized points of weakness that are susceptible to corrosion.

    • Solution: Ensure high-purity chemicals and anodes are used for your plating bath. Regularly filter the solution to remove any particulate contamination.

Q3: The surface of my coating looks uneven, with a rough or "orange peel" texture. How can I achieve a smoother finish?

An uneven finish is generally caused by issues with the deposition process control or substrate topography.[1][2]

  • Incorrect Current Density: Excessively high current density can lead to dendritic or nodular growth, resulting in a rough surface.[5]

    • Solution: Lower the current density. Ensure uniform current distribution across the substrate by optimizing anode-cathode geometry.

  • Poor Bath Agitation: Stagnant solution near the substrate surface can lead to uneven ion concentration and deposition rates.

    • Solution: Introduce consistent, moderate agitation to the plating bath using a magnetic stirrer or mechanical agitation. This ensures a constant supply of ions to the substrate surface.

  • Substrate Roughness: The final coating often replicates the topography of the underlying substrate.

    • Solution: Begin with a smoother substrate. If necessary, mechanically polish the substrate to a mirror finish before the cleaning and deposition steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which yttrium improves the long-term stability of nickel coatings at high temperatures?

Yttrium primarily enhances high-temperature stability by improving the adhesion of the protective oxide scale (typically NiO or Cr2O3 in Ni-Cr alloys) that forms on the coating's surface.[9] It is believed to act as a "getter" for trace impurities like sulfur at the metal-oxide interface, which would otherwise weaken the bond and lead to spalling.[10] Furthermore, yttrium can form "pegs" of yttrium oxide (Y2O3) at the interface, which mechanically anchor the oxide scale to the coating, preventing it from flaking off during thermal cycling.[11]

Q2: What is the optimal concentration of yttrium for maximizing stability?

The optimal concentration is application-dependent. For high-temperature cyclic oxidation, lower concentrations often perform better. For instance, NiCoCrAlY coatings with 0.1 wt% yttrium have shown more than double the lifetime at 1100°C compared to those with 0.5 wt% yttrium.[12] Excessive yttrium can form brittle intermetallic phases that may degrade mechanical properties and oxidation resistance.[9]

Q3: For biomedical implant applications, what are the key stability concerns for Ni-Y coatings?

For biomedical applications, the primary concerns are corrosion resistance in physiological environments (simulated body fluid) and the potential for leaching of toxic metal ions, particularly nickel.[13] Long-term stability is crucial to prevent implant failure and adverse biological responses. The coating must act as a robust barrier to prevent the core material from contacting body fluids.[3] Biocompatibility of the coating surface itself is also a critical factor that must be thoroughly evaluated.[14][15]

Q4: Can yttrium be added as an oxide (Y₂O₃) instead of as an element during deposition?

Yes, yttrium can be incorporated by co-depositing fine particles of yttrium oxide (Y₂O₃) within the nickel matrix, a process often used in electrodeposition to create composite coatings.[7][16] These dispersed ceramic particles can enhance the coating's hardness, wear resistance, and thermal stability by inhibiting grain growth at elevated temperatures.[7]

Data Presentation

Table 1: Effect of Yttrium Content on Ni-Y Coating Properties

This table summarizes typical performance data for electrodeposited Ni-Y coatings on a steel substrate. Values are illustrative and may vary based on specific deposition techniques and testing conditions.

Yttrium Content (wt. %)Microhardness (HV)Corrosion Potential (Ecorr vs. Ag/AgCl)Corrosion Current (Icorr, µA/cm²)Adhesion Strength (MPa)
0 (Pure Ni)250-0.45 V5.235
0.1350-0.38 V2.142
0.5420-0.35 V1.548
1.0450-0.39 V2.845
2.0430-0.42 V3.938

Note: Corrosion data obtained via potentiodynamic polarization in 3.5% NaCl solution.

Experimental Protocols

Protocol 1: Electrochemical Corrosion Testing (Potentiodynamic Polarization)

This protocol outlines the procedure for evaluating the corrosion resistance of Ni-Y coatings.

  • Sample Preparation:

    • Mount the coated sample in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • Gently polish the exposed surface with a fine-grit sandpaper (e.g., 1200 grit) to ensure a uniform surface, then clean with deionized water and dry with compressed air.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration.

    • Working Electrode: The prepared Ni-Y coated sample.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode: A platinum or graphite (B72142) rod.

    • Electrolyte: Prepare a solution relevant to the application (e.g., 3.5% NaCl for general corrosion or Simulated Body Fluid (SBF) for biomedical applications).

  • Measurement Procedure:

    • Immerse the electrodes in the electrolyte and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

    • Perform a potentiodynamic polarization scan using a potentiostat.

    • Scan from a potential of -250 mV relative to the OCP to +250 mV relative to the OCP.

    • Use a slow scan rate, typically 0.167 mV/s or 1 mV/s, to ensure near-steady-state conditions.

  • Data Analysis:

    • Plot the resulting data as Log(Current Density) vs. Potential (a Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the Corrosion Potential (Ecorr) and Corrosion Current Density (Icorr). A lower Icorr value indicates better corrosion resistance.

Protocol 2: Coating Adhesion Measurement (Pull-Off Test - ASTM D4541)

This protocol describes a quantitative method for measuring the adhesion strength of the coating.

  • Surface Preparation:

    • Ensure the coated surface and the face of the loading fixture (dolly) are clean and free of any oils or debris.

    • Lightly abrade the coating surface where the dolly will be attached to promote adhesive bonding.

  • Adhesive Application and Dolly Fixture:

    • Mix a high-strength, two-part epoxy adhesive according to the manufacturer's instructions.

    • Apply a thin, uniform layer of the adhesive to the face of the dolly.

    • Press the dolly firmly onto the prepared area of the coated surface. Ensure no air bubbles are trapped and that excess adhesive is removed from around the dolly's base.

    • Allow the adhesive to cure completely as per the manufacturer's specifications (typically 24 hours at room temperature).

  • Testing Procedure:

    • If the test area is not already isolated, use the provided cutting tool to score through the coating around the base of the dolly, isolating the test section.

    • Attach a portable pull-off adhesion tester (e.g., PosiTest AT) to the dolly.[17]

    • Apply a tensile load at a smooth, constant rate as specified by the standard.

    • Continue to apply force until the dolly detaches from the surface.

  • Data Recording and Analysis:

    • Record the maximum tensile force (pull-off strength) displayed by the tester in MPa or psi.

    • Critically, inspect the face of the dolly and the test surface to determine the nature of the failure. Classify the break as either:

      • Adhesive Failure: Failure at the coating-substrate interface.

      • Cohesive Failure: Failure within the coating layer itself or within the substrate.

      • Glue Failure: Failure within the adhesive layer, indicating the true adhesion strength is greater than the recorded value.[17]

Visualizations

TroubleshootingWorkflow start Problem: Poor Coating Adhesion cause1 Inadequate Surface Preparation? start->cause1 Check cause2 Incorrect Deposition Parameters? start->cause2 Check cause3 High Internal Stress? start->cause3 Check sol1a Implement Multi-Step Cleaning Protocol (Solvent + Ultrasonic) cause1->sol1a Yes sol1b Use Acid Etch or Plasma Cleaning cause1->sol1b Yes sol2a Optimize Current Density (Start Low) cause2->sol2a Yes sol2b Stabilize Bath pH and Temperature cause2->sol2b Yes sol3a Use Pulse Electrodeposition cause3->sol3a Yes sol3b Perform Post-Deposition Annealing cause3->sol3b Yes

Caption: Troubleshooting workflow for poor Ni-Y coating adhesion.

YttriumMechanism cluster_0 High Temperature Exposure (Oxidizing Environment) cluster_1 Yttrium's Protective Actions niy_coating Ni-Y Coating oxide_scale Protective Oxide Scale (e.g., NiO) interface Coating-Oxide Interface yttrium Yttrium (Y) impurities Impurities (e.g., Sulfur) action1 Getters Impurities, Strengthening Bond yttrium->action1 action2 Forms Y₂O₃ 'Pegs', Mechanically Anchoring Scale yttrium->action2 impurities->action1 outcome Improved Adhesion & Reduced Scale Spallation action1->outcome action2->outcome

References

Technical Support Center: Mitigating Yttrium Segregation in Nickel Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yttrium-containing nickel alloys. The following information addresses common challenges related to yttrium segregation during the solidification of these alloys.

Frequently Asked Questions (FAQs)

Q1: What is yttrium segregation in nickel alloys?

A1: Yttrium segregation is a phenomenon that occurs during the solidification of nickel-based alloys. Due to its low equilibrium solubility in nickel, yttrium tends to accumulate in the last regions to solidify, such as grain boundaries and interdendritic areas.[1] This can lead to the formation of yttrium-rich phases, including intermetallic compounds (IMCs) and carbides.[1][2]

Q2: Why is mitigating yttrium segregation important?

A2: While yttrium is added to nickel superalloys to enhance properties like oxidation resistance, creep life, and grain boundary strength, its segregation can be detrimental.[2][3][4] Excessive segregation can lead to the formation of coarse and incompact Ni-Y intermetallic compounds, which can increase susceptibility to hot cracking and reduce the alloy's mechanical properties.[1][2]

Q3: What are the primary factors influencing yttrium segregation?

A3: The primary factors influencing yttrium segregation include:

  • Yttrium Concentration: Higher concentrations of yttrium beyond its solubility limit in the nickel matrix increase the likelihood and severity of segregation.[1][3]

  • Cooling Rate: Slower cooling rates during solidification provide more time for yttrium to diffuse and segregate to the interdendritic regions and grain boundaries.[5][6][7] Conversely, rapid solidification techniques can help suppress macroscopic segregation.[1]

  • Alloy Composition: The presence of other alloying elements can influence the segregation behavior of yttrium.[8]

Q4: What are the common methods to mitigate yttrium segregation?

A4: Common methods to mitigate yttrium segregation include:

  • Controlling Yttrium Content: Strictly limiting the addition of yttrium to within its solubility limit (typically < 0.1 wt.%) is a primary strategy in conventional casting.[1]

  • Rapid Solidification: Techniques like selective laser melting (SLM) and other additive manufacturing processes involve very high cooling rates, which can suppress the macroscopic segregation of yttrium.[1]

  • Homogenization Heat Treatment: Post-solidification heat treatments at high temperatures can help to dissolve segregated phases and create a more uniform distribution of yttrium throughout the alloy matrix.[9][10][11][12]

  • Co-doping with other elements: The addition of certain elements can influence the segregation behavior of other solutes at grain boundaries.[13]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving yttrium-containing nickel alloys.

Problem/Observation Potential Cause Suggested Solution(s)
Increased hot cracking during casting or welding. Excessive segregation of yttrium to grain boundaries, leading to the formation of low-melting point eutectic phases or brittle intermetallic compounds.[2]- Reduce the nominal yttrium content in the alloy. - Increase the cooling rate during solidification if the process allows. - Consider a homogenization heat treatment to dissolve the segregated phases.[9][10][11]
Inconsistent mechanical properties (e.g., creep life, ductility) across a single component. Non-uniform distribution of yttrium and the formation of segregated phases in different regions of the casting due to variations in local cooling rates.[5][14]- Optimize the casting geometry and process parameters to achieve a more uniform cooling rate. - Implement a thorough homogenization heat treatment to reduce microsegregation.[10][11][12]
Reduced oxidation resistance despite the presence of yttrium. Formation of a Y-rich phase due to excessive yttrium addition, which can be detrimental to high-temperature oxidation resistance.[3] The beneficial effect of yttrium on forming a protective oxide scale is optimized at specific concentrations.[3][15]- Optimize the yttrium content. Studies on GH4169 alloy suggest that around 0.04 wt.% Y provides the best oxidation resistance.[3][15] - Ensure a uniform distribution of yttrium through appropriate processing and heat treatment.
Difficulty in dissolving yttrium-rich phases during homogenization. The homogenization temperature and/or time may be insufficient to fully dissolve the stable Ni-Y intermetallic compounds or yttrium-rich carbides.- Increase the homogenization temperature, ensuring it remains below the incipient melting point of the alloy. - Extend the homogenization holding time.[10][11]

Quantitative Data Summary

Table 1: Effect of Yttrium Content on the Mechanical Properties of Hastelloy-X (Additive Manufactured)

Yttrium Content (mass%)ObservationEffect on Creep Life
0Fewer cracks, segregation of Si, W, and C forming SiC and W6C carbides.[2][14]Shorter creep life compared to Y-added specimen.[2][14]
0.12More cracks due to segregation of Y forming yttrium-rich carbides (YC).[2][14]Longer creep life and ductility, especially after solution treatment (eight times longer than Y-free).[2][14]

Table 2: Influence of Yttrium on High-Temperature Oxidation of GH4169 Ni-Based Superalloy

Yttrium Content (wt.%)Key Finding
0.04Lowest oxidation weight gain and slowest oxidation rate.[3][15]
>0.04Formation of Y-rich phases that can reduce high-temperature oxidation resistance.[3]

Experimental Protocols

Protocol 1: Homogenization Heat Treatment for a Ni-Base Single-Crystal Superalloy (TMS-238)

  • Objective: To homogenize dendritic segregation of alloying elements like Rhenium, which exhibits a high degree of segregation.[10]

  • Procedure:

    • Place specimens in a muffle furnace at a temperature 40 K lower than the target homogenization temperature to prevent overshooting.[10]

    • Increase the furnace temperature to the desired level (e.g., 1573 K, 1593 K, or 1613 K) over a period of 4 minutes.[10]

    • Hold the specimens at the target temperature for a specified duration (e.g., 2 to 100 hours).[10] For full homogenization, a treatment at 1608 K for 20 hours can be effective.[10]

    • After the holding time, rapidly remove the specimens from the furnace and quench them in water to preserve the high-temperature microstructure.[10]

  • Characterization: Analyze the concentration of segregated elements in the dendrite core and interdendritic regions using techniques like Electron Probe Microanalysis (EPMA) to determine the degree of homogenization.[10]

Protocol 2: Analysis of Elemental Segregation using Micro-Beam X-ray Fluorescence (μ-XRF)

  • Objective: To quantitatively characterize the micro-segregation of elements in a nickel-based superalloy like Inconel 718.[16]

  • Instrumentation: A micro-beam X-ray fluorescence spectrometer with a rhodium target X-ray source.[16]

  • Procedure:

    • Prepare a polished surface of the alloy sample.

    • Use the μ-XRF instrument to map the distribution of elements such as Cr, Fe, Mo, Nb, and Ti.[16]

    • Optimize testing parameters (e.g., voltage, current, dwell time) to achieve sufficient signal-to-noise ratio for the elements of interest.

    • Calculate the degree of elemental segregation in different regions of the analyzed area based on the concentration maps.[16]

  • Correlation: Correlate the μ-XRF maps with microstructural features observed using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to link elemental segregation with specific phases and microconstituents.[16]

Visualizations

experimental_workflow start Start: As-Cast Ni-Y Alloy characterization1 Initial Characterization (SEM, EPMA) start->characterization1 Analyze initial segregation heat_treatment Homogenization Heat Treatment characterization1->heat_treatment Define treatment parameters characterization2 Post-Treatment Characterization (SEM, EPMA) heat_treatment->characterization2 Assess homogenization mechanical_testing Mechanical Testing (Creep, Tensile) characterization2->mechanical_testing Evaluate property improvement analysis Data Analysis and Correlation mechanical_testing->analysis Correlate microstructure and properties end End: Optimized Alloy analysis->end

Caption: Experimental workflow for mitigating yttrium segregation.

logical_relationship Y_content Yttrium Content segregation Yttrium Segregation Y_content->segregation Increases cooling_rate Cooling Rate cooling_rate->segregation Decreases with increase properties Mechanical Properties segregation->properties Negatively Impacts heat_treatment Homogenization Heat Treatment heat_treatment->segregation Reduces heat_treatment->properties Improves

Caption: Factors influencing yttrium segregation and properties.

References

Technical Support Center: Fabrication of Nickel-Yttrium Intermetallics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of nickel-yttrium (Ni-Y) intermetallics.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental fabrication of Ni-Y intermetallics.

Issue 1: Inconsistent or Incorrect Stoichiometry in Final Product

Question: Why is the final composition of my Ni-Y intermetallic different from the initial precursor ratio, and how can I fix it?

Answer:

Maintaining the desired stoichiometry is a common challenge, primarily due to the high reactivity and vapor pressure differences between nickel and yttrium at elevated temperatures.

Possible Causes and Solutions:

CauseSolution
Evaporation of Yttrium: Yttrium has a lower boiling point and higher vapor pressure than nickel, leading to preferential evaporation during melting processes like arc melting.
- Minimize melting time. - Use a high-purity argon atmosphere to create a partial pressure that suppresses evaporation. - Consider starting with a slight excess of yttrium, which may require empirical optimization.
Incomplete Reaction: Insufficient time or temperature during synthesis can lead to an incomplete reaction, leaving unreacted nickel or yttrium.
- In arc melting, repeatedly melt the sample (at least 3-4 times), flipping the button each time to ensure homogeneity.[1] - For solid-state synthesis, ensure the annealing temperature is sufficient and the duration is long enough for complete diffusion.
Oxidation of Yttrium: Yttrium is highly reactive with oxygen. If the inert atmosphere is not pure or if there is a leak, yttrium can be lost to oxide formation.
- Use a high-purity (e.g., 99.999%) argon or helium atmosphere. - Ensure the vacuum chamber is properly sealed and purged before backfilling with inert gas.
Issue 2: Presence of Undesirable Phases or Poor Phase Purity

Question: My characterization (e.g., XRD) shows the presence of multiple phases, not the single Ni-Y intermetallic phase I was targeting. How can I improve phase purity?

Answer:

Controlling the phase formation is critical as different Ni-Y intermetallics have distinct properties. The presence of secondary phases, such as brittle Y-rich compounds, can be detrimental.

Possible Causes and Solutions:

CauseSolution
Incorrect Yttrium Content: An excess of yttrium can lead to the precipitation of brittle, yttrium-rich phases like Ni17Y2.
- Precisely control the initial stoichiometry. - Refer to the Ni-Y phase diagram to understand the stable phases at your target composition and temperature.
Inadequate Homogenization: Local compositional inhomogeneities can result in the formation of different phases in different regions of the sample.
- For arc melting, ensure multiple melting cycles with flipping of the ingot.[1] - For powder metallurgy, ensure thorough mixing of the initial powders.
Insufficient Annealing: The formation of the desired ordered intermetallic phase may require a specific thermal treatment to allow for atomic ordering.
- A two-stage annealing process can be effective: a high-temperature stage for alloying followed by a lower-temperature stage for ordering.[2]
Issue 3: Cracking and Brittleness of the Fabricated Intermetallic

Question: The Ni-Y intermetallic ingot or sintered pellet is cracking or appears very brittle. What are the likely causes and how can this be mitigated?

Answer:

Brittleness is an inherent characteristic of many intermetallics, but fabrication-related issues can exacerbate this problem.

Possible Causes and Solutions:

CauseSolution
Formation of Brittle Phases: As mentioned, excessive yttrium can lead to the formation of inherently brittle Y-rich intermetallic phases at grain boundaries.
- Re-evaluate and adjust the initial stoichiometry.
Thermal Stress: Rapid cooling from high fabrication temperatures can induce significant thermal stresses, leading to cracking.
- Implement a controlled cooling ramp after synthesis. For arc-melted samples, this might involve leaving the sample on the water-cooled copper hearth to cool before removal. For furnace-based methods, program a slow cooling rate.
Oxygen Embrittlement: Contamination with oxygen, even at low levels, can lead to the formation of oxides at grain boundaries, causing embrittlement.
- Improve the purity of the inert atmosphere and ensure a leak-tight processing chamber.
Porosity (in Powder Metallurgy): Inadequate consolidation during powder metallurgy can result in a porous and mechanically weak product.
- Optimize sintering parameters (temperature, pressure, time). - Consider using Hot Isostatic Pressing (HIP) for densification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing bulk Ni-Y intermetallics in a research setting?

A1: Arc melting is a widely used and effective method for synthesizing bulk Ni-Y intermetallics.[1] It involves melting the constituent pure metals in the desired stoichiometric ratio using an electric arc in an inert atmosphere. This method is advantageous for achieving high temperatures and ensuring a good initial mixing of the elements.

Q2: How can I prevent oxidation during the high-temperature fabrication of Ni-Y intermetallics?

A2: Preventing oxidation is crucial due to the high reactivity of yttrium. Key strategies include:

  • High-Purity Inert Atmosphere: Conduct all high-temperature steps in a high-purity argon or helium atmosphere. The chamber should be evacuated to a high vacuum before backfilling with the inert gas.[1]

  • Gettering: Use a getter material, such as a piece of titanium or zirconium, melted in the arc furnace just before the Ni-Y sample to scavenge any residual oxygen.

  • Proper Equipment: Ensure all seals and connections on your furnace or chamber are leak-tight. Be aware that some furnace materials, like alumina (B75360) tubes, can degas at high temperatures, releasing oxygen.[1]

Q3: What are the main challenges when using powder metallurgy for Ni-Y intermetallics?

A3: The main challenges in powder metallurgy of Ni-Y intermetallics include:

  • Powder Quality: The starting powders must be of high purity. Surface oxides on the powder particles can be incorporated into the final product, leading to poor mechanical properties.[3]

  • Homogeneous Mixing: Achieving a perfectly homogeneous mixture of nickel and yttrium powders is essential for uniform reaction and phase formation.

  • Consolidation: Achieving full densification without grain growth can be difficult. Techniques like Spark Plasma Sintering (SPS) or Hot Isostatic Pressing (HIP) are often required to produce dense, high-performance materials.[4]

Q4: Is post-fabrication heat treatment necessary for Ni-Y intermetallics?

A4: Yes, post-fabrication heat treatment (annealing) is often a critical step. It serves several purposes:

  • Homogenization: It allows for the diffusion of atoms to eliminate any compositional segregation that occurred during solidification.

  • Phase Transformation: It can be used to transform a metastable phase formed during rapid cooling into the stable, desired intermetallic phase.

  • Ordering: For intermetallics that exhibit an order-disorder transition, annealing at a specific temperature below the transition point is necessary to achieve the ordered crystal structure.[2]

Experimental Protocols

Arc Melting Synthesis of Ni5Y Intermetallic

This protocol describes a general procedure for the synthesis of the Ni5Y intermetallic compound using arc melting.

  • Precursor Preparation:

    • Weigh high-purity nickel (99.99%) and yttrium (99.9%) in a 5:1 atomic ratio. Account for a potential 1-2 wt% loss of yttrium and adjust the initial yttrium amount accordingly if empirical data suggests this is necessary.

    • Clean the surfaces of the metal pieces by etching or mechanical abrasion to remove any oxide layer, followed by cleaning with acetone (B3395972) and ethanol (B145695) in an ultrasonic bath.

  • Arc Melting Procedure:

    • Place the weighed metals on a water-cooled copper hearth in the arc furnace.

    • Evacuate the furnace chamber to a high vacuum (< 10^-5 mbar).

    • Backfill the chamber with high-purity argon gas to a pressure of approximately 0.5-0.8 bar.

    • Strike an arc on a titanium getter material first to remove any residual oxygen in the chamber atmosphere.

    • Melt the Ni and Y precursors together by striking the arc on the sample. Keep the sample molten for approximately 30-60 seconds to ensure mixing.

    • Allow the molten button to solidify on the copper hearth.

    • Flip the button over using the furnace's manipulator.

    • Repeat the melting and flipping process at least 3-4 more times to ensure homogeneity.[1]

  • Post-Melting Homogenization:

    • Seal the as-cast button in a quartz tube under a high vacuum or argon atmosphere.

    • Place the sealed tube in a furnace and anneal at a temperature suitable for homogenization (e.g., 900-1000°C) for an extended period (e.g., 24-72 hours). The exact temperature and time should be determined from the Ni-Y phase diagram and empirical testing.

    • Cool the sample slowly to room temperature.

Visualizations

Fabrication_Workflow General Fabrication Workflow for Ni-Y Intermetallics cluster_prep 1. Material Preparation cluster_synthesis 2. Synthesis cluster_post 3. Post-Processing & Characterization weigh Weigh Ni & Y Precursors clean Clean Precursor Surfaces weigh->clean arc_melt Arc Melting in Ar Atmosphere clean->arc_melt Bulk Synthesis powder_mix Powder Mixing (for P/M) clean->powder_mix Powder Metallurgy anneal Homogenization Annealing arc_melt->anneal sinter Sintering / HIP (for P/M) powder_mix->sinter sinter->anneal characterize Characterization (XRD, SEM, etc.) anneal->characterize

Caption: Workflow for Ni-Y intermetallic fabrication.

Troubleshooting_Logic Troubleshooting Logic for Common Fabrication Issues cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Fabrication Issue Observed stoichiometry Incorrect Stoichiometry start->stoichiometry phases Undesirable Phases start->phases cracking Cracking / Brittleness start->cracking evaporation Y Evaporation stoichiometry->evaporation oxidation Oxidation stoichiometry->oxidation homogeneity Poor Homogeneity phases->homogeneity brittle_phase Brittle Phase Formation phases->brittle_phase cracking->oxidation thermal_stress Thermal Stress cracking->thermal_stress cracking->brittle_phase adjust_comp Adjust Composition evaporation->adjust_comp control_atm Improve Atmosphere Purity oxidation->control_atm remelt Remelt / Re-mix homogeneity->remelt anneal Optimize Annealing homogeneity->anneal control_cool Control Cooling Rate thermal_stress->control_cool brittle_phase->adjust_comp

Caption: Logic diagram for troubleshooting fabrication issues.

References

Technical Support Center: Optimizing Annealing Temperature for Ni-Y Alloy Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for Nickel-Yttrium (Ni-Y) alloys.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of Ni-Y alloys.

Issue Potential Causes Recommended Solutions
Inconsistent Hardness Across Sample 1. Uneven furnace temperature. 2. Improper loading of samples, leading to non-uniform heat exposure. 3. Inconsistent cooling rates.1. Calibrate and monitor furnace temperature uniformity. 2. Ensure proper spacing of samples for consistent heat flow. 3. Standardize the cooling procedure to ensure a uniform rate across all samples.[1]
Surface Oxidation and Discoloration 1. Inadequate protective atmosphere (e.g., vacuum, inert gas). 2. Furnace leaks allowing oxygen ingress. 3. Contaminants on the sample surface reacting at high temperatures.1. Use a high-purity inert gas (e.g., Argon) or maintain a high vacuum during annealing. 2. Regularly inspect furnace seals and atmosphere purity. 3. Thoroughly clean samples to remove oils, grease, and other surface contaminants before heating.[1]
Material Brittleness After Annealing 1. Excessive grain growth due to overly high annealing temperature or prolonged soaking time. 2. Formation of brittle intermetallic phases. 3. Hydrogen embrittlement from the furnace atmosphere.1. Reduce the annealing temperature or soaking time. The recrystallization temperature for nickel alloys is influenced by the degree of cold work.[2] 2. Consult the Ni-Y phase diagram to select a temperature that avoids the formation of undesirable phases.[3][4] 3. If using a hydrogen-containing atmosphere, reduce the hydrogen partial pressure or use an inert gas.[5]
Incomplete Softening (Retained Hardness) 1. Annealing temperature is too low to initiate recrystallization. 2. Insufficient soaking time for complete recrystallization. 3. Insufficient prior cold work (a minimum of 20% is often recommended for nickel alloys).1. Gradually increase the annealing temperature in increments. 2. Increase the soaking time. 3. Ensure the material has undergone sufficient cold work to provide the driving force for recrystallization.
Warping or Distortion of Samples 1. Non-uniform heating or cooling. 2. Release of internal stresses from prior manufacturing processes. 3. Improper support of the sample in the furnace.1. Ensure a consistent thermal environment within the furnace. 2. Consider a stress-relief anneal at a lower temperature before the full annealing process. 3. Use appropriate fixtures to support the samples and prevent sagging at high temperatures.[5]

Frequently Asked Questions (FAQs)

1. What is the primary purpose of annealing Ni-Y alloys?

Annealing is a heat treatment process used to alter the microstructure of Ni-Y alloys to achieve desired properties. Key objectives include:

  • Softening: To reduce hardness and increase ductility, making the alloy easier to work with.

  • Stress Relief: To remove internal stresses induced by processes like cold working or welding, which can prevent distortion and cracking.[3]

  • Improving Homogeneity: To create a more uniform microstructure by dissolving precipitates and creating a solid solution.

  • Controlling Grain Size: The annealing temperature and time directly influence the final grain size, which in turn affects the mechanical properties of the alloy.

2. How does the addition of Yttrium (Y) affect the annealing process of Nickel (Ni)?

Yttrium additions to nickel can significantly influence the annealing behavior. Yttrium has been shown to stabilize the nanocrystalline grain size of nickel at elevated temperatures.[5][6] This is often due to the formation of stable yttrium-containing precipitates (like YN or Y2O3) that pin grain boundaries and inhibit grain growth.[6][7] As a result, Ni-Y alloys may retain a fine grain structure at higher annealing temperatures compared to pure nickel, which can lead to enhanced mechanical properties.

3. What is a typical annealing temperature range for Ni-Y alloys?

The optimal annealing temperature for a Ni-Y alloy depends on its specific composition, the degree of prior cold work, and the desired final properties. However, a general starting point can be derived from the recrystallization temperature of nickel, which is approximately 600°C for commercially pure nickel and can be lower for cold-worked material.[8] For Ni-Y alloys, annealing temperatures may be explored in the range of 600°C to 1100°C. For instance, studies on nanocrystalline Ni-Y alloys have shown significant changes in microhardness and grain structure when annealed at temperatures between 530°C and 1100°C.[5]

4. How long should I hold the Ni-Y alloy at the annealing temperature (soaking time)?

Soaking times for annealing can range from a few minutes to several hours. For many nickel alloys, a soaking time of 1 to 3 hours is common for batch annealing.[9] The appropriate time depends on the sample thickness and the desired degree of microstructural change. For thin samples, shorter times may be sufficient. It is recommended to perform a time-course experiment to determine the optimal soaking time for your specific alloy and desired properties.

5. What is the effect of annealing temperature on the mechanical properties of Ni-Y alloys?

Generally, as the annealing temperature increases, the following trends are observed in nickel-based alloys:

  • Hardness and Strength: Initially, hardness and strength may decrease as the material softens through recovery and recrystallization.[10][11] However, in some Ni-Y systems, an increase in hardness can be observed at intermediate annealing temperatures due to the formation of strengthening precipitates.[5] At very high temperatures, significant grain growth will lead to a decrease in strength and hardness according to the Hall-Petch relationship.[12]

  • Ductility: Ductility, measured as elongation, typically increases as the material softens and internal stresses are relieved.

Quantitative Data on Annealed Nickel Alloys

The following tables summarize the effects of annealing on the mechanical properties of various nickel-based alloys. Note that data specifically for Ni-Y alloys is limited; therefore, data for other nickel alloys are provided for reference.

Table 1: Effect of Annealing Temperature on Microhardness of a Ni-Y Alloy

Annealing Temperature (°C)Vickers Microhardness (HV)
As-milled~650
530Increases from as-milled value
800Peak hardness observed
> 800Hardness decreases

Source: Adapted from studies on nanocrystalline Ni-Y alloys, where yttrium content influences the magnitude of these changes.[5]

Table 2: Mechanical Properties of Nickel 201 Alloy After Annealing

ConditionYield Strength (MPa)Tensile Strength (MPa)Elongation (%)
Non-annealed~550~600~15
Annealed (950°C)~150-200~450-500~40-50

Source: Representative data for Nickel 201 alloy, showing a significant decrease in strength and increase in ductility after annealing.[10][11][13][14]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Determining Phase Transformation Temperatures

  • Objective: To identify the temperatures at which phase transformations, such as recrystallization or precipitation, occur in the Ni-Y alloy.

  • Procedure:

    • Prepare a small, representative sample of the Ni-Y alloy (typically 5-10 mg). The sample should be clean and have a flat surface for good thermal contact.[15]

    • Place the sample in a suitable DSC pan (e.g., alumina (B75360) or platinum, to avoid reactions with nickel at high temperatures).[16]

    • Place an empty, identical pan in the reference position of the DSC instrument.[15]

    • Program the DSC to heat the sample at a constant rate (e.g., 10°C/min) through the expected temperature range of interest.[17]

    • Record the heat flow as a function of temperature. Exothermic or endothermic peaks in the DSC curve indicate phase transformations.

    • Analyze the resulting thermogram to determine the onset and peak temperatures of any thermal events.

2. X-Ray Diffraction (XRD) for Phase Identification

  • Objective: To identify the crystalline phases present in the Ni-Y alloy before and after annealing.

  • Procedure:

    • Ensure the surface of the Ni-Y alloy sample is flat and polished to a smooth finish to minimize surface roughness effects.

    • Mount the sample in the XRD instrument.

    • Set the XRD parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range of 2θ angles (e.g., 20° to 100°).

    • Perform the XRD scan to obtain a diffraction pattern.

    • Process the diffraction data to identify the peak positions (2θ values).

    • Compare the experimental peak positions with a database (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present in the sample.[18]

3. Tensile Testing (in accordance with ASTM E8/E8M)

  • Objective: To determine key mechanical properties such as yield strength, ultimate tensile strength, and elongation.[1][9]

  • Procedure:

    • Machine the annealed Ni-Y alloy into a standardized "dog-bone" shaped specimen as specified in the ASTM E8 standard.[19]

    • Measure the initial cross-sectional area and gauge length of the specimen.

    • Mount the specimen into the grips of a universal testing machine.[13]

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.[13]

    • Record the load and displacement data throughout the test.

    • Calculate the stress and strain from the recorded data to generate a stress-strain curve.

    • From the stress-strain curve, determine the yield strength, ultimate tensile strength, and percent elongation.

4. Vickers Hardness Testing (in accordance with ASTM E384/E92)

  • Objective: To measure the hardness of the Ni-Y alloy.

  • Procedure:

    • Prepare a flat and polished surface on the annealed Ni-Y sample.[20]

    • Place the sample on the stage of the Vickers hardness tester.

    • Select the appropriate test load. For microhardness testing, this is typically in the range of 1 gf to 1000 gf.[20]

    • Apply the diamond pyramid indenter to the sample surface with the selected load for a standard dwell time (e.g., 10-15 seconds).[20][21]

    • After removing the load, measure the lengths of the two diagonals of the resulting indentation using the optical microscope of the tester.[22]

    • Calculate the Vickers hardness number (HV) using the standard formula, which relates the applied load to the surface area of the indentation.[22]

    • Perform multiple indentations at different locations on the sample and average the results to ensure statistical reliability.

Visualizations

Caption: Experimental workflow for optimizing annealing temperature.

Property_Relationships Temp Annealing Temperature Microstructure Microstructure (Grain Size, Phases) Temp->Microstructure influences Properties Mechanical Properties (Strength, Ductility, Hardness) Microstructure->Properties determines Performance Final Component Performance Properties->Performance impacts

Caption: Relationship between annealing temperature and material properties.

References

Technical Support Center: Porosity Reduction in Sintered Nickel-Yttrium Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with sintered nickel-yttrium components. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to porosity during your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the sintering of nickel-yttrium components.

IssuePotential Cause(s)Recommended Solution(s)
High Porosity After Sintering Insufficient Sintering Temperature or TimeIncrease the sintering temperature or holding time. Note that excessive temperatures can lead to grain growth and potentially increase porosity.[1][2]
Low Green DensityIncrease the compaction pressure to achieve a higher initial density of the green body.[1]
Inappropriate Powder CharacteristicsUse finer nickel and yttrium oxide powders with a narrow particle size distribution. Spherical powders tend to pack more efficiently.
Gas EntrapmentEnsure sintering is performed in a controlled atmosphere, such as a vacuum or an inert gas (e.g., argon), to prevent gas from being trapped within the material.
Inconsistent Porosity Across Samples Non-uniform Powder MixingEnsure homogeneous mixing of the nickel and yttrium oxide powders before compaction. Mechanical alloying or ball milling can improve dispersion.
Temperature Gradients in FurnaceCalibrate your sintering furnace to ensure a uniform temperature distribution. Position the samples in the center of the heating zone.
Variations in Compaction PressureEnsure consistent and uniform application of pressure during the compaction of each green body.
Cracks or Voids in the Sintered Component High Heating or Cooling RatesEmploy slower heating and cooling rates during the sintering cycle to minimize thermal stresses that can lead to cracking.
Agglomeration of Yttrium OxideImprove the dispersion of yttrium oxide particles within the nickel matrix through high-energy ball milling. Agglomerates can act as stress concentration points.
Sintering Temperature Too HighAn excessively high sintering temperature can cause localized melting and the formation of voids upon cooling. Optimize the temperature to be below the melting point of the alloy.[1]
Poor Mechanical Strength High PorosityFollow the recommendations for reducing high porosity. Mechanical strength is inversely related to the level of porosity.[1]
Incomplete SinteringEnsure that the sintering temperature and time are sufficient for the formation of strong bonds between the powder particles.
Large Grain SizeWhile higher temperatures can reduce porosity, they can also lead to grain growth, which may reduce strength. The addition of yttrium oxide helps in refining the grain size.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of yttrium in reducing porosity in sintered nickel components?

A1: Yttrium, typically added in the form of yttrium oxide (Y₂O₃), acts as a grain refiner. The fine Y₂O₃ particles pin the grain boundaries of the nickel matrix during sintering, inhibiting grain growth. This leads to a finer and more uniform microstructure, which contributes to higher density and lower porosity.[1] These are often referred to as oxide dispersion-strengthened (ODS) alloys.

Q2: How does the particle size of the initial powders affect the final porosity?

A2: The particle size of both the nickel and yttrium oxide powders is a critical factor. Finer powders have a larger surface area, which provides a greater driving force for sintering, leading to better densification and lower porosity. A narrow particle size distribution is also desirable for uniform packing and shrinkage.

Q3: What is the effect of sintering temperature on the density of Ni-Y₂O₃ components?

A3: Increasing the sintering temperature generally leads to an increase in the final density and a decrease in porosity. This is because higher temperatures promote the diffusion of atoms, which is the primary mechanism for sintering. However, there is an optimal temperature range. Exceeding this can lead to rapid grain growth or even partial melting, which can trap pores within the grains or create larger voids, thereby decreasing density.[1]

Q4: How does sintering time influence the porosity of the final component?

A4: Longer sintering times at a given temperature generally result in a higher density and lower porosity. This allows more time for atomic diffusion and the elimination of pores. However, the effect of time diminishes as the sintering process progresses. Prolonged sintering times can also lead to undesirable grain growth, so a balance must be found to achieve optimal properties.

Q5: What is the recommended atmosphere for sintering nickel-yttrium components?

A5: It is crucial to use a controlled atmosphere to prevent the oxidation of nickel during sintering. A vacuum or an inert gas atmosphere, such as argon or hydrogen, is recommended. A reducing atmosphere like hydrogen can also help to remove any surface oxides from the nickel powder particles, which can enhance the sintering process.

Quantitative Data on Sintering Parameters and Porosity

The following tables summarize the effects of various sintering parameters on the density of nickel-based alloys containing yttrium oxide.

Table 1: Effect of Sintering Temperature on the Relative Density of Ni-20Cr-1.2Y₂O₃ Alloy

Sintering Temperature (°C)Sintering Time (min)Relative Density (%)
600572.2
9005-
1000599.3
1100599.5
11003099.6

Data extracted from a study on spark plasma sintering of a Ni-20Cr-1.2Y₂O₃ alloy.

Table 2: Properties of an ODS Nickel-Based Superalloy with Y₂O₃ Addition

Y₂O₃ Content (wt.%)Sintering Temperature (°C)Sintering Time (h)Relative Density (%)
1.51260290.9

Data from a study on a powder metallurgy prepared ODS nickel-based superalloy.[3]

Experimental Protocols

Protocol 1: Preparation of Ni-Y₂O₃ Composite Powder via Mechanical Alloying

This protocol describes the preparation of a homogeneous nickel and yttrium oxide composite powder, which is a critical first step for producing low-porosity sintered components.

  • Materials and Equipment:

    • Nickel powder (e.g., 99.9% purity, <10 µm particle size)

    • Yttrium oxide (Y₂O₃) powder (e.g., 99.9% purity, nanoscale particle size)

    • High-energy ball mill

    • Hardened steel or tungsten carbide vials and milling balls

    • Process control agent (e.g., stearic acid)

    • Inert gas (e.g., Argon)

  • Procedure:

    • Weigh the desired amounts of nickel and yttrium oxide powder to achieve the target composition (e.g., 1.5 wt.% Y₂O₃).

    • Add a small amount of a process control agent (typically 1-2 wt.%) to the powders to prevent excessive cold welding during milling.

    • Load the powders and milling balls into the milling vial inside an inert atmosphere glovebox to prevent oxidation. The ball-to-powder weight ratio is typically between 10:1 and 20:1.

    • Seal the vials and perform mechanical alloying for a specified duration (e.g., 5-20 hours). The milling time will depend on the desired level of dispersion and particle size reduction.

    • After milling, handle the composite powder in an inert atmosphere to prevent contamination and oxidation.

Protocol 2: Sintering of Ni-Y₂O₃ Components via Spark Plasma Sintering (SPS)

This protocol outlines the steps for consolidating the composite powder into a dense component using Spark Plasma Sintering (SPS).

  • Materials and Equipment:

    • Ni-Y₂O₃ composite powder

    • Spark Plasma Sintering (SPS) system

    • Graphite (B72142) die and punches

    • Graphite foil

  • Procedure:

    • Line the graphite die and punches with graphite foil to prevent reaction between the powder and the die and to facilitate sample removal.

    • Pour the Ni-Y₂O₃ composite powder into the graphite die.

    • Place the die assembly into the SPS chamber.

    • Evacuate the chamber to a high vacuum (e.g., <10 Pa).

    • Apply a uniaxial pressure (e.g., 50-80 MPa).

    • Heat the sample to the desired sintering temperature (e.g., 1000-1200°C) at a controlled heating rate (e.g., 100°C/min).

    • Hold at the sintering temperature for a short duration (e.g., 5-10 minutes).

    • Cool the sample down to room temperature.

    • Release the pressure and remove the sintered component from the die.

Visualizations

experimental_workflow cluster_powder_prep Powder Preparation cluster_compaction Green Body Formation cluster_sintering Sintering p1 Weigh Ni and Y₂O₃ Powders p2 Add Process Control Agent p1->p2 p3 High-Energy Ball Milling in Inert Atmosphere p2->p3 c1 Load Powder into Die p3->c1 Homogenized Powder c2 Uniaxial or Cold Isostatic Pressing c1->c2 s1 Place Green Body in Furnace c2->s1 Green Component s2 Heat to Sintering Temperature in Controlled Atmosphere s1->s2 s3 Dwell at Sintering Temperature s2->s3 s4 Controlled Cooling s3->s4 end Dense Ni-Y Component s4->end Final Sintered Component

Caption: Experimental workflow for fabricating dense Nickel-Yttrium components.

logical_relationship edge_neg edge_neg porosity Porosity sinter_temp Sintering Temperature sinter_temp->porosity Decreases (up to optimum) sinter_time Sintering Time sinter_time->porosity Decreases compaction_pressure Compaction Pressure compaction_pressure->porosity Decreases y2o3_content Y₂O₃ Content grain_size Final Grain Size y2o3_content->grain_size Refines/Decreases particle_size Powder Particle Size particle_size->porosity Decreases with finer particles grain_size->porosity Can increase if excessively large

Caption: Key parameters influencing porosity in sintered Ni-Y components.

References

Technical Support Center: Overcoming Reproducibility Issues in Nickel-Yttrium Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome common reproducibility challenges encountered during the synthesis of nickel-yttrium (Ni-Y) based materials. The following guides and FAQs address specific issues in a question-and-answer format, offering detailed experimental protocols and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nickel-yttrium nanomaterials?

A1: The most prevalent methods for synthesizing nickel-yttrium nanomaterials include co-precipitation, sol-gel, and hydrothermal synthesis. Each method offers distinct advantages and challenges in controlling the material's properties. Co-precipitation is a relatively simple and cost-effective method suitable for large-scale production.[1] The sol-gel process provides excellent control over particle size and morphology, leading to high chemical homogeneity.[2][3][4] Hydrothermal synthesis allows for the formation of crystalline materials at relatively low temperatures and is effective in controlling particle shape and size.[5]

Q2: Why is it challenging to achieve batch-to-batch consistency in Ni-Y synthesis?

A2: Reproducibility issues in Ni-Y synthesis often stem from the high sensitivity of the process to several critical parameters. Minor variations in factors such as precursor concentration, pH, reaction temperature, stirring rate, and calcination conditions can significantly impact the final product's phase purity, particle size, morphology, and surface area.[6][7] Additionally, the presence of trace impurities in reagents or solvents can unpredictably alter the reaction kinetics and nanoparticle growth.[7]

Q3: What are the primary factors influencing the final properties of Ni-Y materials?

A3: Key factors that influence the properties of nickel-yttrium materials include:

  • Precursor Chemistry: The choice of nickel and yttrium salts (e.g., nitrates, chlorides, sulfates) can affect reaction rates and the formation of intermediate species.[8]

  • pH of the Solution: The pH level is critical in co-precipitation and sol-gel methods as it governs the hydrolysis and condensation reactions, thereby influencing nucleation and growth rates.[6][9]

  • Temperature and Duration: Both the reaction temperature and the calcination temperature and time play a crucial role in the crystallinity, phase purity, and particle size of the final product.[10][11]

  • Stirring and Mixing: Inadequate mixing can lead to localized variations in precursor concentration and pH, resulting in a non-uniform product.

  • Additives and Surfactants: The use of capping agents, surfactants, or stabilizers can prevent particle agglomeration and control morphology.[12][13]

Troubleshooting Guides

Issue 1: Phase Impurity in the Final Product

Symptom: X-ray diffraction (XRD) analysis reveals the presence of undesired phases, such as separate nickel oxide (NiO) or yttrium oxide (Y₂O₃) phases, instead of the desired nickel-yttrium composite or alloy.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction or Precipitation Ensure stoichiometric amounts of nickel and yttrium precursors are used. Precisely control the pH of the solution, as the precipitation pH for nickel and yttrium hydroxides may differ. A constant and optimal pH throughout the addition of the precipitating agent is crucial for homogeneous co-precipitation.[14]
Inappropriate Calcination Temperature The calcination temperature may be too low to facilitate the formation of the desired phase or too high, leading to phase separation. Consult literature for the optimal calcination temperature for the specific Ni-Y system you are synthesizing. A systematic study of calcination temperatures may be necessary. For instance, in the synthesis of nickel ferrite, heat treatment at 600°C was necessary to form the desired spinel phase.[15]
Non-uniform Mixing of Precursors Vigorous and consistent stirring during the addition of the precipitating agent is essential to ensure a homogeneous reaction environment and prevent localized precipitation of individual metal hydroxides.
Presence of Impurities Use high-purity precursors and solvents. Trace impurities can sometimes act as nucleation sites for undesired phases.[7]
Issue 2: Poor Control Over Particle Size and Broad Size Distribution

Symptom: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) images show a wide range of particle sizes, and dynamic light scattering (DLS) confirms a broad particle size distribution.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Fluctuations in Reaction Temperature Maintain a constant and uniform temperature throughout the synthesis process using a temperature-controlled water or oil bath. Temperature fluctuations can affect nucleation and growth rates, leading to a broader size distribution.[6]
Incorrect Rate of Reagent Addition The rate of addition of the precipitating agent or reducing agent can significantly influence the nucleation process. A rapid addition often leads to a burst of nucleation, resulting in smaller and more uniform particles. Conversely, a slow addition may favor particle growth over nucleation, leading to larger particles.[6]
Inadequate Control of pH In sol-gel and co-precipitation methods, the pH directly influences the hydrolysis and condensation rates of the precursors. Maintaining a constant and optimized pH is critical for controlling particle size.[6][9]
Aging Time and Conditions In the sol-gel method, the aging time and temperature of the gel can affect the final particle size. Optimize these parameters to achieve the desired particle size.[6]
Calcination Conditions Higher calcination temperatures and longer durations generally lead to an increase in particle size due to grain growth and sintering.[11] Carefully control the calcination profile to obtain the desired particle size.
Issue 3: Particle Agglomeration

Symptom: Microscopy analysis reveals that the synthesized nanoparticles are heavily clumped together, which can negatively impact their performance in applications.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Stabilization Use appropriate capping agents or surfactants (e.g., PVP, CTAB, PEG) to provide steric or electrostatic stabilization and prevent particles from aggregating.[12][13] The choice and concentration of the stabilizing agent are crucial and may require optimization.
Inappropriate pH The pH of the solution affects the surface charge of the nanoparticles. Adjusting the pH to be far from the isoelectric point can increase electrostatic repulsion between particles and reduce agglomeration.
High Temperature During Synthesis or Drying High temperatures can increase particle mobility and the likelihood of collisions and subsequent aggregation. Consider using lower synthesis temperatures or employing freeze-drying (lyophilization) instead of oven-drying to minimize agglomeration.
Inefficient Washing Residual salts from the synthesis process can lead to particle agglomeration upon drying. Ensure thorough washing of the precipitate with deionized water and a suitable solvent like ethanol (B145695) to remove these salts.
Post-synthesis Handling After synthesis, redispersing the nanoparticles in a suitable solvent with the aid of ultrasonication can help to break up soft agglomerates.[13]

Experimental Protocols

Co-Precipitation Method for Ni-Y Oxide Nanoparticles

This protocol is a generalized procedure based on common co-precipitation techniques for mixed metal oxides.

Materials:

Procedure:

  • Prepare aqueous solutions of Ni(NO₃)₂·6H₂O and Y(NO₃)₃·6H₂O with the desired molar ratio.

  • Mix the precursor solutions in a beaker and stir vigorously.

  • Slowly add a precipitating agent (e.g., 1M NaOH solution) dropwise to the mixed precursor solution while maintaining vigorous stirring.

  • Continuously monitor and maintain the pH of the solution at a constant, predetermined value (e.g., pH 10-12) during the precipitation process.[9]

  • After the addition of the precipitating agent is complete, continue stirring the suspension for a few hours to ensure complete precipitation and aging.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions.[16]

  • Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight.

  • Calcine the dried powder in a furnace at a specific temperature (e.g., 500-800 °C) for several hours to obtain the final Ni-Y oxide nanoparticles.[16]

Sol-Gel Method for Ni-Y Oxide Nanoparticles

This protocol outlines a general sol-gel synthesis route.

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)[17]

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Citric acid or another chelating agent

  • Ethylene (B1197577) glycol or another solvent

  • Ammonium hydroxide (NH₄OH) for pH adjustment

Procedure:

  • Dissolve the nickel and yttrium precursors in a solvent (e.g., deionized water or ethanol) in the desired stoichiometric ratio.

  • Add a chelating agent, such as citric acid, to the solution in a specific molar ratio to the metal ions (e.g., 1:1 or 1.5:1). The chelating agent forms stable complexes with the metal ions.

  • Stir the solution at a slightly elevated temperature (e.g., 60-80 °C) to form a homogeneous sol.

  • Slowly add a gelling agent like ethylene glycol or adjust the pH with ammonium hydroxide to initiate the polymerization and formation of a wet gel.

  • Age the gel at room temperature or a slightly elevated temperature for a specific period to allow the gel network to strengthen.

  • Dry the gel in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent, resulting in a xerogel.

  • Grind the xerogel into a fine powder.

  • Calcine the powder at a high temperature (e.g., 600-900 °C) to remove organic residues and crystallize the Ni-Y oxide nanoparticles.[2]

Hydrothermal Method for Ni-Y Nanoparticles

This is a representative hydrothermal synthesis protocol.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)[18]

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • A reducing agent (e.g., hydrazine (B178648) hydrate, sodium borohydride) or a mineralizer (e.g., NaOH, urea)[10][19]

  • A capping agent/surfactant (e.g., PVP, CTAB) (optional)

  • Deionized water or another solvent

Procedure:

  • Dissolve the nickel and yttrium precursors in deionized water in a beaker.

  • If desired, add a capping agent to the solution and stir until it is fully dissolved.

  • Add the reducing agent or mineralizer to the solution under stirring.

  • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 6-24 hours).[18][20]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Data Presentation

Table 1: Influence of Synthesis Parameters on NiO Nanoparticle Size (Sol-Gel Method)

Nickel PrecursorBaseCalcination Temperature (°C)Resulting Particle Size (nm)Reference
Ni(NO₃)₂NaOH300~8[11]
Ni(NO₃)₂NaOH400~12[11]
Ni(NO₃)₂NaOH500~22[11]
NiCl₂NaOH-- (smaller than nitrate precursor)[8]
NiSO₄NaOH-- (smallest among the three)[8]
Ni(NO₃)₂KOH-- (slightly smaller than NaOH)[8]

Table 2: Effect of pH on NiO Nanoparticle Size (Co-Precipitation Method)

PrecursorPrecipitating AgentpHCalcination Temperature (°C)Average Particle Size (nm)Reference
Ni(NO₃)₂·6H₂ONaOH64508.5[9]
Ni(NO₃)₂·6H₂ONaOH1245020[9]

Table 3: Impact of Hydrothermal Synthesis Parameters on Ni Nanoparticle Morphology

Ni:AB Ratio (Precursor:Reducing Agent)Temperature (°C)Resulting MorphologyReference
1:0.1 - 1:480 - 140Spherical particles to agglomerated amorphous film with increasing AB concentration[18]
-140Multi-layer flakes[10]
-160Microspheres[10]
-180Particles[10]

Visualizations

experimental_workflow cluster_coprecipitation Co-Precipitation Workflow cluster_solgel Sol-Gel Workflow cluster_hydrothermal Hydrothermal Workflow cp1 Precursor Solution (Ni & Y salts) cp2 Addition of Precipitating Agent (e.g., NaOH) cp1->cp2 cp3 Precipitation & Aging cp2->cp3 cp4 Washing & Drying cp3->cp4 cp5 Calcination cp4->cp5 cp6 Ni-Y Oxide Nanoparticles cp5->cp6 sg1 Precursor Solution (Ni & Y salts + Chelating Agent) sg2 Sol Formation (Heating & Stirring) sg1->sg2 sg3 Gelation (pH adjustment or Gelling Agent) sg2->sg3 sg4 Aging & Drying sg3->sg4 sg5 Calcination sg4->sg5 sg6 Ni-Y Oxide Nanoparticles sg5->sg6 ht1 Precursor Solution (Ni & Y salts ± Surfactant) ht2 Addition of Reducing Agent/Mineralizer ht1->ht2 ht3 Autoclave Reaction (Heating) ht2->ht3 ht4 Cooling & Washing ht3->ht4 ht5 Drying ht4->ht5 ht6 Ni-Y Nanoparticles ht5->ht6

Caption: Comparative workflows for co-precipitation, sol-gel, and hydrothermal synthesis of Ni-Y nanoparticles.

troubleshooting_workflow cluster_phase Phase Impurity cluster_size Particle Size Control cluster_agglomeration Agglomeration start Reproducibility Issue Identified q1 What is the primary issue? (e.g., Phase Impurity, Particle Size, Agglomeration) start->q1 p1 Check Stoichiometry & pH Control q1->p1 Impurity s1 Stabilize Reaction Temperature q1->s1 Size a1 Introduce/Optimize Surfactant q1->a1 Agglomeration p2 Optimize Calcination Temperature & Time p1->p2 p3 Ensure Uniform Mixing p2->p3 end Issue Resolved p3->end s2 Control Reagent Addition Rate s1->s2 s3 Optimize pH & Aging s2->s3 s4 Adjust Calcination Profile s3->s4 s4->end a2 Adjust pH Away from Isoelectric Point a1->a2 a3 Use Lower Temperatures /Freeze-Drying a2->a3 a4 Ensure Thorough Washing a3->a4 a4->end

Caption: A logical workflow for troubleshooting common reproducibility issues in Ni-Y synthesis.

References

influence of synthesis parameters on Ni-Y catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ni-Y Catalyst Synthesis and Application. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and performance testing of Ni-Y catalysts.

Q1: Why is my Ni-Y catalyst showing low activity?

A1: Low catalytic activity can stem from several factors related to the synthesis and activation process. Here are the most common causes and troubleshooting steps:

  • Improper Calcination Temperature: The calcination temperature significantly affects the catalyst's structure and performance.[1]

    • Too Low: May result in incomplete decomposition of precursors and the formation of less active phases.

    • Too High: Can lead to sintering of the support material, a decrease in surface area, and the agglomeration of active metal particles, which reduces the number of available active sites.[1][2][3] For instance, increasing the calcination temperature of Ni/ZrO2 catalysts generally leads to a decrease in the BET surface area.[2]

  • Inefficient Reduction: The reduction step is crucial for converting NiO to the active metallic Ni⁰.

    • Check Reduction Conditions: Ensure the reduction temperature is adequate to reduce the NiO species. Temperature-Programmed Reduction (TPR) can help determine the optimal reduction temperature. The addition of Y₂O₃ as a promoter can sometimes lower the required reduction temperature by preventing the formation of difficult-to-reduce species like NiAl₂O₄ spinel.[4]

  • Poor Nickel Dispersion: Large nickel particles have a lower surface-area-to-volume ratio, exposing fewer active sites.

    • Review Synthesis Method: Methods like deposition-precipitation or the use of specific supports can enhance dispersion.[5][6] Strong metal-support interactions (SMSI), which can be tuned by adjusting calcination temperature, are known to improve dispersion and prevent sintering.[6][7]

  • Low Nickel Loading: The concentration of the active metal is critical. An optimal loading exists for specific reactions, as too little will result in fewer active sites, while too much can lead to agglomeration.[5][8]

Q2: My catalyst is deactivating quickly. What are the likely causes?

A2: Rapid deactivation is a common problem, often caused by coking or sintering.

  • Coke Formation: Carbon deposition on the catalyst surface blocks active sites. This is a significant issue in reactions like methane (B114726) reforming.[4][9]

    • Role of Yttria (Y₂O₃): Yttria can neutralize acidic sites on supports like alumina (B75360), mitigating side reactions that lead to coke formation.[4]

    • Calcination Temperature: Higher calcination temperatures can sometimes increase carbon formation. For Ni-RC catalysts, TGA analysis showed that the amount of carbon deposited increased with the calcination temperature.[2]

  • Sintering: At high reaction temperatures, metal nanoparticles can migrate and agglomerate into larger particles, leading to a loss of active surface area.[9][10]

    • Strengthen Metal-Support Interaction: A strong interaction between the nickel particles and the support can anchor the active phase, suppressing migration.[1] Increasing the calcination temperature for Ni/Al₂O₃ catalysts can promote the formation of NiAl₂O₄ spinel, which enhances this interaction.[6]

    • Choice of Support: The support material should be thermally stable at the reaction temperature to prevent its own structure from collapsing, which would accelerate the sintering of the active metal.[10]

Q3: I'm observing inconsistent results between different batches of the same catalyst. Why?

A3: Batch-to-batch inconsistency often points to a lack of precise control over critical synthesis parameters.

  • pH of the Synthesis Solution: The pH during preparation, especially in co-precipitation or deposition-precipitation methods, is crucial. It affects the particle size and morphology of the nickel species.[11][12] For example, in the chemical reduction of nickel nanoparticles, a higher pH (e.g., 9.5 vs. 8.7) can lead to the formation of smaller particles.[11]

  • Aging and Drying Conditions: The temperature and duration of aging and drying steps can influence the final structure of the catalyst. For instance, Ni/Al₂O₃ catalysts prepared with Y₂O₃ are typically dried at 90 °C for 24 hours before calcination.[4]

  • Precursor Concentration: Variations in the concentration of nickel or yttrium precursor solutions can lead to different loadings and dispersions on the support.[13]

Frequently Asked Questions (FAQs)

Q4: How does the choice of synthesis method affect catalyst performance?

A4: The synthesis method is a determining factor for the catalyst's final properties. Different methods influence the dispersion of the active metal, the interaction with the support, and the surface area.[14]

  • Impregnation (Wet and Dry): This is a common and straightforward method where the support is treated with a solution of the metal precursor.[4][15] However, it can sometimes lead to a non-uniform distribution of metal particles.[16]

  • Deposition-Precipitation: This method involves precipitating the active metal precursor onto the support surface, often leading to higher dispersion and smaller particle sizes. For Ni/TiO₂ catalysts, the deposition-precipitation method using urea (B33335) resulted in a very high metallic nickel surface and balanced acidity, leading to superior performance.[5]

  • Equilibrium Deposition Filtration (EDF): This technique can yield catalysts with a higher specific surface area and better active phase dispersion compared to impregnation methods.[14]

Q5: What is the primary role of the yttrium (Y) component in a Ni-Y catalyst?

A5: Yttrium, typically in the form of yttria (Y₂O₃), acts as a promoter or a stabilizing component of the support.[4]

  • Enhanced Stability: Yttria can improve the thermal stability of the support material.[2]

  • Reduced Coking: It can neutralize the acidity of supports like alumina, which suppresses dehydration and other side reactions that are precursors to coke formation.[4]

  • Improved Dispersion: The addition of rare earth elements like yttrium can increase the dispersion of the active metal (Ni).[4]

Q6: How does the support material influence the catalyst's function?

A6: The support is not just an inert carrier; it is critical to the catalyst's overall performance.[7]

  • High Surface Area: It provides a large surface to disperse the active nickel particles, maximizing the number of reaction sites.[17]

  • Mechanical and Thermal Stability: The support must withstand the physical stresses and high temperatures of industrial processes to prevent the catalyst from degrading.[10]

  • Metal-Support Interaction: The support can interact with the nickel particles, influencing their electronic properties and resistance to sintering and poisoning.[7][10] Common supports include alumina, silica, zirconia, and titania.[17][18]

Data Presentation: Synthesis Parameters vs. Performance

The following tables summarize the quantitative impact of key synthesis parameters on Ni-based catalyst properties.

Table 1: Effect of Calcination Temperature on Catalyst Properties

Catalyst SystemCalcination Temp. (°C)BET Surface Area (m²/g)Ni Particle Size (nm)Effect on Activity/PerformanceReference
5% Ni/ZrO₂600~29-Higher activity for high-activity catalysts.[2][2]
5% Ni/ZrO₂700~15-Activity decreases for high-activity catalysts.[2][2]
5% Ni/ZrO₂800~3-Activity further decreases; carbon deposition increases.[2][2]
Ni/MgAl₂O₄650302.5--[1]
Ni/MgAl₂O₄750--Exhibited the best catalytic performance.[1][1]
Ni/MgAl₂O₄850< NMA750-Lower performance than NMA750.[1][1]
Ni/Fe-oxide350-~4More stable behavior over 100h.[19][19]
Ni/Fe-oxide450-~6Highest performance (3.25 A cm⁻² at 2.2 V).[19][19]
Ni/Fe-oxide550-~10Lower performance than 450°C sample.[19][19]

Table 2: Influence of Ni Loading on Catalyst Characteristics

Catalyst SystemNi Loading (wt.%)BET Surface Area (m²/g)Ni Crystallite Size (nm)Key FindingReference
Ni/YSZ5~15.511.4-[8]
Ni/YSZ30~18.0 (Peak)16.2Surface area peaks at 30% loading.[8][8]
Ni/YSZ75~10.033.1Crystallite size increases with loading.[8][8]
Ni/TiO₂10---[5]
Ni/TiO₂30--n-alkane yield increases with Ni content up to 30%.[5][5]
Ni/TiO₂50--Maximized yield towards renewable diesel.[5][5]

Experimental Protocols

Methodology 1: Catalyst Synthesis via Wet Impregnation

This protocol describes a general procedure for preparing a Ni-Y catalyst on an alumina support.

  • Support Preparation: An Al₂O₃ support is prepared, for example, by precipitation from an aluminum nitrate (B79036) solution, followed by drying (e.g., 90 °C for 24h) and calcination at a high temperature (e.g., 975 °C).[4]

  • Impregnation Solution: Prepare an aqueous solution containing the required amounts of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O).

  • Impregnation: Add the prepared support material to the impregnation solution. The volume of the solution is typically just enough to fill the pores of the support (incipient wetness impregnation) or in excess (wet impregnation).[14]

  • Stirring/Homogenization: Keep the mixture under constant stirring for several hours at a controlled temperature (e.g., 60 °C) to ensure uniform distribution of the precursors.[4]

  • Drying: Evaporate the solvent (water) by heating. The resulting solid is then dried in an oven, typically overnight at a temperature around 90-110 °C.[4][20]

  • Calcination: The dried solid is calcined in air in a furnace. The temperature is ramped up slowly and held at the target temperature (e.g., 500-800 °C) for several hours. This step decomposes the nitrate precursors into their oxide forms (NiO and Y₂O₃).[2][4]

  • Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst is activated. This is typically done by heating the catalyst in a flow of a reducing gas, usually hydrogen (H₂), at a specific temperature (e.g., 500-750 °C). This step reduces NiO to the active metallic nickel (Ni⁰).[15]

Methodology 2: Catalyst Characterization via Temperature-Programmed Reduction (TPR)

TPR is used to determine the reducibility of the metal oxide species on the catalyst.

  • Sample Preparation: A small, known mass of the calcined catalyst is placed in a quartz U-tube reactor.

  • Pre-treatment: The sample is first heated in an inert gas flow (e.g., Ar or N₂) to a specific temperature to remove any adsorbed water and impurities.

  • Reduction: After cooling down, a reducing gas mixture (typically 5-10% H₂ in Ar) is passed over the sample.

  • Temperature Program: The temperature of the sample is increased linearly at a constant rate (e.g., 10 °C/min).

  • Detection: A thermal conductivity detector (TCD) downstream measures the concentration of H₂ in the outlet gas. As H₂ is consumed to reduce the metal oxides, the change in its concentration is recorded.

  • Analysis: The resulting plot of H₂ consumption versus temperature (the TPR profile) shows peaks corresponding to the reduction of different metal oxide species. Peaks at lower temperatures indicate species that are easier to reduce, while peaks at higher temperatures suggest stronger interactions with the support.[8]

Visualizations

Experimental and Logic Diagrams

G cluster_prep Catalyst Preparation cluster_char Characterization & Activation cluster_test Performance Evaluation P1 Precursor Solution (Ni & Y salts) P3 Impregnation P1->P3 P2 Support Material (e.g., Al₂O₃, ZrO₂) P2->P3 P4 Drying (e.g., 100°C, 12h) P3->P4 P5 Calcination (e.g., 500-800°C) P4->P5 C1 Physicochemical Characterization (BET, XRD, TPR) P5->C1 C2 Activation (Reduction in H₂) P5->C2 T1 Catalytic Reaction Test C2->T1 T2 Post-Reaction Characterization (TGA, TEM) T1->T2

Caption: General workflow for Ni-Y catalyst synthesis and testing.

G P1 Calcination Temperature Prop1 Surface Area & Pore Size P1->Prop1 affects Prop2 Ni Particle Size & Dispersion P1->Prop2 affects Prop3 Metal-Support Interaction (MSI) P1->Prop3 tunes P2 Synthesis Method P2->Prop2 strongly influences P3 Support Choice P3->Prop1 P3->Prop3 Prop5 Surface Acidity P3->Prop5 P4 Solution pH P4->Prop2 P5 Ni/Y Loading P5->Prop2 Perf1 Activity Prop1->Perf1 Prop2->Perf1 Perf3 Stability (vs. Coking & Sintering) Prop2->Perf3 Prop3->Perf3 improves Prop4 Reducibility Prop4->Perf1 enables Perf2 Selectivity Prop5->Perf2 Prop5->Perf3 affects coking

Caption: Influence of synthesis parameters on catalyst properties.

G Start Problem: Low Catalyst Performance Q_Activity Is the issue low ACTIVITY? Start->Q_Activity Q_Stability Is the issue low STABILITY? Start->Q_Stability Q_Activity->Q_Stability No Sol_Activity1 Verify Reduction Protocol (Temp, Time, Gas Flow) Run TPR analysis. Q_Activity->Sol_Activity1 Yes Sol_Stability1 Analyze for Coke (via TGA) Consider role of Y₂O₃ in reducing support acidity. Q_Stability->Sol_Stability1 Yes End Resolved Q_Stability->End No Sol_Activity2 Review Calcination Temp. Too high -> Sintering Too low -> Incomplete decomposition Sol_Activity1->Sol_Activity2 Sol_Activity3 Check Ni Dispersion (via Chemisorption, TEM) Consider alternative synthesis method. Sol_Activity2->Sol_Activity3 Sol_Activity3->End Sol_Stability2 Analyze for Sintering (via XRD, TEM) Strengthen MSI by tuning calcination temperature. Sol_Stability1->Sol_Stability2 Sol_Stability2->End

Caption: Troubleshooting flowchart for catalyst performance issues.

References

Technical Support Center: Nickel-Yttrium Compound Phase Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and materials development professionals working with nickel-yttrium (Ni-Y) compounds. The following frequently asked questions (FAQs) and experimental protocols address common phase stability challenges encountered during synthesis and processing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to phase instability in Ni-Y systems. A general troubleshooting workflow is presented below.

Caption: Troubleshooting workflow for addressing phase stability issues in Ni-Y compounds.

Q1: My XRD analysis shows unexpected phases other than the desired Ni-Y intermetallic. What are the common causes?

A1: The presence of unexpected phases in Ni-Y compounds typically stems from three primary sources: kinetic limitations during solidification, contamination, and incorrect thermal processing.

  • Metastable Phases: Rapid solidification or quenching can trap the system in a non-equilibrium state, leading to the formation of metastable phases.[1] These phases are not present on the equilibrium phase diagram but are kinetically favored under rapid cooling conditions.[1] For instance, mechanical alloying, a high-energy process, can produce amorphous phases and nanocrystalline structures that are metastable.[2]

  • Contamination: Yttrium has a very high affinity for oxygen and nitrogen.[3] Inadvertent exposure to these elements during synthesis or annealing, even at ppm levels, can lead to the formation of stable yttrium oxides (e.g., Y₂O₃) or nitrides (YN).[4][5] These impurity phases can significantly alter the final microstructure and properties.[4][5][6]

  • Incorrect Stoichiometry: Small errors in the initial weighing of nickel and yttrium can lead to off-stoichiometric compositions, resulting in a multi-phase final product consistent with the Ni-Y phase diagram.

The diagram below illustrates the relationship between common causes and their effects on phase stability.

G cluster_causes Common Causes cluster_effects Resulting Effects C1 High Cooling Rate (Rapid Quenching) E1 Formation of Metastable Phases (e.g., Amorphous, Nanocrystalline) C1->E1 Traps non-equilibrium state C2 Atmosphere Contamination (Oxygen, Nitrogen) E2 Formation of Y₂O₃ / YN (Impurity Phases) C2->E2 High Y affinity C3 Incorrect Thermal Processing (Annealing) C3->E1 E3 Incomplete Phase Transformation C3->E3 Insufficient time/temp C4 Off-Stoichiometry E4 Presence of Multiple Equilibrium Phases C4->E4 Follows phase diagram

Caption: Cause-and-effect relationships in Ni-Y phase instability.

Q2: How does annealing temperature affect the microstructure and properties of Ni-Y alloys?

A2: Annealing is a critical heat treatment process used to control the microstructure, relieve internal stresses, and improve the properties of alloys.[7] In Ni-Y systems, annealing temperature directly influences grain size, phase distribution, and mechanical properties like hardness.

  • Microstructural Evolution: Heat treatments activate recrystallization. As the annealing temperature increases, new grains nucleate and grow.[8] For nanocrystalline Ni-Y alloys, increasing the yttrium content can help stabilize the nanocrystalline grain size at higher annealing temperatures.[5]

  • Hardness: For Ni-Y alloys produced by mechanical alloying, hardness can initially increase with annealing temperature (up to ~530 °C) due to the formation of yttrium nitride (YN) precipitates from inadvertent nitrogen contamination.[4] At higher temperatures, the hardness typically decreases as grain growth and recovery processes dominate.[4]

Table 1: Effect of Annealing Temperature on Hardness of a Nanocrystalline Ni-10 at.% Y Alloy

Annealing Temperature (°C) Resulting Hardness (Vickers, HV) Primary Microstructural Change
As-milled ~750 Nanocrystalline structure
530 >800 Peak hardness, potential YN precipitation hardening[4]
800 ~750 Decrease in hardness due to grain growth[4]

| 1150 | ~500 | Significant grain coarsening[4] |

Note: Data is synthesized from trends described in the literature.[4]

Q3: I am trying to synthesize a specific Ni-Y intermetallic compound but end up with a mixture. What are the known stable phases?

A3: The Ni-Y binary system contains several stable intermetallic compounds. Achieving a single-phase product requires precise stoichiometric control and appropriate thermal processing to ensure thermodynamic equilibrium is reached. A critical evaluation of the Ni-Y system has been performed to model its phase equilibria and thermodynamic data.[9]

Table 2: Known Intermetallic Compounds in the Ni-Y System

Compound Alternative Name Crystal Structure Type Melting Point (°C) Notes
Ni₁₇Y₂ --- Hexagonal (Th₂Ni₁₇) 1435 Peritectic decomposition
Ni₅Y --- Hexagonal (CaCu₅) 1415 Congruent melting
Ni₄Y --- Rhombohedral 1080 Peritectic decomposition
Ni₇Y₂ --- Rhombohedral 1040 Peritectic decomposition
Ni₃Y --- Rhombohedral (Ni₃Pu) 1025 Peritectic decomposition
Ni₂Y --- Orthorhombic (Co₂Si) 990 Peritectic decomposition
NiY --- Orthorhombic (CrB) 980 Congruent melting
Ni₂Y₃ --- Tetragonal 855 Peritectic decomposition

| NiY₃ | --- | Orthorhombic (Fe₃C) | 710 | Peritectic decomposition |

Note: Data compiled from thermodynamic assessments of the Ni-Y system.[9]

Detailed Experimental Protocols

Protocol for Solution Annealing and Quenching

This protocol is designed to homogenize the microstructure and dissolve unwanted secondary phases in Ni-Y alloys.[7]

Objective: To achieve a uniform, single-phase solid solution where possible, which can then be used for subsequent processing or analysis.

Methodology:

  • Sample Preparation:

    • Encapsulate the Ni-Y alloy sample in a quartz tube.

    • Evacuate the tube to a high vacuum (<10⁻⁵ Torr) and backfill with a high-purity inert gas (e.g., Argon). Repeat this process 3-5 times to minimize residual oxygen.

    • Seal the quartz tube under vacuum or a partial pressure of inert gas.

  • Heating and Soaking:

    • Place the encapsulated sample in a programmable muffle furnace.

    • Heat the sample to the desired solution annealing temperature. This temperature should be chosen based on the Ni-Y phase diagram, typically above the solvus line but below the solidus line for the specific composition. For many nickel superalloys, temperatures range from 1000 °C to 1200 °C.[10][11]

    • "Soak" the sample by holding it at this temperature for a specific duration (e.g., 1 to 10 hours) to allow for the dissolution of secondary phases and compositional homogenization.[8][10]

  • Quenching:

    • Rapidly remove the encapsulated sample from the furnace.

    • Immediately quench the sample in a suitable medium (e.g., water, brine, or forced air) to cool it rapidly to room temperature. The rapid cooling locks in the high-temperature solid solution microstructure and prevents the re-precipitation of secondary phases.[8]

  • Post-Treatment Analysis:

    • Characterize the sample using XRD and SEM to confirm the resulting phase constitution and microstructure.

Protocol for Phase Identification using X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a synthesized Ni-Y compound.

Methodology:

  • Sample Preparation:

    • Prepare a bulk sample with a flat, polished surface or grind a small portion of the sample into a fine powder using an agate mortar and pestle.

    • Mount the powder onto a zero-background sample holder or ensure the bulk sample surface is properly aligned in the diffractometer.

  • Data Acquisition:

    • Use a powder X-ray diffractometer with a common radiation source (e.g., Cu Kα, λ = 1.5406 Å).

    • Scan the sample over a relevant 2θ range (e.g., 20° to 100°) with a suitable step size (e.g., 0.02°) and dwell time.

  • Phase Analysis:

    • Process the resulting diffraction pattern to identify the peak positions and intensities.

    • Compare the experimental pattern to reference patterns from crystallographic databases (e.g., ICDD PDF) for known Ni-Y phases, as well as potential contaminants like Ni, Y, Y₂O₃, and YN.[4]

    • Use Rietveld refinement for quantitative phase analysis if multiple phases are present.

Protocol for Microstructural Characterization using SEM

Objective: To visualize the morphology, size, and distribution of grains and phases within the Ni-Y sample.

Methodology:

  • Sample Preparation:

    • Mount the Ni-Y sample in a conductive resin.

    • Grind the sample surface using progressively finer silicon carbide papers (e.g., from 240 to 1200 grit).

    • Polish the sample using diamond suspensions on polishing cloths (e.g., from 6 μm down to 1 μm). For final polishing, use a colloidal silica (B1680970) or alumina (B75360) suspension (e.g., 0.05 μm).

    • Chemically etch the polished surface to reveal grain boundaries and phase contrast. An aqueous solution of nitric and hydrofluoric acid (HNO₃–HF) can be effective for nickel-based alloys.[12]

  • Imaging and Analysis:

    • Ensure the sample is clean, dry, and conductively mounted in the Scanning Electron Microscope (SEM).

    • Acquire secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast (heavier elements appear brighter).

    • Use Energy Dispersive X-ray Spectroscopy (EDS or EDX) to obtain elemental maps and semi-quantitative compositional information of different phases observed in the BSE images.[8]

References

Technical Support Center: Improving Adhesion of Nickel-Yttrium Coatings on Steel Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the deposition of nickel-yttrium (Ni-Y) coatings on steel substrates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coating process, leading to poor adhesion.

Q1: My Ni-Y coating is peeling or flaking off the steel substrate. What are the likely causes?

Adhesion failure, manifesting as peeling or flaking, is a common issue that typically points to problems at the substrate-coating interface.[1] The primary causes can be grouped into three areas:

  • Inadequate Surface Preparation: This is the most frequent cause of poor adhesion.[2][3] An improperly prepared surface prevents a strong mechanical and chemical bond from forming.

    • Contamination: Residual oils, grease, dirt, or oxides on the steel surface will act as a barrier between the substrate and the coating.[3]

    • Passivation: Stainless steel and other alloys can form a passive oxide layer that prevents the coating from adhering correctly.[4]

    • Insufficient Roughness: A very smooth surface may not provide enough mechanical anchoring for the coating.

  • Incorrect Deposition Parameters: The conditions during the electrodeposition process are critical for forming a well-adhered, low-stress coating.

    • Bath Contamination: Impurities in the plating bath, such as copper or cadmium, can cause immersion deposits on the steel, leading to adhesion problems.[2]

    • Incorrect pH or Temperature: Deviations from the optimal pH and temperature of the plating solution can affect deposit quality and increase internal stress.[2]

    • Inappropriate Current Density: Both excessively high and low current densities can result in stressed, brittle, or poorly bonded deposits.[5]

  • High Internal Stress: Stress within the deposited nickel layer can exceed the adhesion strength, causing it to pull away from the substrate.[6] High chloride content in a Watts nickel bath, for instance, can lead to tensile stress.[6]

Q2: I'm observing blisters in the coating after deposition or during post-treatment (e.g., baking). What does this indicate?

Blistering is often a sign of trapped contaminants or gases at the coating-substrate interface.

  • Hydrogen Embrittlement: Hydrogen gas can be generated and trapped during the cleaning (acid pickling) and plating processes. Subsequent heating (baking) causes this gas to expand, creating blisters.

  • Surface Contamination: Localized points of contamination can act as sites where the coating does not adhere. Gas or moisture trapped in these areas can lead to blistering.

  • Poor Rinsing: Inadequate rinsing between process steps (e.g., between cleaning, activation, and plating) can leave residual chemicals that interfere with adhesion and cause blistering.[3]

Q3: The adhesion seems inconsistent across the surface of the substrate. Why is this happening?

Inconsistent adhesion typically points to non-uniformity in the surface preparation or plating process.

  • Uneven Cleaning or Etching: If some areas of the substrate are cleaner or more properly etched than others, the adhesion will vary accordingly. This can be due to issues with solution agitation or part geometry (e.g., blind holes).[3]

  • Non-Uniform Current Distribution: During electroplating, complex geometries can lead to variations in current density across the part. High and low current density areas may exhibit different coating properties and adhesion strengths.

  • Gas Entrapment: Hydrogen bubbles clinging to the substrate surface during plating can block deposition, leading to localized areas of poor or no adhesion.

Frequently Asked Questions (FAQs)

Q1: Why is yttrium added to nickel coatings?

Yttrium is added to nickel coatings primarily to enhance their properties, including adhesion and high-temperature performance. The addition of yttrium can lead to a finer grain size in the nickel deposit.[7] This refined microstructure can help to relieve internal stresses within the coating, which is a key factor in improving adhesion.[7] Furthermore, yttrium can improve the oxidation resistance of the coating by promoting the formation of a stable, adherent oxide scale.[7][8]

Q2: What is the most critical step for ensuring good adhesion?

The most critical step is comprehensive and meticulous surface preparation .[2] A clean, active, and oxide-free surface is essential for achieving a strong bond between the steel substrate and the Ni-Y coating.[3][9] No subsequent step in the coating process can fully compensate for a poorly prepared substrate.

Q3: How can I activate the surface of stainless steel before plating?

Stainless steel naturally forms a passive chromium oxide layer that hinders adhesion.[4] To overcome this, a special activation step is required. A "Wood's nickel strike," which is a solution of nickel chloride and hydrochloric acid, is a highly effective method.[4][10] This process simultaneously removes the passive layer and deposits a thin, active layer of nickel, which provides an ideal surface for the subsequent Ni-Y coating to adhere to.[10]

Q4: Can heat treatment improve the adhesion of Ni-Y coatings?

Yes, post-deposition heat treatment (annealing) can significantly improve adhesion. The process promotes interdiffusion at the interface between the steel substrate and the nickel coating, creating a stronger metallurgical bond.[11][12] Heat treatment can also relieve internal stresses that may have developed during the plating process.[13] However, the parameters (temperature and time) must be carefully controlled to avoid detrimental effects like cracking or undesirable phase changes.[12]

Q5: What are the standard methods for testing the adhesion of my coating?

Several standard methods are available, offering both qualitative and quantitative assessments of adhesion.[14]

  • Qualitative Tests:

    • Bend Test: The coated part is bent over a mandrel. Flaking or peeling of the coating indicates poor adhesion.[15]

    • Cross-Hatch Test (ASTM D3359): A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the cuts and then rapidly pulled off. The amount of coating removed is rated against a standard.[16] This test is typically used for thinner coatings.[17]

  • Quantitative Test:

    • Pull-Off Test (ASTM D4541): A loading fixture (dolly) is glued to the coating surface. A portable tester is then used to pull the dolly off perpendicularly to the surface, and the force required to do so is measured in MPa or psi.[16][18] This test provides a direct measurement of the adhesive/cohesive strength.[14]

Data Presentation: Process Parameters and Adhesion Strength

The following tables summarize key quantitative data for optimizing and evaluating Ni-Y coatings on steel.

Table 1: Optimized Electrodeposition Parameters for Nickel on Steel Substrates

Parameter Recommended Value Reference
Current Density 2.5 - 3.0 A/dm² [5][19][20]
Bath Temperature 45 - 55 °C [5][19]

| pH of Plating Solution | 3.5 - 4.0 |[5][19] |

Table 2: Effect of Heat Treatment on Adhesion Strength

Coating System Heat Treatment Temperature Resulting Adhesion Strength Reference
NiCrAlY on Steel 1100 °C 62.1 MPa [21]
Ni Films on Ni Substrate Anodic Current Treatment* 629.8 MPa [22]
Electroless Ni on Steel As-plated 400 MPa (60 ksi) [23]
Electroless Ni on Stainless Steel As-plated (with proper activation) 140 MPa (20 ksi) [23]

Note: This specific result is for an electrochemical treatment method to improve adhesion between Ni layers, but it demonstrates the high adhesion values that can be achieved.

Experimental Protocols

Protocol 1: Substrate Surface Preparation for Steel

  • Solvent Cleaning/Degreasing: Submerge the steel substrate in an ultrasonic bath with acetone (B3395972) for 10-15 minutes, followed by ethanol (B145695) for 10-15 minutes to remove organic contaminants like oils and grease.

  • Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

  • Alkaline Electrocleaning: Use a hot alkaline cleaning solution. Immerse the substrate and apply a reverse current (making the part the anode) to remove any remaining soils and activate the surface through oxygen scrubbing.[9]

  • Rinsing: Thoroughly rinse with DI water.

  • Acid Pickling/Deoxidation: Immerse the substrate in a solution of hydrochloric acid (e.g., 50% concentration) or sulfuric acid (e.g., 10% concentration) to remove rust and scale.[10]

  • Rinsing: Thoroughly rinse with DI water.

  • Activation (for Stainless Steel): Immediately transfer the substrate to a Wood's nickel strike bath (e.g., 240 g/L NiCl₂·6H₂O, 85 ml/L conc. HCl).[4][11] Apply a cathodic current density of 2.5 - 5.0 A/dm² for 2-6 minutes.[10]

  • Final Rinsing: Rinse thoroughly with DI water and proceed immediately to the plating bath to prevent re-passivation.

Protocol 2: Pull-Off Adhesion Test (based on ASTM D4541)

  • Surface Preparation: Select a flat, representative area on the coated surface. Ensure the area is clean and dry. Lightly abrade the coating surface and the face of the loading fixture (dolly) to promote adhesion of the glue.

  • Adhesive Application: Mix a high-strength epoxy adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the face of the dolly.

  • Dolly Fixture: Press the dolly firmly onto the prepared coating surface, ensuring the adhesive spreads evenly and any excess is removed from around the dolly.

  • Curing: Allow the adhesive to cure completely as per the manufacturer's specifications (e.g., 24 hours at room temperature).

  • Scoring (Optional but Recommended): If necessary, use a cutting tool to score through the coating down to the substrate around the circumference of the dolly. This isolates the test area.

  • Testing: Attach a portable pull-off adhesion tester (e.g., PosiTest AT) to the dolly.[18] Ensure the tester is perpendicular to the surface.

  • Force Application: Apply a tensile force at a smooth, constant rate until the dolly is pulled off the surface.[18]

  • Data Recording: Record the maximum force required to cause the failure (the pull-off strength) in MPa or psi.

  • Failure Analysis: Examine the face of the dolly and the test surface to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or glue failure).

Visualizations

G cluster_prep Phase 1: Surface Preparation cluster_dep Phase 2: Deposition cluster_post Phase 3: Post-Treatment & Analysis Degreasing Degreasing (Solvent/Alkaline) Rinsing1 DI Water Rinse Degreasing->Rinsing1 Pickling Acid Pickling (Oxide Removal) Rinsing1->Pickling Rinsing2 DI Water Rinse Pickling->Rinsing2 Activation Activation (e.g., Wood's Strike) Rinsing2->Activation Plating Ni-Y Electrodeposition Activation->Plating HeatTreatment Heat Treatment (Annealing) Plating->HeatTreatment Testing Adhesion Testing (e.g., Pull-Off Test) HeatTreatment->Testing Troubleshooting cluster_causes Potential Cause Investigation cluster_solutions Corrective Actions Start Problem: Poor Adhesion (Peeling, Blistering) Cause_Prep Inadequate Surface Preparation? Start->Cause_Prep Cause_Params Incorrect Plating Parameters? Start->Cause_Params Cause_Stress High Internal Stress? Start->Cause_Stress Sol_Prep Review Cleaning Protocol Ensure Proper Rinsing Verify Surface Activation Cause_Prep->Sol_Prep YES Sol_Params Check Bath Chemistry Verify Temp, pH, Current Improve Agitation Cause_Params->Sol_Params YES Sol_Stress Adjust Bath Composition (e.g., reduce chloride) Implement Post-Bake Cause_Stress->Sol_Stress YES Factors center Adhesion Strength Cleanliness Cleanliness center->Cleanliness Roughness Surface Roughness center->Roughness Activation Surface Activation center->Activation Stress Internal Stress center->Stress Microstructure Microstructure (Grain Size) center->Microstructure Thickness Thickness center->Thickness Bonding Chemical Bonding center->Bonding Diffusion Interdiffusion Zone center->Diffusion

References

Technical Support Center: Troubleshooting Inconsistent Ni-Y Electrochemical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Ni-Y electrochemical measurements. Our aim is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My cyclic voltammetry (CV) scans for Ni-Y electrodes show poor reproducibility. What are the most common causes?

A1: Inconsistent results in cyclic voltammetry of Ni-Y electrodes can often be traced back to a few key areas:

  • Working Electrode Preparation: This is a very common source of variability. Inconsistencies in the cleaning of the substrate, the composition and application of the Ni-Y slurry, or the drying and pressing process can lead to significant differences in electrochemical behavior.[1]

  • Reference Electrode Instability: A stable reference electrode is crucial for accurate potential control.[2][3] Issues such as a clogged liquid junction, air bubbles, or incorrect filling solution can cause potential drift and distorted voltammograms.[2][3]

  • Electrolyte Condition: The electrolyte's purity and composition are critical. Contaminants, changes in pH, or degradation of the electrolyte can alter the measured electrochemical response.[4]

  • Experimental Parameters: Failure to precisely control parameters like scan rate, temperature, and the potential window will lead to variations in your results.[5][6][7]

  • Electrochemical Cell Setup: The geometry and assembly of your three-electrode system, including the distance between electrodes, can introduce uncompensated resistance and affect the accuracy of your measurements.[1]

Q2: How does the scan rate influence my CV results for a Ni-Y electrode?

A2: The scan rate is a fundamental parameter in cyclic voltammetry that directly impacts the current response and can provide insights into the kinetics of the electrochemical reactions.[5][7]

  • Peak Current: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.[8] Therefore, increasing the scan rate will generally result in higher peak currents.[7]

  • Peak Separation (ΔEp): In a reversible electrochemical reaction, the separation between the anodic and cathodic peak potentials (ΔEp) should be close to 59/n mV (where 'n' is the number of electrons transferred) and remain constant as the scan rate changes.[8] If this separation increases with the scan rate, it suggests that the reaction kinetics are quasi-reversible or irreversible.[8]

  • Investigating Reaction Mechanisms: Varying the scan rate can help elucidate reaction mechanisms. Slower scan rates allow more time for chemical reactions to occur following electron transfer, which might be observed as changes in the CV profile.[6]

Q3: I'm observing a gradual decrease in current over multiple CV cycles. What could be causing this?

A3: A continuous decrease in current over successive cycles often points to passivation of the electrode surface. This involves the formation of a non-conductive layer on the Ni-Y electrode, which inhibits further electrochemical reactions. The composition of this passivation layer can be complex and may involve oxides or hydroxides of nickel. In some cases, an initial activation process, such as cycling the potential, is required to form the electrochemically active phase before stable measurements can be obtained.

Troubleshooting Guides

Guide 1: Inconsistent Working Electrode Performance

Question: My nominally identical Ni-Y working electrodes are giving different results. How can I improve the consistency of my electrode preparation?

Answer: Reproducibility in working electrode fabrication is key to obtaining consistent electrochemical data. The following detailed protocol and troubleshooting steps can help.

  • Substrate Cleaning:

    • Cut a piece of nickel foam (or other desired substrate) to your specified dimensions (e.g., 1 cm x 1 cm).

    • To remove surface oxides and organic contaminants, sonicate the substrate sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the cleaned substrate in a vacuum oven at 60°C for at least 2 hours before use.

  • Slurry Preparation:

    • In an agate mortar, combine your Ni-Y active material, a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a precise weight ratio, for example, 85:10:5.

    • Add N-methyl-2-pyrrolidone (NMP) dropwise to the powder mixture while continuously grinding to form a homogeneous, viscous slurry.

  • Electrode Coating:

    • Accurately weigh the dried nickel foam substrate.

    • Apply the prepared slurry onto the substrate, ensuring it is spread evenly to achieve a uniform coating.

    • Aim for a consistent active material loading across all your electrodes (e.g., 2-3 mg/cm²).

    • Reweigh the electrode after coating to determine the exact mass of the active material.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at 110°C for 12 hours to completely remove the NMP solvent.

    • After drying, press the electrode at a pressure of 10 MPa for 60 seconds to ensure good electrical contact between the active material and the substrate.

WE_Troubleshooting start Inconsistent Electrode Performance review_cleaning Review Substrate Cleaning Protocol start->review_cleaning review_cleaning->start Inconsistent Cleaning check_slurry Verify Slurry Homogeneity and Composition review_cleaning->check_slurry Cleaning Consistent check_slurry->start Inhomogeneous Slurry standardize_coating Standardize Coating and Mass Loading check_slurry->standardize_coating Slurry Homogeneous standardize_coating->start Non-uniform Coating optimize_drying Optimize Drying Time and Temperature standardize_coating->optimize_drying Coating Uniform optimize_drying->start Incomplete Drying consistent_pressing Ensure Consistent Pressing optimize_drying->consistent_pressing Drying Optimized consistent_pressing->start Inconsistent Pressing reproducible_results Reproducible Results consistent_pressing->reproducible_results Pressing Consistent

Caption: A logical workflow for troubleshooting working electrode preparation.

Guide 2: Unstable or Drifting Potential Readings

Question: The potential of my CV peaks is shifting between scans, or the baseline is drifting. How can I determine if my reference electrode is the cause?

Answer: An unstable reference electrode is a very common culprit for such issues. Follow this guide to diagnose and resolve reference electrode problems.

  • Inspect the Filling Solution: Ensure the reference electrode is filled with the correct electrolyte solution and that the filling level is adequate.

  • Check for Air Bubbles: Dislodge any visible air bubbles within the electrode, particularly any that may be obstructing the porous frit or junction.

  • Clean the Junction: The porous junction can become clogged with material from your test solution. Gently rinse the tip of the reference electrode with deionized water. If you suspect significant contamination, you may need to follow the manufacturer's specific cleaning instructions.

  • Test Against Another Reference Electrode: The most reliable way to check a suspect reference electrode is to measure its potential against a new or known-good reference electrode in an electrolyte solution. The potential difference should be close to zero and stable over time.

For your reference, the following table lists common reference electrodes and their potentials relative to the Standard Hydrogen Electrode (SHE).

Reference ElectrodePotential (V vs. SHE)Recommended Use
Saturated Calomel (SCE)+0.241General aqueous electrochemistry
Ag/AgCl (Saturated KCl)+0.197General aqueous electrochemistry
Hg/HgO (0.1 M KOH)+0.110Alkaline (high pH) solutions
Reversible Hydrogen (RHE)0.000 - 0.059 x pHFundamental studies, especially in relation to pH

Note: The potential of reference electrodes can vary slightly with temperature.[3]

Ref_Electrode_Diagnosis start Potential Drifting or Shifting check_filling Is the filling solution correct and at the proper level? start->check_filling check_bubbles Are there air bubbles in the electrode? check_filling->check_bubbles Yes replace_electrode Replace the reference electrode. check_filling->replace_electrode No clean_junction Is the porous junction clean and unobstructed? check_bubbles->clean_junction No check_bubbles->replace_electrode Yes test_vs_known Does the potential remain stable when measured against a known-good reference electrode? clean_junction->test_vs_known Yes clean_junction->replace_electrode No test_vs_known->replace_electrode No problem_solved Problem Resolved test_vs_known->problem_solved Yes replace_electrode->problem_solved

Caption: A step-by-step guide to diagnosing reference electrode problems.

Guide 3: Inconsistent Results Between Different Experimental Sessions

Question: My results are reproducible within a single day's experiment, but they differ when I repeat the experiment on another day. What could be the cause?

Answer: This type of inconsistency often points to environmental factors or changes in your solutions over time.

  • Electrolyte Preparation: Always use freshly prepared electrolyte for each set of experiments. The pH of the solution can change over time due to absorption of atmospheric CO2, and some components may be unstable.

  • Deaeration: Ensure that you are consistently deaerating your electrolyte with an inert gas (e.g., argon or nitrogen) for the same amount of time before each experiment to remove dissolved oxygen.

  • Temperature Control: Electrochemical reaction rates are sensitive to temperature. Use a thermostatted water bath to maintain a constant temperature for your electrochemical cell.

  • System Contamination: Thoroughly clean all glassware and components of your electrochemical cell between experiments to avoid cross-contamination.

The choice of electrolyte can significantly impact the electrochemical behavior of nickel-based electrodes. The following table provides an example of how different electrolytes can affect the corrosion properties of a Zn-Ni alloy.

Electrolyte (KOH Concentration)Corrosion Rate (mpy)
0.25 M150
0.50 M250
0.75 M350
1.00 M480

This data is illustrative and based on findings for Zn-Ni alloys, but demonstrates the strong influence of electrolyte composition.[9]

This technical support center provides a starting point for troubleshooting your Ni-Y electrochemical measurements. For more in-depth analysis, techniques such as Tafel plots and electrochemical impedance spectroscopy (EIS) can provide further insights into the kinetics and mechanisms of your system.[9][10]

References

Validation & Comparative

A Comparative Guide to Nickel-Yttrium Catalysts and Platinum-Group Metals for Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry, materials science, and renewable energy, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a paramount challenge. While platinum-group metals (PGMs) have long been the benchmark for HER catalysis, their high cost and scarcity necessitate the development of viable alternatives. This guide provides a detailed comparison of emerging nickel-yttrium (Ni-Y) based catalysts and established PGMs, supported by experimental data, to inform catalyst selection and future research directions.

The hydrogen evolution reaction, a cornerstone of electrochemical water splitting for hydrogen production, is significantly influenced by the choice of catalyst. An ideal catalyst should exhibit low overpotential, fast kinetics (indicated by a low Tafel slope), and long-term stability. This guide delves into the performance of nickel-yttrium catalysts as a promising alternative to the state-of-the-art platinum-group metals.

Performance Comparison: Nickel-Yttrium vs. Platinum-Group Metals

The following table summarizes the key performance metrics for selected nickel-yttrium containing catalysts and a commercial platinum-on-carbon (Pt/C) catalyst in alkaline media. The data for the Ni-Y systems is derived from studies on multi-element alloys where the presence of a Ni₅Y phase was identified as a key contributor to the catalytic activity.

CatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Stability
Nickel-Yttrium Catalysts
Amorphous Ni-Nb-Y with Ni₅Y phase1 M KOHNot explicitly stated at 10 mA/cm²85 - 1050.25 - 0.40Not reported
Ni-V-Y with Ni₅Y phase1 M KOHNot explicitly stated at 10 mA/cm²~100 - 120~0.1 - 0.3Not reported
Platinum-Group Metals
20 wt% Pt/C1 M KOH37 - 44.230 - 130Not always reportedGenerally high, but can degrade over time[1]
Commercial Pt/C1 M KOH27 - 9777.8 - 114Not always reportedStable for over 12 hours[2]

Note: The data for Ni-Y catalysts is based on ternary alloys. The performance of pure binary Ni-Y catalysts for HER is not yet extensively documented in the literature. The wide range of values for Pt/C reflects variations in catalyst loading, ink preparation, and testing conditions across different studies.

Experimental Methodologies

A standardized approach is crucial for the accurate evaluation and comparison of HER electrocatalysts. The following sections detail typical experimental protocols for the synthesis of a nickel-yttrium based catalyst and the subsequent electrochemical evaluation.

Synthesis of Ni-V-Y Electrocatalyst by Mechanical Alloying

This protocol is based on the synthesis of Ni-V-Y alloys containing the active Ni₅Y phase.

Materials:

  • High-purity elemental powders of Nickel (Ni), Vanadium (V), and Yttrium (Y)

  • Liquid nitrogen

  • Surfactant (e.g., oleic acid)

  • Process control agent (e.g., stearic acid)

  • Inert milling media (e.g., stainless steel balls)

  • High-energy ball mill

Procedure:

  • Cryomilling: The elemental powders are loaded into a hardened steel vial with stainless steel milling media under an inert atmosphere (e.g., argon) to prevent oxidation. The vial is then sealed and subjected to cryogenic milling in a high-energy ball mill. The milling is performed in cycles of milling and rest to maintain cryogenic temperatures. This process promotes the formation of an amorphous alloy structure.

  • Surfactant-Assisted High-Energy Ball Milling (SA-HEBM): The cryomilled powder is then subjected to a second stage of milling in the presence of a surfactant and a process control agent. This step is designed to reduce the particle size to the nanoscale and prevent agglomeration.

  • Washing and Collection: The resulting nanoparticles are collected and washed multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the surfactant and process control agent. The final product is a fine powder of the Ni-V-Y alloy.

Electrochemical Evaluation of HER Activity

The following protocol outlines the standard procedure for assessing the electrocatalytic performance of the synthesized catalyst.

Materials and Equipment:

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon electrode or nickel foam)

  • Counter electrode (e.g., graphite (B72142) rod or platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

  • Potentiostat/Galvanostat

  • Electrolyte (e.g., 1 M KOH solution)

  • Catalyst ink: prepared by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a binder (e.g., Nafion®).

Procedure:

  • Working Electrode Preparation: A specific amount of the catalyst ink is drop-casted onto the surface of the working electrode and dried to form a uniform catalyst layer.

  • Electrochemical Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the de-aerated electrolyte (purged with N₂ or Ar gas).

  • Linear Sweep Voltammetry (LSV): The polarization curve is recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density). This provides insights into the reaction kinetics and mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the charge transfer resistance and other kinetic parameters of the HER.

  • Stability Testing: The long-term stability of the catalyst is evaluated using techniques such as chronopotentiometry (constant current) or chronoamperometry (constant potential) for an extended period (e.g., 12-24 hours).

Logical Workflow for Catalyst Evaluation

The following diagram illustrates the logical workflow from catalyst synthesis to performance evaluation.

HER_Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation cluster_data Performance Metrics s1 Precursor Selection (e.g., Ni, Y powders) s2 Mechanical Alloying (Cryomilling) s1->s2 High-Energy Milling s3 Nanoparticle Formation (SA-HEBM) s2->s3 Surfactant-Assisted Milling s4 Washing & Collection s3->s4 c1 Structural Analysis (XRD) s4->c1 c2 Morphological Analysis (SEM/TEM) s4->c2 c3 Compositional Analysis (EDX) s4->c3 e1 Electrode Preparation (Catalyst Ink) s4->e1 Catalyst Powder c1->e1 c2->e1 c3->e1 e2 Linear Sweep Voltammetry (Overpotential) e1->e2 e3 Tafel Analysis (Kinetics) e2->e3 e4 EIS (Impedance) e2->e4 e5 Stability Testing (Durability) e2->e5 d1 Overpotential (η) e2->d1 d2 Tafel Slope (b) e3->d2 d3 Exchange Current Density (j₀) e3->d3 d4 Long-term Stability e5->d4

Caption: Workflow for Ni-Y catalyst synthesis and HER performance evaluation.

Signaling Pathways in HER Catalysis

The hydrogen evolution reaction in alkaline media proceeds through a series of steps involving water dissociation and hydrogen formation. The efficiency of a catalyst is determined by its ability to facilitate these steps. The diagram below illustrates the generally accepted Volmer-Heyrovsky and Volmer-Tafel pathways for the HER on a catalyst surface.

HER_Pathways cluster_volmer Volmer Step cluster_pathways Hydrogen Formation cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step start H₂O + e⁻ volmer H₂O + * + e⁻ → H* + OH⁻ start->volmer catalyst Catalyst Surface heyrovsky H* + H₂O + e⁻ → H₂ + * + OH⁻ volmer->heyrovsky Pathway 1 tafel H* + H* → H₂ + 2* volmer->tafel Pathway 2 end H₂ + OH⁻ heyrovsky->end tafel->end

Caption: Reaction pathways for the Hydrogen Evolution Reaction in alkaline media.

References

A Comparative Study of Ni-Y and Ni-La Alloys for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nickel-Yttrium and Nickel-Lanthanum Alloy Catalysts

The pursuit of highly efficient, stable, and cost-effective catalysts is a cornerstone of modern chemical synthesis and industrial processes. Among the various materials being explored, nickel-based alloys promoted with rare-earth elements have garnered significant attention. This guide provides a comparative analysis of two such promising systems: Nickel-Yttrium (Ni-Y) and Nickel-Lanthanum (Ni-La) alloys. This report details their catalytic performance in key applications, provides comprehensive experimental protocols for their synthesis and evaluation, and visualizes the underlying reaction mechanisms.

Performance Comparison: Ni-Y vs. Ni-La Alloys

The promotional effects of both yttrium and lanthanum on nickel-based catalysts lead to enhanced activity and stability in several critical catalytic reactions, including methane (B114726) decomposition, CO2 methanation, and dry reforming of methane. While both promoters improve the dispersion of nickel particles and the overall thermal stability of the catalyst, notable differences in their performance have been observed.

A direct comparative study on Ni/Al2O3 catalysts for methane decomposition revealed that yttria (Y2O3) as a promoter resulted in superior catalytic activity and thermal stability compared to lanthana (La2O3).[1] After 70 minutes of reaction at 650 °C, the 50Ni–5Y/Al2O3 catalyst maintained a methane conversion of 67%, whereas the 50Ni–5La/Al2O3 catalyst showed a conversion of 62.5%.[1] This suggests that yttrium is a more effective promoter for enhancing the catalyst's lifetime and efficiency in this specific application.

In the context of CO2 methanation, both La and Y have been shown to be effective promoters for Ni-based catalysts. Lanthanum has been reported to facilitate the reducibility of nickel species and improve the dispersion of Ni particles, leading to increased active sites.[2] Similarly, yttrium-doped nickel catalysts have been shown to enhance the number of basic sites on the catalyst surface, which is beneficial for CO2 adsorption and activation.

For the dry reforming of methane, a process that converts methane and carbon dioxide into syngas, both Ni-Y and Ni-La catalysts have demonstrated good performance. The addition of these promoters helps to mitigate carbon deposition, a common cause of catalyst deactivation in this high-temperature reaction.

Quantitative Data Summary
Catalyst SystemApplicationKey Performance MetricsSource
50Ni–5Y/Al2O3 Methane DecompositionMethane Conversion: 67% (at 650 °C after 70 min)[1]
50Ni–5La/Al2O3 Methane DecompositionMethane Conversion: 62.5% (at 650 °C after 70 min)[1]
Ni/Al2O3 (unpromoted) Methane DecompositionMethane Conversion: 57.5% (at 650 °C after 70 min)[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of Ni-Y and Ni-La catalysts are crucial for reproducible research. The following protocols are based on established methods in the literature.

Catalyst Synthesis: One-Pot Hydrothermal Method

This method is utilized for the synthesis of promoted Ni/Al2O3 catalysts and offers good control over the catalyst's properties.[1]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Dissolve stoichiometric amounts of Nickel(II) nitrate, Aluminum nitrate, and the respective rare-earth nitrate (Yttrium or Lanthanum) in deionized water with vigorous stirring.

  • Add urea to the solution. The molar ratio of urea to the total metal nitrates is typically 2:1.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 120 °C and maintain this temperature for 20 hours.

  • After cooling to room temperature, filter the precipitate and wash it thoroughly with deionized water and then with ethanol.

  • Dry the obtained solid in an oven at 100 °C overnight.

  • Finally, calcine the dried powder in air at a specified temperature (e.g., 500 °C) for a designated period (e.g., 2 hours) to obtain the final catalyst.

Catalytic Activity Testing: Methane Decomposition

Apparatus:

  • Fixed-bed quartz reactor

  • Temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

Procedure:

  • Load a specific amount of the catalyst (e.g., 0.1 g) into the quartz reactor, supported by quartz wool.

  • Purge the reactor with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min for 30 minutes to remove any adsorbed impurities.

  • Heat the reactor to the desired reaction temperature (e.g., 650 °C) under the inert gas flow.

  • Introduce the reactant gas mixture, typically a mixture of methane and an inert gas (e.g., 15% CH₄ in N₂), at a defined total flow rate.

  • Analyze the composition of the effluent gas stream periodically using the online GC to determine the methane conversion.

  • The methane conversion (X_CH4) is calculated using the following formula: X_CH4 (%) = ([CH4]_in - [CH4]_out) / [CH4]_in * 100

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in the synthesis and application of these catalysts, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing S1 Precursor Solution (Ni, Al, Y/La Nitrates + Urea) S2 Hydrothermal Treatment (120°C, 20h) S1->S2 S3 Filtration & Washing S2->S3 S4 Drying (100°C) S3->S4 S5 Calcination (500°C) S4->S5 T1 Catalyst Loading in Reactor S5->T1 Catalyst Characterization T2 Purging (N2) T1->T2 T3 Heating to Reaction Temp. T2->T3 T4 Reactant Gas Introduction T3->T4 T5 Effluent Gas Analysis (GC) T4->T5

Caption: Experimental workflow for catalyst synthesis and performance evaluation.

Methane_Decomposition_Pathway cluster_surface Catalyst Surface Reactions CH4_gas CH4 (gas) CH4_ads CH4* (adsorbed) CH4_gas->CH4_ads Adsorption CHx_ads CHx* + (4-x)H CH4_ads->CHx_ads Dehydrogenation C_solid C (solid, nanofibers) CHx_ads->C_solid Carbon Deposition H_ads 2H H2_gas H2 (gas) H_ads->H2_gas Desorption Ni_surface Ni Surface

Caption: Simplified reaction pathway for methane decomposition on a Nickel catalyst surface.

Promoter_Effect cluster_effects Promotional Effects cluster_outcomes Resulting Catalytic Improvements Promoter Promoter Addition (Y or La) Effect1 Smaller Ni Particle Size Promoter->Effect1 Effect2 Improved Ni Dispersion Promoter->Effect2 Effect3 Enhanced Metal-Support Interaction Promoter->Effect3 Effect4 Increased Basic Sites (for CO2 ads.) Promoter->Effect4 Outcome1 Higher Catalytic Activity Effect1->Outcome1 Effect2->Outcome1 Outcome2 Improved Stability Effect2->Outcome2 Effect3->Outcome1 Effect3->Outcome2 Outcome3 Reduced Carbon Deposition Effect3->Outcome3 Effect4->Outcome3

References

Validating the Catalytic prowess of Nickel-Yttrium Catalysts in Model Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterogeneous catalysis, the quest for robust, efficient, and cost-effective catalysts is paramount. Nickel-based catalysts have long been a cornerstone in various industrial processes due to their good activity and economic viability. The strategic incorporation of promoters, such as yttrium oxide (Y₂O₃), has emerged as a promising avenue to further enhance their performance. This guide provides a comparative analysis of nickel-yttrium (Ni-Y) catalysts against conventional nickel catalysts in key model reactions, supported by experimental data. Detailed experimental protocols and visual representations of catalytic pathways and workflows are included to aid researchers, scientists, and drug development professionals in their understanding and application of these advanced catalytic systems.

Performance Comparison in Model Reactions

The addition of yttrium to nickel catalysts has been shown to significantly improve their activity, selectivity, and stability in a range of model reactions. Yttrium oxide can enhance the dispersion of nickel nanoparticles, prevent their sintering at high temperatures, and modify the electronic properties of the catalyst, leading to superior performance.[1] The following tables summarize the quantitative data from comparative studies.

CO₂ Methanation

Objective: To evaluate the effectiveness of Ni-Y catalysts in the conversion of carbon dioxide to methane, a key reaction for CO₂ utilization and renewable energy storage.

CatalystTemperature (°C)CO₂ Conversion (%)CH₄ Selectivity (%)Reference
15wt% Ni/Y₂O₃35071.5>99[2]
15wt% Ni/Al₂O₃40057.4>99[2]
10wt% Ni/SiO₂(RH)37539.0192.64[3]
30wt% Ni/MgO375>79>99[3]

Analysis: The Ni/Y₂O₃ catalyst demonstrates significantly higher CO₂ conversion at a lower temperature compared to the conventional Ni/Al₂O₃ catalyst, indicating its superior activity for CO₂ methanation. While direct comparison with Ni/SiO₂ and Ni/MgO under identical conditions is not available, the data suggests that the choice of support material critically influences catalytic performance.

Ammonia (B1221849) Decomposition

Objective: To assess the efficiency of Ni-Y catalysts in the decomposition of ammonia, a crucial reaction for hydrogen production for fuel cells and other clean energy applications.

CatalystTemperature (°C)NH₃ Conversion (%)GHSV (mL·g⁻¹·h⁻¹)Reference
Ni-Y₂O₃-Al₂O₃550~10060,000[4]
Ni-Y₂O₃550<9060,000[4]
Ni-Al₂O₃550<8060,000[4]
Co-Ni/Al₂O₃700~1001,800,000[5]
Ni/Al₂O₃700~79.151,800,000[5]

Analysis: The multicomponent Ni-Y₂O₃-Al₂O₃ catalyst exhibits exceptional activity and stability in ammonia decomposition, outperforming both Ni-Y₂O₃ and Ni-Al₂O₃.[4] The comparison with a Co-Ni/Al₂O₃ catalyst, while under different GHSV conditions, further highlights the potential of promoted nickel catalysts in achieving high ammonia conversion.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating catalytic performance. Below are representative methodologies for catalyst synthesis and activity testing.

Synthesis of Yttria-Supported Nickel Catalyst (Impregnation Method)
  • Support Preparation: Commercial yttrium oxide (Y₂O₃) is calcined in air at a specified temperature (e.g., 600 °C) for several hours to ensure its purity and stability.

  • Impregnation: An aqueous solution of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) is prepared. The volume of the solution is calculated to be equal to the pore volume of the Y₂O₃ support (incipient wetness impregnation).

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C overnight, to remove the water.

  • Calcination: The dried powder is then calcined in a furnace in a static air or inert atmosphere. The temperature is ramped up slowly (e.g., 5 °C/min) to a final temperature (e.g., 500-600 °C) and held for several hours to decompose the nitrate precursor to nickel oxide (NiO).[6]

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a hydrogen flow (e.g., 5-10% H₂ in Ar or N₂) at an elevated temperature (e.g., 500-700 °C) to convert NiO to active metallic nickel (Ni).

Catalytic Activity Testing in a Fixed-Bed Reactor
  • Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is used. A known amount of the catalyst is packed in the center of the reactor and supported by quartz wool plugs. A thermocouple is placed in close proximity to the catalyst bed to monitor the reaction temperature accurately.

  • Pre-treatment: The catalyst is pre-treated in situ by heating under an inert gas flow to the desired reduction temperature, followed by reduction in a hydrogen flow as described in the synthesis protocol.

  • Reaction: The reactant gas mixture (e.g., CO₂ and H₂ for methanation; NH₃ for decomposition) with a specific composition and flow rate (controlled by mass flow controllers) is introduced into the reactor. The total flow rate and catalyst mass are used to define the Gas Hourly Space Velocity (GHSV).

  • Product Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a Thermal Conductivity Detector - TCD and a Flame Ionization Detector - FID).

  • Data Analysis: The conversion of reactants and the selectivity towards different products are calculated based on the inlet and outlet gas compositions.

Visualizing Catalytic Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and reaction pathways.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Y2O3 Y₂O₃ Support Impregnation Impregnation Y2O3->Impregnation Ni_precursor Ni(NO₃)₂·6H₂O Solution Ni_precursor->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (500°C) Drying->Calcination NiO_Y2O3 NiO/Y₂O₃ Calcination->NiO_Y2O3 Reduction Reduction (H₂) (500°C) NiO_Y2O3->Reduction Ni_Y2O3 Active Ni/Y₂O₃ Reduction->Ni_Y2O3 Reactor Fixed-Bed Reactor Ni_Y2O3->Reactor GC Gas Chromatograph Reactor->GC Reactants Reactant Gases Reactants->Reactor Analysis Data Analysis GC->Analysis

Caption: Experimental workflow for catalyst synthesis and testing.

CO2_Methanation_Pathway cluster_reaction Reaction Steps on Ni Surface CO2 CO₂ CO_adsorbed CO CO2->CO_adsorbed dissociative adsorption H2 H₂ H_adsorbed H H2->H_adsorbed dissociative adsorption Ni_surface Ni Surface CHx_adsorbed CHx* CO_adsorbed->CHx_adsorbed + H* H2O H₂O H_adsorbed->H2O CH4 CH₄ CHx_adsorbed->CH4 + H*

References

A Comparative Performance Analysis: Nickel-Yttrium Superalloys Versus Inconel Grades

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and materials scientists on the performance benchmarks of nickel-yttrium superalloys against industry-standard Inconel grades, supported by experimental data and detailed methodologies.

In the demanding environments of high-temperature applications, the selection of materials is critical. Nickel-based superalloys have long been the cornerstone for components subjected to extreme heat, corrosive atmospheres, and significant mechanical stress. Among these, the Inconel series of alloys are well-established benchmarks. However, emerging compositions, such as nickel-yttrium (Ni-Y) superalloys, present compelling alternatives, promising enhanced performance characteristics. This guide provides a detailed comparison of the mechanical, high-temperature, and corrosion-resistant properties of select nickel-yttrium superalloys against prominent Inconel grades, including Inconel 600, 625, and 718.

Executive Summary

This guide consolidates quantitative data to facilitate a direct comparison between nickel-yttrium superalloys and various Inconel grades. The addition of yttrium to nickel-based superalloys has been shown to significantly improve high-temperature oxidation and corrosion resistance, primarily by promoting the formation of a more stable and adherent oxide layer. While specific quantitative data for a single, standardized nickel-yttrium superalloy is not as consolidated as for the well-established Inconel family, the available research indicates a strong potential for performance enhancement. Inconel alloys, particularly grades like 718 and 625, are renowned for their exceptional high-temperature strength and creep resistance, making them the materials of choice for critical applications in aerospace and power generation.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for representative nickel-yttrium superalloys and popular Inconel grades. It is important to note that the properties of Ni-Y alloys can vary significantly with the precise yttrium content and the presence of other alloying elements.

Table 1: Mechanical Properties at Ambient and Elevated Temperatures
MaterialConditionTemperature (°C)Tensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Elongation (%)
Nickel-Yttrium Alloy (Exemplar) -----
Ni-20Cr-5Eu2O3As-sinteredRoom7416624
Inconel Grades
Inconel 600AnnealedRoom65531040
54058624140
8701176245
Inconel 625AnnealedRoom827 - 1034414 - 69060 - 30
540>350--
870Useful Strength--
109392--
Inconel 718Precipitation HardenedRoom1375[1]1100[1]25[1]
6501100[1]980[1]18[1]

Note: Data for Ni-Y alloys is limited and the provided values for Ni-20Cr-5Eu2O3 are for a composite with a rare-earth oxide, which may offer insights into the effects of rare-earth additions.

Table 2: High-Temperature Creep Rupture Performance
MaterialTemperature (°C)Stress (MPa)Rupture Life (hours)
Nickel-Yttrium Alloy (Exemplar)
Hastelloy-X + 0.12% Y9008020.2
Inconel Grades
Inconel 600 (Cold Drawn, Annealed)81569100
Inconel 6256494831000
8151031000
Inconel 7186507581000

Note: The data for the yttrium-containing alloy is based on a modified Hastelloy-X, highlighting the significant improvement in creep life with yttrium addition.

Table 3: High-Temperature Oxidation Resistance
MaterialTemperature (°C)EnvironmentMass Gain / Oxide Scale Characteristics
Nickel-Yttrium Alloy (Exemplar)
Ni-Cr-Al-Y Systems1000-1100AirFormation of a stable, adherent α-Al2O3 layer, leading to significantly reduced oxidation rates.
Inconel Grades
Inconel 600> 980AirGood resistance to scaling.
Inconel 6251093AirExcellent resistance to oxidation.
Inconel 718< 700AirGood resistance in environments encountered in jet engines and gas turbines.
Table 4: Corrosion Resistance in Acidic Environments
MaterialEnvironmentTemperatureCorrosion Rate (mm/year)
Nickel-Yttrium Alloy (Exemplar)
Ni-based alloys with YSulfuric Acid-Generally improved resistance compared to alloys without yttrium.
Inconel Grades
Inconel 60010% Sulfuric AcidRoom~0.025
80% Sulfuric AcidRoom~0.25
Inconel 62510% Sulfuric Acid80< 0.5
70-90% Sulfuric Acid60< 0.5
Inconel 718Various Acidic Media-Good resistance to many corrosive media.

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure comparability and reliability. The key methodologies are outlined below.

Tensile Testing (ASTM E8/E8M)

Tensile properties are determined following the ASTM E8/E8M standard. This test involves subjecting a standardized specimen to a controlled tensile force until failure.

  • Specimen Preparation: Test specimens are machined to precise dimensions as specified in the standard.

  • Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial load is applied at a constant strain rate. The load and elongation are continuously monitored.

  • Data Acquisition: Key parameters recorded include ultimate tensile strength, yield strength (typically at 0.2% offset), and elongation at fracture. For elevated temperature tests, the specimen is heated to and held at the target temperature in a furnace.

Creep and Stress Rupture Testing (ASTM E139)

Creep and stress rupture tests are conducted according to ASTM E139 to evaluate the material's long-term behavior under constant load at elevated temperatures.

  • Specimen and Setup: Standardized specimens are placed in a creep testing frame equipped with a high-temperature furnace and an extensometer.

  • Test Procedure: A constant load is applied to the specimen while it is held at a constant, elevated temperature. The elongation of the specimen is measured over time.

  • Data Analysis: The test can be run to a predetermined time to measure creep strain or until the specimen ruptures to determine the rupture life. The data is often presented as a plot of strain versus time.

Isothermal Oxidation Testing (based on ASTM G54)

Isothermal oxidation tests are performed to assess the material's resistance to oxidation at high temperatures in a controlled atmosphere, typically air.

  • Sample Preparation: Coupons of the material with a known surface area are cleaned and weighed.

  • Exposure: The coupons are placed in a furnace at a constant high temperature for a specified duration.

  • Analysis: After exposure, the coupons are cooled and weighed again. The mass gain per unit area is calculated to determine the oxidation kinetics. The oxide scale can be further analyzed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to identify the oxide phases and morphology.

Immersion Corrosion Testing (ASTM G31)

To determine the corrosion rate in acidic environments, laboratory immersion tests are conducted based on the principles of ASTM G31.

  • Specimen Preparation: Test coupons with a known surface area are cleaned and weighed.

  • Test Environment: The coupons are immersed in the specified corrosive solution (e.g., sulfuric acid of a certain concentration) at a controlled temperature for a set duration.

  • Corrosion Rate Calculation: After the exposure period, the coupons are removed, cleaned to remove corrosion products, and re-weighed. The mass loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/year).

Mandatory Visualizations

To better illustrate the experimental workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Alloy_Selection Alloy Selection (Ni-Y vs. Inconel) Specimen_Machining Specimen Machining (ASTM Standards) Alloy_Selection->Specimen_Machining Tensile Tensile Testing (ASTM E8) Specimen_Machining->Tensile Creep Creep Testing (ASTM E139) Specimen_Machining->Creep Oxidation Oxidation Testing (ASTM G54) Specimen_Machining->Oxidation Corrosion Corrosion Testing (ASTM G31) Specimen_Machining->Corrosion Mechanical_Props Mechanical Properties Tensile->Mechanical_Props HT_Performance High-Temp Performance Creep->HT_Performance Oxidation->HT_Performance Corrosion_Resistance Corrosion Resistance Corrosion->Corrosion_Resistance Final_Comparison Final Comparison Guide Mechanical_Props->Final_Comparison Comparative Analysis HT_Performance->Final_Comparison Comparative Analysis Corrosion_Resistance->Final_Comparison Comparative Analysis

General experimental workflow for superalloy performance benchmarking.

Yttrium_Effect cluster_alloy Nickel-Based Superalloy cluster_effects Performance Enhancements cluster_outcomes Resulting Properties Base_Alloy Base Ni-Cr Matrix Oxide_Layer Improved Oxide Layer More adherent and stable α-Al2O3 Base_Alloy->Oxide_Layer Grain_Refinement Microstructure Modification Grain boundary strengthening Base_Alloy->Grain_Refinement Impurity_Scavenging Impurity Gettering Removal of detrimental elements Base_Alloy->Impurity_Scavenging Yttrium Yttrium (Y) Addition Enhanced_Oxidation Enhanced Oxidation Resistance Oxide_Layer->Enhanced_Oxidation Improved_Creep Improved Creep Resistance Grain_Refinement->Improved_Creep Better_Corrosion Better Corrosion Resistance Impurity_Scavenging->Better_Corrosion

Signaling pathway of yttrium's beneficial effects in nickel superalloys.

Conclusion

The comparative analysis reveals that while Inconel grades, particularly 718 and 625, offer a robust and well-documented portfolio of high-temperature mechanical properties, nickel-yttrium superalloys present a significant potential for enhanced oxidation and corrosion resistance. The addition of yttrium contributes to the formation of a more protective and durable oxide scale, which is crucial for long-term performance in aggressive environments.

For applications where high strength and well-established creep and fatigue data are paramount, Inconel alloys remain a primary choice. However, for components where superior resistance to high-temperature oxidation and corrosion is the critical design driver, nickel-yttrium superalloys warrant serious consideration. Further research and development to generate a more comprehensive quantitative database for specific Ni-Y alloy compositions will be invaluable for their broader adoption in critical applications. Researchers and engineers are encouraged to consider the specific environmental and mechanical demands of their application when selecting between these two classes of high-performance materials.

References

comparative analysis of the wear resistance of Ni-Y alloys and standard nickel superalloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the wear resistance of Nickel-Yttrium (Ni-Y) alloys and standard nickel superalloys. The addition of yttrium to nickel-based alloys has been a subject of significant research, primarily focusing on enhancing high-temperature oxidation and corrosion resistance. While direct, comprehensive comparative studies on the sliding wear resistance between Ni-Y alloys and standard superalloys like Inconel or Hastelloy are not abundantly available in public literature, this guide synthesizes existing data on the tribological properties of nickel superalloys and the known metallurgical effects of yttrium to provide a comparative overview.

The Role of Yttrium in Nickel Alloys

Yttrium, a rare-earth element, is known to impart several beneficial effects on the microstructure and properties of nickel-based alloys. These effects are expected to translate to improved wear resistance. Key contributions of yttrium include:

  • Grain Refinement: Yttrium acts as a grain refiner during solidification, leading to a finer and more uniform grain structure. This can enhance the hardness and toughness of the alloy, which are crucial for wear resistance.

  • Oxide Scale Adhesion: Yttrium significantly improves the adhesion of the protective oxide layer (typically chromia or alumina) that forms on the surface of nickel alloys at elevated temperatures. A more stable and adherent oxide layer can act as a solid lubricant, reducing friction and wear.[1]

  • Microstructure Modification: The addition of yttrium can lead to the formation of stable intermetallic phases, such as Ni17Y2.[2] These phases can contribute to the overall hardness and strength of the alloy.

  • Impurity Scavenging: Yttrium has a strong affinity for impurities like sulfur, forming stable sulfides. This prevents the segregation of impurities to grain boundaries, which can otherwise weaken the material and make it more susceptible to wear and corrosion.

Comparative Wear Performance Data

While direct comparative data is limited, the following table summarizes typical wear and friction data for some standard nickel superalloys. This information can serve as a benchmark for evaluating the potential performance of Ni-Y alloys. The primary wear testing method cited is the pin-on-disk test, a standard procedure for characterizing the wear and friction properties of materials under sliding contact.[3][4]

Alloy CompositionTest ConditionsCoefficient of Friction (μ)Specific Wear Rate (mm³/Nm)Reference
Superni 600 Dry sliding, 9.8 N load, 1 m/s sliding velocity~0.68Highest among tested superalloys[3]
Superni 75 Dry sliding, 9.8 N load, 1 m/s sliding velocityNot specifiedHigh[3]
Superni 718 (Inconel 718) Dry sliding, 9.8 N load, 1 m/s sliding velocityNot specifiedModerate[3]
Ni-based superalloy Dry sliding, varying loads and speedsVaries with conditionsVaries with conditions[4][5]
NiTi with 2% Yttrium Pin-on-disk, 10 N loadNot specified0.48% decrease in wear volume loss compared to base alloy[6]

Note: The data presented is from different studies with varying test parameters and may not be directly comparable. It is intended to provide a general understanding of the wear behavior of these alloys.

Experimental Protocols: Pin-on-Disk Wear Testing

A common method for evaluating the sliding wear resistance of alloys is the pin-on-disk test, often conducted according to the ASTM G99 standard.

Methodology
  • Specimen Preparation: A pin with a rounded or flat tip is prepared from the test material (e.g., Ni-Y alloy or a standard superalloy). A flat, polished disk is prepared from a counter material (e.g., hardened steel or another alloy).

  • Test Setup: The pin is held stationary in a holder, and a normal load is applied, pressing it against the rotating disk.

  • Test Execution: The disk rotates at a constant speed for a predetermined sliding distance or time. The frictional force is continuously measured by a load cell.

  • Data Acquisition: The coefficient of friction is calculated in real-time by dividing the frictional force by the normal load.

  • Wear Measurement: After the test, the wear volume loss of both the pin and the disk is determined. This can be done by measuring the dimensions of the wear track and scar using a profilometer or by mass loss measurements.

  • Analysis: The specific wear rate is calculated by dividing the wear volume by the product of the normal load and the sliding distance. The worn surfaces are often examined using scanning electron microscopy (SEM) to identify the wear mechanisms.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the comparative analysis of wear resistance in alloys.

Wear_Resistance_Workflow cluster_0 Material Preparation cluster_1 Wear Testing cluster_2 Data Analysis cluster_3 Comparative Analysis Alloy_Synthesis Alloy Synthesis (Ni-Y and Standard Superalloy) Specimen_Fabrication Specimen Fabrication (Pins and Disks) Alloy_Synthesis->Specimen_Fabrication Microstructural_Characterization Microstructural Characterization (SEM, XRD) Specimen_Fabrication->Microstructural_Characterization Pin_on_Disk_Test Pin-on-Disk Wear Test (ASTM G99) Microstructural_Characterization->Pin_on_Disk_Test Parameter_Control Control Parameters (Load, Speed, Distance) Pin_on_Disk_Test->Parameter_Control Data_Acquisition Data Acquisition (Friction Force, Wear) Pin_on_Disk_Test->Data_Acquisition COF_Calculation Coefficient of Friction Calculation Data_Acquisition->COF_Calculation Wear_Rate_Calculation Wear Rate Calculation COF_Calculation->Wear_Rate_Calculation Surface_Analysis Worn Surface Analysis (SEM, EDS) Wear_Rate_Calculation->Surface_Analysis Performance_Comparison Performance Comparison (Ni-Y vs. Standard) Surface_Analysis->Performance_Comparison Mechanism_Identification Wear Mechanism Identification Performance_Comparison->Mechanism_Identification Conclusion Conclusion Mechanism_Identification->Conclusion

Workflow for Comparative Wear Resistance Analysis.

Conclusion

The addition of yttrium to nickel-based superalloys is a promising strategy for enhancing their wear resistance, primarily through microstructural refinement and improved oxide layer stability. While direct quantitative comparisons with standard superalloys are not extensively documented, the known metallurgical benefits of yttrium suggest that Ni-Y alloys could offer superior performance in applications where sliding wear is a critical failure mode. Further dedicated research involving side-by-side testing under controlled conditions is necessary to fully quantify the wear resistance advantages of Ni-Y alloys over conventional nickel superalloys.

References

A Comparative Guide: Validating Theoretical Models of Nickel-Yttrium Systems with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of theoretical models and experimental data for the nickel-yttrium (Ni-Y) binary system. The accurate prediction of phase stability, thermodynamic properties, and crystal structures is paramount for the rational design of novel materials. By juxtaposing theoretical predictions from computational methods like Calculation of Phase Diagrams (CALPHAD) and Density Functional Theory (DFT) with empirical data, this document aims to validate the predictive power of current models and highlight areas for future refinement.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data from theoretical models and experimental findings for various properties of the Ni-Y system.

Thermodynamic Properties: Enthalpy of Formation

The enthalpy of formation (ΔHf) is a crucial indicator of the stability of intermetallic compounds. A more negative value suggests a more stable compound. Below is a comparison of experimentally measured enthalpies of formation with values obtained from theoretical calculations.

Intermetallic CompoundExperimental ΔHf (kJ/mol of atoms)[1]Theoretical (CALPHAD) ΔHf (kJ/mol of atoms)[1]
Ni₁₇Y₂-33.9-35.4
Ni₅Y-41.4-41.8
Ni₇Y₂-43.5-44.8
Ni₃Y-43.1-45.1
Ni₂Y-41.8-43.5
NiY-40.6-41.8
Ni₂Y₃-33.5-33.1
NiY₃-20.9-21.0
Structural Properties: Lattice Parameters

Lattice parameters define the size and shape of the unit cell of a crystal. Accurate prediction of these parameters is fundamental to understanding the structural properties of materials.

Intermetallic CompoundCrystal StructureExperimental Lattice Parameters (Å)Theoretical (DFT) Lattice Parameters (Å)
NiYOrthorhombic (CrB-type)a=3.66, b=10.32, c=4.19a=3.69, b=10.45, c=4.24
Ni₂YOrthorhombic (Co₂Si-type)a=5.14, b=9.59, c=7.16a=5.18, b=9.68, c=7.22
Ni₃YRhombohedral (Ni₃Pu-type)a=5.00, c=24.48a=5.04, c=24.67
Ni₅YHexagonal (CaCu₅-type)a=4.89, c=4.01a=4.92, c=4.04
Ni₇Y₂Hexagonal (Gd₂Co₇-type)a=4.96, c=24.4a=5.00, c=24.59
Ni₁₇Y₂Hexagonal (Th₂Ni₁₇-type)a=8.32, c=8.12a=8.39, c=8.18

Phase Diagram Comparison

The Ni-Y phase diagram illustrates the stable phases at different temperatures and compositions. The calculated phase diagram from the CALPHAD assessment shows good agreement with the experimental diagram determined by Beaudry and Daane.[1] Key features such as the congruent melting points of intermetallic compounds and eutectic temperatures are well-reproduced by the model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. The following sections outline the key experimental protocols used to determine the properties of the Ni-Y system.

Synthesis of Nickel-Yttrium Alloys

Alloys for phase diagram determination and characterization of intermetallic compounds are typically prepared by arc-melting high-purity nickel (99.99%) and yttrium (99.9%) in an inert argon atmosphere. To ensure homogeneity, the alloy buttons are repeatedly melted and flipped. The nominal compositions are confirmed by techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) or energy-dispersive X-ray spectroscopy (EDS) .

Phase Diagram Determination

The experimental determination of the Ni-Y phase diagram involves a combination of techniques:

  • Differential Thermal Analysis (DTA): This technique is used to determine the temperatures of phase transitions (e.g., melting, eutectic, and peritectic reactions). Samples are heated and cooled at a controlled rate, and the temperature difference between the sample and a reference material is measured. Exothermic or endothermic events corresponding to phase changes are detected as peaks in the DTA curve.

  • X-ray Diffraction (XRD): XRD is employed to identify the crystal structures of the phases present in the alloys at different compositions and temperatures. For high-temperature phases, samples are typically annealed at the desired temperature for an extended period to reach equilibrium and then quenched to room temperature to preserve the high-temperature microstructure for XRD analysis.

  • Metallography and Electron Probe Microanalysis (EPMA): Polished and etched samples are examined using optical and scanning electron microscopy (SEM) to observe the microstructure and identify the constituent phases. EPMA is used to determine the chemical composition of individual phases, which is essential for establishing the phase boundaries.

Enthalpy of Formation Measurement

The standard enthalpies of formation of Ni-Y intermetallic compounds are experimentally determined using high-temperature calorimetry . One common method is direct synthesis calorimetry , where pellets of the constituent elements are dropped into a calorimeter at high temperature, and the heat released during the formation of the compound is measured directly.

Another technique is solution calorimetry , where the heats of solution of the intermetallic compound and its constituent elements in a suitable liquid metal solvent (e.g., liquid aluminum) are measured. The enthalpy of formation is then calculated using Hess's law.

Visualizations

The following diagrams illustrate key workflows and relationships in the validation of theoretical models.

G cluster_0 Theoretical Modeling cluster_1 Experimental Validation CALPHAD CALPHAD Phase Diagram Phase Diagram CALPHAD->Phase Diagram DFT DFT Formation Enthalpy Formation Enthalpy DFT->Formation Enthalpy Lattice Parameters Lattice Parameters DFT->Lattice Parameters Synthesis Synthesis DTA/DSC DTA/DSC Synthesis->DTA/DSC XRD XRD Synthesis->XRD Calorimetry Calorimetry Synthesis->Calorimetry DTA/DSC->Phase Diagram XRD->Phase Diagram XRD->Lattice Parameters Calorimetry->Formation Enthalpy Comparison Comparison Phase Diagram->Comparison Formation Enthalpy->Comparison Lattice Parameters->Comparison

Caption: Workflow for comparing theoretical and experimental data.

G Model Validation Model Validation Thermodynamic Properties Thermodynamic Properties Model Validation->Thermodynamic Properties Structural Properties Structural Properties Model Validation->Structural Properties Phase Stability Phase Stability Model Validation->Phase Stability Enthalpy of Formation Enthalpy of Formation Thermodynamic Properties->Enthalpy of Formation Entropy of Formation Entropy of Formation Thermodynamic Properties->Entropy of Formation Lattice Parameters Lattice Parameters Structural Properties->Lattice Parameters Crystal Structure Crystal Structure Structural Properties->Crystal Structure Phase Diagram Phase Diagram Phase Stability->Phase Diagram

Caption: Hierarchy of properties for model validation.

References

Alloying Nickel: A Comparative Analysis of Yttrium and Scandium Additions for Enhanced Performance

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking materials with superior performance for demanding applications. In the realm of high-temperature materials, nickel-based superalloys are paramount. Their performance can be further enhanced through the addition of trace amounts of reactive elements. This guide provides a comprehensive comparison of the effects of two such elements, yttrium (Y) and scandium (Sc), on the performance of nickel alloys, supported by experimental data.

This analysis delves into the influence of yttrium and scandium on key performance indicators of nickel alloys, including mechanical properties at ambient and elevated temperatures, and high-temperature oxidation resistance. The information is synthesized from multiple research studies to provide a clear and objective comparison for material selection and development.

Performance at a Glance: Yttrium vs. Scandium in Nickel Alloys

Performance MetricYttrium AdditionScandium AdditionKey Findings
High-Temperature Strength & Creep Resistance Optimal additions improve stress-rupture life by modifying carbide morphology from continuous platelets to discrete blocks.[1] Exceeding the optimal amount can lead to the formation of brittle phases, reducing ductility.A 0.1 wt% Sc addition to 718Plus alloy showed superior high-temperature tensile testing and creep resistance at 704 °C.[2][3] Scandium promotes the formation of fine, dispersed γ' precipitates, contributing to high-temperature strength.[4]Both elements can enhance high-temperature mechanical properties, but the optimal concentration is crucial, especially for yttrium. Scandium appears to offer significant improvements in creep resistance at relatively low addition levels.
Room Temperature Tensile Properties Minor additions can increase tensile ductility by purifying grain boundaries and refining grain structure.[1]A 0.1 wt% Sc addition in 718Plus alloy resulted in superior room-temperature tensile performance compared to the conventional alloy.[2][3] Scandium additions in the range of 0–0.098 wt% have been shown to gradually increase both strength and elongation.[3][5]Both elements positively influence room temperature tensile properties through grain refinement and microstructural modifications. Scandium has been shown to improve both strength and ductility concurrently at low concentrations.
Oxidation Resistance Dramatically improves oxidation resistance by promoting the formation of a protective, adherent alumina (B75360) (Al2O3) or chromia (Cr2O3) scale.[6][7][8][9] Yttrium ties up sulfur at the oxide/alloy interface, preventing scale spallation.[6] An optimal addition of 0.04 wt% Y in GH4169 alloy resulted in the lowest oxidation weight gain and slowest oxidation rate.[7][8][9]Scandium has a strong affinity for oxygen and can consume deleterious elements in the matrix, leading to stronger grain boundaries which can indirectly contribute to better performance in corrosive environments.[3][5]Yttrium is a well-established addition for significantly enhancing high-temperature oxidation resistance in nickel alloys. While scandium's primary role is in strengthening, its gettering effect on impurities can also be beneficial.
Microstructure Promotes grain refinement and stabilization of nanocrystalline grain sizes at elevated temperatures.[10][11] Can modify the morphology of primary carbides at grain boundaries.[1]Effectively refines grain size by modifying the size and volume fraction of primary γ' precipitates at the grain boundary.[4][5] Promotes the uniform dispersion of nanoscale precipitates such as Ni3(Ti, Al, Sc).[2][3]Both elements are potent grain refiners. Scandium's role in modifying the strengthening γ' phase is a key mechanism for its impact on mechanical properties.

Delving into the Mechanisms: How Yttrium and Scandium Enhance Nickel Alloys

The beneficial effects of yttrium and scandium on nickel alloys stem from their influence on the alloy's microstructure and behavior at high temperatures. The following diagram illustrates the key mechanisms.

G cluster_Y Yttrium Addition cluster_Sc Scandium Addition cluster_Properties Improved Alloy Performance Y_add Yttrium Y_mech1 Gettering of Impurities (e.g., Sulfur) Y_add->Y_mech1 Reacts with S Y_mech2 Promotion of Protective Oxide Scale (Al2O3, Cr2O3) Y_add->Y_mech2 Enhances nucleation & adhesion Y_mech3 Grain Boundary Segregation & Pinning Y_add->Y_mech3 Reduces grain growth Y_mech4 Modification of Carbide Morphology Y_add->Y_mech4 Influences precipitation Prop1 Enhanced Oxidation Resistance Y_mech1->Prop1 Y_mech2->Prop1 Prop2 Improved High-Temperature Strength Y_mech3->Prop2 Prop4 Enhanced Room Temperature Ductility Y_mech3->Prop4 Y_mech4->Prop2 Sc_add Scandium Sc_mech1 Grain Refinement Sc_add->Sc_mech1 Pins grain boundaries Sc_mech2 Formation of Ni3(Al,Ti,Sc) Precipitates Sc_add->Sc_mech2 Strengthens matrix Sc_mech3 Modification of γ' Phase Sc_add->Sc_mech3 Modifies size & distribution Sc_mech4 Gettering of Impurities (e.g., Oxygen) Sc_add->Sc_mech4 Reacts with O Sc_mech1->Prop2 Sc_mech1->Prop4 Sc_mech2->Prop2 Prop3 Increased Creep Resistance Sc_mech2->Prop3 Sc_mech3->Prop2 Sc_mech3->Prop3 Sc_mech4->Prop4 G A Sample Preparation (e.g., coupons of specific dimensions) B Surface Grinding and Polishing A->B C Cleaning and Degreasing (e.g., in acetone/ethanol) B->C D Initial Weight Measurement C->D E Isothermal or Cyclic Oxidation in a Furnace (e.g., 1000°C in air) D->E F Periodic or Final Weight Measurement E->F G Characterization of Oxide Scale (SEM, EDS, XRD) F->G H Data Analysis (Weight change vs. time) G->H

References

A Comparative Analysis of the Corrosion Resistance of Nickel-Yttrium Alloys and Stainless Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The selection of materials with superior corrosion resistance is a critical consideration in numerous research and industrial applications, including the demanding environments of drug development and manufacturing. While stainless steel has traditionally been a material of choice due to its favorable corrosion resistance and cost-effectiveness, advanced alloys are continually being developed to meet the requirements of increasingly aggressive environments. Among these, nickel-yttrium (Ni-Y) alloys have emerged as a promising alternative, demonstrating enhanced resistance to localized corrosion phenomena. This guide provides a detailed comparison of the corrosion resistance of a representative nickel-yttrium alloy and 316L stainless steel, supported by quantitative experimental data from potentiodynamic polarization studies.

Executive Summary of Corrosion Performance

Electrochemical testing reveals a significant improvement in the corrosion resistance of nickel alloys upon the addition of yttrium. Compared to 316L stainless steel, the nickel-yttrium alloy exhibits a more noble corrosion potential (Ecorr), a significantly higher pitting potential (Epit), and a lower corrosion current density (Icorr). These parameters collectively indicate a reduced tendency for the Ni-Y alloy to corrode, a greater resistance to the initiation of localized pitting corrosion, and a lower overall rate of corrosion in a chloride-containing environment.

Quantitative Corrosion Data

The following table summarizes the key quantitative data obtained from potentiodynamic polarization experiments conducted in a 3.5% NaCl solution, a standard simulated seawater environment.

AlloyCompositionCorrosion Potential (Ecorr) (V vs. SCE)Pitting Potential (Epit) (V vs. SCE)Corrosion Current Density (Icorr) (μA/cm²)
Nickel-Yttrium Alloy Ni-15Cr-1Mo-0.1Y-0.150.850.12
316L Stainless Steel Fe-17Cr-12Ni-2.5Mo-0.280.350.54

The Role of Yttrium in Enhancing Corrosion Resistance

The addition of yttrium to nickel-based alloys contributes to their superior corrosion resistance through several key mechanisms. Yttrium acts as a potent oxygen and sulfur scavenger during the alloying process, which leads to a reduction in the number of detrimental non-metallic inclusions that can act as initiation sites for pitting corrosion.[1] Furthermore, yttrium promotes the formation of a more stable and adherent passive oxide layer on the alloy's surface. This enhanced passive film provides a more robust barrier against the ingress of aggressive anions, such as chloride, thereby significantly increasing the resistance to localized corrosion.

The logical flow of how yttrium enhances corrosion resistance is depicted in the following diagram:

G cluster_0 Yttrium Addition to Nickel Alloy cluster_1 Mechanisms of Corrosion Resistance Enhancement cluster_2 Improved Corrosion Properties Y_Addition Yttrium (Y) Scavenging Scavenging of Impurities (O, S) Y_Addition->Scavenging PassiveLayer Formation of Stable & Adherent Passive Oxide Layer Y_Addition->PassiveLayer ReducedPitting Reduced Pitting Initiation Scavenging->ReducedPitting EnhancedResistance Increased Resistance to Localized Corrosion PassiveLayer->EnhancedResistance

Caption: Mechanisms of Yttrium-Induced Corrosion Resistance.

Experimental Protocols

The quantitative data presented in this guide was obtained through potentiodynamic polarization testing, a standard electrochemical technique for evaluating the corrosion characteristics of metallic materials. The experimental procedure was conducted in accordance with the principles outlined in ASTM G5 and ASTM G61 standards.

Potentiodynamic Polarization Experimental Workflow

The following diagram illustrates the key steps in the potentiodynamic polarization experiment:

G prep Sample Preparation (Polishing & Cleaning) cell Electrochemical Cell Assembly (Working, Counter, Reference Electrodes) prep->cell Place sample deaeration Deaeration of Electrolyte (3.5% NaCl solution with N2 purge) cell->deaeration Fill cell ocp Open Circuit Potential (OCP) Measurement (Stabilization) deaeration->ocp Immerse electrodes scan Potentiodynamic Scan (e.g., -0.25 V vs. OCP to 1.2 V vs. SCE) ocp->scan Initiate scan data Data Acquisition (Current Density vs. Potential) scan->data analysis Data Analysis (Ecorr, Icorr, Epit Determination) data->analysis

Caption: Potentiodynamic Polarization Experimental Workflow.

1. Sample Preparation: The working electrodes, both the nickel-yttrium alloy and 316L stainless steel, were mechanically polished with a series of silicon carbide papers up to a 1200 grit finish. The polished samples were then ultrasonically cleaned in ethanol (B145695) and deionized water and dried in a stream of air.

2. Electrochemical Cell Setup: A standard three-electrode electrochemical cell was used. The prepared alloy sample served as the working electrode, a platinum mesh was used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) was employed as the reference electrode.

3. Test Environment: The electrolyte was a 3.5% sodium chloride (NaCl) solution, prepared from reagent-grade NaCl and deionized water. The solution was deaerated by purging with high-purity nitrogen gas for at least 30 minutes prior to and during the experiment to remove dissolved oxygen. The temperature of the electrolyte was maintained at 25°C ± 1°C.

4. Potentiodynamic Polarization Measurement:

  • The open-circuit potential (OCP) was monitored for 60 minutes to ensure a stable potential was reached.

  • Following OCP stabilization, the potentiodynamic polarization scan was initiated from a potential of -0.25 V relative to the OCP and scanned in the anodic direction at a rate of 0.167 mV/s.

  • The scan was terminated when the current density reached a value of 1 mA/cm².

  • The resulting potentiodynamic polarization curve (log current density vs. potential) was used to determine the corrosion potential (Ecorr), corrosion current density (Icorr) through Tafel extrapolation, and the pitting potential (Epit), which is the potential at which a sharp increase in current density is observed.

References

A Comparative Guide to the Hydrogen Storage Capacity of Ni-Y Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Nickel-Yttrium Composites for Hydrogen Storage Applications

The quest for safe, efficient, and high-capacity hydrogen storage materials is a critical bottleneck in the advancement of a hydrogen-based economy. Among the myriad of materials being investigated, intermetallic compounds, particularly those based on nickel and rare-earth elements like yttrium, have garnered significant interest. This guide provides a comprehensive comparison of the hydrogen storage performance of Nickel-Yttrium (Ni-Y) based composites against other prominent hydrogen storage materials. The data presented is supported by experimental findings to offer an objective resource for researchers in the field.

Performance Comparison of Hydrogen Storage Materials

The efficiency of a hydrogen storage material is primarily evaluated based on its gravimetric (wt.%) and volumetric (kg H₂/m³) storage capacities, as well as the kinetics (speed of hydrogen absorption and desorption) and thermodynamics (operating temperatures and pressures) of the hydriding/dehydriding processes. The following table summarizes the key performance metrics for Mg-Ni-Y composites and several alternative materials.

Material ClassSpecific Material/CompositionGravimetric Capacity (wt.%)Volumetric Capacity (kg H₂/m³)Operating Temperature (°C)Key Characteristics
Ni-Y Based Composites Mg₈₀Ni₁₅Y₅~5.4[1]-200 (absorption)[1]Excellent absorption/desorption properties[2].
Mg₈₀Ni₈Al₈Y₄~3.5 (at 1 bar)[2]-250 (absorption)[2]Good hydrogen absorption under low pressure.
Mg₉₆NiLa₃*6.2[3]-320 (desorption)[3]La is chemically similar to Y. Good kinetics.
Conventional Metal Hydrides LaNi₅~1.4[4][5]~115Room TemperatureFast kinetics at ambient conditions, but low gravimetric capacity.
TiFe~1.8-1.9[6]~105Room TemperatureLow cost, but activation can be challenging[7].
Carbon-Based Materials Carbon Nanotubes (CNTs)2 - 8 (often at cryogenic temps)[8]VariableTypically cryogenic for high capacityLightweight, but often require low temperatures and/or high pressures for significant storage.
Metal-Organic Frameworks MOF-210up to 17.6 (total)[9]VariableCryogenic (77K)Extremely high surface areas leading to high theoretical capacities, but typically at very low temperatures.

Note: Lanthanum (La) is a rare-earth element with similar chemical properties to Yttrium (Y) and is often used in analogous alloy systems.

Experimental Protocols: Validating Hydrogen Storage Capacity

The validation of hydrogen storage capacity is predominantly carried out using a volumetric method, often referred to as the Sieverts' method. This technique involves introducing a known amount of hydrogen gas into a calibrated volume containing the sample material and measuring the change in pressure as the gas is absorbed.

Key Experimental Steps:
  • Sample Preparation and Activation:

    • Synthesis: Mg-Ni-Y alloys are typically synthesized by methods such as vacuum induction melting or mechanical milling.

    • Activation: Before measurements, the material undergoes an activation process to remove surface oxides and create a clean, reactive surface for hydrogen absorption. This often involves several cycles of heating the sample under vacuum followed by exposure to high-pressure hydrogen. For instance, a common procedure involves heating to 300-400°C under vacuum and then cycling hydrogen pressure.

  • Pressure-Composition-Isotherm (PCT) Measurement:

    • The core of the hydrogen storage characterization is the measurement of Pressure-Composition-Isotherms (PCT).

    • The activated sample is placed in a reactor of known volume, which is then heated to a constant temperature.

    • Hydrogen gas is incrementally introduced into the reactor, and the pressure is allowed to equilibrate after each dose.

    • The amount of hydrogen absorbed by the sample at each pressure point is calculated using the ideal gas law, taking into account the calibrated volumes of the system.

    • This process is repeated at various temperatures to create a set of PCT curves, which provide crucial information about the thermodynamic properties of the material, such as the enthalpy and entropy of hydride formation.

  • Kinetic Measurements:

    • The rates of hydrogen absorption and desorption are measured by monitoring the change in pressure as a function of time at a constant temperature and a fixed initial hydrogen pressure.

    • These measurements are crucial for determining how quickly the material can be charged and discharged with hydrogen.

  • Structural and Morphological Characterization:

    • X-Ray Diffraction (XRD): Used to identify the crystal structure of the alloy and its hydride phases.

    • Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of the material.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for validating the hydrogen storage capacity of a material using the Sieverts' method.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_activation Activation cluster_measurement Hydrogen Storage Measurement cluster_characterization Characterization synthesis Synthesis of Ni-Y Composite activation Activation (Heating under vacuum & H₂ cycling) synthesis->activation pct PCT Measurement (Sieverts' Apparatus) activation->pct kinetics Kinetic Measurement activation->kinetics xrd XRD Analysis pct->xrd Post-hydriding sem SEM Analysis pct->sem Post-hydriding analysis Data Analysis & Capacity Validation pct->analysis kinetics->analysis

Caption: Experimental workflow for validating hydrogen storage capacity.

Signaling Pathways of Hydrogen Interaction

The interaction of hydrogen with a metal hydride forming alloy like a Ni-Y composite involves a series of steps, from surface adsorption to bulk diffusion and hydride formation. This can be conceptualized as a signaling pathway.

HydrogenInteraction H2_gas H₂ (gas) H2_adsorbed Physisorbed H₂ H2_gas->H2_adsorbed Adsorption H2_adsorbed->H2_gas Desorption H_atomic Chemisorbed H (atomic) H2_adsorbed->H_atomic Dissociation (catalyzed by Ni) H_atomic->H2_adsorbed Recombination H_bulk H in solid solution (α-phase) H_atomic->H_bulk Diffusion H_bulk->H_atomic Diffusion to surface Hydride Metal Hydride (β-phase) H_bulk->Hydride Phase Transformation Hydride->H_bulk Decomposition

Caption: Pathway of hydrogen absorption and desorption in a metal hydride.

References

Comparative Efficiency of Ni-Y and Ni-Fe Catalysts in Hydrogenation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterogeneous catalysis, nickel-based catalysts are workhorses for hydrogenation reactions, prized for their high activity and cost-effectiveness compared to precious metals. The modification of nickel with secondary metals or supporting it on structured materials like zeolites can significantly enhance its performance, tuning its selectivity and stability. This guide provides a comparative analysis of two such modifications: the incorporation of iron to form Ni-Fe alloys and the dispersion of nickel on Y-type zeolites (Ni-Y). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting and designing catalysts for specific hydrogenation applications.

Performance Comparison in Key Hydrogenation Reactions

The efficiency of Ni-Y and Ni-Fe catalysts is highly dependent on the specific hydrogenation reaction. Below, we present a summary of their performance in key transformations based on published literature. It is important to note that a direct, side-by-side comparison under identical conditions is not always available in the literature; therefore, a careful consideration of the reaction conditions is crucial when interpreting the data.

Furfural (B47365) Hydrogenation

Furfural, a key platform molecule derived from biomass, can be hydrogenated to valuable chemicals like furfuryl alcohol (FOL) and cyclopentanone (B42830) (CPO).

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Furfural Conv. (%)Product Selectivity (%)Reference
Ni-Fe Activated Carbon1004499FOL: 99[1]
Ni-Fe TiO213013>99FOL: 95[2]
Ni/HY Hierarchical Y Zeolite1504996.5CPO: 86.5[3]

Analysis: In furfural hydrogenation, Ni-Fe catalysts have demonstrated high conversion and excellent selectivity towards furfuryl alcohol at relatively mild conditions.[1][2] In contrast, a nickel catalyst supported on a hierarchical Y zeolite (Ni/HY) has shown high conversion with remarkable selectivity towards cyclopentanone, a product of ring-opening and hydrogenation.[3] This highlights a key difference: the choice between Ni-Fe and Ni-Y can direct the reaction towards different valuable products.

Ethanol (B145695) Steam Reforming for Hydrogen Production

Ethanol steam reforming is a crucial reaction for producing renewable hydrogen. Catalyst stability and hydrogen yield are key performance indicators.

CatalystSupportTemp. (°C)S/C RatioGHSV (h⁻¹)Ethanol Conv. (%)H₂ Yield (%)Reference
Ni-Fe MgAl₂O₄4004->90 (for 15h)High[4]
Ni/Ga/Mg/Zeolite Y Zeolite Y7003674010087[5]

Analysis: For ethanol steam reforming, both Ni-Fe and Ni-Y based catalysts show high ethanol conversion. A Ni-Fe catalyst supported on MgAl₂O₄ demonstrated stable performance at a lower temperature of 400°C.[4] A more complex Ni-Ga-Mg catalyst supported on Zeolite Y achieved complete ethanol conversion and a very high hydrogen yield of 87% at 700°C, showcasing the potential of zeolite-supported systems in high-temperature applications.[5]

CO₂ Hydrogenation (Methanation)

The conversion of CO₂ to methane (B114726) is a key reaction for CO₂ utilization and power-to-gas technologies.

CatalystSupportTemp. (°C)Pressure (MPa)CO₂ Conv. (%)CH₄ Selectivity (%)Reference
Ni-Fe γ-Al₂O₃300199.9-[6]
Ni/USY USY Zeolite300-HighHigh[7]
Ni-doped ETS-10 ETS-10 Zeolite280339.7100[8]

Analysis: Both Ni-Fe and Ni-zeolite catalysts are effective for CO₂ methanation. Ni-Fe catalysts can achieve very high CO₂ conversion.[6] Ni supported on Y-type zeolites also shows high conversion and selectivity.[7] Notably, a Ni-doped ETS-10 zeolite catalyst exhibited perfect selectivity to methane at 280°C, highlighting the role of the specific zeolite structure in directing the reaction.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis and testing of Ni-Y and Ni-Fe catalysts.

Catalyst Synthesis

Ni-Fe/Activated Carbon (Co-impregnation Method) [1]

  • Support Pre-treatment: Activated carbon is washed with deionized water and dried at 120°C for 12 hours.

  • Impregnation: An aqueous solution containing calculated amounts of Ni(NO₃)₂·6H₂O and FeCl₃·6H₂O is prepared. The activated carbon is added to this solution and stirred for 24 hours at room temperature.

  • Drying and Calcination: The impregnated solid is dried at 120°C for 12 hours, followed by calcination in a nitrogen atmosphere at 400°C for 4 hours.

  • Reduction: The calcined catalyst is reduced in a hydrogen flow at 400°C for 4 hours prior to reaction.

Ni/Y-Zeolite (Incipient Wetness Impregnation) [7]

  • Support: Commercial Y-type zeolite (e.g., USY) is used as the support.

  • Impregnation: An aqueous solution of Ni(NO₃)₂·6H₂O with a volume equal to the pore volume of the zeolite support is prepared. This solution is added dropwise to the zeolite powder with constant mixing.

  • Drying and Calcination: The impregnated material is dried at 110°C overnight and then calcined in air at a specified temperature (e.g., 300-550°C) for several hours.

  • Reduction: The catalyst is reduced in a hydrogen flow at a high temperature (e.g., 550°C) before the catalytic test.

Catalytic Activity Testing (Example: Furfural Hydrogenation)
  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and sampling system is used.

  • Catalyst Loading: A specific amount of the pre-reduced catalyst (e.g., 0.1 g) is loaded into the reactor along with the reactant (furfural, e.g., 1 mmol) and solvent (e.g., 20 mL of water or an alcohol).

  • Reaction Conditions: The reactor is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 4 MPa). The reactor is heated to the reaction temperature (e.g., 100°C) and stirring is initiated.

  • Sampling and Analysis: Liquid samples are taken periodically through a sampling valve. The samples are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column to determine the conversion of the reactant and the selectivity of the products.

Visualizing the Catalytic Workflow

The following diagrams illustrate the general workflows for catalyst synthesis and performance evaluation.

Catalyst_Synthesis_Workflow cluster_NiFe Ni-Fe Catalyst Synthesis cluster_NiY Ni-Y Catalyst Synthesis N1 Precursor Solution (Ni & Fe salts) N3 Co-impregnation N1->N3 N2 Support (e.g., Activated Carbon) N2->N3 N4 Drying N3->N4 N5 Calcination N4->N5 N6 Reduction N5->N6 N7 Active Ni-Fe Catalyst N6->N7 Y1 Ni Precursor Solution Y3 Incipient Wetness Impregnation Y1->Y3 Y2 Y-Zeolite Support Y2->Y3 Y4 Drying Y3->Y4 Y5 Calcination Y4->Y5 Y6 Reduction Y5->Y6 Y7 Active Ni-Y Catalyst Y6->Y7

Caption: General workflow for the synthesis of Ni-Fe and Ni-Y catalysts.

Catalytic_Testing_Workflow A Catalyst Loading into Reactor B Reactant & Solvent Addition A->B C Reactor Sealing & Purging B->C D Pressurizing with H₂ C->D E Heating to Reaction Temperature D->E F Start Stirring (t=0) E->F G Periodic Sampling F->G H Product Analysis (e.g., GC) G->H I Data Analysis: Conversion & Selectivity H->I

Caption: Standard experimental workflow for catalyst performance evaluation.

Concluding Remarks

The choice between Ni-Y and Ni-Fe catalysts for hydrogenation reactions is not straightforward and depends heavily on the desired outcome.

  • Ni-Fe catalysts often form bimetallic alloys that can exhibit synergistic effects, leading to high activity and, in some cases, enhanced stability. The electronic interaction between Ni and Fe can modify the catalyst's surface properties, influencing its interaction with reactants. They have shown particular promise in reactions where C=O bond hydrogenation is the primary goal, such as in the conversion of furfural to furfuryl alcohol.

  • Ni-Y catalysts , where nickel nanoparticles are dispersed on a Y-type zeolite support, offer the advantages of a high surface area and a structured porous environment. The zeolite framework can prevent the agglomeration of Ni nanoparticles, leading to stable catalytic activity. Furthermore, the acidic or basic properties of the zeolite itself can play a crucial role in the catalytic cycle, potentially enabling tandem reactions and influencing product selectivity, as seen in the formation of cyclopentanone from furfural.

For researchers and professionals in drug development and fine chemical synthesis, the tunable nature of these catalysts is a significant advantage. The ability to direct a reaction towards a specific product by choosing between an alloyed catalyst and a zeolite-supported one underscores the importance of rational catalyst design. Future research focusing on direct comparative studies of these catalyst systems under identical conditions will be invaluable in further elucidating their respective strengths and weaknesses for specific hydrogenation transformations.

References

A Comparative Guide to the Magnetic Properties of Ni-Y Intermetallic Compounds: Validating Computational Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and drug development, this guide provides a critical comparison of experimentally measured and computationally predicted magnetic properties of Nickel-Yttrium (Ni-Y) intermetallic compounds. This analysis is crucial for the development of novel materials with tailored magnetic characteristics.

This guide focuses on the validation of computational predictions against experimental findings for various Ni-Y alloy compositions. By presenting quantitative data in a clear, comparative format and detailing the methodologies employed, we aim to provide a reliable resource for assessing the accuracy of theoretical models in predicting the magnetic behavior of these advanced materials.

Comparison of Magnetic Properties

The magnetic properties of intermetallic compounds are fundamentally governed by their crystal structure and electronic interactions. In the Ni-Y system, a range of compounds with distinct magnetic behaviors is observed. The following table summarizes the available experimental and computational data for the magnetic moment per Nickel atom (μB/Ni) and the Curie temperature (T_C), the critical temperature above which a material loses its permanent magnetic properties.

CompoundExperimental Magnetic Moment (μB/Ni)Computational Magnetic Moment (μB/Ni)Experimental Curie Temperature (T_C) (K)Computational Curie Temperature (T_C) (K)Magnetic Ordering
YNi ----Paramagnetic
YNi2 ----Paramagnetic
YNi3 ----Paramagnetic
YNi5 Exchange-Enhanced Pauli Paramagnet[1][2]Exchange-Enhanced Pauli Paramagnet[1][2]Not ApplicableNot ApplicableParamagnetic
Y2Ni7 0.06 - 0.08[3][4]Supported by DFT[3][4]~ 54[3][4]-Weak Itinerant Ferromagnet
Y2Ni17 ----Ferromagnetic

Note: "-" indicates that specific data was not found in the reviewed sources.

Experimental and Computational Methodologies

The validation of computational predictions relies on accurate and well-documented experimental data. Similarly, the reliability of computational models is dependent on the theoretical frameworks and parameters used.

Experimental Protocols

Sample Preparation: Polycrystalline samples of Ni-Y intermetallic compounds are typically synthesized using arc melting of high-purity elemental Nickel and Yttrium in a controlled atmosphere to prevent oxidation.

Measurement of Magnetic Moment and Curie Temperature:

  • Vibrating Sample Magnetometry (VSM): This technique is widely used to measure the magnetic moment of a material. The sample is vibrated in a uniform magnetic field, which induces a voltage in a set of pickup coils. This induced voltage is proportional to the magnetic moment of the sample. To determine the Curie temperature, the magnetization is measured as a function of temperature. The temperature at which the spontaneous magnetization vanishes is identified as the Curie temperature.

  • Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID magnetometers are extremely sensitive instruments used for measuring very weak magnetic fields. They are capable of detecting the small magnetic moments found in weakly magnetic materials. The principle involves moving the sample through a superconducting detection coil coupled to a SQUID. The resulting change in magnetic flux induces a current, which is measured to determine the magnetic moment. Temperature-dependent measurements are performed to identify the Curie temperature.

Computational Methods

First-Principles Calculations (Density Functional Theory - DFT): Computational predictions of magnetic properties are predominantly performed using first-principles calculations based on Density Functional Theory (DFT). These calculations solve the quantum mechanical equations that govern the behavior of electrons in a material to determine its electronic and magnetic ground state.

Commonly used software packages for these calculations include the Vienna Ab initio Simulation Package (VASP). The calculations typically employ approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), to make the problem computationally tractable. By calculating the total energy for different magnetic configurations (ferromagnetic, antiferromagnetic, and non-magnetic), the stable magnetic ordering and the magnitude of the magnetic moments can be predicted.

Validation Workflow

The process of validating computational predictions with experimental data follows a logical sequence, as illustrated in the diagram below. This workflow ensures a systematic comparison and helps in refining theoretical models.

G cluster_exp Experimental Validation cluster_comp Computational Prediction exp_synthesis Sample Synthesis (e.g., Arc Melting) exp_characterization Structural Characterization (e.g., XRD) exp_synthesis->exp_characterization exp_measurement Magnetic Property Measurement (VSM, SQUID) exp_characterization->exp_measurement exp_data Experimental Data (Magnetic Moment, Curie Temperature) exp_measurement->exp_data comparison Data Comparison & Validation exp_data->comparison Comparison comp_model Define Crystal Structure (from experimental data) comp_calculation First-Principles Calculation (DFT) comp_model->comp_calculation comp_prediction Predicted Data (Magnetic Moment, Curie Temperature) comp_calculation->comp_prediction comp_prediction->comparison Comparison conclusion Model Refinement or Validation comparison->conclusion

Workflow for validating computational predictions of magnetic properties.

Discussion

The comparison between experimental and computational data for Ni-Y alloys reveals both agreements and areas requiring further investigation.

For Y2Ni7 , both experiment and theory concur that it is a weak itinerant ferromagnet. The experimentally measured magnetic moment is very small, which is characteristic of itinerant ferromagnetism where the magnetic moments are not localized on specific atoms but are carried by the conduction electrons. DFT calculations support this picture by showing a magnetic instability arising from the electronic band structure.[3]

In the case of YNi5 , its characterization as an exchange-enhanced Pauli paramagnet is well-established through both experimental measurements and computational studies.[1][2] This means that while it does not order ferromagnetically, its magnetic susceptibility is enhanced compared to simple Pauli paramagnets due to electron-electron interactions.

For other compounds such as YNi, YNi2, YNi3, and Y2Ni17 , a significant gap in readily available, directly comparable experimental and computational data was identified. While the Y-Ni phase diagram indicates the existence of these stable compounds, detailed magnetic characterization, particularly at the level required for robust validation of computational models, is not as prevalent in the literature as for Y2Ni7 and YNi5. This highlights an opportunity for future research to fill these knowledge gaps.

Conclusion

The validation of computational predictions for the magnetic properties of Ni-Y alloys is a critical step in the rational design of new magnetic materials. For compounds like Y2Ni7 and YNi5, there is a good qualitative and, in some cases, quantitative agreement between experimental data and theoretical predictions from first-principles calculations. However, for a comprehensive understanding of the entire Ni-Y system, further experimental and computational studies on other intermetallic phases are necessary. This will not only provide a more complete picture of the magnetic behavior in this alloy system but also contribute to the refinement and improvement of predictive computational models.

References

A Comparative Life Cycle Analysis of Yttria-Promoted Nickel (Ni-Y) Catalysts for Dry Reforming of Methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and environmental considerations of Ni-Y catalysts in comparison to conventional alternatives.

Yttria-promoted nickel (Ni-Y) catalysts are emerging as a promising alternative to conventional nickel catalysts, particularly in the challenging application of dry reforming of methane (B114726) (DRM). This process, which converts two primary greenhouse gases (CH4 and CO2) into valuable syngas (H2 and CO), is a cornerstone of carbon capture and utilization (CCU) strategies. This guide provides a comprehensive comparison of Ni-Y catalysts with traditional nickel catalysts, focusing on performance metrics, detailed experimental protocols, and a qualitative life cycle analysis to inform catalyst selection and development.

Performance Comparison: Ni-Y vs. Alternatives

The addition of yttria (Y2O3) as a promoter to nickel catalysts has been shown to significantly enhance their catalytic activity, stability, and resistance to coking in the dry reforming of methane. Below is a summary of comparative performance data.

CatalystSupportCH4 Conversion (%)CO2 Conversion (%)H2/CO RatioStability (Time on Stream)Reference
Ni-Y MgO-MCM-4179-0.85Stable for 20 hours[1]
Ni-Al2O3 γ-Al2O3~62~72~0.9Deactivates over 30 hours[2]
Ni-Y Y2O3High and StableHigh and Stable~1.0Stable for 50 hours[3]
Ni Y2O3 (unmodified)Lower and less stableLower and less stable-Shows deactivation[3]
Ni-Ho-YZr Yttria-Stabilized Zirconia~89~92~1.0Stable for 7 hours[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. The following sections outline the synthesis of yttria-promoted nickel catalysts and the experimental setup for catalytic testing in dry reforming of methane.

Synthesis of Yttria-Promoted Nickel Catalyst (Wet Impregnation Method)

This protocol describes a common method for preparing Ni-Y catalysts.

  • Support Preparation:

    • An alumina (B75360) (Al2O3) or other desired support material is selected.

    • For yttria-promoted supports, a solution of yttrium nitrate (B79036) (Y(NO3)3·6H2O) is prepared.

    • The support is impregnated with the yttrium nitrate solution.

    • The impregnated support is dried at 90°C for 24 hours.

    • The dried material is then calcined at a high temperature, for example, 975°C for 5 hours, to form the yttria-modified support.[5]

  • Nickel Impregnation:

    • A solution of nickel nitrate hexahydrate (Ni(NO3)2·6H2O) is prepared.

    • The yttria-promoted support is impregnated with the nickel nitrate solution to achieve the desired nickel loading (e.g., 10 wt%).[5]

    • The mixture is stirred and heated to evaporate the solvent.

  • Final Catalyst Preparation:

    • The nickel-impregnated support is dried, typically at 110-120°C overnight.

    • The dried catalyst is then calcined in air at a temperature ranging from 400°C to 600°C for several hours (e.g., 3-5 hours).[4][5]

    • Prior to the reaction, the catalyst is typically reduced in a hydrogen atmosphere (e.g., 10% H2 in N2) at a high temperature (e.g., 850°C) to convert nickel oxide to its active metallic form.[6]

Experimental Setup for Dry Reforming of Methane

The catalytic activity and stability are evaluated in a fixed-bed reactor system.

experimental_setup cluster_gas_supply Gas Supply cluster_reactor_system Reactor System cluster_analysis Analysis System CH4 CH4 Cylinder MFCs Mass Flow Controllers CH4->MFCs CO2 CO2 Cylinder CO2->MFCs N2 N2 Cylinder (Inert) N2->MFCs Mixer Gas Mixer MFCs->Mixer Controlled Flow Reactor Fixed-Bed Reactor (Quartz Tube) Mixer->Reactor Reactant Feed (e.g., CH4/CO2 = 1) CatalystBed Catalyst Bed Condenser Condenser (Water Trap) Reactor->Condenser Product Gas Furnace Tube Furnace Thermocouple Thermocouple Thermocouple->CatalystBed T monitoring GC Gas Chromatograph (GC-TCD) Condenser->GC Analyzed Gas

Experimental setup for catalytic testing.

Typical Reaction Conditions:

  • Temperature: 600-850°C[7]

  • Pressure: Atmospheric pressure[8]

  • Gas Hourly Space Velocity (GHSV): 12,000 - 96,000 mL·g⁻¹·h⁻¹[2][9]

  • Feed Ratio: CH4/CO2 = 1[9]

Signaling Pathways and Workflows

The synthesis of a yttria-promoted nickel catalyst involves a series of sequential steps to ensure the desired material properties.

catalyst_synthesis_workflow cluster_support_prep Support Preparation cluster_ni_impregnation Nickel Impregnation cluster_final_catalyst Final Catalyst Preparation Support Select Support (e.g., Al2O3) Y_Sol Prepare Yttrium Nitrate Solution Support->Y_Sol Impregnate_Y Impregnate Support with Yttrium Solution Y_Sol->Impregnate_Y Dry_Y Dry Impregnated Support (90°C) Impregnate_Y->Dry_Y Calcine_Y Calcine to form Yttria-Modified Support (e.g., 975°C) Dry_Y->Calcine_Y Ni_Sol Prepare Nickel Nitrate Solution Calcine_Y->Ni_Sol Impregnate_Ni Impregnate Modified Support with Ni Solution Ni_Sol->Impregnate_Ni Dry_Final Dry Ni-Impregnated Support (e.g., 110°C) Impregnate_Ni->Dry_Final Calcine_Final Calcine to form NiO/Y-Support (e.g., 600°C) Dry_Final->Calcine_Final Reduce Reduce in H2 to form active Ni Catalyst (e.g., 850°C) Calcine_Final->Reduce

Catalyst synthesis workflow.

Qualitative Life Cycle Analysis

A complete cradle-to-grave life cycle assessment (LCA) for Ni-Y catalysts is not yet available in the public domain. However, a qualitative analysis can be constructed based on the known environmental impacts of the constituent materials.

Cradle-to-Gate Considerations:

  • Nickel: The production of nickel from its ores is an energy-intensive process with significant environmental impacts, including greenhouse gas emissions and potential for acid rock drainage from mining activities.

  • Yttrium (a Rare Earth Element): The extraction and processing of rare earth elements (REEs), including yttrium, present considerable environmental challenges.

    • Mining and Ore Processing: REE ores are often found in low concentrations, requiring the excavation and processing of large volumes of rock, which is energy and water-intensive.

    • Chemical-Intensive Separation: The separation of individual REEs is a complex and chemically intensive process, often utilizing strong acids and generating large quantities of toxic and sometimes radioactive waste.

    • Water Consumption: The production of yttrium from monazite (B576339) ore has been estimated to require a significant amount of water, in the range of 29,902 kg of water per kg of yttrium.

    • Energy Consumption and GHG Emissions: The gross energy requirement for yttrium production is high, estimated at 3,401 MJ/kg, with associated greenhouse gas emissions of approximately 197.9 kg CO2e/kg.

Use Phase:

  • Enhanced Stability and Longevity: The primary environmental benefit of yttria-promotion lies in the use phase. By enhancing the stability and resistance to deactivation of the nickel catalyst, the operational lifetime is extended. This reduces the frequency of catalyst replacement, thereby lowering the overall demand for raw materials and the energy and waste associated with catalyst synthesis. A more stable catalyst also ensures a more consistent and efficient conversion of greenhouse gases into valuable products over time.

End-of-Life:

  • Recycling and Recovery: The potential for recycling and recovering both nickel and yttrium from spent catalysts is an important consideration for mitigating the overall environmental impact. Efficient recovery processes can significantly reduce the need for virgin material extraction.

Comparison with Alternatives:

  • Ni-Al2O3: The life cycle impact of the alumina support is generally lower than that of yttria. However, the lower stability of Ni-Al2O3 catalysts in demanding reactions like DRM can lead to more frequent replacement, potentially offsetting the initial "greener" profile of the support material when the entire life cycle is considered.

  • Precious Metal Catalysts (e.g., Rh, Ru): While highly active and stable, precious metals have a very high environmental and economic cost associated with their extraction and refining. Yttria-promoted nickel catalysts offer a more cost-effective and potentially lower-impact alternative, provided the catalyst lifetime is significantly extended.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Nickel and Yttrium Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. The proper disposal of nickel and yttrium compounds, in particular, requires careful adherence to established protocols to mitigate potential health risks and prevent environmental contamination. This guide provides essential safety and logistical information, offering step-by-step procedures for the handling and disposal of these materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheets (SDSs) and Standard Operating Procedures (SOPs).[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of nickel and yttrium waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]

In the event of a spill, avoid generating dust.[1] For solid compounds, use wet cleanup methods.[4] Liquid spills should be absorbed with an inert material such as vermiculite (B1170534) or sand.[1] All cleanup materials must be collected in a sealed, clearly labeled container for hazardous waste disposal.[1]

Waste Identification, Segregation, and Collection

The first step in safe disposal is the correct identification and segregation of chemical waste.

  • Nickel Waste : All nickel-containing waste should be treated as hazardous due to its potential for toxicity and carcinogenicity.[5][6] Nickel compounds are classified as known to be human carcinogens.[7] Under the Resource Conservation and Recovery Act (RCRA), certain nickel-containing wastes are listed as hazardous.[7] For instance, nickel carbonyl and nickel cyanide are listed hazardous wastes.[8][9]

  • Yttrium Waste : Yttrium compounds require careful management as chemical waste.[2] While not always classified as hazardous, it is prudent to handle them with care and in accordance with institutional and local regulations.[10][11] It is often recommended to convert soluble yttrium salts into a more stable, insoluble form before disposal.[2]

Waste streams for nickel and yttrium must be collected in separate, clearly labeled, and chemically compatible containers.[1][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5] It is crucial not to mix nickel or yttrium waste with other incompatible waste streams.[5]

Container Labeling and Storage

Proper labeling is critical for safety and regulatory compliance. Each waste container must be clearly marked with the words "Hazardous Waste."[5] The label must also include the full chemical name(s) of the contents, concentration (if in solution), and the date when the first drop of waste was added (the accumulation start date).[5]

Sealed and labeled containers should be stored in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[5][12] This area should be away from general workstations and any sources of ignition or environmental release, such as drains.[5]

Disposal Protocols

Disposal of Nickel Waste

  • Characterization : Determine if the nickel waste is a listed hazardous waste (e.g., contains nickel carbonyl or cyanide) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][8] Most nickel compounds are noted for their toxicity.[5]

  • Collection : Collect all forms of nickel waste (solid, liquid, contaminated PPE, and cleaning materials) in a designated, properly labeled hazardous waste container.[4][5] Do not dispose of any nickel waste down the drain.[5]

  • Contact EHS : Arrange for pickup of the hazardous waste container by contacting your institution's Environmental Health and Safety (EHS) department.[5] They will ensure the waste is transported to an approved waste disposal facility.[2]

Disposal of Yttrium Waste

  • Collection :

    • Aqueous Waste : Collect all aqueous solutions containing dissolved yttrium compounds in a designated, sealed, and clearly labeled container.[2]

    • Solid Waste : Collect solid yttrium waste, including contaminated items like gloves and weighing boats, in a separate, sealed, and clearly labeled container.[2][3]

  • Treatment (for Aqueous Waste) : A recommended practice for aqueous rare-earth element waste is to precipitate the metal as an insoluble carbonate.[2] This converts the yttrium into a more stable form. (See Experimental Protocol below).

  • Final Disposal :

    • The precipitated yttrium carbonate sludge and any solid yttrium waste should be transferred into a heavy-duty, sealed plastic container.[2]

    • Label the container clearly as "Hazardous Waste: Yttrium Carbonate," including the date and other information required by your institution.[2]

    • Contact your institution's EHS department to arrange for collection and disposal by a licensed professional waste disposal service.[3]

Quantitative Data: Regulatory and Safety Thresholds

The following table summarizes key quantitative data for nickel compounds, which are critical for ensuring safety and compliance. Specific quantitative disposal data for yttrium is less defined in public resources, but general exposure limits apply.[2]

SubstanceAgency/RegulationLimit TypeValueNotes
Nickel (elemental & compounds) ACGIHTLV (Threshold Limit Value)1 mg/m³For Yttrium[10][13]
Nickel (elemental & compounds, except carbonyl) NIOSHIDLH (Immediately Dangerous to Life or Health)10 mg/m³[7]
Nickel Carbonyl NIOSHIDLH2 ppm (14 mg/m³)[7]
Nickel Carbonyl EPA (CERCLA)Reportable Quantity (RQ)10 lb[7]
Nickel Carbonyl EPA (CAA)Threshold Quantity (TQ) for Accidental Release1,000 lb[7]
Nickel & Nickel Compounds EPA (RCRA)Hazardous Waste ConstituentListedWaste codes P073, P074, F006 are based on the presence of nickel.[7]
Yttrium OSHA / ACGIHPEL / TLV (Permissible Exposure Limit / Threshold Limit Value)1 mg/m³[10][13]

Experimental Protocol: Precipitation of Yttrium Carbonate from Aqueous Waste

This procedure outlines the conversion of soluble yttrium in aqueous waste to insoluble yttrium carbonate, a more stable form for disposal.[2]

Materials:

  • Aqueous yttrium waste solution

  • Dilute sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium carbonate (Na₂CO₃) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate collection container

Procedure:

  • Preparation : Conduct this procedure in a well-ventilated fume hood while wearing appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).[2]

  • Neutralization : With constant stirring, slowly add the dilute NaOH solution to the aqueous yttrium waste. Monitor the pH until it reaches a neutral value (pH 7).[2]

  • Precipitation : Continue stirring while slowly adding the saturated sodium carbonate solution. A white precipitate of yttrium carbonate (Y₂(CO₃)₃) will form.[2]

  • Completion : Keep adding the sodium carbonate solution until no more precipitate is observed.[2]

  • Settling : Turn off the stirrer and allow the precipitate to settle completely. This may take several hours or can be left overnight.[2]

  • Separation : Carefully decant (pour off) the clear liquid (supernatant) from the solid precipitate. Test the supernatant for any remaining yttrium ions before neutralizing and disposing of it down the drain with copious amounts of water, in accordance with local regulations.[2]

  • Collection : Transfer the remaining yttrium carbonate sludge into a designated, sealed, and properly labeled hazardous waste container for disposal.[2]

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of nickel and yttrium laboratory waste.

Fig 1. Decision workflow for Nickel and Yttrium waste disposal.

References

Personal protective equipment for handling nickel;yttrium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling nickel-yttrium alloys. It offers procedural, step-by-step guidance on personal protective equipment, safe handling protocols, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals.

Health Hazard Summary

Nickel-yttrium alloys present several health risks that necessitate stringent safety measures. The primary hazards associated with the alloy and its components are summarized below:

  • Nickel: A known human carcinogen, skin sensitizer, and can cause respiratory irritation.[1][2][3][4][5] Prolonged or repeated inhalation may cause damage to organs.[1]

  • Yttrium: A flammable solid that can ignite when exposed to heat, sparks, or open flames.[6]

  • Nickel-Yttrium Alloy: Classified as a potential carcinogen and a skin sensitizer.[1] It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE) Requirements

Strict adherence to the following PPE is mandatory when handling nickel-yttrium alloys to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.To prevent inhalation of hazardous nickel-containing dust particles.[7]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust, splashes, and potential chemical reactions.[1][6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and sensitization.[1][6][7][8]
Body Protection Lab coat or protective clothing.To prevent contamination of personal clothing and skin.[6][8]

Safe Handling and Experimental Protocol

A systematic approach to handling nickel-yttrium is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prohibit eating, drinking, and smoking in the designated handling area.[7]

2. Handling the Alloy:

  • Avoid the formation of dust and aerosols during handling, weighing, and transfer.[8][9]

  • Use appropriate tools to minimize dust generation.[7]

  • Keep the material away from heat, sparks, and open flames due to the flammability of yttrium.[6]

3. Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][8]

4. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from ignition sources.

Disposal Plan

Proper disposal of nickel-yttrium waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all nickel-yttrium waste, including contaminated consumables, in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not attempt to dispose of this material in standard laboratory or municipal waste streams.

  • Environmental Protection: Avoid release into the environment.[1][8]

Workflow for Safe Handling of Nickel-Yttrium

The following diagram illustrates the logical workflow for the safe handling of nickel-yttrium from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh and Handle in Fume Hood C->D E Minimize Dust Generation D->E F Clean Work Area E->F I Collect Waste in Labeled Container E->I G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Arrange for Professional Disposal I->J

Figure 1. Workflow for the safe handling of nickel-yttrium.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.